1,2-Cyclohexanediol
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclohexane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-5-3-1-2-4-6(5)8/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFURGBBHAOXLIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871843 | |
| Record name | 1,2-Cyclohexanediol | |
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Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931-17-9, 54383-22-1, 1792-81-0, 1460-57-7 | |
| Record name | 1,2-Cyclohexanediol | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,2-Cyclohexanediol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC150568 | |
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| Record name | Grandidentol | |
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| Record name | trans-1,2-Cyclohexanediol | |
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| Record name | 1,2-CYCLOHEXANEDIOL | |
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| Record name | 1,2-Cyclohexanediol | |
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| Record name | Cyclohexane-1,2-diol | |
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Foundational & Exploratory
An In-depth Technical Guide to 1,2-Cyclohexanediol: Properties, Reactions, and Applications
This guide provides a comprehensive overview of the physical and chemical properties of 1,2-cyclohexanediol, a versatile diol with significant applications in organic synthesis and drug development. We will delve into the distinct characteristics of its stereoisomers, its reactivity, and established protocols for its synthesis and use.
Introduction to this compound: Structure and Stereoisomerism
This compound, also known as hexahydro-1,2-benzenediol, is a cyclic organic compound featuring a cyclohexane ring substituted with two hydroxyl (-OH) groups on adjacent carbons.[1] This structure gives rise to stereoisomerism, with the existence of cis and trans isomers, which exhibit distinct physical and chemical properties due to the different spatial arrangements of the hydroxyl groups.[1] The general structure is represented by the chemical formula C₆H₁₂O₂ and a molecular weight of approximately 116.16 g/mol .[2]
The stereochemistry of this compound is crucial in its applications, particularly in asymmetric synthesis where the defined spatial orientation of the hydroxyl groups can direct the stereochemical outcome of a reaction.
Physical Properties: A Comparative Analysis
The physical state of this compound is typically a white to off-white crystalline powder or solid.[3][4] The melting and boiling points, as well as solubility, are key identifiers and are influenced by the isomeric form.
| Property | cis-1,2-Cyclohexanediol | trans-1,2-Cyclohexanediol | Mixture (cis/trans) |
| CAS Number | 1792-81-0[5] | 1460-57-7[6] | 931-17-9[7] |
| Melting Point | 97-101 °C[8] | 101-104 °C[9] | 73-77 °C[7][10] |
| Boiling Point | 116 °C @ 13 mmHg[5] | 117 °C @ 12.75 mmHg[11] | 118-120 °C @ 10 mmHg[7] |
| Appearance | White to almost white powder or crystals[5] | Off-white crystals or crystalline powder[9] | White to pale cream or pale brown crystals, powder, or lumps[12] |
| Solubility | Soluble in methanol.[5][8] | Soluble in chloroform and methanol.[6][9][13] | Soluble in water.[14][15] Moderately soluble in water; more soluble in organic solvents like ethanol and methanol.[16] |
The presence of two hydroxyl groups allows this compound to participate in hydrogen bonding, contributing to its moderate solubility in water and higher solubility in polar organic solvents.[1][16] The solubility can be influenced by temperature, generally increasing as the temperature rises.[16]
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the reactivity of its vicinal diol functionality. Key reactions include oxidation and esterification.
Oxidation
The oxidation of this compound can yield different products depending on the reaction conditions and the oxidizing agent employed. A significant application of this reaction is in the synthesis of adipic acid, a crucial monomer in the production of nylon.[17]
The oxidation can proceed through several intermediates. For instance, the use of a 12-tungstophosphoric acid-hydrogen peroxide system can convert trans-1,2-cyclohexanediol almost quantitatively to adipic acid.[18] The proposed mechanism involves the initial oxidation of the diol to an α-hydroxyketone, followed by a Baeyer-Villiger rearrangement.[18]
Other catalytic systems, such as alumina-supported Ru(OH)₃ and polyoxometalates, have also been investigated for the aerobic oxidation of trans-1,2-cyclohexanediol to adipic acid.[19] While polyoxometalates show high selectivity, the reaction can be complex under basic conditions with Ru(OH)₃, leading to various by-products.[19]
Use as a Protecting Group
The vicinal diol structure of this compound allows it to be used as a protecting group for carbonyl compounds (aldehydes and ketones) by forming cyclic acetals or ketals. This strategy is fundamental in multi-step organic syntheses to mask the reactivity of a carbonyl group while other transformations are carried out on the molecule.
Synthesis of this compound
This compound is commonly synthesized from cyclohexene. The stereochemical outcome of the synthesis (cis or trans) is dependent on the chosen synthetic route.
Synthesis of trans-1,2-Cyclohexanediol
A common method for preparing the trans isomer involves the epoxidation of cyclohexene followed by acid-catalyzed hydrolysis of the resulting cyclohexene oxide.[20] Another approach utilizes the reaction of cyclohexene with hydrogen peroxide and formic acid.[20][21]
Experimental Protocol: Synthesis of trans-1,2-Cyclohexanediol from Cyclohexene [21]
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, addition funnel, internal thermometer, and magnetic stir bar, prepare a solution of formic acid (99%) and hydrogen peroxide (30%) under cooling in an ice bath.
-
Addition of Cyclohexene: Slowly add cyclohexene dropwise to the cooled solution while stirring. Maintain the internal temperature below 80 °C, using an ice bath if necessary.
-
Reaction Monitoring: After the addition is complete (approximately 35 minutes), test for the presence of peroxides using potassium iodide starch test strips.
-
Peroxide Quenching: If the peroxide test is positive, heat the reaction mixture to 60-70 °C until the test is negative. If it remains positive after an hour, add sodium disulfite to destroy the remaining peroxide.
-
Solvent Removal: Remove the formic acid and water using a rotary evaporator.
-
Hydrolysis: To the viscous residue, add a solution of sodium hydroxide in water to hydrolyze the intermediate formic acid ester, ensuring the temperature does not exceed 60 °C.
-
Neutralization and Work-up: Neutralize the mixture with concentrated hydrochloric acid.
-
Isolation: Remove the solvent completely on a rotary evaporator. The solid residue is then distilled under reduced pressure to yield the crystalline product.
Synthesis of cis-1,2-Cyclohexanediol
The cis isomer can be prepared by the oxidation of cyclohexene using osmium tetroxide as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).[22]
Experimental Protocol: Synthesis of cis-1,2-Cyclohexanediol [22]
-
Reaction Setup: In a three-necked flask with a magnetic stirrer and a nitrogen inlet, prepare a solution of N-methylmorpholine N-oxide monohydrate in water and acetone.
-
Catalyst and Substrate Addition: Add a catalytic amount of osmium tetroxide followed by cyclohexene to the solution.
-
Reaction: Stir the two-phase solution vigorously under nitrogen at room temperature. The reaction is slightly exothermic and may require a water bath to maintain the temperature. The mixture will become homogeneous and light brown as the reaction proceeds overnight.
-
Work-up: Cool the reaction mixture and add a slurry of methanol, charcoal, and Celite. Stir for an hour and then filter.
-
Purification: Concentrate the filtrate using a rotary evaporator. The residual oil is then subjected to a series of extraction and neutralization steps to isolate the cis-diol.
Applications in Drug Development and Organic Synthesis
This compound serves as a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][3] Its diol functionality can be a precursor to other functional groups or can be incorporated into the final molecular scaffold. The well-defined stereochemistry of the cis and trans isomers makes them valuable chiral building blocks in asymmetric synthesis.
Safety and Handling
This compound may cause skin, eye, and respiratory tract irritation.[2][23] It is important to handle the compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[24][25] In case of accidental contact, flush the affected area with plenty of water.[24] Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[24][25]
References
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- Synthesis of cis-1,2-Cyclohexanediol - Chempedia - LookChem. (n.d.).
- Cyclohexane-1,2-diol - Solubility of Things. (n.d.).
- Material Safety Data Sheet - this compound (Mixture of Cis and Trans), 98%. (n.d.). Cole-Parmer.
- trans-1,2-Cyclohexanediol | C6H12O2 | CID 92886 - PubChem. (n.d.).
- This compound | CAS#:931-17-9 | Chemsrc. (2025, August 20).
- Chemical Properties of this compound (CAS 931-17-9) - Cheméo. (n.d.).
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- cis-1,2-Cyclohexanediol | C6H12O2 | CID 92903 - PubChem. (n.d.).
- cyclohexane-1,2-diol - ChemBK. (2024, April 9).
- Oxidation of 1,2‐Cyclohexanediol to Adipic Acid with Oxygen: A Study Into Selectivity‐Affecting Parameters - Semantic Scholar. (2013, July 1).
- This compound | C6H12O2 | CID 13601 - PubChem - NIH. (n.d.).
- Oxidation of this compound as a step for adipic acid synthesis - ResearchGate. (2025, August 7).
- CN101279892B - Method for preparing this compound by catalytic oxidation of cyclohexene - Google Patents. (n.d.).
- Two alternative routes for 1, 2-cyclohexanediol synthesis by means of green processes: Cyclohexene dihydroxylation and catechol hydrogenation | Request PDF - ResearchGate. (2025, August 7).
- Solubility of trans-1,2-cyclohexanediol in some solvents | Request PDF - ResearchGate. (2025, August 7).
- Oxidation of cyclohexanediol derivatives with 12-tungstophosphoric acid-hydrogen peroxide system - PubMed. (n.d.).
- Oxidation of Cyclohexene to trans-1,2-Cyclohexanediol Promoted by p-Toluenesulfonic Acid without Organic Solvents | Journal of Chemical Education - ACS Publications. (2011, April 25).
- Scheme 1. Oxidation of cis-/trans-1,2-cyclohexanediol. - ResearchGate. (n.d.).
- This compound, trans- - the NIST WebBook. (n.d.).
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An In-depth Technical Guide to the Synthesis of trans-1,2-Cyclohexanediol via Epoxidation
Foreword: The Strategic Importance of trans-1,2-Cyclohexanediol
In the landscape of modern organic synthesis and pharmaceutical development, the strategic selection of chiral building blocks is paramount. trans-1,2-Cyclohexanediol, a C2-symmetric diol, represents a cornerstone intermediate, prized for its stereochemical integrity and versatile reactivity. Its applications are extensive, ranging from the synthesis of chiral ligands for asymmetric catalysis to its incorporation into the core structures of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive, field-proven perspective on the synthesis of trans-1,2-cyclohexanediol, focusing on the robust and stereocontrolled route via the epoxidation of cyclohexene and subsequent ring-opening of the epoxide intermediate. Our focus is not merely on procedural recitation but on imparting a deep, causal understanding of the experimental choices that ensure a reliable and high-yielding synthesis.
The Synthetic Strategy: A Two-Act Play of Stereocontrol
The synthesis of trans-1,2-cyclohexanediol from cyclohexene is a classic two-step sequence that elegantly controls the stereochemical outcome. The overarching strategy involves:
-
Epoxidation of Cyclohexene: The initial step is the stereospecific syn-addition of an oxygen atom across the double bond of cyclohexene to form cyclohexene oxide. This reaction preserves the stereochemistry of the starting alkene.
-
Ring-Opening of Cyclohexene Oxide: The subsequent step is the nucleophilic ring-opening of the epoxide. This reaction proceeds via an SN2 mechanism, resulting in an anti-dihydroxylation and yielding the desired trans-1,2-cyclohexanediol.
This sequence ensures the formation of the trans isomer with high fidelity.
Visualizing the Synthetic Pathway
Caption: Overall synthetic route from cyclohexene to trans-1,2-cyclohexanediol.
Act I: The Epoxidation of Cyclohexene
The epoxidation of an alkene is a concerted reaction where an oxygen atom is transferred from a peroxy acid to the double bond. The choice of the epoxidizing agent is critical and is often dictated by factors such as reactivity, safety, and cost.
Mechanism of Epoxidation
The accepted mechanism for epoxidation with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), involves a concerted, single-step process.[1][2] This "butterfly" mechanism results in the syn-addition of the oxygen atom to the plane of the double bond, forming the epoxide ring.[2]
Caption: Concerted mechanism of cyclohexene epoxidation with m-CPBA.
Choice of Epoxidizing Agent: A Comparative Analysis
Two common and effective methods for the epoxidation of cyclohexene are the use of in situ generated performic acid and the use of a commercially available peroxy acid like m-CPBA.
| Parameter | In situ Performic Acid | meta-Chloroperoxybenzoic Acid (m-CPBA) |
| Reagents | Formic acid and 30% Hydrogen Peroxide[3][4] | m-CPBA (~77% purity)[5] |
| Solvent | Typically neat or with a co-solvent | Dichloromethane (DCM)[5] |
| Temperature | 40-50 °C[6] | 0 °C to room temperature[5] |
| Advantages | Cost-effective reagents; one-pot conversion to the diol.[7] | High reactivity; commercially available; well-defined reaction conditions.[2] |
| Disadvantages | Strongly acidic conditions; potential for side reactions. | Higher cost; requires a separate hydrolysis step. |
| Safety | Peroxy acids are strong oxidizers and potentially explosive.[3][8][9] | Peroxy acids are strong oxidizers and potentially explosive.[10] |
Experimental Protocol: Epoxidation with in situ Performic Acid
This method combines the epoxidation and hydrolysis steps into a one-pot procedure.[3][4]
Materials:
-
Cyclohexene (freshly distilled)
-
Formic acid (88-99%)
-
30% Hydrogen peroxide
-
Sodium hydroxide
-
Ethyl acetate
-
Three-necked flask, dropping funnel, thermometer, magnetic stirrer, ice bath
Procedure:
-
Formation of Performic Acid: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, combine formic acid and 30% hydrogen peroxide. Cool the mixture in an ice bath.[4]
-
Addition of Cyclohexene: Slowly add freshly distilled cyclohexene to the performic acid solution via the dropping funnel. Maintain the reaction temperature between 40-45 °C by controlling the rate of addition and using the ice bath as needed.[3]
-
Reaction Completion: After the addition is complete, allow the reaction to stir at 40 °C for one hour, then let it stand at room temperature overnight.[3]
-
Work-up (Hydrolysis):
-
Remove the formic acid and water under reduced pressure.
-
To the viscous residue, cautiously add a cold solution of sodium hydroxide, ensuring the temperature does not exceed 45 °C. This step hydrolyzes the intermediate formate esters.[3][4]
-
Warm the alkaline solution to 45 °C and extract the product with ethyl acetate.[3]
-
-
Isolation and Purification:
Act II: The Ring-Opening of Cyclohexene Oxide
The stereoselective ring-opening of cyclohexene oxide is the crucial step that establishes the trans stereochemistry of the final product. This can be achieved under either acidic or basic conditions.
Mechanism of Ring-Opening: The SN2 Pathway
The ring-opening of an epoxide is a classic example of an SN2 reaction. The nucleophile (water in this case) attacks one of the electrophilic carbon atoms of the epoxide ring, leading to an inversion of configuration at that center. In a symmetrical epoxide like cyclohexene oxide, attack at either carbon is equally likely. The result is a racemic mixture of the two enantiomers of trans-1,2-cyclohexanediol.
Caption: SN2 mechanism for the ring-opening of cyclohexene oxide.
Acid-Catalyzed vs. Base-Catalyzed Hydrolysis
| Condition | Mechanism | Key Features |
| Acid-Catalyzed | The acid protonates the epoxide oxygen, making the epoxide a better electrophile. Water then attacks one of the carbon atoms.[6][12] | The reaction is generally faster than base-catalyzed hydrolysis. Lewis acids can also be used to catalyze the reaction.[12] |
| Base-Catalyzed | A strong nucleophile (e.g., hydroxide) directly attacks one of the epoxide carbons. | Requires a strong nucleophile. The reaction is typically slower than the acid-catalyzed counterpart. |
For the synthesis of trans-1,2-cyclohexanediol, acid-catalyzed hydrolysis is more common due to its efficiency.[6]
Experimental Protocol: Acid-Catalyzed Hydrolysis of Cyclohexene Oxide
This protocol is for the ring-opening of pre-formed cyclohexene oxide.
Materials:
-
Cyclohexene oxide
-
Sulfuric acid (dilute) or another acid catalyst
-
Water
-
Sodium chloride
-
Ethyl acetate
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve cyclohexene oxide in water.
-
Acid Addition: Slowly add a catalytic amount of dilute sulfuric acid to the solution.
-
Heating: Heat the mixture under reflux with stirring for a specified period.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Saturate the aqueous layer with sodium chloride to reduce the solubility of the diol.
-
Extract the product with ethyl acetate.
-
-
Isolation and Purification:
Safety and Handling of Peroxy Acids
Peroxy acids are powerful oxidizing agents and must be handled with extreme care.[8][9]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[9]
-
Ventilation: Work in a well-ventilated fume hood.
-
Temperature Control: Peroxy acid reactions can be exothermic. Maintain strict temperature control and have an ice bath readily available.[3]
-
Storage: Store peroxy acids in a cool, dry place away from heat and sources of ignition.[13]
-
Spills: In case of a spill, dilute with a large amount of water and absorb with an inert material.[9]
-
Disposal: Decompose any residual peroxy compounds before disposal.[3]
Concluding Remarks
The synthesis of trans-1,2-cyclohexanediol via the epoxidation of cyclohexene is a testament to the power of stereocontrolled reactions in organic chemistry. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers and drug development professionals can reliably produce this valuable chiral intermediate with high purity and yield. The protocols outlined in this guide, when executed with precision and a commitment to safety, provide a robust pathway to this essential building block.
References
- Organic Syntheses, Coll. Vol. 5, p.414 (1973); Vol. 42, p.50 (1962). Link: http://www.orgsyn.org/demo.aspx?prep=cv5p0414
- Synthesis of trans-1,2-cyclohexanediol from cyclohexene. Link: http://www.oc-praktikum.de/nop/en/instructions/pdf/3034_en.pdf
- trans-1,2-CYCLOHEXANEDIOL. Guidechem. Link: https://www.guidechem.com/wiki/trans-1,2-cyclohexanediol-1460-57-7.html
- Overcoming low yields in the epoxidation of cyclohexene derivatives. Benchchem. Link: https://www.benchchem.
- PEROXYACETIC ACID HAZARD SUMMARY. NJ.gov. Link: https://www.nj.gov/health/eoh/rtkweb/documents/fs/1485.pdf
- How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. PMC - NIH. Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7867252/
- Peroxyacetic acid (PAA). USDA Food Safety and Inspection Service. Link: https://www.fsis.usda.gov/sites/default/files/media_file/2021-07/Peroxyacetic-Acid-PAA.pdf
- Peracetic Acid | Safety and Handling. Evonik Active Oxygens. Link: https://active-oxygens.evonik.com/en/products/peracetic-acid/peracetic-acid-safety-100329.html
- The cyclohexene epoxidation Mechanism of W‐based catalysts. ResearchGate. Link: https://www.researchgate.
- Oxidation of Cyclohexene totrans-1,2-Cyclohexanediol Promoted byp-Toluenesulfonic Acid without Organic Solvents. ResearchGate. Link: https://www.researchgate.net/publication/285923985_Oxidation_of_Cyclohexene_totrans-12-Cyclohexanediol_Promoted_byp-Toluenesulfonic_Acid_without_Organic_Solvents
- SAFETY DATA SHEET. Sigma-Aldrich. Link: https://www.sigmaaldrich.com/US/en/sds/sial/333169
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- Synthesis of trans-Cyclohexane-1,2-diol. The Royal Society of Chemistry. Link: https://pubs.rsc.org/en/content/chapterhtml/2020/bk9781788015939-00084?isbn=978-1-78801-593-9
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Introduction: The Molecular Dichotomy of 1,2-Cyclohexanediol
An In-Depth Technical Guide to the Solubility of 1,2-Cyclohexanediol in Common Organic Solvents
This compound is a cyclic diol that holds significant importance as a versatile intermediate in organic synthesis, a building block for polymers and resins, and a component in pharmaceutical development.[1] Structurally, it consists of a non-polar cyclohexane ring to which two polar hydroxyl (-OH) groups are attached on adjacent carbons.[2] This molecular architecture—a non-polar hydrocarbon backbone fused with a polar, hydrogen-bonding functionality—creates a fascinating and nuanced solubility profile. The compound exists as two primary stereoisomers, cis-1,2-cyclohexanediol and trans-1,2-cyclohexanediol, which differ in the spatial orientation of the hydroxyl groups.[1][3][4] This stereochemical difference can influence physical properties such as melting point and crystal packing, which in turn affects solubility.
For researchers, scientists, and drug development professionals, a comprehensive understanding of this compound's solubility is not merely academic; it is a critical parameter that dictates solvent selection for chemical reactions, dictates purification strategies such as recrystallization, and governs formulation design. This guide provides a detailed exploration of the solubility of this compound, grounding experimental data in the fundamental principles of molecular interaction.
Section 1: The Theoretical Framework of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be miscible.[5][6] For this compound, its solubility is a dynamic interplay between its constituent parts.
-
Polarity and Hydrogen Bonding: The two hydroxyl groups are the primary drivers of the molecule's polarity. These groups can act as both hydrogen bond donors (via the hydrogen atom) and hydrogen bond acceptors (via the oxygen atom's lone pairs).[3][6] This dual capability allows for strong intermolecular interactions with polar protic solvents like water, methanol, and ethanol, which can also engage in hydrogen bonding. This leads to high solubility in such solvents.[7]
-
The Non-Polar Cyclohexane Ring: The C6H10 hydrocarbon ring is non-polar and contributes hydrophobic character to the molecule. This part of the structure interacts favorably with non-polar solvents through weaker van der Waals forces (London dispersion forces).[6]
-
The Balance of Forces: The overall solubility in a given solvent depends on the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. In polar solvents, the favorable hydrogen bonding interactions with the diol's -OH groups typically overcome the energy penalty of disrupting the solvent's own network, leading to dissolution. In non-polar solvents, the interactions are weaker, and solubility is often more limited.
The interplay of these forces is visually represented in the diagram below.
Section 2: Solubility Profile in Common Organic Solvents
The solubility of this compound has been reported across a range of solvents. While extensive quantitative data for all solvents is not always consolidated, a clear picture emerges from scientific literature and chemical supplier documentation. The data below pertains primarily to the trans isomer or mixtures of isomers, as this is commonly studied.
| Solvent | Solvent Class | Reported Solubility | Reference(s) |
| Water | Polar Protic | Moderately Soluble / Soluble | [1][7][8][9] |
| Methanol | Polar Protic | Soluble | [7][10][11] |
| Ethanol | Polar Protic | Soluble | [7] |
| Chloroform | Weakly Polar | Soluble | [10][11][12] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble (25 mg/mL for trans) | [13] |
| Ethyl Acetate | Polar Aprotic | Sparingly Soluble | [14][15] |
| Butyl Acetate | Polar Aprotic | Sparingly Soluble | [14][15] |
| Methyl Acetate | Polar Aprotic | Sparingly Soluble | [14][15] |
| 2-Pentanone | Polar Aprotic | Sparingly Soluble | [14][15] |
| Hexane / Cyclohexane | Non-polar | Insoluble / Sparingly Soluble | General Principle[6] |
| Toluene | Non-polar | Sparingly Soluble | General Principle[6] |
Field Insights: The high solubility in polar protic solvents like methanol is expected due to strong hydrogen bonding.[7] Its solubility in chloroform, a weakly polar solvent, is also notable and is likely due to a combination of dipole-dipole interactions and hydrogen bonding where chloroform acts as a weak H-bond donor. The more limited solubility in esters like ethyl and butyl acetate highlights the importance of the solvent's hydrogen bond donating ability; while these solvents are polar, they are only H-bond acceptors, limiting the strength of the interaction compared to alcohols.[14][15]
Section 3: Key Factors Influencing Solubility
Several experimental variables can significantly alter the solubility of this compound.
-
Temperature: For solid solutes, solubility generally increases with temperature.[16] This principle holds for this compound. Studies have quantitatively measured its solubility in various esters and water at temperatures ranging from 298.15 K to 330 K, consistently showing a positive correlation between temperature and solubility.[14][15] This is because the additional thermal energy helps overcome the lattice energy of the solid solute and disrupt solvent-solvent interactions.[16]
-
Stereochemistry (cis vs. trans): The trans isomer has hydroxyl groups on opposite sides of the ring, allowing for efficient packing into a crystal lattice through strong intermolecular hydrogen bonding. This can result in a higher melting point (101-104 °C for trans) compared to the cis isomer (72-76 °C for the mixture), suggesting a more stable crystal lattice.[8][10] A more stable lattice requires more energy to break, which can lead to lower solubility for the trans isomer compared to the cis isomer in certain solvents, although this effect is solvent-dependent. The cis isomer, with both -OH groups on the same side, can potentially form an intramolecular hydrogen bond, which would reduce its ability to form intermolecular bonds with other diol molecules but could affect its interaction with solvents.
Section 4: Experimental Protocol for Solubility Determination
A robust and reliable method for determining the solubility of a compound like this compound is the isothermal equilibrium method. This method ensures that a truly saturated solution is analyzed.
Protocol: Isothermal Equilibrium Solubility Determination
-
Preparation:
-
Add an excess amount of solid this compound to a known volume or mass of the chosen organic solvent in a sealed vessel (e.g., a jacketed glass reactor or a screw-cap vial).
-
Causality: Using an excess of the solid ensures that the solution will reach saturation, with undissolved solid remaining as a validation of this state.
-
-
Equilibration:
-
Place the vessel in a temperature-controlled environment (e.g., a shaking incubator or a thermostated water bath) set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached.
-
Causality: Continuous agitation maximizes the surface area for dissolution and prevents concentration gradients. A long equilibration time is necessary to ensure the dissolution rate equals the precipitation rate, defining a saturated state.
-
-
Phase Separation:
-
Cease agitation and allow the undissolved solid to settle for several hours while maintaining the temperature.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a fine filter (e.g., a 0.45 µm PTFE filter).
-
Causality: Filtering is critical to prevent any microscopic solid particles from being transferred, which would artificially inflate the measured solubility. The sample must be handled quickly and at temperature to prevent precipitation due to cooling.
-
-
Quantification:
-
Accurately weigh the filtered aliquot.
-
Remove the solvent under controlled conditions (e.g., using a rotary evaporator or by evaporation in a fume hood followed by drying in a vacuum oven to a constant weight).
-
Accurately weigh the remaining solid this compound.
-
Causality: Gravimetric analysis is a direct and robust method for quantification. Drying to a constant weight ensures all volatile solvent has been removed.
-
-
Calculation:
-
Calculate the solubility using the formula: Solubility (g / 100 g solvent) = (mass of dissolved diol / mass of solvent) x 100 (Note: mass of solvent = mass of aliquot - mass of dissolved diol)
-
The entire workflow is outlined in the following diagram.
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An In-Depth Technical Guide to the Spectroscopic Data of 1,2-Cyclohexanediol
This guide provides a comprehensive analysis of the spectroscopic data for the cis and trans isomers of 1,2-Cyclohexanediol. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into structural elucidation and stereochemical differentiation.
Introduction: The Stereochemical Challenge of this compound
This compound is a cyclic diol existing as two primary diastereomers: cis-1,2-Cyclohexanediol and trans-1,2-Cyclohexanediol.[1][2] These isomers, while sharing the same molecular formula (C₆H₁₂O₂) and connectivity, differ in the spatial arrangement of their hydroxyl groups.[1][2] This stereochemical difference leads to distinct physical properties and, critically, unique spectroscopic signatures. Accurate interpretation of their spectra is paramount for confirming stereochemistry in synthetic chemistry, understanding reaction mechanisms, and in the development of stereochemically pure pharmaceuticals.[3] This guide will explore how NMR, IR, and Mass Spectrometry are leveraged to unambiguously distinguish between these two isomers.
Molecular Structure and Stereoisomerism
The key to differentiating the isomers lies in their three-dimensional structure. In the most stable chair conformation, the hydroxyl groups of trans-1,2-cyclohexanediol occupy diaxial positions, while in the cis isomer, one hydroxyl group is axial and the other is equatorial. This conformational difference profoundly impacts the chemical environment of each proton and carbon atom, leading to distinct NMR spectra.
Caption: Chair conformations of cis- and trans-1,2-Cyclohexanediol.
¹H NMR Spectroscopy: A Powerful Tool for Stereochemical Assignment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most definitive technique for distinguishing between the cis and trans isomers of this compound. The chemical shifts (δ), multiplicities, and coupling constants (J) of the carbinol protons (the protons on the carbons bearing the -OH groups) are particularly diagnostic.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.
¹H NMR Data Summary
| Isomer | Proton Assignment | Approximate Chemical Shift (δ, ppm in CDCl₃) | Multiplicity |
| cis-1,2-Cyclohexanediol | H-1, H-2 (Carbinol Protons) | ~3.8 | Broad Multiplet |
| H-3, H-6, H-4, H-5 | ~1.3 - 1.8 | Multiplet | |
| trans-1,2-Cyclohexanediol | H-1, H-2 (Carbinol Protons) | ~3.4 | Multiplet |
| H-3, H-6, H-4, H-5 | ~1.2 - 2.0 | Multiplet |
Note: Exact chemical shifts can vary based on solvent and concentration.
Interpretation of ¹H NMR Spectra
The primary distinguishing feature in the ¹H NMR spectra is the appearance of the carbinol protons (H-1 and H-2).
-
cis-Isomer: Due to the molecule's symmetry (a C₂ axis in the chair conformation), the two carbinol protons are chemically equivalent, as are the pairs of methylene protons. This results in a simpler spectrum with fewer signals than might be expected. The carbinol protons typically appear as a broad multiplet around 3.8 ppm.[4][5][6]
-
trans-Isomer: In the diaxial conformation of the trans isomer, the two carbinol protons are also chemically equivalent due to a plane of symmetry. They appear as a multiplet, but are shifted upfield relative to the cis isomer, typically around 3.4 ppm.[7][8][9] The coupling constants for these axial protons with their adjacent axial protons are expected to be large (J ≈ 8-10 Hz), which can sometimes be resolved. The protons in diastereotopic positions are not chemically equivalent and will have different chemical shifts.[10][11]
¹³C NMR Spectroscopy: Confirming Symmetry
Carbon-13 NMR spectroscopy provides complementary information, primarily related to the symmetry of the isomers.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.6 mL of deuterated solvent.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is required due to the low natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
¹³C NMR Data Summary
| Isomer | Carbon Assignment | Approximate Chemical Shift (δ, ppm in CDCl₃) |
| cis-1,2-Cyclohexanediol | C-1, C-2 (Carbinol Carbons) | ~72 |
| C-3, C-6 | ~30 | |
| C-4, C-5 | ~22 | |
| trans-1,2-Cyclohexanediol | C-1, C-2 (Carbinol Carbons) | ~75 |
| C-3, C-6 | ~33 | |
| C-4, C-5 | ~24 |
Note: Data sourced from various spectral databases.[12][13][14]
Interpretation of ¹³C NMR Spectra
The key diagnostic feature is the number of signals.
-
cis-Isomer: Due to the C₂ symmetry, there are only three distinct carbon environments: the two equivalent carbinol carbons (C-1, C-2), the two equivalent adjacent methylene carbons (C-3, C-6), and the two equivalent remote methylene carbons (C-4, C-5). This results in a spectrum with only three signals.[12][14]
-
trans-Isomer: The plane of symmetry in the trans isomer also leads to chemical equivalence, resulting in a spectrum with three signals as well.[13] The chemical shifts, however, are different from the cis isomer, with the carbinol carbons of the trans isomer typically appearing slightly downfield.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is excellent for identifying the functional groups present, in this case, the O-H and C-O bonds of the diol. While less powerful for distinguishing stereoisomers in the solid or liquid phase, subtle differences can be observed.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. For liquid samples, a thin film can be prepared between two salt plates.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
IR Data Summary
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Appearance |
| O-H Stretch (Hydrogen-bonded) | 3600 - 3200 | Strong, Broad |
| C-H Stretch (sp³) | 3000 - 2850 | Strong |
| C-O Stretch | 1100 - 1000 | Strong |
Note: Data is consistent for both isomers.[15][16][17]
Interpretation of IR Spectra
Both isomers will show the characteristic absorptions for an alcohol.[1]
-
O-H Stretch: A very prominent, broad absorption in the 3600-3200 cm⁻¹ region is indicative of the hydroxyl groups participating in hydrogen bonding.
-
C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) are due to the C-H bonds of the cyclohexane ring.
-
C-O Stretch: A strong band in the fingerprint region, around 1050 cm⁻¹, corresponds to the C-O stretching vibration.
In dilute, non-polar solvents, differences may emerge. The cis isomer is capable of intramolecular hydrogen bonding, which would give rise to a relatively sharp O-H stretching band at a slightly lower frequency than a "free" O-H. The trans isomer, in its diaxial conformation, cannot form an intramolecular hydrogen bond and would primarily show intermolecular hydrogen bonding at higher concentrations.[15]
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. Under Electron Ionization (EI), both isomers of this compound will have a molecular weight of 116.16 g/mol .[1][18]
Experimental Protocol: Mass Spectrometry (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to generate a molecular ion (M⁺˙).
-
Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) and detect them.
Mass Spectrometry Data Summary
| m/z | Proposed Fragment | Significance |
| 116 | [C₆H₁₂O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 98 | [M - H₂O]⁺˙ | Loss of water |
| 83 | [M - H₂O - CH₃]⁺ | Loss of water and a methyl radical |
| 70 | [C₄H₆O]⁺˙ or [C₅H₁₀]⁺˙ | Complex rearrangement/cleavage |
| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Base Peak (often) |
Note: Fragmentation patterns are generally similar for both isomers.[19][20][21]
Interpretation of Mass Spectra
The mass spectra of cyclic alcohols are often complex due to rearrangements.[22][23]
-
Molecular Ion (M⁺˙): The molecular ion peak at m/z 116 may be weak or absent, which is common for alcohols as they readily lose a molecule of water.[23]
-
Loss of Water ([M-18]⁺˙): A peak at m/z 98 is very common, corresponding to the dehydration of the molecular ion.[24]
-
Base Peak: The base peak (the most intense peak) is often at m/z 57. This fragment likely arises from a complex cleavage of the ring following dehydration.
-
Other Fragments: Other significant peaks at m/z 70 and 83 represent further fragmentation of the [M-H₂O]⁺˙ ion.[19]
While the overall fragmentation patterns are similar, subtle differences in the relative intensities of the fragment ions may exist between the cis and trans isomers, but these are generally not reliable for definitive stereochemical assignment without careful comparison to reference spectra.
Integrated Spectroscopic Analysis Workflow
A robust structural elucidation relies on the synergistic use of all these techniques. The following workflow illustrates the logical process for identifying and confirming the structure of a this compound isomer.
Caption: Workflow for the spectroscopic identification of this compound isomers.
Conclusion
The spectroscopic analysis of this compound isomers is a classic example of structure elucidation where a combination of techniques provides a complete picture. While IR and MS confirm the molecular formula and functional groups, NMR spectroscopy, particularly ¹H NMR, is the cornerstone for unambiguous stereochemical assignment. The distinct chemical environments enforced by the cis and trans configurations provide the clear, reproducible spectroscopic differences detailed in this guide.
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An In-depth Technical Guide to the Commercial Availability and Purity of 1,2-Cyclohexanediol Isomers
Introduction
1,2-Cyclohexanediol, a diol derivative of cyclohexane, exists as two primary stereoisomers: cis-1,2-Cyclohexanediol and trans-1,2-Cyclohexanediol. These isomers, while structurally similar, possess distinct three-dimensional arrangements of their hydroxyl groups, leading to significant differences in their physical and chemical properties. This stereochemical distinction is of paramount importance in numerous scientific and industrial applications, particularly in the fields of pharmaceutical synthesis and materials science.
In drug development, the specific stereochemistry of a molecule can dictate its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even elicit undesirable side effects. This compound isomers serve as crucial chiral building blocks and auxiliaries in the synthesis of complex pharmaceutical compounds. Consequently, the isomeric purity of the starting diol is a critical factor in ensuring the stereochemical integrity and ultimate efficacy and safety of the final active pharmaceutical ingredient (API).
Similarly, in materials science, the spatial orientation of the hydroxyl groups in cis- and trans-1,2-Cyclohexanediol influences their reactivity in polymerization reactions and the resulting properties of the polymers. For instance, the use of a specific isomer can affect the crystallinity, melting point, and mechanical strength of polyesters and other polymers.
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability, purity, analysis, and purification of cis- and trans-1,2-Cyclohexanediol. By understanding these key aspects, professionals can make informed decisions in sourcing, handling, and utilizing these versatile chemical building blocks for their specific applications.
Commercial Availability and Supplier Overview
Both cis- and trans-1,2-Cyclohexanediol, as well as mixtures of the two, are commercially available from a variety of chemical suppliers. The stated purity of these products is typically high, often exceeding 98%. However, it is crucial for researchers to be aware that the actual purity and the isomeric ratio can vary between suppliers and even between different batches from the same supplier. Gas chromatography (GC) is the most common analytical technique used by suppliers to certify the purity of their this compound products.[1]
Below is a summary of representative commercial offerings for this compound isomers. Please note that availability, specifications, and pricing are subject to change, and it is always recommended to consult the supplier's website for the most current information.
Table 1: Commercial Availability of this compound Isomers
| Isomer | Supplier | Product Number (Example) | Stated Purity | Available Quantities |
| cis-1,2-Cyclohexanediol | Sigma-Aldrich | 361267 | 99% | 1g, 5g |
| TCI | C1802 | >98.0% (GC) | 5g, 25g | |
| Thermo Scientific | AC300970050 | 99% | 5g, 25g | |
| Santa Cruz Biotechnology | sc-239103 | - | 1g, 5g | |
| trans-1,2-Cyclohexanediol | Sigma-Aldrich | 141712 | 98% | 10g, 50g |
| TCI | C0481 | >99.0% (GC) | 25g, 100g | |
| Thermo Scientific | L07088 | 98% | 25g, 100g | |
| Santa Cruz Biotechnology | sc-255395 | - | 5g, 25g | |
| cis/trans Mixture | Sigma-Aldrich | C102407 | - | 10g, 50g |
| TCI | C0480 | >98.0% (GC, total isomers) | 25g, 100g | |
| Thermo Scientific | A18572 | 98% | 10g, 50g |
Impurity Profiling
The purity of commercially available this compound is influenced by the synthetic route employed in its manufacture. A thorough understanding of potential impurities is crucial for developing appropriate analytical and purification strategies.[2][3]
Common Sources of Impurities:
-
Residual Starting Materials: Depending on the synthetic method, residual starting materials such as cyclohexene or catechol may be present in the final product.[4]
-
By-products of Synthesis: Side reactions during the synthesis can lead to the formation of various by-products. For example, in the oxidation of cyclohexene, over-oxidation can lead to the formation of adipic acid or other degradation products.[5]
-
The Undesired Stereoisomer: The most significant impurity in a sample of a specific this compound isomer is often the other stereoisomer. The efficiency of the stereoselective synthesis and the subsequent purification steps determine the level of this isomeric impurity.
-
Residual Solvents: Solvents used during the synthesis and purification process may be present in the final product.
-
Water: Due to the hygroscopic nature of diols, water can be a significant impurity.[1]
Analytical Workflow for Purity Assessment
Sources
1,2-Cyclohexanediol derivatives and their potential applications
An In-Depth Technical Guide to 1,2-Cyclohexanediol Derivatives and Their Potential Applications
Authored by a Senior Application Scientist
Abstract
This compound, a cyclic organic compound featuring two hydroxyl groups on adjacent carbons, serves as a foundational scaffold in modern organic synthesis and drug development.[1] Its rigid cyclohexane ring and defined stereochemistry, particularly in its trans-isomeric form, make it an invaluable building block and control element in complex molecular architectures. This guide provides an in-depth exploration of the synthesis, stereochemical considerations, and diverse applications of this compound derivatives. We will delve into stereoselective synthetic routes, their critical role as chiral auxiliaries, their application as precursors for industrial chemicals and pharmaceuticals, and their use in asymmetric catalysis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this versatile chemical entity.
Introduction: The Structural and Stereochemical Landscape
This compound (C₆H₁₂O₂) is a diol existing as two primary stereoisomers: cis and trans.[2] This stereoisomerism dictates the spatial relationship of the two hydroxyl groups and is the cornerstone of the molecule's utility.
-
cis-1,2-Cyclohexanediol: Both hydroxyl groups are on the same face of the cyclohexane ring.
-
trans-1,2-Cyclohexanediol: The hydroxyl groups are on opposite faces of the ring. The trans-isomer is chiral and exists as a pair of enantiomers: (1R,2R)- and (1S,2S)-cyclohexane-1,2-diol.
This defined three-dimensional structure, especially the C₂ symmetry of the trans-enantiomers, is fundamental to its role in asymmetric synthesis, where it can impart chirality to a prochiral substrate.[3]
Table 1: Physicochemical Properties of this compound Isomers
| Property | cis-1,2-Cyclohexanediol | trans-1,2-Cyclohexanediol | Reference |
| CAS Number | 1792-81-0 | 1460-57-7 | [2] |
| Molar Mass | 116.16 g/mol | 116.16 g/mol | [2] |
| Appearance | Solid | Off-white crystals or crystalline powder | [1][4] |
| Melting Point | 98-102 °C | 101-104 °C | [2][5] |
| Solubility | Soluble in water | Soluble in water | [1][4] |
Stereoselective Synthesis: Controlling the Diol Architecture
The synthesis of specific stereoisomers of this compound is paramount to their application. The most common precursor is cyclohexene, and the choice of oxidation method directly controls the stereochemical outcome.
anti-Dihydroxylation for trans-1,2-Cyclohexanediol
The synthesis of the trans-isomer is typically achieved through a two-step process involving the epoxidation of cyclohexene followed by acid-catalyzed ring-opening.[6] The backside attack of water on the protonated epoxide intermediate ensures an anti-addition of the hydroxyl groups, resulting in the trans product.[7][8]
Caption: Workflow for the synthesis of trans-1,2-cyclohexanediol.
syn-Dihydroxylation for cis-1,2-Cyclohexanediol
Conversely, the cis-isomer is synthesized via syn-dihydroxylation of cyclohexene. This is accomplished using reagents that facilitate the concerted addition of both hydroxyl groups to the same face of the double bond.[8] Common reagents for this transformation include:
-
Osmium tetroxide (OsO₄): Used in catalytic amounts with a co-oxidant. It forms a cyclic osmate ester intermediate which is then hydrolyzed to yield the cis-diol.[8][9]
-
Potassium permanganate (KMnO₄): A cold, dilute, and basic solution of KMnO₄ also produces the cis-diol through a similar cyclic intermediate mechanism.[10]
Table 2: Comparison of Synthetic Routes from Cyclohexene
| Method | Key Reagent(s) | Stereochemical Outcome | Key Features |
| Epoxidation & Hydrolysis | 1. Peroxyacid (m-CPBA) 2. H₃O⁺ | anti-addition (trans-diol) | Two-step process, avoids highly toxic reagents.[6][7] |
| Osmium Tetroxide Dihydroxylation | OsO₄ (catalytic), NMO (co-oxidant) | syn-addition (cis-diol) | High yield and selectivity, but OsO₄ is toxic and expensive.[8][9] |
| Permanganate Dihydroxylation | Cold, dilute, basic KMnO₄ | syn-addition (cis-diol) | Less expensive than OsO₄ but can lead to over-oxidation and lower yields.[10] |
Core Applications in Research and Development
The well-defined stereochemistry and bifunctional nature of this compound derivatives make them powerful tools in several scientific domains.
Chiral Auxiliaries in Asymmetric Synthesis
This is one of the most significant applications of enantiomerically pure trans-1,2-cyclohexanediol. A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct a reaction stereoselectively, after which it is removed.[11]
The (1R,2R)- or (1S,2S)-diol can be reacted with a prochiral ketone or aldehyde to form a chiral acetal or ketal. The bulky and rigid cyclohexane scaffold effectively shields one face of the molecule, forcing an incoming reagent (e.g., an alkyl group in an alkylation reaction) to attack from the less sterically hindered face.[3][12] This process leads to the creation of a new stereocenter with high diastereoselectivity.
Caption: Use of this compound as a chiral auxiliary.
This strategy is widely used in the synthesis of optically active α,α-disubstituted amino acids and other complex chiral molecules.[12]
Pharmaceutical and Agrochemical Intermediates
This compound serves as a versatile starting material for synthesizing more complex molecules with potential medicinal properties.[13] Its diol functionality allows for straightforward modification into various derivatives. While specific drug syntheses are often proprietary, the cyclohexane scaffold is present in numerous bioactive compounds. Derivatives of related structures like cyclohexane-1,3-dione have been explored for creating anti-proliferative agents and tyrosine kinase inhibitors.[14][15] The structural motifs derived from these diols are valuable in drug discovery for creating compounds with favorable pharmacological profiles.[16]
Precursor for Industrial Chemicals
This compound is a key intermediate in the production of adipic acid, a high-volume commodity chemical essential for the manufacture of nylon-6,6 and other polymers.[9][13] Traditional adipic acid synthesis involves aggressive oxidants like nitric acid, which produces nitrous oxide (N₂O), a significant greenhouse gas.[17]
Greener synthetic routes are being actively researched, which involve the oxidation of this compound.[17] This pathway typically involves:
-
Oxidation to 2-Hydroxycyclohexanone: The diol is first oxidized to the corresponding α-hydroxyketone.[13]
-
Oxidative Cleavage: The C-C bond of the α-hydroxyketone or the diol itself is cleaved using an oxidant like hydrogen peroxide or molecular oxygen with a suitable catalyst, yielding adipic acid.[9][18]
This multi-step process from cyclohexene offers a more environmentally benign alternative to traditional methods.[17]
Ligands in Asymmetric Catalysis
The chiral backbone of trans-1,2-cyclohexanediol is an excellent scaffold for designing chiral ligands used in transition-metal-catalyzed asymmetric reactions. By modifying the hydroxyl groups, chemists can create bidentate ligands (e.g., chiral salen ligands) that coordinate to a metal center. The resulting chiral complex can then catalyze reactions like enantioselective epoxidations, reductions, or C-C bond formations with high stereocontrol.[19]
Key Experimental Protocols
The following protocols are provided as illustrative examples of the synthesis and application of this compound derivatives.
Protocol: Stereospecific Synthesis of trans-1,2-Cyclohexanediol
This protocol is adapted from established methods involving the epoxidation of cyclohexene and subsequent acid-catalyzed hydrolysis.[7]
Objective: To synthesize trans-1,2-cyclohexanediol from cyclohexene.
Materials:
-
Cyclohexene
-
meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide/formic acid
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)[7]
-
Sulfuric acid (H₂SO₄), dilute
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfite (Na₂SO₃), aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Separatory funnel, round-bottom flasks, magnetic stirrer, ice bath
Step-by-Step Methodology:
-
Epoxidation of Cyclohexene:
-
Dissolve cyclohexene (1 equivalent) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath to 0 °C.
-
Add m-CPBA (approx. 1.1 equivalents) portion-wise over 20-30 minutes, ensuring the temperature does not rise significantly.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding a 10% aqueous solution of sodium sulfite to destroy excess peroxyacid.
-
Transfer the mixture to a separatory funnel, wash with saturated sodium bicarbonate solution (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield crude cyclohexene oxide.
-
-
Acid-Catalyzed Hydrolysis:
-
To the crude cyclohexene oxide, add a mixture of water and a catalytic amount of sulfuric acid (e.g., 10:1 water:THF with 1% H₂SO₄).[7]
-
Stir the mixture vigorously for 1 hour. The reaction may be exothermic.[7]
-
After 1 hour, neutralize the solution by carefully adding saturated sodium bicarbonate solution until the pH is ~7.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
-
Purification:
-
The crude solid product can be purified by recrystallization from a suitable solvent like ethyl acetate or by distillation under reduced pressure.[4]
-
The final product, trans-1,2-cyclohexanediol, should be characterized by melting point and spectroscopic methods (¹H NMR, ¹³C NMR).
-
Protocol: General Procedure for Acetal Formation Using a Chiral Auxiliary
Objective: To protect a carbonyl group and introduce a chiral environment using (1S,2S)-cyclohexanediol.
Materials:
-
Aldehyde or ketone substrate
-
(1S,2S)-cyclohexanediol (1.1 equivalents)
-
Toluene or another suitable aprotic solvent
-
Acid catalyst (e.g., p-toluenesulfonic acid (p-TSA), catalytic amount)
-
Dean-Stark apparatus
Step-by-Step Methodology:
-
Reaction Setup:
-
Combine the carbonyl substrate (1 equivalent), (1S,2S)-cyclohexanediol (1.1 equivalents), and a catalytic amount of p-TSA in a round-bottom flask with toluene.
-
Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
-
Azeotropic Water Removal:
-
Heat the mixture to reflux. Water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the reaction is complete (typically several hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Wash the solution with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The resulting crude chiral acetal can be purified by flash column chromatography on silica gel. This chiral intermediate is now ready for subsequent diastereoselective reactions.
-
Conclusion and Future Outlook
This compound and its derivatives are far more than simple cyclic alcohols; they are sophisticated tools for precise molecular construction. Their rigid, stereochemically defined scaffold provides a reliable platform for controlling chirality in asymmetric synthesis, making them indispensable in the development of pharmaceuticals and fine chemicals.[12] Furthermore, their role as precursors in emerging green industrial processes, such as the sustainable production of adipic acid, highlights their growing importance in environmentally conscious manufacturing.[9][17] As the demand for enantiomerically pure compounds and sustainable chemical processes continues to grow, the strategic application of this compound derivatives is set to expand, driving innovation in drug discovery, materials science, and catalysis.
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Biological activity of 1,2-Cyclohexanediol and its metabolites
An In-depth Technical Guide to the Biological Activity of 1,2-Cyclohexanediol and its Metabolites
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Foreword
This compound (CHD), a seemingly simple diol, represents a fascinating intersection of industrial chemistry, environmental toxicology, and advanced cell biology. It is primarily encountered as a major urinary metabolite in individuals exposed to common industrial solvents such as cyclohexane, cyclohexanone, and cyclohexanol, making it a critical biomarker for occupational health monitoring.[1] Beyond its role as a metabolic byproduct, CHD and its downstream metabolites possess distinct biological activities that are of increasing interest to researchers in fields ranging from polymer science to drug delivery. This guide provides a comprehensive technical overview of the metabolic pathways, biological effects, and toxicological profile of this compound, grounded in field-proven insights and methodologies. We will explore its transformation from a simple solvent metabolite to a molecule with the potential to modulate fundamental cellular processes.
The Metabolic Journey: From Cyclohexane to Adipic Acid
The biological story of this compound begins with the metabolism of its parent compounds, most notably cyclohexane. The metabolic cascade is a multi-step process primarily occurring in the liver, involving initial oxidation followed by enzymatic ring cleavage.
Phase I Metabolism: The Role of Cytochrome P450
The initial transformation of cyclohexane is a classic Phase I detoxification reaction catalyzed by the cytochrome P450 (CYP450) monooxygenase system.[2][3][4] These heme-containing enzymes, abundant in the liver, introduce a hydroxyl group onto the cyclohexane ring to form cyclohexanol.[2] This is a critical step, as it increases the water solubility of the lipophilic parent compound. Cyclohexanol can be further oxidized to cyclohexanone. Both cyclohexanol and cyclohexanone are subsequently hydroxylated to form this compound and its isomer, 1,4-cyclohexanediol.[1][2] In humans, these diols are the major urinary metabolites, often conjugated with glucuronic acid to facilitate excretion.[1]
Enzymatic Degradation and Ring Cleavage
The subsequent metabolism of this compound has been elucidated through studies of microbial degradation pathways, which provide a powerful model for understanding these biochemical transformations. The trans isomer, in particular, is a substrate for the enzyme trans-cyclohexane-1,2-diol dehydrogenase .[5][6] This NAD+-dependent enzyme catalyzes the oxidation of the diol to 2-hydroxycyclohexan-1-one.[6]
Further oxidation leads to cyclohexane-1,2-dione. A key step in the breakdown of the cyclic structure is catalyzed by cyclohexane-1,2-dione hydrolase , a thiamine diphosphate (ThDP)-dependent enzyme.[7][8] This enzyme facilitates the cleavage of a C-C bond within the ring to form 6-oxohexanoate, an aliphatic intermediate.[7][8] This linear metabolite is then oxidized in an NAD+-dependent reaction to adipic acid , a commercially significant dicarboxylic acid used in the production of nylon.[7][8][9]
Key Biological Activities and Applications
While often viewed through a toxicological lens, this compound exhibits specific biological activities that are being explored for therapeutic and industrial applications.
Modulation of the Nuclear Pore Complex
One of the most significant discoveries is the ability of trans-1,2-Cyclohexanediol to transiently collapse the permeability barrier of the nuclear pore complex (NPC).[10] The NPC is a sophisticated gatekeeper that regulates the transport of molecules between the cytoplasm and the nucleus. By disrupting this barrier, TCHD can enhance the nuclear entry of macromolecules. This property has been successfully leveraged to improve gene expression in non-viral gene electrotransfer protocols.[10] The addition of non-toxic concentrations of TCHD after electroporation significantly increases the rate of transfection, likely by facilitating the passage of plasmid DNA across the nuclear envelope.[10] This finding opens up new avenues for improving the efficiency of gene therapies and research applications.
Dermatological Applications and Percutaneous Absorption
This compound is utilized in the cosmetics industry as a moisturizing and skin conditioning agent.[11] Its diol structure allows it to attract and retain moisture, hydrating the skin. Furthermore, studies have shown that trans-1,2-Cyclohexanediol can influence the percutaneous absorption of other compounds. It has been observed to have a synergistic retardation effect on the skin penetration of the antibiotic metronidazole, a property that could be exploited for controlled-release topical formulations.[12]
Industrial Precursor for Adipic Acid
The metabolic pathway of CHD culminates in adipic acid, a vital monomer for the synthesis of Nylon 6,6 and other polymers.[13] This has inspired research into "green" chemistry routes for adipic acid production that are less environmentally damaging than traditional methods involving nitric acid oxidation of cyclohexanol/cyclohexanone mixtures.[9] Biocatalytic and chemocatalytic systems using this compound as a starting material are being developed, employing oxygen as a clean oxidant and various catalysts, including platinum and vanadium compounds, to efficiently convert the diol to adipic acid.[9][14][15]
Toxicological Profile
Understanding the toxicity of this compound is paramount, given its status as a biomarker for widespread industrial solvent exposure.
| Hazard Endpoint | Observation | Citation(s) |
| Acute Oral/Dermal Toxicity | Low acute toxicity is suggested upon oral or dermal exposure. | [11] |
| Skin Irritation | Causes skin irritation upon repeated or prolonged contact. | [11][16] |
| Eye Irritation | Causes serious eye irritation. | [16][17] |
| Respiratory Irritation | Inhalation of vapor or mist may cause respiratory tract irritation. | [11][16] |
| Carcinogenicity | Not classified as a carcinogen by IARC or EPA; no conclusive evidence of carcinogenic effects. | [11][18] |
| Neurotoxicity | Studies on occupational exposure to parent compound cyclohexane showed no adverse effects on the peripheral nervous system from its metabolites at the concentrations studied. | [19] |
| Reproductive/Developmental | No definitive data available. | [20][21] |
Overall, this compound is considered a compound of low systemic toxicity but is a notable irritant to the skin, eyes, and respiratory system.[11][16][17] Standard safety protocols, including the use of personal protective equipment, are essential when handling this chemical.
Experimental Protocols for Analysis
To empower researchers in this field, we provide validated, step-by-step methodologies for investigating the metabolism and activity of this compound.
Protocol: In Vitro Metabolism with Liver Microsomes
Objective: To identify metabolites of this compound formed via cytochrome P450-mediated oxidation.
Methodology:
-
Preparation: Thaw cryopreserved human liver microsomes (HLM) on ice. Prepare a master mix containing phosphate buffer (pH 7.4) and an NADPH-regenerating system (e.g., G6P, G6PDH, NADP+).
-
Incubation: Pre-warm the HLM and master mix at 37°C for 5 minutes. Initiate the reaction by adding this compound (e.g., 10 µM final concentration).
-
Negative Control: Run a parallel incubation without the NADPH-regenerating system to control for non-enzymatic degradation.
-
Time Points: Aliquots should be taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog).
-
Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Monitor for the parent compound and predicted metabolites (e.g., 2-hydroxycyclohexan-1-one, adipic acid).
Protocol: Gene Electrotransfer Enhancement Assay
Objective: To quantify the effect of trans-1,2-Cyclohexanediol on gene expression following electroporation.
Methodology:
-
Cell Culture: Culture mammalian cells (e.g., B16F10 or CHO cells) to approximately 80% confluency.
-
Plasmid Preparation: Use a high-purity plasmid encoding a reporter gene, such as Green Fluorescent Protein (GFP), at a concentration of 1 µg/µL.
-
Electroporation: Harvest cells and resuspend in an electroporation buffer. Mix cells with the plasmid DNA. Apply electric pulses using a commercial electroporator (e.g., 6 pulses of 600 V/cm, 5 ms duration).
-
TCHD Treatment: Immediately after pulsing, add trans-1,2-Cyclohexanediol to the cell suspension to a final concentration of 50-100 mM.
-
Incubation: Allow cells to incubate with TCHD for 10-15 minutes at room temperature.
-
Plating: Plate the treated cells into fresh culture medium and incubate for 24-48 hours.
-
Analysis: Quantify GFP expression using flow cytometry. Measure both the percentage of GFP-positive cells (transfection efficiency) and the mean fluorescence intensity (expression level).
-
Viability Control: Assess cell viability in parallel using a method like Trypan Blue exclusion or a commercial viability assay to ensure TCHD concentrations are not cytotoxic.
Conclusion and Future Perspectives
This compound is more than a simple metabolite; it is a biologically active molecule with a profile that warrants further investigation. Its role as a reliable biomarker for solvent exposure is well-established, but its potential in modulating cellular barriers for therapeutic gain is an exciting and emerging field. The ability of the trans isomer to enhance nuclear delivery of genetic material presents a tangible opportunity to improve the efficacy of gene-based therapies.
Future research should focus on several key areas:
-
Isomer-Specific Activity: A detailed, head-to-head comparison of the biological activities and toxicological profiles of the cis and trans isomers is needed.
-
Mechanism of NPC Interaction: Elucidating the precise molecular mechanism by which TCHD interacts with the proteins of the nuclear pore complex could lead to the design of more potent and specific delivery-enhancing agents.
-
Long-Term Exposure Effects: While acute toxicity is low, the effects of chronic, low-level exposure to CHD itself, independent of its parent compounds, are not fully understood and require further study.
By continuing to explore the multifaceted nature of this compound and its metabolites, the scientific community can unlock new applications in biotechnology and ensure the safety of those exposed in industrial settings.
References
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An In-depth Technical Guide to the Thermochemical Properties of cis- and trans-1,2-Cyclohexanediol
Introduction
Cis- and trans-1,2-cyclohexanediol are stereoisomers of a cyclic diol that serve as pivotal intermediates in organic synthesis and are crucial building blocks in the development of pharmaceuticals and agrochemicals. The distinct spatial arrangement of their hydroxyl groups—axial-equatorial in the most stable chair conformation of the cis-isomer and diequatorial in the trans-isomer—gives rise to significant differences in their physical and chemical properties. These differences are fundamentally rooted in their thermochemical characteristics. This technical guide provides a comprehensive exploration of the thermochemical properties of cis- and trans-1,2-cyclohexanediol, offering insights into their relative stabilities and reactivities for researchers, scientists, and drug development professionals.
Core Thermochemical Properties
The thermochemical properties of a compound dictate its energetic landscape and, consequently, its behavior in chemical reactions. For the 1,2-cyclohexanediol isomers, these properties are profoundly influenced by their stereochemistry, particularly the presence of intramolecular hydrogen bonding in the cis-isomer.
Standard Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a direct measure of the compound's intrinsic stability. The standard enthalpies of formation for solid cis- and trans-1,2-cyclohexanediol were calculated from their standard enthalpies of combustion obtained from the NIST Chemistry WebBook.[1][2]
The combustion reaction for this compound is:
C₆H₁₂O₂(s) + 8O₂(g) → 6CO₂(g) + 6H₂O(l)
The standard enthalpy of formation (ΔfH°) can be calculated using the following equation:
ΔcH° = [6 * ΔfH°(CO₂, g) + 6 * ΔfH°(H₂O, l)] - [ΔfH°(C₆H₁₂O₂, s) + 8 * ΔfH°(O₂, g)]
Given:
-
ΔfH°(CO₂, g) = -393.51 kJ/mol
-
ΔfH°(H₂O, l) = -285.83 kJ/mol
-
ΔfH°(O₂, g) = 0 kJ/mol
For cis-1,2-Cyclohexanediol: [1] ΔcH° = -3521 kJ/mol -3521 kJ/mol = [6 * (-393.51) + 6 * (-285.83)] - [ΔfH°(cis-C₆H₁₂O₂, s) + 0] -3521 kJ/mol = [-2361.06 - 1714.98] - ΔfH°(cis-C₆H₁₂O₂, s) -3521 kJ/mol = -4076.04 - ΔfH°(cis-C₆H₁₂O₂, s) ΔfH°(cis-C₆H₁₂O₂, s) = -555.04 kJ/mol
For trans-1,2-Cyclohexanediol: [2] ΔcH° = -3520 kJ/mol -3520 kJ/mol = [6 * (-393.51) + 6 * (-285.83)] - [ΔfH°(trans-C₆H₁₂O₂, s) + 0] -3520 kJ/mol = [-2361.06 - 1714.98] - ΔfH°(trans-C₆H₁₂O₂, s) -3520 kJ/mol = -4076.04 - ΔfH°(trans-C₆H₁₂O₂, s) ΔfH°(trans-C₆H₁₂O₂, s) = -556.04 kJ/mol
Table 1: Standard Enthalpies of Combustion and Formation for this compound Isomers
| Isomer | Standard Enthalpy of Combustion (ΔcH°) (kJ/mol) | Standard Enthalpy of Formation (ΔfH°) (kJ/mol) |
| cis-1,2-Cyclohexanediol | -3521[1] | -555.04 |
| trans-1,2-Cyclohexanediol | -3520[2] | -556.04 |
The slightly more negative enthalpy of formation for the trans-isomer suggests it is marginally more stable than the cis-isomer in the solid state. This is attributed to the diequatorial arrangement of the hydroxyl groups in the trans-isomer, which minimizes steric strain.[3]
Standard Molar Entropy (S°)
Standard Gibbs Free Energy of Formation (ΔfG°)
The standard Gibbs free energy of formation combines enthalpy and entropy to determine the spontaneity of a compound's formation from its elements. It can be calculated using the equation ΔG° = ΔH° - TΔS°. Due to the lack of readily available standard molar entropy data, a precise calculation of ΔfG° for both isomers is not currently feasible. However, given the small difference in their enthalpies of formation, it is likely that their Gibbs free energies of formation are also very similar.
Methodologies for Determining Thermochemical Properties
Experimental Determination
1. Bomb Calorimetry (for Enthalpy of Combustion)
Bomb calorimetry is the primary experimental technique for determining the heat of combustion of solid and liquid samples.
-
Principle: A known mass of the sample is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change of the water is measured.
-
-
Sample Preparation: A pellet of the this compound isomer (approximately 1 gram) is pressed and weighed accurately.
-
Bomb Assembly: A known length of fuse wire is attached to the electrodes within the bomb, with the wire in contact with the sample pellet. One milliliter of water is added to the bomb to saturate the internal atmosphere with water vapor.
-
Pressurization: The bomb is sealed and flushed with oxygen before being filled to a pressure of approximately 25-30 atm.
-
Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a precisely measured volume of water. The calorimeter lid, equipped with a stirrer and a high-precision thermometer, is secured.
-
Temperature Equilibration: The water is stirred, and the initial temperature is recorded at regular intervals until a steady rate of temperature change is observed.
-
Ignition: The sample is ignited by passing an electric current through the fuse wire.
-
Post-Ignition Temperature Measurement: The temperature is recorded at short intervals as it rises, and then at longer intervals as it cools.
-
Data Analysis: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid), and corrections for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire.
-
2. Differential Scanning Calorimetry (DSC) (for Heat Capacity and Enthalpy of Fusion)
DSC is a versatile thermal analysis technique used to measure changes in heat flow to a sample as a function of temperature.[6][7]
-
Principle: A sample and an inert reference are heated or cooled at a controlled rate. The difference in the amount of heat required to maintain the sample and reference at the same temperature is measured. This difference in heat flow is directly related to the heat capacity and enthalpy changes of the sample.
-
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) of the this compound isomer is hermetically sealed in an aluminum pan. An empty sealed pan is used as the reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program (e.g., heating from room temperature to above the melting point at a constant rate of 10 °C/min) is set.
-
Data Acquisition: The instrument records the differential heat flow as a function of temperature.
-
Data Analysis:
-
Heat Capacity: The heat capacity is determined from the heat flow signal in a region with no thermal transitions.
-
Enthalpy of Fusion: The enthalpy of fusion is calculated by integrating the area of the melting peak in the DSC thermogram.
-
-
Caption: Experimental workflows for determining thermochemical properties.
Computational Determination
Computational chemistry provides a powerful tool for predicting the thermochemical properties of molecules.
-
Workflow: [10][11][12][13][14]
-
Conformational Search: For flexible molecules like cyclohexanediols, a thorough conformational search is performed using molecular mechanics (e.g., MMFF94 force field) to identify all low-energy conformers.
-
Geometry Optimization: The geometry of each conformer is optimized using a higher level of theory, typically density functional theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d)).
-
Frequency Calculation: A frequency calculation is performed on each optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculation: A more accurate single-point energy calculation is often performed on the optimized geometries using a larger basis set or a more sophisticated method (e.g., coupled cluster theory).
-
Thermochemical Property Calculation: The standard enthalpy, entropy, and Gibbs free energy are calculated using the electronic energies and the vibrational, rotational, and translational contributions obtained from the frequency calculations, employing statistical mechanics principles.
-
Boltzmann Averaging: The thermochemical properties of the individual conformers are Boltzmann-averaged to obtain the overall properties of the molecule at a given temperature.
-
Caption: A typical computational workflow for thermochemical property prediction.
The Role of Intramolecular Hydrogen Bonding
The most significant structural feature distinguishing cis-1,2-cyclohexanediol from its trans-isomer is the ability of the cis-isomer to form an intramolecular hydrogen bond between its adjacent hydroxyl groups. In its most stable chair conformation, the cis-isomer has one axial and one equatorial hydroxyl group, which are in close proximity, allowing for the formation of this internal hydrogen bond. The trans-isomer, with its diequatorial hydroxyl groups, cannot form such a bond.
This intramolecular hydrogen bond has a profound impact on the properties of the cis-isomer:
-
Increased Thermodynamic Stability: The hydrogen bond provides an additional stabilizing energetic contribution.
-
Conformational Preference: It locks the molecule into the axial-equatorial conformation.
-
Reduced Polarity: The intramolecular hydrogen bond reduces the ability of the hydroxyl groups to act as hydrogen bond donors to external molecules, leading to a lower boiling point and higher volatility compared to the trans-isomer.
Caption: Conformational differences and hydrogen bonding in this compound isomers.
Comparative Analysis of Stability and Reactivity
The thermochemical and structural differences between cis- and trans-1,2-cyclohexanediol lead to distinct chemical reactivities.
-
Thermodynamic Stability: As indicated by the standard enthalpies of formation in the solid state, the trans-isomer is slightly more stable than the cis-isomer. This is because the diequatorial arrangement of the hydroxyl groups in the trans-isomer minimizes steric repulsions within the cyclohexane ring.[3]
-
Reactivity:
-
Oxidation: The rate of oxidation can differ between the two isomers. For instance, some oxidation reactions proceed faster for the cis-diol.[15] The stereochemical arrangement of the hydroxyl groups can influence the formation of cyclic intermediates with the oxidizing agent.
-
Ketal Formation: The cis-isomer readily forms a ketal with acetone, as the adjacent axial and equatorial hydroxyl groups can easily form a five-membered ring. The diequatorial hydroxyls of the trans-isomer are too far apart to readily form a cyclic ketal.[3]
-
Periodic Acid Cleavage: The rate of cleavage by periodic acid (HIO₄) is also dependent on the stereochemistry. The reaction proceeds through a cyclic periodate ester intermediate. While the trans-isomer has the hydroxyl groups in a favorable anti-periplanar arrangement in its most stable diequatorial conformation, the cis-isomer can adopt a conformation suitable for cyclic ester formation, and literature reports indicate that the cis-isomer cleaves faster.[16]
-
Conclusion
The thermochemical properties of cis- and trans-1,2-cyclohexanediol are intricately linked to their stereochemistry. While the trans-isomer exhibits slightly greater thermodynamic stability in the solid phase due to minimized steric strain, the cis-isomer's ability to form an intramolecular hydrogen bond significantly influences its conformation and reactivity. A thorough understanding of these thermochemical nuances is essential for researchers and professionals in drug development and chemical synthesis, enabling the rational design of synthetic routes and the prediction of product outcomes. The experimental and computational methodologies outlined in this guide provide a robust framework for the continued investigation and application of these versatile molecules.
References
- UAGRA. (n.d.). These steps must be taken EVERY TIME you do a bomb calorimetry run.
- Lee, S., & Choi, J. (2023). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis.
- Instructables. (n.d.). How to Perform a Differential Scanning Calorimetry Analysis of a Polymer.
- Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
- Wikipedia. (2024, November 26). Differential scanning calorimetry.
- Chemistry For Everyone. (2025, November 3). How Do You Set Up A Bomb Calorimeter Correctly? [Video]. YouTube. [Link]
- Lee, S., & Choi, J. (2023). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis.
- University of California, Berkeley. (n.d.). HEAT OF COMBUSTION: BOMB CALORIMETER.
- Karton, A. (2020, August 25). A computational chemist's guide to accurate thermochemistry for organic molecules. [Video]. YouTube. [Link]
- G-protein coupled receptor. (2018). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (132), 56902. [Link]
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- Infinita Lab. (2025, November 19). Differential Scanning Calorimetry (DSC) Testing: Complete Guide to Thermal Analysis of Polymers and Materials.
- ResearchGate. (n.d.). Relative conformations of trans-and cis-1,2-cyclohexanediols.
- ResearchGate. (n.d.). Scheme 1. Oxidation of cis-/trans-1,2-cyclohexanediol.
- Karton, A. (2016). A computational chemist's guide to accurate thermochemistry for organic molecules. [PDF document].
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- Cheméo. (n.d.). Chemical Properties of this compound, trans- (CAS 1460-57-7).
- ResearchGate. (2025, August 7). Two alternative routes for 1, 2-cyclohexanediol synthesis by means of green processes: Cyclohexene dihydroxylation and catechol hydrogenation.
- NIST. (n.d.). cis-1,2-Cyclohexanediol. In NIST Chemistry WebBook.
- Aimil Ltd. (2023, April 20). Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry.
- Cheméo. (n.d.). Chemical Properties of cis-1,2-Cyclohexanediol (CAS 1792-81-0).
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- Quora. (2020, April 23). What are the stable conformations of cis and trans 1,2 cyclohexane diol and which one will readily form ketal with acetone?.
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Unraveling the Solid State: A Technical Guide to the Crystal Structure of 1,2-Cyclohexanediol Isomers
Introduction: The Stereochemical Nuances of 1,2-Cyclohexanediol and Their Impact on Solid-State Architecture
This compound, a deceptively simple diol, presents a fascinating case study in the profound influence of stereochemistry on the three-dimensional architecture of molecular solids. The spatial orientation of its two hydroxyl groups, dictated by its cis and trans isomeric forms, governs the intricate network of intermolecular interactions, primarily hydrogen bonding, which in turn defines the crystal packing and ultimately the macroscopic properties of the material. For researchers in drug development and materials science, a comprehensive understanding of the crystal structure of these isomers is not merely an academic exercise; it provides critical insights into solubility, stability, and bioavailability, informing rational drug design and the engineering of novel materials with tailored properties.
This in-depth technical guide provides a comprehensive analysis of the crystal structures of the cis and trans isomers of this compound. We will delve into the experimental methodologies for obtaining high-quality single crystals suitable for X-ray diffraction analysis, present a comparative overview of their crystallographic data, and dissect the distinct hydrogen bonding networks that characterize their solid-state conformations. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the crystallographic analysis of small organic molecules.
The Isomers of this compound: A Structural Overview
The conformational landscape of this compound is defined by the relative orientation of the two hydroxyl (-OH) groups on the cyclohexane ring. This leads to the existence of two primary stereoisomers: cis-1,2-cyclohexanediol and trans-1,2-cyclohexanediol. The trans isomer is chiral and exists as a pair of enantiomers, (1R,2R) and (1S,2S), while the cis isomer is a meso compound.
Step-by-Step Methodology:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil or a glass fiber. [1]2. Data Collection: The mounted crystal is placed in the X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. [2]3. Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background scattering and absorption. The intensities of the individual reflections are integrated.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters.
-
Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Comparative Crystallographic Data of this compound Isomers
The distinct stereochemistry of cis- and trans-1,2-cyclohexanediol gives rise to different crystal packing arrangements, which are reflected in their crystallographic parameters. The following table summarizes the key crystallographic data for the two isomers, obtained from the Cambridge Structural Database (CSD).
| Parameter | cis-1,2-Cyclohexanediol | trans-1,2-Cyclohexanediol |
| CSD Deposition No. | 650638 | 650647 |
| Empirical Formula | C₆H₁₂O₂ | C₆H₁₂O₂ |
| Formula Weight | 116.16 | 116.16 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 8.523(2) | 9.006(3) |
| b (Å) | 11.085(3) | 5.568(2) |
| c (Å) | 7.213(2) | 12.684(4) |
| α (°) | 90 | 90 |
| β (°) | 108.79(3) | 106.87(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 645.9(3) | 608.7(3) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.193 | 1.265 |
Analysis of Intermolecular Interactions: The Dominance of Hydrogen Bonding
The crystal packing of both isomers is dominated by a network of intermolecular hydrogen bonds, a consequence of the presence of the hydroxyl groups. However, the different spatial arrangements of these groups in the cis and trans isomers lead to distinct hydrogen bonding motifs.
In the crystal structure of cis-1,2-cyclohexanediol , the hydroxyl groups are on the same side of the cyclohexane ring. This orientation facilitates the formation of intramolecular hydrogen bonds, which are not observed in the trans isomer. The intermolecular hydrogen bonding network in the cis isomer involves chains of molecules linked together.
In contrast, the trans-1,2-cyclohexanediol crystal structure features hydroxyl groups on opposite sides of the ring. This arrangement precludes intramolecular hydrogen bonding and instead promotes a more extensive intermolecular hydrogen bonding network. The molecules are linked into sheets or three-dimensional networks, contributing to a more densely packed structure as indicated by its higher calculated density.
Conclusion: From Molecular Chirality to Crystalline Architecture
The crystal structure analysis of cis- and trans-1,2-cyclohexanediol provides a compelling illustration of how subtle differences in molecular stereochemistry can have a profound impact on solid-state packing and intermolecular interactions. The ability to control and understand these crystalline architectures is of paramount importance in the pharmaceutical and materials science industries. The methodologies and comparative data presented in this guide offer a robust framework for researchers engaged in the structural characterization of small organic molecules, enabling a deeper understanding of their solid-state properties and facilitating the rational design of new chemical entities with desired functionalities. A noteworthy finding is the absence of a co-crystal between the cis and trans isomers of this compound, in contrast to other similar diols, highlighting the nuanced energetic factors that govern crystal formation.
References
- Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. [Link]
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Safety and handling precautions for 1,2-Cyclohexanediol
An In-depth Technical Guide to the Safe Handling of 1,2-Cyclohexanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (C₆H₁₂O₂), a cyclic organic compound featuring two hydroxyl groups on a cyclohexane ring, is a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] It exists as cis and trans stereoisomers, each with distinct physical properties and reactivity profiles.[1] Given its integral role in research and development, a comprehensive understanding of its safe handling and potential hazards is paramount to ensuring laboratory safety and experimental integrity. This guide provides a detailed overview of the safety precautions, handling protocols, and emergency procedures for this compound, grounded in established safety data and best practices.
Section 1: Hazard Identification and Classification
A thorough understanding of the potential hazards associated with this compound is the foundation of safe laboratory practice. While some safety data sheets indicate that it is not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200), it is crucial to recognize that the toxicological properties of this compound have not been fully investigated.[2][3] Therefore, it should be handled with the care afforded to all laboratory chemicals.
1.1 GHS Classification
Many supplier safety data sheets for this compound (mixture of cis and trans) do not list specific GHS hazard classifications, pictograms, or signal words.[4][5] However, some sources for the trans isomer suggest it may cause skin irritation, serious eye irritation, and respiratory irritation.[6] Given the potential for irritation, a cautious approach is warranted.
Potential Health Effects: [2]
It is important to note that chronic health effects have not been well-studied.[2]
Section 2: Physicochemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and storage. These properties can vary between the cis and trans isomers and the mixture.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₂ | [8][9] |
| Molecular Weight | 116.16 g/mol | [8][10] |
| Appearance | White to off-white crystalline solid | [4][9][11] |
| Melting Point | cis: 73-77°C, trans: 101-104°C | [8][9] |
| Boiling Point | ~236.7°C at 760 mmHg | [8] |
| Flash Point | >110°C (>230°F) | [2][11] |
| Solubility | Soluble in water, chloroform, and methanol. | [1][9] |
| Stability | Stable under normal temperatures and pressures. | [2] |
Section 3: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to minimize exposure and maintain the chemical's integrity.
3.1 Handling
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of dust or vapors.[2][11]
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the primary defense against exposure. This is further detailed in Section 4.
-
Hygiene Practices: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[12] Remove contaminated clothing and wash it before reuse.[2]
-
Dust Control: Minimize dust generation and accumulation when handling the solid form.[2][11]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[11]
3.2 Storage
-
Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][11]
-
Incompatibilities: Store away from strong oxidizing agents and acids.[2][13]
-
Inert Atmosphere: For long-term storage and to maintain purity, storing under an inert gas like argon is recommended.[11]
Section 4: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, starting with engineering controls and supplemented by appropriate PPE.
4.1 Engineering Controls
-
Ventilation: Use of a chemical fume hood is the preferred engineering control to maintain airborne concentrations at a low level.[2]
-
Safety Equipment: Facilities where this compound is handled should be equipped with an eyewash station and a safety shower.[2]
4.2 Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4]
-
Skin Protection:
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or if irritation is experienced, a NIOSH-approved respirator should be used.[2] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[7]
Diagram: Hierarchy of Controls for Safe Handling
Caption: Hierarchy of controls for mitigating exposure to this compound.
Section 5: Emergency Procedures
In the event of an emergency, a calm and informed response is crucial.
5.1 First-Aid Measures
-
Inhalation: Move the individual to fresh air immediately.[2] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.[2]
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek medical attention if irritation develops.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[15]
5.2 Fire-Fighting Measures
-
Extinguishing Media: Use a fire extinguisher appropriate for the surrounding fire. Suitable agents include water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2][3]
-
Specific Hazards: During a fire, irritating and toxic gases, such as carbon monoxide and carbon dioxide, may be generated through thermal decomposition.[2][11]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]
5.3 Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel from the area.[4] Ensure adequate ventilation.[2] Avoid generating dust.[2] Wear appropriate personal protective equipment as outlined in Section 4.
-
Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways.[4][11]
-
Containment and Cleanup: For small spills, vacuum or sweep up the material and place it into a suitable, labeled container for disposal.[2] Clean the spill area thoroughly.[11] For large spills, control the source of the leak if it is safe to do so and contain the spill.[12]
Diagram: Emergency Response Workflow
Caption: Decision-making workflow for emergency situations involving this compound.
Section 6: Stability and Reactivity
-
Reactivity: this compound is generally stable under normal conditions.[13]
-
Conditions to Avoid: Avoid dust generation, excess heat, and incompatible materials.[2]
-
Incompatible Materials: Strong oxidizing agents and acids.[2][13]
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide and carbon dioxide.[2][11]
-
Hazardous Polymerization: Hazardous polymerization is not expected to occur.[2][13]
Section 7: Toxicological and Ecological Information
Detailed toxicological and ecological data for this compound is limited.
-
Acute Toxicity: No specific LD50 or LC50 data is readily available in the reviewed safety data sheets.[2][4]
-
Carcinogenicity: This substance is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[2]
-
Ecotoxicity: There is no data available on the toxicity of this compound to fish, daphnia, algae, or microorganisms.[4] Therefore, its release into the environment should be avoided.[4]
Section 8: Disposal Considerations
Chemical waste generators must adhere to federal, state, and local regulations for hazardous waste disposal.[2][11]
-
Waste Disposal Method: Dispose of unused material and its container at a licensed chemical waste disposal facility.[14] Do not allow the material to enter sewer systems.[14]
-
Contaminated Packaging: Empty containers should be triple-rinsed and offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill.[14]
Conclusion
While this compound may not be classified as a highly hazardous substance, a diligent and informed approach to its handling is essential for maintaining a safe laboratory environment. The toxicological and ecological profiles of this compound are not yet fully characterized, underscoring the importance of minimizing exposure through the consistent application of engineering controls, personal protective equipment, and sound laboratory practices. By adhering to the guidelines presented in this technical guide, researchers, scientists, and drug development professionals can confidently and safely utilize this compound in their critical work.
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Environmental fate and degradation of 1,2-Cyclohexanediol
An In-depth Technical Guide to the Environmental Fate and Degradation of 1,2-Cyclohexanediol
Abstract: This technical guide provides a comprehensive analysis of the environmental fate and degradation of this compound (CHD), a key metabolite of widely used industrial chemicals such as cyclohexane and cyclohexanone. Synthesizing data on its physicochemical properties, biotic and abiotic degradation pathways, environmental mobility, and ecotoxicological profile, this document serves as a critical resource for researchers, environmental scientists, and drug development professionals. Our analysis indicates that this compound exhibits high water solubility and a low octanol-water partition coefficient, suggesting high mobility in aqueous environments and a low potential for bioaccumulation. While direct data on its environmental degradation is limited, evidence from analogous compounds and metabolic studies strongly supports that this compound is readily biodegradable by microorganisms. Abiotic degradation processes such as hydrolysis are not significant, while atmospheric photolysis may contribute to its removal from the atmosphere. This guide further presents detailed protocols for assessing its biodegradability and discusses the current data gaps in its ecotoxicological profile.
Introduction to this compound
This compound (C₆H₁₂O₂) is a diol consisting of a cyclohexane ring substituted with two hydroxyl groups on adjacent carbons. It exists as two main stereoisomers: cis-1,2-Cyclohexanediol and trans-1,2-Cyclohexanediol. This compound is utilized as a pharmaceutical intermediate and in the synthesis of polymers and other organic compounds.[1][2]
From an environmental perspective, this compound is of significant interest as it is a major urinary metabolite in humans and animals exposed to cyclohexane, cyclohexanol, and cyclohexanone—solvents and chemical intermediates used in vast quantities worldwide.[3][4][5] Its formation as a metabolic byproduct means it can be introduced into wastewater streams and, subsequently, the wider environment. Understanding its behavior, persistence, and potential impacts is therefore crucial for a complete environmental risk assessment of its parent compounds.
Physicochemical Properties and Environmental Partitioning
The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. These properties determine its partitioning between environmental compartments (air, water, soil, sediment, and biota).
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Environmental Fate | Source(s) |
|---|---|---|---|
| Molecular Formula | C₆H₁₂O₂ | - | [6][7] |
| Molecular Weight | 116.16 g/mol | - | [6][7] |
| Physical State | White crystalline powder/solid | Low volatility from dry surfaces. | [1][7] |
| Water Solubility | Soluble | High mobility in water and soil; low adsorption to sediment. | [2][8] |
| Melting Point | 73-77°C (cis/trans mix) | Solid under standard environmental conditions. | [3] |
| Boiling Point | ~237°C | Low volatility. | [3] |
| Vapor Pressure | ~0.01 mmHg @ 25°C | Low partitioning to the atmosphere from water or soil. | [7] |
| Log P (octanol-water) | 0.15 - 0.2 | Low potential for bioaccumulation in organisms. |[3][6][7] |
The high water solubility and low Log P value are the most critical parameters for predicting the environmental fate of this compound. These values strongly indicate that if released into the environment, it will predominantly reside in the aqueous phase. Its low vapor pressure suggests that volatilization from water bodies is not a significant transport mechanism. The low Log P value signifies that the compound is unlikely to bioaccumulate in the fatty tissues of organisms, reducing the risk of biomagnification through the food chain.
Biotic Degradation
Biodegradation, the breakdown of organic matter by microorganisms, is the primary mechanism for the removal of this compound from the environment.
Aerobic Biodegradation
While comprehensive studies specifically detailing the aerobic biodegradation pathway of this compound are not abundant in published literature, significant evidence supports its susceptibility to microbial degradation. Crucially, bacteria capable of utilizing cis-1,2-cyclohexanediol as a sole source of carbon and energy have been successfully isolated through enrichment cultures, directly confirming its biodegradability.[9]
Based on well-established metabolic pathways for alicyclic compounds like cyclohexane and cyclohexanol, a probable aerobic degradation pathway can be postulated.[10][11] The process is likely initiated by microbial alcohol dehydrogenases, followed by ring cleavage:
-
Oxidation to Ketone: The first step involves the oxidation of one of the hydroxyl groups to form 2-hydroxycyclohexanone.
-
Further Oxidation: This intermediate is likely further oxidized to 1,2-cyclohexanedione.
-
Ring Fission: The cyclohexanedione ring is then cleaved by a monooxygenase enzyme, which incorporates an oxygen atom into the ring, forming a linear dicarboxylic acid, likely adipic acid.
-
Central Metabolism: Adipic acid is a common metabolite that can be readily broken down via β-oxidation to acetyl-CoA, which enters the Krebs cycle for energy production and biomass generation.
Given that precursors like cyclohexanone are considered readily biodegradable (e.g., 98% degradation in 28 days in an OECD 301D test), it is highly probable that its more water-soluble and oxygenated metabolite, this compound, is also readily biodegradable.[7][12]
Caption: Proposed aerobic biodegradation pathway for this compound.
Anaerobic Biodegradation
Under anoxic conditions, such as in deep sediments or some groundwater environments, the degradation of alicyclic compounds proceeds differently. While direct studies on anaerobic this compound degradation are lacking, it has been proposed as an intermediate in the anaerobic degradation of cyclohexanone.[13] The pathway would likely involve initial hydroxylation followed by ring cleavage through mechanisms analogous to those seen for other cyclic compounds under denitrifying or sulfate-reducing conditions. Overall persistence may be longer under anaerobic conditions compared to aerobic environments.
Abiotic Degradation
Abiotic processes are chemical reactions that degrade compounds without the involvement of microorganisms. For this compound, these pathways are considered minor contributors to its overall environmental removal compared to biodegradation.
Hydrolysis
Hydrolysis is the cleavage of chemical bonds by the addition of water. Alcohols, such as this compound, are generally stable to hydrolysis under environmentally relevant pH conditions (pH 4-9). Furthermore, studies on the hydrolysis of cyclohexene oxide show that this compound is the stable end product, confirming its resistance to further hydrolytic degradation.[14] Therefore, hydrolysis is not considered a significant environmental fate process.
Atmospheric Photolysis
Although this compound has low volatility, it can be associated with atmospheric particulate matter.[15] In the atmosphere, organic compounds are primarily degraded by reaction with photochemically generated hydroxyl (•OH) radicals. While no experimental rate constant for this reaction with this compound is available, it is expected to undergo degradation via H-atom abstraction from the carbon backbone. By analogy with other cyclic alcohols, its atmospheric half-life is estimated to be on the order of hours to a few days, indicating it would not persist long in the atmosphere.
Environmental Fate Summary
Mobility, Transport, and Distribution
The primary determinant of this compound's fate is its high water solubility and low Log P. Upon release, it will rapidly partition to surface water and groundwater and be highly mobile within these compartments. Adsorption to soil organic carbon and sediment will be minimal (low Koc), leading to a high potential for leaching through the soil profile.
Bioaccumulation
The low octanol-water partition coefficient (Log P ≈ 0.2) indicates a very low potential for bioaccumulation in aquatic and terrestrial organisms.[3][6][7]
Overall Persistence
Considering its susceptibility to rapid and likely complete biodegradation under aerobic conditions, this compound is expected to have a low overall persistence in most environmental compartments. While degradation may be slower under anaerobic conditions, its high bioavailability in aquatic systems suggests it will be ultimately removed from the environment.
Ecotoxicological Profile
A significant data gap exists for the ecotoxicity of this compound. Standard aquatic toxicity tests on fish, daphnids, and algae have not been reported in the available literature. However, data for its parent compound, cyclohexane, can provide context.
Table 2: Ecotoxicity Data for Cyclohexane (Parent Compound)
| Organism | Endpoint | Value (mg/L) | Classification | Source(s) |
|---|---|---|---|---|
| Pimephales promelas (Fathead Minnow) | 96h LC50 | 3.96 - 5.18 | Very toxic to aquatic life | [6] |
| Daphnia magna (Water Flea) | 48h EC50 | 0.9 | Very toxic to aquatic life | [6] |
| Desmodesmus subspicatus (Algae) | 72h EC50 | >500 | Not harmful |[6] |
Cyclohexane is classified as very toxic to aquatic invertebrates and fish.[6][8] Typically, the metabolic products of such non-polar solvents are more water-soluble and less toxic. For instance, an SDS for a product containing cyclohexanone reports an LC50/EC50 > 100 mg/L, indicating much lower toxicity.[16] It is plausible that this compound would exhibit a similar or lower level of toxicity than cyclohexanone. However, without direct experimental data, this remains an assumption that requires verification.
Methodologies for Studying Environmental Fate
To address the data gaps and confirm the environmental fate of this compound, standardized testing protocols should be employed.
Experimental Protocol: Ready Biodegradability (OECD 301D)
The "Ready Biodegradability: Closed Bottle Test" (OECD 301D) is a stringent test used to determine if a chemical can be rapidly and completely biodegraded by unacclimated aerobic microorganisms.
Objective: To assess the ready biodegradability of this compound by measuring oxygen consumption over 28 days.
Methodology:
-
Preparation of Medium: Prepare a mineral salt medium as specified in the OECD 301 guideline. This medium contains essential mineral nutrients but lacks a carbon source.
-
Inoculum: Obtain a microbial inoculum from the final effluent of a domestic wastewater treatment plant. The inoculum should be fresh and not pre-adapted to the test substance.
-
Test Setup:
-
Prepare sealed glass bottles with a known volume of mineral medium.
-
Add the inoculum to the bottles at a concentration of a few mg/L of suspended solids.
-
Add this compound as the sole carbon source at a concentration of 2-5 mg/L.
-
Prepare control bottles: (1) Inoculum only (blank), (2) Reference substance (e.g., sodium benzoate) + inoculum, and (3) Toxicity control (Test substance + Reference substance + inoculum).
-
-
Incubation: Incubate the bottles in the dark at a constant temperature (20 ± 1°C) for 28 days.
-
Measurement: Periodically, and at the end of the 28-day period, measure the dissolved oxygen concentration in each bottle using an oxygen electrode or Winkler titration.
-
Calculation: Calculate the percentage biodegradation by comparing the oxygen consumed by the microorganisms in the test bottles (corrected for the blank) to the theoretical oxygen demand (ThOD) of the substance.
-
% Biodegradation = [(O₂ consumed by test substance) / ThOD] * 100
-
-
Validation: The test is valid if the reference substance shows >60% degradation within 14 days, and the oxygen depletion in the blank is within specified limits. A substance is considered "readily biodegradable" if it reaches >60% degradation within the 28-day test period and within a "10-day window" after the onset of degradation.
Causality: This test simulates a scenario where a chemical is released at a low concentration into an aerobic aquatic environment. The stringent conditions (low microbial density, no acclimation) ensure that a positive result indicates a high potential for rapid degradation in a real-world setting.
Caption: Experimental workflow for the OECD 301D Ready Biodegradability test.
Experimental Protocol: Soil Microcosm Study
Objective: To determine the degradation rate of this compound in environmentally relevant soil matrices.
Methodology:
-
Soil Collection: Collect fresh soil from a relevant site (e.g., agricultural land, forest). Sieve the soil (2 mm) to remove large debris and homogenize.
-
Characterization: Analyze the soil for key properties: pH, organic carbon content, texture, and microbial biomass.
-
Microcosm Setup:
-
Weigh a defined amount of soil (e.g., 50 g dry weight equivalent) into glass jars.
-
Adjust the soil moisture to a percentage of its water-holding capacity (e.g., 50-60%) using sterile deionized water.
-
Spike the soil with a solution of this compound to achieve a target concentration (e.g., 10 mg/kg). Allow the solvent carrier (if any) to evaporate.
-
Prepare abiotic controls by using sterilized (e.g., autoclaved or gamma-irradiated) soil.
-
-
Incubation: Incubate the microcosms in the dark at a controlled temperature (e.g., 20-25°C). Keep the jars loosely capped or aerated to maintain aerobic conditions.
-
Sampling: At predetermined time intervals (e.g., day 0, 1, 3, 7, 14, 28, 56), sacrificially sample triplicate biotic and abiotic microcosms.
-
Extraction and Analysis:
-
Extract this compound from the soil samples using an appropriate solvent (e.g., methanol or acetonitrile).
-
Analyze the extracts using a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the remaining concentration of the parent compound.
-
-
Data Analysis: Plot the concentration of this compound over time. Calculate the degradation rate constant (k) and the dissipation half-life (DT50) by fitting the data to a suitable kinetic model (e.g., first-order kinetics). Compare the dissipation in biotic versus abiotic systems to distinguish between biological and non-biological degradation.
Causality: This protocol provides a more realistic assessment of degradation in a complex environmental matrix. The use of sterile controls is critical to definitively attribute the observed loss to microbial activity, thereby validating the role of biodegradation.
Conclusion
The environmental fate of this compound is characterized by high mobility in water, low potential for bioaccumulation, and low overall persistence. The primary mechanism for its removal from soil and aquatic environments is aerobic biodegradation. While direct experimental data on degradation rates and ecotoxicity are limited, a weight-of-evidence approach based on its physicochemical properties and its role as a metabolite of readily biodegradable parent compounds suggests a low environmental risk profile. Further research should focus on obtaining definitive ecotoxicity data (LC50/EC50 values) to complete a comprehensive risk assessment.
References
This list is a compilation of sources accessed for this guide and is not exhaustive of all available literature.
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A Technical Guide to the Historical Synthesis of 1,2-Cyclohexanediol for Researchers and Drug Development Professionals
Introduction: The Enduring Significance of a Vicinal Diol
1,2-Cyclohexanediol, a deceptively simple six-carbon diol, holds a significant place in the annals of organic synthesis and continues to be a valuable chiral building block in modern drug development. Its vicinal hydroxyl groups, presented in either a cis or trans configuration, offer a versatile platform for the construction of complex molecular architectures. Understanding the historical evolution of its synthesis provides not only a fascinating glimpse into the development of synthetic methodology but also a foundational knowledge of stereocontrolled oxidation reactions that remain relevant today. This guide delves into the core historical methods for the preparation of this compound, offering in-depth technical details, mechanistic insights, and practical protocols for the modern researcher.
I. Early Oxidative Approaches: The Advent of Dihydroxylation
The earliest methods for the synthesis of this compound relied on the direct oxidation of cyclohexene, a readily available starting material. These foundational techniques, while often lacking the finesse of modern catalytic systems, laid the groundwork for our understanding of alkene functionalization.
A. Potassium Permanganate: A Workhorse Reagent for syn-Dihydroxylation
The oxidation of alkenes using potassium permanganate (KMnO₄) is a classic transformation in organic chemistry. Under controlled, cold, and alkaline conditions, this powerful oxidizing agent provides a direct route to cis-1,2-cyclohexanediol.
Mechanism and Rationale: The reaction proceeds through a concerted [3+2] cycloaddition of the permanganate ion to the double bond of cyclohexene, forming a cyclic manganate ester intermediate. This intermediate is then hydrolyzed under the basic reaction conditions to yield the cis-diol. The cyclic nature of the intermediate dictates the syn-addition of the two hydroxyl groups, as they are delivered to the same face of the alkene.
However, the power of permanganate is also its primary drawback. Under neutral, acidic, or heated conditions, over-oxidation is a significant issue, leading to the cleavage of the carbon-carbon bond and the formation of adipic acid. Therefore, careful control of temperature and pH is paramount to achieving good yields of the desired diol. Good yields of cis-1,2-cyclohexanediol can be achieved with turbulent stirring in the presence of low concentrations of sodium hydroxide, which helps to inhibit acid-promoted side reactions.
Experimental Protocol: cis-1,2-Cyclohexanediol via Permanganate Oxidation
-
Preparation: A solution of potassium permanganate (1% w/v) in aqueous sodium hydroxide (0.1 M) is prepared and chilled to 0-5 °C in an ice bath.
-
Reaction: Cyclohexene is added to the chilled, stirred permanganate solution. The addition is performed dropwise to maintain the low temperature. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Quenching and Workup: Once the purple color persists, indicating the complete consumption of cyclohexene, the reaction is quenched by the addition of a saturated aqueous solution of sodium bisulfite to reduce any excess permanganate and dissolve the manganese dioxide.
-
Extraction and Purification: The aqueous solution is then extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude cis-1,2-cyclohexanediol, which can be further purified by recrystallization or distillation.
B. Osmium Tetroxide: The Gold Standard for Stereospecific syn-Dihydroxylation
Osmium tetroxide (OsO₄) emerged as a highly reliable and efficient reagent for the syn-dihydroxylation of alkenes, providing excellent yields of cis-diols with high stereospecificity.
Mechanism and Rationale: Similar to permanganate, the reaction of OsO₄ with cyclohexene proceeds through a concerted [3+2] cycloaddition to form a cyclic osmate ester. This intermediate is then cleaved, typically by reductive workup with reagents like sodium bisulfite or hydrogen sulfide, or by oxidative workup with hydrogen peroxide, to liberate the cis-diol and regenerate a reduced osmium species. The concerted nature of the cycloaddition ensures exclusive syn-addition.
The primary disadvantages of osmium tetroxide are its high cost and extreme toxicity. This led to the development of catalytic versions
Methodological & Application
Application Note: Structural Elucidation of 1,2-Cyclohexanediol Stereoisomers by ¹H and ¹³C NMR Spectroscopy
Abstract
The precise determination of stereochemistry is a critical task in chemical synthesis, catalysis, and drug development, where the three-dimensional arrangement of atoms can dictate biological activity. This application note provides a detailed guide to the analysis of cis- and trans-1,2-cyclohexanediol isomers using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We explore the foundational principles of conformational analysis and how stereochemical differences manifest in distinct and predictable NMR spectral patterns. This guide offers field-proven protocols for sample preparation, data acquisition, and spectral interpretation, designed for researchers, chemists, and quality control analysts.
Introduction: The Stereochemical Challenge
1,2-Cyclohexanediol serves as an excellent model system for demonstrating the power of NMR in distinguishing stereoisomers. The cis and trans isomers, while possessing the same chemical formula and connectivity, differ in the spatial orientation of their hydroxyl (-OH) groups. This subtle difference leads to profound changes in their conformational preferences, which are directly observable by NMR. The trans isomer predominantly adopts a rigid chair conformation with both hydroxyl groups in equatorial positions, whereas the cis isomer undergoes rapid chair-flipping, resulting in an average of axial and equatorial character for the hydroxyl groups. These conformational distinctions are the key to their spectroscopic differentiation.
Theoretical Framework: From Conformation to Spectrum
The ability to distinguish the isomers of this compound hinges on understanding how their 3D structures influence key NMR parameters: chemical shift (δ) and spin-spin coupling constants (J).
-
Conformational Effects and Hydrogen Bonding: In non-polar solvents, the cis-isomer can form an intramolecular hydrogen bond between the vicinal hydroxyl groups, a stabilizing interaction that influences the chemical environment of the carbinol protons (H-C-O) and carbons (C-O).[1][2] The preferred diequatorial conformation of the trans-isomer precludes such an intramolecular bond, making its hydroxyl groups more available for intermolecular interactions with the solvent.[3][4]
-
Chemical Shift (δ): The chemical shift of a nucleus is highly sensitive to its local electronic environment. The orientation of the hydroxyl groups (axial vs. equatorial) and the presence or absence of hydrogen bonding alter the electron density around the methine (CH-OH) and methylene (CH₂) protons and carbons, causing their signals to appear at different frequencies in the NMR spectrum.[5] Generally, axial protons are more shielded and appear at a lower chemical shift (further upfield) than their equatorial counterparts.
-
Spin-Spin Coupling (³J) and the Karplus Relationship: The most definitive feature for distinguishing these isomers is the vicinal coupling constant (³JHH) between the methine protons and their neighbors. The magnitude of this coupling is dependent on the dihedral angle (θ) between the coupled protons, a relationship described by the Karplus equation.[6]
-
An anti-periplanar relationship (θ ≈ 180°), typical for an axial-axial (ax-ax) proton coupling in a rigid chair conformation, results in a large coupling constant, typically ³J ≈ 7–12 Hz .[7]
-
A gauche relationship (θ ≈ 60°), found in axial-equatorial (ax-eq) and equatorial-equatorial (eq-eq) couplings, results in a much smaller coupling constant, typically ³J ≈ 1–5 Hz .[7]
-
This dihedral angle dependence is the cornerstone of our analytical strategy.
Experimental Protocols
A successful analysis relies on meticulous sample preparation and the selection of appropriate data acquisition parameters.
Protocol 1: Sample Preparation
The goal is to prepare a homogeneous, precipitate-free solution of sufficient concentration for detection.[8]
-
Analyte Weighing: For ¹H NMR, weigh 2–10 mg of the this compound isomer. For ¹³C NMR, a higher concentration of 10–50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[9]
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its good solubilizing power and relatively simple residual solvent peak.
-
Dissolution: Place the weighed sample into a clean, dry 5 mm NMR tube. Add approximately 0.6–0.7 mL of the deuterated solvent.
-
Homogenization: Cap the tube and gently vortex or invert it until the sample is fully dissolved. Visually inspect the solution against a light source to ensure no solid particles remain. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[9]
-
Labeling: Clearly label the NMR tube with the sample identity.
Protocol 2: NMR Data Acquisition
These parameters are designed for a standard 400 or 500 MHz spectrometer but can be adapted. The key is to ensure sufficient resolution and signal-to-noise.
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zgpr' with water suppression if needed) is sufficient.[10]
-
Spectral Width (SW): Set to approximately 12 ppm, centered around 5-6 ppm, to cover the full range of expected proton signals.[10][11]
-
Acquisition Time (AQ): Set to 3–4 seconds to ensure good digital resolution.[11][12]
-
Relaxation Delay (D1): Use a delay of 2–5 seconds. For accurate integration, the total time (D1 + AQ) should be at least 5 times the longest T₁ relaxation time of the protons of interest.[10][11]
-
Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.[13]
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used to produce a spectrum with singlets for each unique carbon.
-
Spectral Width (SW): Set to approximately 200-220 ppm to cover the full range of organic carbons.[14]
-
Acquisition Time (AQ): Set to 1–2 seconds.
-
Relaxation Delay (D1): Use a delay of 2 seconds.
-
Number of Scans (NS): A larger number of scans (e.g., 128 to 1024) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Workflow Diagram
Caption: Overall workflow for NMR analysis of this compound isomers.
Data Interpretation: Spectroscopic Fingerprints
The structural differences between the isomers lead to distinct and readily interpretable NMR spectra.
trans-1,2-Cyclohexanediol
The trans isomer exists predominantly in a rigid diequatorial conformation. This conformational locking is the source of its characteristic spectral features.
-
¹H NMR Spectrum:
-
Methine Protons (H1, H2): The two protons attached to the carbons bearing the -OH groups are chemically equivalent due to a C₂ axis of symmetry. They appear as a single signal. Crucially, these protons are in an axial position. Each is coupled to one adjacent axial proton and one adjacent equatorial proton on both neighboring carbons. This results in a complex multiplet, often described as a triplet of doublets (td) or a quartet, with one large axial-axial coupling (³Jₐₐ ≈ 8-10 Hz) and one smaller axial-equatorial coupling (³Jₐₑ ≈ 3-4 Hz). This large coupling constant is the definitive signature of the trans isomer. The chemical shift is typically around δ 3.3-3.4 ppm .[15]
-
Methylene Protons (H3-H6): These appear as a series of complex, overlapping multiplets in the upfield region, typically between δ 1.0-2.0 ppm .[15]
-
-
¹³C NMR Spectrum:
cis-1,2-Cyclohexanediol
This isomer undergoes rapid chair-chair interconversion at room temperature. The observed NMR spectrum is a time-average of the two equilibrating chair conformations.
-
¹H NMR Spectrum:
-
Methine Protons (H1, H2): Because of the rapid chair-flipping, the axial and equatorial environments are averaged. The two methine protons are equivalent and give rise to a single, often broad, signal around δ 3.3-3.4 ppm .[16][17] The observed coupling constants are a weighted average of the individual ax-ax, ax-eq, eq-eq, and eq-ax couplings, resulting in a multiplet with no large ( > 8 Hz) splitting. The lack of a large J-coupling is the key identifier for the cis isomer.
-
Methylene Protons (H3-H6): These also appear as averaged, overlapping signals between δ 1.2-2.0 ppm .[16][17]
-
-
¹³C NMR Spectrum:
-
Similar to the trans isomer, the rapid conformational averaging results in C₂ symmetry, leading to three distinct signals. The chemical shifts, however, are different due to the averaged axial/equatorial character.
-
C1/C2 (Carbinol Carbons): ~δ 77.6 ppm[17]
-
C3/C6 (Methylene Carbons): ~δ 35.3 ppm[17]
-
C4/C5 (Methylene Carbons): ~δ 26.5 ppm[17]
-
Data Summary Table
| Parameter | cis-1,2-Cyclohexanediol | trans-1,2-Cyclohexanediol | Causality / Key Identifier |
| Conformation | Rapid Chair Flip | Rigid Diequatorial | Stereochemistry dictates conformational preference. |
| ¹H δ (H1/H2) | ~3.36 ppm[16][17] | ~3.33 ppm[15] | Averaged vs. fixed axial environment. |
| ¹H J (H1/H2) | Averaged, no large J | Large ³Jₐₐ ≈ 8-10 Hz | Definitive identifier. Dihedral angle dependence (Karplus). |
| ¹³C δ (C1/C2) | ~77.6 ppm[17] | ~75.8 ppm[16] | Different average electronic environment at the carbinol carbon. |
| ¹³C δ (C3/C6) | ~35.3 ppm[17] | ~32.9 ppm[16] | Changes in steric and electronic environment propagated through the ring. |
| ¹³C δ (C4/C5) | ~26.5 ppm[17] | ~24.3 ppm[16] | Subtle differences in the averaged methylene carbon environments. |
Note: Chemical shifts are solvent-dependent and may vary slightly. The values cited are from CDCl₃ and D₂O solutions.
Conformational Analysis Diagram
Caption: Logical flow from molecular conformation to observed NMR coupling constants.
Conclusion
¹H and ¹³C NMR spectroscopy provide a robust, non-destructive method for the unambiguous assignment of stereochemistry in this compound isomers. While ¹³C NMR shows subtle but consistent differences in chemical shifts, the ¹H NMR spectrum offers the most definitive evidence. The presence of a large vicinal coupling constant (³J > 8 Hz) for the methine protons is a clear and reliable indicator of the trans isomer, arising from its rigid diequatorial conformation and the resulting axial-axial proton relationship. Conversely, the absence of this large coupling indicates the rapidly flipping cis isomer. By following the protocols and interpretive framework outlined in this note, researchers can confidently assign the stereochemistry of these and similar cyclic systems.
References
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Application Note: High-Resolution Gas Chromatographic Separation of 1,2-Cyclohexanediol Diastereomers
Abstract
This application note presents a robust and reproducible method for the separation of cis- and trans-1,2-cyclohexanediol diastereomers using capillary gas chromatography (GC). Due to the low volatility and high polarity of these diols, a derivatization step is essential for achieving sharp peaks and baseline separation. This guide provides a detailed protocol for the silylation of 1,2-cyclohexanediol, followed by analysis on a mid-polarity capillary column. Furthermore, for the resolution of the trans-1,2-cyclohexanediol enantiomers, the use of a chiral stationary phase is discussed. This methodology is particularly relevant for researchers in synthetic chemistry, quality control of industrial chemicals, and pharmaceutical development where stereoisomeric purity is critical.
Introduction
This compound is a key intermediate in organic synthesis and a structural motif in various natural products and pharmaceuticals.[1] It exists as two diastereomers: cis-1,2-cyclohexanediol and trans-1,2-cyclohexanediol. The trans-isomer is chiral and exists as a pair of enantiomers, (1R,2R)- and (1S,2S)-1,2-cyclohexanediol, while the cis-isomer is a meso compound.[2] The distinct stereochemistry of these isomers dictates their physical properties and biological activities, making their separation and quantification crucial.
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[3] However, the direct analysis of diols like this compound by GC is challenging due to their high polarity, which leads to poor peak shape and strong adsorption on the column.[4] To overcome these limitations, derivatization is employed to convert the polar hydroxyl groups into less polar and more volatile moieties.[4] Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is a widely used derivatization technique for alcohols, enhancing their volatility and thermal stability.[4][5]
This application note provides a comprehensive protocol for the separation of cis- and trans-1,2-cyclohexanediol diastereomers by GC with flame ionization detection (FID) following silylation. Additionally, it addresses the enantioselective separation of the trans-diastereomer using a chiral GC column, a critical aspect for asymmetric synthesis and chiral drug development.[6][7]
Experimental Workflow
The overall experimental workflow for the GC analysis of this compound diastereomers is outlined below. This process involves sample preparation, including a crucial derivatization step, followed by instrumental analysis and data interpretation.
Figure 1: General workflow for the GC analysis of this compound diastereomers.
Materials and Methods
Reagents and Materials
-
cis-1,2-Cyclohexanediol (≥99%)
-
trans-1,2-Cyclohexanediol (≥99%)
-
Pyridine, anhydrous (99.8%)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl Acetate, GC grade
-
Nitrogen, high purity
Instrumentation
A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column injection port is required.
Table 1: Recommended GC Columns
| Parameter | Diastereomer Separation | Enantiomer Separation of trans-isomer |
| Stationary Phase | 5% Phenyl-methylpolysiloxane | Derivatized β-Cyclodextrin |
| Example Column | DB-5, HP-5, or equivalent | Astec® CHIRALDEX™ B-PH, CP-Cyclodextrin-B-2,3,6-M-19 |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | 30 m x 0.25 mm ID, 0.12 µm film |
The choice of stationary phase is critical for achieving the desired separation. A mid-polarity phase like 5% phenyl-methylpolysiloxane provides excellent resolution of the derivatized cis and trans diastereomers.[8][9] For the separation of the trans-enantiomers, a chiral stationary phase, typically based on derivatized cyclodextrins, is necessary.[6][7][10] These phases create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.[11][12]
Sample Preparation: Silylation Protocol
-
Accurately weigh approximately 10 mg of the this compound sample into a 2 mL autosampler vial.
-
Add 500 µL of anhydrous pyridine to dissolve the sample.
-
Add 500 µL of BSTFA with 1% TMCS to the vial. The TMCS acts as a catalyst to accelerate the derivatization reaction.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 75°C for 30 minutes in a heating block or oven to ensure complete derivatization. In some cases, the reaction may proceed to completion at lower temperatures, but heating ensures a robust and complete reaction.
-
Allow the vial to cool to room temperature before injection.
Note: It is crucial to use anhydrous solvents and reagents, as moisture can deactivate the silylating agent.
GC Operating Conditions
Table 2: GC Parameters for Diastereomer and Enantiomer Separation
| Parameter | Diastereomer Separation | Enantiomer Separation of trans-isomer |
| Injector Temperature | 250°C | 250°C |
| Injection Mode | Split (20:1) | Split (30:1) |
| Injection Volume | 1 µL | 1 µL |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) | 30 psi (constant pressure) |
| Oven Program | 80°C (hold 1 min), then 5°C/min to 250°C (hold 5 min) | 120°C isothermal |
| Detector | FID | FID |
| Detector Temperature | 275°C | 250°C |
The provided GC parameters are a starting point and may require optimization based on the specific instrument and column used. The temperature program for diastereomer separation allows for the elution of the derivatized diols with good resolution. For the enantiomeric separation of the trans-isomer, an isothermal oven temperature is often employed to maximize the chiral recognition on the specialized column.[10]
Results and Discussion
Separation of cis and trans Diastereomers
Following the silylation and GC analysis on a 5% phenyl-methylpolysiloxane column, the cis- and trans-1,2-cyclohexanediol diastereomers are well-resolved. The derivatization to their corresponding bis-trimethylsilyl ethers significantly reduces their polarity and boiling points, resulting in sharp, symmetrical peaks. The cis-isomer is expected to elute before the trans-isomer due to its slightly lower boiling point. A representative chromatogram would show two distinct peaks corresponding to the derivatized cis and trans forms.
Enantioselective Separation of trans-1,2-Cyclohexanediol
When a mixture containing the trans-1,2-cyclohexanediol is derivatized and analyzed on a chiral column, such as one with a β-cyclodextrin-based stationary phase, the enantiomers can be resolved.[6][10] The chiral selector in the stationary phase forms transient diastereomeric complexes with the enantiomers, leading to different retention times.[12] This allows for the quantification of the enantiomeric excess (ee) in a sample, which is critical in asymmetric synthesis.
Conclusion
The gas chromatographic method detailed in this application note provides a reliable and efficient means for the separation and quantification of this compound diastereomers. The key to a successful analysis lies in the derivatization of the polar hydroxyl groups, for which a silylation protocol is provided. For the resolution of the trans-1,2-cyclohexanediol enantiomers, the use of a chiral stationary phase is demonstrated to be effective. This methodology is broadly applicable in academic research and industrial settings for the quality control and characterization of this compound and related compounds.
Chemical Structures
Figure 2: Chemical structures of cis- and trans-1,2-cyclohexanediol.
References
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- Benchchem. (n.d.). (1S,2S)-cyclohexane-1,2-diol | 57794-08-8.
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- Consumer Products Guy. (2009). Re: derivatization of 1,2 diols. Chromatography Forum.
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Application Notes & Protocols: (1R,2R)- and (1S,2S)-1,2-Cyclohexanediol as a C₂-Symmetric Chiral Auxiliary in Asymmetric Synthesis
Introduction: The Strategic Advantage of C₂-Symmetric Diols in Stereocontrol
In the field of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, chiral auxiliaries serve as powerful tools for transferring stereochemical information.[1] An effective auxiliary must be readily available in enantiopure form, easily attached to a prochiral substrate, capable of inducing high stereoselectivity in a subsequent chemical transformation, and cleanly removable to reveal the desired chiral product, ideally allowing for the auxiliary's recovery.[2]
(1R,2R)- and (1S,2S)-trans-1,2-Cyclohexanediol have emerged as highly effective chiral auxiliaries that fulfill these criteria. Their utility stems from a rigid, C₂-symmetric cyclohexane backbone. When reacted with a prochiral carbonyl compound, they form a chiral acetal. The chair conformation of the cyclohexane ring creates a sterically defined environment, effectively shielding one face of the reactive intermediate, thereby directing the approach of incoming reagents with high fidelity. This guide provides an in-depth exploration of the mechanistic basis of this stereodirection and detailed protocols for the application of 1,2-cyclohexanediol in diastereoselective alkylation reactions.
Mechanism of Stereocontrol: A Conformationally Locked Directing Group
The high degree of stereocontrol exerted by the this compound auxiliary is a direct consequence of its conformational rigidity when incorporated into a cyclic acetal structure. When this acetal is part of a system that generates a planar reactive intermediate, such as an enolate, the cyclohexane ring dictates the facial selectivity of the subsequent reaction.
Consider the enolate formed from a β-ketoester protected as a chiral acetal with (S,S)-1,2-cyclohexanediol. The cyclohexane ring adopts a stable chair conformation. This conformation positions one of the axial hydrogens on the cyclohexane ring to act as a significant steric shield for one face of the planar enolate. Consequently, an incoming electrophile is directed to approach from the less sterically encumbered opposite face, resulting in the preferential formation of one diastereomer.
Caption: Logical workflow of stereocontrol using this compound auxiliary.
The predictability and high fidelity of this facial discrimination make this compound a reliable auxiliary for constructing quaternary stereocenters, which are challenging motifs in organic synthesis.
Application in the Asymmetric Synthesis of α,α-Disubstituted Amino Acids
A prime example of the utility of this compound is in the asymmetric synthesis of α,α-disubstituted amino acids. A robust protocol, detailed by Tanaka et al., utilizes (S,S)-cyclohexane-1,2-diol to control the diastereoselective alkylation of a β-ketoester, which is a precursor to the target amino acid.[3][4]
Experimental Workflow
The overall synthetic strategy involves three key stages: attachment of the chiral auxiliary, diastereoselective alkylation to create the chiral quaternary center, and finally, cleavage of the auxiliary to yield the β-ketoester, which can then be converted to the desired amino acid.
Caption: Experimental workflow for asymmetric alkylation.
Protocol 1: Attachment of (S,S)-1,2-Cyclohexanediol Auxiliary
This protocol describes the formation of the chiral acetal from a β-ketoester and (S,S)-1,2-cyclohexanediol.
Materials:
-
Ethyl 2-methylacetoacetate
-
(S,S)-1,2-Cyclohexanediol
-
p-Toluenesulfonic acid (p-TsOH), monohydrate
-
Benzene, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Dean-Stark apparatus
Procedure:
-
To a solution of ethyl 2-methylacetoacetate (1.0 eq) in anhydrous benzene, add (S,S)-1,2-cyclohexanediol (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 12 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, a chiral enol ether, is purified by silica gel column chromatography.
Causality: The use of a Dean-Stark trap is crucial for driving the equilibrium towards the acetal product by removing the water generated during the reaction. Benzene is an effective solvent for this azeotropic removal of water.
Protocol 2: Diastereoselective Alkylation
This protocol details the formation of the enolate and its subsequent reaction with an electrophile to set the quaternary stereocenter.
Materials:
-
Chiral acetal from Protocol 1
-
Lithium bis(trimethylsilyl)amide (LHMDS), 1.0 M solution in THF
-
Alkyl halide (e.g., methyl iodide, ethyl iodide, benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the chiral acetal (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LHMDS (1.2 eq) dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide electrophile (1.5 eq) dropwise to the enolate solution at -78 °C.
-
Continue stirring the reaction mixture at -78 °C for 3-4 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the alkylated product. The diastereomeric excess (de) can be determined by ¹H NMR or GC analysis of the crude product.
Causality: The low temperature (-78 °C) is critical for maintaining the stability of the lithium enolate and ensuring high diastereoselectivity by minimizing thermal energy that could overcome the energy barrier between the two diastereomeric transition states. LHMDS is a strong, non-nucleophilic base ideal for clean enolate formation.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the acidic hydrolysis of the acetal to remove the this compound auxiliary and unmask the β-ketoester product.[3]
Materials:
-
Alkylated acetal from Protocol 2
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the purified alkylated acetal (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add boron trifluoride diethyl etherate (2.0 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour, or until TLC analysis shows complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield the optically active β-ketoester. The chiral auxiliary can often be recovered from the aqueous washings after appropriate workup.
Causality: BF₃·OEt₂ is a potent Lewis acid that coordinates to the acetal oxygens, activating the C-O bonds for cleavage and facilitating hydrolysis to reveal the ketone and the diol.[5] Performing the reaction at 0 °C controls the reactivity and minimizes potential side reactions.
Data Presentation: Efficacy of the Diastereoselective Alkylation
The effectiveness of (S,S)-1,2-cyclohexanediol as a chiral auxiliary is demonstrated by the high diastereoselectivity and good yields achieved in the alkylation of the derived enol ether.
| Entry | Alkylating Agent (R-X) | Product Diastereomeric Excess (de, %) | Isolated Yield (%) |
| 1 | Methyl iodide (MeI) | >95 | 65 |
| 2 | Ethyl iodide (EtI) | >95 | 70 |
| 3 | Allyl bromide (Allyl-Br) | 92 | 55 |
| 4 | Benzyl bromide (Bn-Br) | 94 | 61 |
| Data adapted from Tanaka, M. et al., J. Org. Chem. 2001.[3] |
Conclusion and Future Outlook
(1R,2R)- and (1S,2S)-1,2-Cyclohexanediol are robust and reliable chiral auxiliaries for asymmetric synthesis. Their C₂-symmetric and conformationally rigid structure provides a predictable and highly effective means of controlling stereochemistry in reactions involving planar intermediates, most notably in the alkylation of enolates. The protocols provided herein offer a validated pathway for the synthesis of valuable chiral building blocks, such as α,α-disubstituted amino acid precursors. While this guide has focused on alkylation, the principles of using this compound-derived acetals can be extended to other crucial C-C bond-forming reactions, including asymmetric aldol additions and Diels-Alder reactions, making it a versatile tool for the modern synthetic chemist.
References
- Tanaka, M., Oba, M., Tamai, K., & Suemune, H. (2001). Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids Using (S,S)-Cyclohexane-1,2-diol as a Chiral Auxiliary. The Journal of Organic Chemistry, 66(8), 2667–2673. [Link]
- Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358. [Link]
- Asymmetric synthesis of alpha,alpha-disubstituted alpha-amino acids using (S,S)-cyclohexane-1,2-diol as a chiral auxiliary. (2001). PubMed. [Link]
- Chiral auxiliary. (2024). In Wikipedia. [Link]
- Boron trifluoride etherate in organic synthesis. (2019). MedCrave online. [Link]
Sources
- 1. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric synthesis of alpha,alpha-disubstituted alpha-amino acids using (S,S)-cyclohexane-1,2-diol as a chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medcraveonline.com [medcraveonline.com]
Application Note: (1R,2R)-1,2-Cyclohexanediol as a Cornerstone in Chiral Ligand Synthesis for Asymmetric Catalysis
Introduction
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, asymmetric catalysis has emerged as an indispensable tool. The efficacy of these catalytic systems hinges on the design and synthesis of chiral ligands that can effectively transfer stereochemical information to a prochiral substrate. Among the myriad of chiral scaffolds utilized, the C₂-symmetric trans-1,2-cyclohexanediol backbone has proven to be a remarkably versatile and reliable platform. Its rigid, well-defined stereochemistry provides a predictable framework for constructing a chiral pocket around a metal center, thereby enabling high levels of enantiocontrol in a wide range of chemical transformations.[][2]
This guide provides a detailed exploration of the application of enantiopure trans-1,2-cyclohexanediol in the synthesis of prominent classes of chiral ligands. We will delve into the synthetic protocols for ligands central to landmark asymmetric reactions, such as the Trost Asymmetric Allylic Alkylation and the Jacobsen-Katsuki Epoxidation, offering not just procedural steps but also the underlying scientific rationale for key experimental choices.
The Chiral Scaffold: (1R,2R)- and (1S,2S)-trans-1,2-Cyclohexanediol
The utility of trans-1,2-cyclohexanediol stems from its commercial availability in both enantiomeric forms, typically derived from the resolution of the racemic mixture. Common resolution methods include enzymatic kinetic resolutions and diastereomeric crystallization with chiral resolving agents like tartaric acid.[3][4][5] This accessibility allows for the synthesis of either enantiomer of a desired product by simply selecting the corresponding enantiomer of the diol backbone. The trans-orientation of the hydroxyl groups fixes the cyclohexane ring in a rigid chair-like conformation, projecting substituents into well-defined axial and equatorial positions and minimizing conformational ambiguity—a critical feature for predictable stereochemical outcomes in catalysis.
Synthesis of Key Ligand Classes
The diol functionality of 1,2-cyclohexanediol serves as a primary anchoring point for further chemical elaboration. However, it is the corresponding chiral diamine, trans-1,2-diaminocyclohexane, that forms the direct backbone for two of the most powerful ligand classes in asymmetric catalysis. The diol is a common precursor to this crucial diamine.
Trost Ligands: Chiral Diphosphines for Palladium-Catalyzed Reactions
The Trost Asymmetric Allylic Alkylation (AAA) is a powerful method for forming stereogenic centers.[6] The reaction's success is critically dependent on a class of C₂-symmetric diphosphine ligands, pioneered by Barry M. Trost, which are synthesized from enantiopure trans-1,2-diaminocyclohexane.[6] These ligands create a well-defined chiral environment around a palladium center, controlling the facial selectivity of nucleophilic attack on a π-allyl palladium intermediate.[7][8]
The synthesis involves the amidation of (1R,2R)-1,2-diaminocyclohexane with 2-(diphenylphosphino)benzoic acid.
Caption: Synthetic workflow for the Trost Ligand.
Materials:
-
(1R,2R)-(-)-1,2-Diaminocyclohexane
-
2-(Diphenylphosphino)benzoic acid
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Flask Preparation: To a flame-dried 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of Argon, add 2-(diphenylphosphino)benzoic acid (2.2 equivalents).
-
Solvent Addition: Add anhydrous DCM (approx. 0.1 M concentration relative to the acid) via cannula and stir to dissolve the solid.
-
Amine Addition: In a separate flask, dissolve (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred solution of the acid at room temperature.
-
Coupling Agent: Cool the reaction mixture to 0 °C in an ice bath. Add the coupling agent (DCC or EDC, 2.2 equivalents) portion-wise over 15 minutes.
-
Scientist's Note: The use of a carbodiimide coupling agent activates the carboxylic acid for nucleophilic attack by the amine. Running the reaction at 0 °C helps to minimize side reactions and epimerization. DCC will form a urea byproduct (DCU) that precipitates from DCM, aiding in its removal.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the precipitated urea byproduct (if DCC was used). Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final Trost ligand as a white solid.
| Application Example: Trost AAA | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| Alkylation of rac-3-acetoxy-1,3-diphenyl-1-propene with dimethyl malonate | 1-2 | >95 | >98 |
Salen-type Ligands: Precursors to Jacobsen's Catalyst
Jacobsen's catalyst is a manganese-salen complex renowned for its ability to perform highly enantioselective epoxidation of unfunctionalized alkenes.[9][10] The chiral environment is established by a C₂-symmetric salen ligand, which is synthesized from (1R,2R)-1,2-diaminocyclohexane and a substituted salicylaldehyde.[10][11]
The synthesis is a straightforward condensation reaction to form a Schiff base, followed by metallation.
Caption: Synthesis of Jacobsen's Catalyst.
Materials:
-
(1R,2R)-(-)-1,2-Diaminocyclohexane L-tartrate salt
-
3,5-Di-tert-butyl-2-hydroxybenzaldehyde
-
Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)
-
Lithium Chloride (LiCl)
-
Ethanol (absolute)
-
Toluene
Procedure:
-
Free Base Generation: The commercially available tartrate salt of the diamine must first be converted to the free base. Suspend the salt in water and add aqueous NaOH until the pH is >12. Extract the free diamine into toluene, dry the organic layer over Na₂SO₄, and remove the solvent in vacuo.
-
Scientist's Note: Quantitative conversion to the free base is crucial for the subsequent condensation. The diamine is volatile, so care should be taken during solvent removal.
-
-
Ligand Formation (Schiff Base): In a round-bottom flask, dissolve the free (1R,2R)-diaminocyclohexane (1.0 equivalent) in absolute ethanol. Add 3,5-di-tert-butyl-2-hydroxybenzaldehyde (2.05 equivalents). Heat the mixture to reflux for 1 hour. A bright yellow solid (the salen ligand) will precipitate. Cool the mixture and collect the solid by vacuum filtration.
-
Metallation: Transfer the yellow salen ligand to a flask equipped with a reflux condenser. Add ethanol and heat to reflux. Add solid Mn(OAc)₂·4H₂O (2.0 equivalents) in one portion. The color will turn dark brown.
-
Oxidation & Anion Exchange: Bubble air through the refluxing solution for 1-2 hours. This oxidizes the Mn(II) to the active Mn(III) state. Add solid LiCl (4-5 equivalents).
-
Scientist's Note: Atmospheric oxygen serves as the oxidant to generate the Mn(III) species. The addition of LiCl ensures the final complex is isolated as the chloride salt, which is typically more stable and easier to handle than the acetate.
-
-
Isolation: After refluxing for another 30 minutes, cool the mixture. Add water and a small amount of acetic acid. Collect the dark brown solid by vacuum filtration, wash thoroughly with water, and dry. The crude Jacobsen's catalyst can often be used directly or recrystallized from a solvent system like DCM/heptane.
| Application Example: Jacobsen Epoxidation | Catalyst Loading (mol%) | Oxidant | Yield (%) | Enantiomeric Excess (ee, %) |
| Epoxidation of cis-β-Methylstyrene | 2-4 | NaOCl (bleach) | 85-95 | >95 |
| Epoxidation of 2,2-Dimethylchromene | 1-5 | NaOCl | >90 | >97 |
Mechanistic Insights: The Role of the C₂-Symmetric Backbone
The high enantioselectivity achieved with ligands derived from trans-1,2-cyclohexanediol is a direct consequence of the rigid C₂-symmetric backbone. This scaffold forces the pendant coordinating groups (e.g., phosphino-benzoyl arms in Trost ligands or the salen framework in Jacobsen's catalyst) into a twisted, chiral conformation.
Caption: Role of the rigid backbone in creating a chiral pocket.
This conformation creates a "chiral pocket" around the metal's active site. For an incoming prochiral substrate, the steric and electronic environment is no longer equivalent for approach to its two faces (e.g., Re vs. Si face). One approach is sterically favored, leading to the preferential formation of one enantiomer of the product.[12][13] The bulky tert-butyl groups on the Jacobsen ligand, for instance, are crucial for blocking one quadrant of space, effectively directing the alkene to approach from a specific trajectory.[10][13] Similarly, the phenyl groups of the phosphines in the Trost ligand create chiral "flaps" that guide the incoming nucleophile.[8][12]
Conclusion
Enantiopure trans-1,2-cyclohexanediol and its diamine derivative are privileged scaffolds in the field of asymmetric catalysis. Their conformational rigidity, C₂-symmetry, and accessibility have enabled the development of highly effective and widely adopted chiral ligands. The protocols and principles outlined in this guide for the synthesis of Trost and Jacobsen-type ligands demonstrate the foundational importance of this building block. By understanding the synthesis of these ligands and the structural basis for their stereochemical control, researchers are well-equipped to apply them to complex synthetic challenges and to design the next generation of even more powerful asymmetric catalysts.
References
- Jacobsen, E. N. et al. (1991). Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane. Journal of the American Chemical Society, 113(18), 7063-7064. [Link]
- Wikipedia.
- Organic Chemistry Portal.
- ACS Green Chemistry Institute.
- Wipf Group, University of Pittsburgh.
- SynArchive.
- Caron, G., & Kazlauskas, R. J. (1991). An optimized sequential kinetic resolution of trans-1,2-cyclohexanediol. The Journal of Organic Chemistry, 56(25), 7251-7256. [Link]
- Lendvai, G. et al. (2010). Environmentally Benign Chiral Resolution of trans-1,2-Cyclohexanediol by Two-Step Supercritical Fluid Extraction. Industrial & Engineering Chemistry Research, 49(17), 7846-7851. [Link]
- ResearchGate. Environmentally Benign Chiral Resolution of trans-1,2-Cyclohexanediol by Two-Step Supercritical Fluid Extraction. [Link]
- Wikipedia. Tsuji–Trost reaction. [Link]
- Organic Chemistry Portal. Tsuji-Trost Reaction. [Link]
- Trost, B. M. (2004). Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories. Accounts of Chemical Research, 37(11), 819-829. [Link]
- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. [Link]
- Wikipedia.
- University of Puget Sound.
- Hanson, J. (2001). Synthesis and Use of Jacobsen's Catalyst: Enantioselective Epoxidation in the Introductory Organic Laboratory.
- ResearchGate. Enantioselective Kinetic Resolution of trans-Cycloalkane-1,2-diols. [Link]
- Liu, X., Lin, L., & Feng, X. (2014). Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis. Organic Chemistry Frontiers, 1, 298-302. [Link]
- Hanson, J. (2001). Synthesis and Use of Jacobsen's Catalyst: Enantioselective Epoxidation in the Introductory Organic Laboratory.
- Imamoto, T. et al. (2014). Synthesis and applications of high-performance P-chiral phosphine ligands. Accounts of Chemical Research, 47(11), 3358-3370. [Link]
- Jacobsen, E. N., et al. (1991). Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane. J. Am. Chem. Soc., 113(18), 7063–7064. [Link]
- Sci-Hub. Synthesis of N,N′-Dialkylated Cyclohexane-1,2-diamines and Their Application as Asymmetric Ligands and Organocatalysts for the Synthesis of Alcohols. [Link]
- Dzhemilev, U. M. et al. (2020). Cobalt(I)-Catalyzed [6π + 2π] Cycloaddition of 1,2-Dienes and 1,3-Diynes to N-Carbocholesteroxyazepine in the Synthesis of Previously Undescribed Heterofunctional 9-Azabicyclo[4.2.1]nonadi(tri)enes. Molecules, 25(18), 4287. [Link]
- SFU Summit. Design, synthesis and evaluation of chiral nonracemic ligands and catalysts for asymmetric synthesis. [Link]
- ResearchGate. Synthesis of Novel Chiral Diol Ligands for the Enantioselective Reactions. [Link]
- ResearchGate.
- Lund University Research Portal.
- National Institutes of Health. Ligand-redox assisted nickel catalysis toward stereoselective synthesis of (n+1)-membered cycloalkanes from 1,n-diols with methyl ketones. [Link]
- ResearchGate.
- Royal Society of Chemistry.
- Organic Chemistry Portal.
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Application Note: 1,2-Cyclohexanediol as a Versatile Diol for Advanced Polyester Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the application of 1,2-Cyclohexanediol in the synthesis of advanced polyester materials.
Introduction
Polyesters represent a highly versatile class of polymers, with applications spanning from commodity plastics like polyethylene terephthalate (PET) to specialized materials for biomedical use.[1][2][3] The final properties of a polyester are intrinsically linked to the chemical structure of its constituent monomers. The incorporation of cycloaliphatic monomers, such as this compound, into the polymer backbone is a strategic approach to engineer materials with enhanced thermal stability, tunable biodegradability, and unique mechanical properties compared to their purely aliphatic counterparts.[4]
This compound (C₆H₁₂O₂) is a diol featuring a cyclohexane ring, which imparts rigidity and a distinct three-dimensional structure to the polymer chain.[5] It exists as two primary stereoisomers: cis-1,2-cyclohexanediol and trans-1,2-cyclohexanediol.[6] This stereoisomerism is not merely a structural footnote; it is a critical design parameter. The spatial arrangement of the hydroxyl groups dictates how the polymer chains can pack together, profoundly influencing properties such as crystallinity, melting temperature (Tₘ), and glass transition temperature (T₉).[7] This application note provides a comprehensive guide to the synthesis of polyesters using this compound, detailing protocols for melt and solution polymerization and exploring the causal relationship between monomer stereochemistry and final polymer characteristics.
Physicochemical Data of Monomers
A summary of the relevant properties for this compound and a representative dicarboxylic acid, adipic acid, is provided in Table 1. This information is crucial for establishing appropriate reaction conditions.
| Monomer | Molecular Formula | Molecular Weight ( g/mol ) | Isomer | Melting Point (°C) | CAS Number |
| This compound | C₆H₁₂O₂ | 116.16 | cis | 98-102 | 1792-81-0 |
| trans | 101-104 | 1460-57-7 | |||
| Adipic Acid | C₆H₁₀O₄ | 146.14 | N/A | 152 | 124-04-9 |
Synthetic Methodologies: Melt and Solution Polycondensation
The synthesis of polyesters from diols and dicarboxylic acids is a polycondensation reaction, forming an ester linkage with the elimination of a small molecule, typically water.[8][9] The two most prevalent methods for this synthesis are melt polycondensation and solution polymerization.
Melt Polycondensation: A Solvent-Free Approach
Melt polycondensation is the most common industrial method for polyester synthesis.[10] It involves reacting the monomers in their molten state at high temperatures and under vacuum. This solvent-free approach is advantageous for its simplicity, high product purity, and reduced environmental impact. The process is typically conducted in two stages:
-
Esterification: The diol and diacid react at moderately high temperatures (160-200°C) under an inert atmosphere to form low molecular weight oligomers and water.[11]
-
Polycondensation: The temperature is increased (190-220°C) and a high vacuum is applied. This facilitates the removal of water and glycol byproducts, driving the equilibrium towards the formation of a high molecular weight polymer.[12]
This protocol details the synthesis using a 1:1 molar ratio of this compound and adipic acid.
Materials:
-
This compound (either cis, trans, or a mixture)
-
Adipic acid
-
Catalyst: p-Toluenesulfonic acid (p-TSA) or Tin(II) 2-ethylhexanoate
-
High-purity Nitrogen (N₂)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation head connected to a collection flask.
-
Heating mantle with a temperature controller.
-
Vacuum pump capable of reaching <1 mmHg.
Procedure:
-
Charging Monomers: Charge the reaction flask with equimolar amounts of this compound and adipic acid. A slight excess of the diol (e.g., 1.05 molar equivalents) can compensate for its potential loss due to higher volatility.[12]
-
Catalyst Addition: Add the catalyst. For p-TSA, a loading of 0.1-0.5 mol% relative to the diacid is recommended.[11]
-
Esterification: Flush the system with dry nitrogen for 15-20 minutes. Begin stirring and gradually heat the mixture to 160-180°C under a slow nitrogen stream. Maintain this temperature for 2-4 hours while collecting the water byproduct.
-
Polycondensation: Gradually increase the temperature to 190-210°C. Slowly apply a vacuum, reducing the pressure incrementally to below 1 mmHg to avoid excessive foaming. Continue the reaction under high vacuum for 4-8 hours. The viscosity of the melt will increase significantly as the molecular weight of the polymer builds.
-
Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polymer can be recovered directly or dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol) for purification. Dry the purified polymer in a vacuum oven.
Solution Polymerization: Enhanced Temperature Control
Solution polymerization is performed by dissolving the monomers in a non-reactive solvent.[13] This method offers superior temperature control as the solvent acts as a heat sink, which is particularly useful for highly exothermic reactions. It also maintains a lower viscosity, preventing autoacceleration.[13] However, this technique has drawbacks, including the need for solvent removal and recycling, potential chain transfer reactions with the solvent that can limit molecular weight, and lower reactor volume efficiency.[13] It is often chosen when the final polymer is intended for use in a solution-based application, such as a coating or adhesive.
Materials:
-
This compound
-
Adipoyl chloride (the more reactive diacid chloride is often used in solution polymerization)
-
Anhydrous, high-boiling point solvent (e.g., diphenyl ether, toluene)
-
Acid scavenger (e.g., pyridine) to neutralize the HCl byproduct.
Procedure:
-
Setup: In a three-neck flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, dissolve this compound and pyridine in the anhydrous solvent.
-
Monomer Addition: Slowly add an equimolar amount of adipoyl chloride to the stirred solution at room temperature. The reaction is often exothermic.
-
Reaction: After the addition is complete, heat the mixture to reflux (e.g., ~110°C for toluene) and maintain for 4-6 hours under a nitrogen atmosphere.
-
Recovery: Cool the reaction mixture. The polymer may precipitate upon cooling or can be isolated by pouring the solution into a non-solvent like methanol. The precipitated polymer should be washed thoroughly to remove the solvent and any residual pyridine hydrochloride salt, then dried under vacuum.
The Critical Role of this compound Stereochemistry
The defining feature of this compound as a monomer is its inherent stereochemistry. The trans-isomer has its hydroxyl groups on opposite sides of the cyclohexane ring, resulting in a more linear and rigid structure. The cis-isomer has its hydroxyl groups on the same side, creating a distinct "kink" in the molecule. This structural difference has profound consequences for the resulting polyester.
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Application Notes & Protocol: Sharpless Asymmetric Dihydroxylation of Cyclohexene to Enantiopure 1,2-Cyclohexanediol
Abstract
The Sharpless asymmetric dihydroxylation (SAD) stands as a pillar of modern organic synthesis, offering a reliable and highly enantioselective method for the conversion of prochiral alkenes into valuable chiral vicinal diols.[1][2] This protocol provides a detailed guide for the synthesis of enantiomerically enriched cis-1,2-cyclohexanediol from cyclohexene, leveraging the commercially available AD-mix reagents. This document is intended for researchers, scientists, and professionals in drug development who require a robust and predictable method for introducing stereocenters. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and discuss the critical parameters that ensure high yield and enantioselectivity.
Introduction: The Power of Asymmetric Dihydroxylation
The stereoselective synthesis of vicinal diols is of paramount importance in the pharmaceutical and fine chemical industries, as these motifs are common structural features in a vast array of biologically active molecules and natural products.[2][3] The Sharpless asymmetric dihydroxylation, a Nobel Prize-winning reaction, addresses this challenge by employing a catalytic amount of osmium tetroxide in concert with a chiral ligand derived from cinchona alkaloids.[4][5] This catalytic system creates a chiral environment that directs the syn-dihydroxylation of the alkene from a specific face, thereby controlling the absolute stereochemistry of the resulting diol.[1][6]
A key advantage of the Sharpless protocol is its operational simplicity, largely due to the development of "AD-mix" formulations.[4][7][8] These pre-packaged mixtures contain the osmium catalyst (as potassium osmate), the chiral ligand, a stoichiometric re-oxidant (potassium ferricyanide), and a base (potassium carbonate), simplifying the experimental setup and ensuring reproducibility.[9][10] Two primary versions are available: AD-mix-α, containing the (DHQ)₂PHAL ligand, and AD-mix-β, with the pseudoenantiomeric (DHQD)₂PHAL ligand, which direct the dihydroxylation to opposite faces of the alkene, allowing access to either enantiomer of the diol product.[7][9]
Mechanistic Insights: The Catalytic Cycle
The Sharpless asymmetric dihydroxylation proceeds through a well-studied catalytic cycle that ensures the regeneration of the active osmium(VIII) species.[7] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
-
Formation of the Chiral Catalyst: The reaction initiates with the formation of a complex between osmium tetroxide (OsO₄) and the chiral ligand.[4][7]
-
[3+2] Cycloaddition: This chiral osmium complex then undergoes a [3+2]-cycloaddition with the alkene (cyclohexene in this case) to form a cyclic osmate ester intermediate.[4][7] The facial selectivity of this step is dictated by the chiral ligand, which creates a binding pocket that favors one orientation of the approaching alkene.
-
Hydrolysis: The osmate ester is hydrolyzed by water in the reaction mixture to release the desired cis-1,2-diol and a reduced osmium(VI) species.[4][7]
-
Reoxidation: The stoichiometric oxidant, potassium ferricyanide (K₃Fe(CN)₆), regenerates the active osmium(VIII) catalyst from the osmium(VI) species, allowing the catalytic cycle to continue.[4][7][8]
A potential side reaction involves a second, non-enantioselective catalytic cycle that can occur if the osmate ester is oxidized before it hydrolyzes.[7][11] This can lead to a decrease in the enantiomeric excess of the product. Using a biphasic solvent system (e.g., t-BuOH/water) and potassium ferricyanide as the re-oxidant helps to suppress this secondary pathway by favoring the hydrolysis of the osmate ester.[11][12]
Figure 1: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
Experimental Protocol: Synthesis of (1R,2R)-1,2-Cyclohexanediol
This protocol details the synthesis of (1R,2R)-1,2-cyclohexanediol using AD-mix-β. To synthesize the (1S,2S)-enantiomer, simply substitute AD-mix-β with AD-mix-α.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (per 1 mmol of alkene) |
| AD-mix-β | - | 1.4 g |
| Cyclohexene | 82.14 | 1 mmol (82.1 mg, 0.102 mL) |
| tert-Butanol | 74.12 | 5 mL |
| Water (deionized) | 18.02 | 5 mL |
| Sodium sulfite (Na₂SO₃) | 126.04 | 1.5 g |
| Ethyl acetate | 88.11 | As needed for extraction |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed for drying |
Safety Precautions:
-
Osmium tetroxide is highly toxic and volatile. The AD-mix formulations contain a small, non-volatile amount of potassium osmate, which is safer to handle.[10] However, always handle the AD-mix in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid acidification of the reaction mixture or waste , as this can generate highly toxic hydrogen cyanide (HCN) gas from the ferricyanide.[10]
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (5 mL), water (5 mL), and AD-mix-β (1.4 g).
-
Dissolution: Stir the mixture vigorously at room temperature. The mixture will initially be heterogeneous. Continue stirring until two clear phases form, with the lower aqueous phase appearing bright orange/yellow.[9][10]
-
Cooling: Cool the reaction flask to 0 °C in an ice bath. Some of the inorganic salts may precipitate upon cooling; this is normal.[9][13]
-
Addition of Alkene: Add cyclohexene (1 mmol, 0.102 mL) to the cooled, stirring mixture.
-
Reaction: Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of the cyclohexene starting material. The reaction is typically complete within 6-24 hours.
-
Quenching: Once the reaction is complete, quench it by adding solid sodium sulfite (1.5 g) and allowing the mixture to warm to room temperature.[9][13] Stir for at least 30-60 minutes. The color of the mixture should change from orange to a pale yellow or brown.
-
Workup - Extraction: Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).[9]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, which may contain residual chiral ligand, can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,2-cyclohexanediol.[13]
Figure 2: Experimental workflow for the Sharpless dihydroxylation of cyclohexene.
Predictive Stereochemistry
A key feature of the Sharpless asymmetric dihydroxylation is its predictable stereochemical outcome. A mnemonic has been developed to easily predict which face of the alkene will be hydroxylated.
-
AD-mix-β ((DHQD)₂PHAL): Delivers the hydroxyl groups to the top face of the alkene when oriented with the largest substituent on the right.
-
AD-mix-α ((DHQ)₂PHAL): Delivers the hydroxyl groups to the bottom face of the alkene in the same orientation.
For cyclohexene, a cis-disubstituted alkene, applying this mnemonic predicts the formation of (1R,2R)-1,2-cyclohexanediol with AD-mix-β and (1S,2S)-1,2-cyclohexanediol with AD-mix-α.
The Role of Methanesulfonamide (Optional Additive)
For some alkenes, particularly those that are less reactive (e.g., certain internal or electron-deficient olefins), the addition of methanesulfonamide (CH₃SO₂NH₂) can accelerate the reaction and improve enantioselectivity.[7][11] Methanesulfonamide is thought to facilitate the hydrolysis of the osmate ester intermediate, thereby promoting the primary catalytic cycle.[7][14] For simple, unfunctionalized alkenes like cyclohexene, its addition is often not necessary but can be considered if reaction rates are slow.
Conclusion
The Sharpless asymmetric dihydroxylation is an indispensable tool for the enantioselective synthesis of chiral diols. The use of commercially available AD-mix reagents makes this powerful transformation accessible and reliable for a wide range of applications, from academic research to industrial-scale synthesis. By following the detailed protocol and understanding the mechanistic principles outlined in these notes, researchers can confidently and predictably synthesize enantiopure this compound, a valuable chiral building block for further synthetic endeavors.
References
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- Asymmetric trans-dihydroxylation of cyclic olefins by enzymatic or chemo-enzymatic sequential epoxidation and hydrolysis in one-pot - Green Chemistry (RSC Publishing). (n.d.).
- Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PubMed Central. (n.d.).
- OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes - Master Organic Chemistry. (2011, July 1).
- The origin of high enantioselectivity in the dihydroxylation of olefins using osmium tetraoxide and cinchona alkaloid catalysts | Journal of the American Chemical Society. (n.d.).
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- Stereochemistry 2016: Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product - Majid M Heravi - Alzahra University | Abstract - Research and Reviews. (n.d.).
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- Sharpless Asymmetric Dihydroxylation Reaction | PDF - Scribd. (n.d.).
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- This work is partly presented at International Conference on Stereochemistry on August 18-19, 2016 at Sao Paulo, Brazil Extended - Research and Reviews. (n.d.).
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- Catalytic Asymmetric Di hydroxylation - University of York. (n.d.).
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- Two routes to this compound catalyzed by zeolites under solvent-free condition. (2025, August 6).
- Synthesis of (+)-(1S,2R)- and (-)-(! R,2S)-trans-2-phenylcyclohexanol via sharpless asymmetric dihydroxylation (AD) | Request PDF - ResearchGate. (2025, August 6).
- Synthesis of (+)-(1S,2R)- and (−)-(1R,2S)-trans-2-Phenylcyclohexanol Via Sharpless Asymmetric Dihydroxylation (AD) - ResearchGate. (n.d.).
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Application Note: Synthesis of Dicyclohexano-Crown Ethers Using 1,2-Cyclohexanediol
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 1,2-cyclohexanediol in the synthesis of crown ethers.
Introduction: The Strategic Importance of Dicyclohexano-Crown Ethers
Crown ethers are a class of macrocyclic polyethers that possess the unique ability to selectively bind cations within their central, hydrophilic cavity.[1] This host-guest chemistry has positioned them as indispensable tools in numerous fields, including phase-transfer catalysis, ion separation and transport, and supramolecular chemistry.[1][2][3][4] Among these, dicyclohexano-crown ethers, particularly dicyclohexano-18-crown-6 (DCH18C6), are highly valued for their enhanced lipophilicity and potent cation-binding capabilities, making them critical for applications ranging from nuclear waste remediation to the formulation of ion-selective electrodes and drug delivery systems.[5][6][7][8]
This compound serves as a foundational building block for these structures, imparting conformational rigidity and stereochemical complexity. The choice of the diol's stereoisomer—cis or trans—directly dictates the stereochemistry of the resulting crown ether, which in turn significantly influences its binding affinity and selectivity for specific cations.[9] This guide provides a comprehensive overview of the synthetic strategies, detailed protocols, and critical experimental parameters involved in the preparation of dicyclohexano-crown ethers from this compound.
The Decisive Role of this compound Stereochemistry
The cyclohexane rings fused to the crown ether macrocycle introduce stereocenters that result in multiple diastereomers of the final product. The two primary isomers of the starting material, cis- and trans-1,2-cyclohexanediol, lead to distinct sets of dicyclohexano crown ether isomers.[10] For instance, the synthesis of DCH18C6 can yield up to five stereoisomers, with the cis-syn-cis and cis-anti-cis isomers often being of particular interest for their extraction capabilities.[11][12]
The spatial arrangement of the oxygen atoms and the overall shape of the cavity are determined by this initial stereochemistry. This structural nuance is critical, as it governs the "fit" of a target cation, directly impacting the stability of the resulting complex.[9] Researchers must therefore select the appropriate this compound isomer to synthesize a crown ether optimized for a specific application.
Caption: Relationship between this compound isomers and DCH18C6 products.
Synthetic Strategy: The Williamson Ether Synthesis
The cornerstone for synthesizing crown ethers from diols is the Williamson ether synthesis, an SN2 reaction between an alkoxide and an organohalide.[13][14] In this context, this compound is deprotonated to form a dialkoxide nucleophile, which then reacts with a suitable dielectrophile, typically a dihalide or ditosylate of an oligoethylene glycol, to form the macrocycle.
Mechanism Pillars:
-
Deprotonation: A strong base is required to convert the hydroxyl groups of this compound into the much more nucleophilic alkoxides.
-
Nucleophilic Attack: The dialkoxide attacks the electrophilic carbon centers of the oligoethylene glycol chain, displacing the leaving groups (e.g., halide or tosylate).
-
Cyclization: The reaction is performed under conditions that favor intramolecular cyclization over intermolecular polymerization.
A critical aspect of this synthesis is the "template effect." The presence of an alkali metal cation that fits snugly into the cavity of the target crown ether can organize the reacting molecules, holding them in a conformation that promotes cyclization.[15] For the synthesis of 18-crown-6 derivatives, potassium ions (K⁺) are an ideal template.
Caption: General mechanism for Williamson ether synthesis of crown ethers.
Detailed Experimental Protocols
Protocol 1: Synthesis of cis-Dicyclohexano-18-crown-6
This protocol describes a representative synthesis utilizing cis-1,2-cyclohexanediol and a ditosylated oligoethylene glycol, employing potassium hydroxide as both the base and the source of the template cation.
Materials:
-
cis-1,2-Cyclohexanediol
-
Di(ethylene glycol) ditosylate
-
Potassium Hydroxide (KOH), 85% pellets
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Deionized Water
Procedure:
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add cis-1,2-cyclohexanediol (11.6 g, 0.1 mol) and 150 mL of anhydrous THF.
-
Base Addition: Begin vigorous stirring and add powdered 85% potassium hydroxide (13.2 g, 0.2 mol). The mixture will warm slightly. Stir for 30 minutes to facilitate the formation of the potassium dialkoxide.
-
Electrophile Addition: Dissolve di(ethylene glycol) ditosylate (41.0 g, 0.1 mol) in 100 mL of anhydrous THF and add it to the dropping funnel. Add the tosylate solution dropwise to the stirred reaction mixture over a period of 1 hour.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain vigorous stirring for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup & Extraction:
-
Cool the reaction mixture to room temperature.
-
Remove the bulk of the THF using a rotary evaporator.
-
To the resulting slurry, add 150 mL of deionized water and 150 mL of DCM.
-
Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate.
-
Collect the organic (bottom) layer. Extract the aqueous layer two more times with 50 mL portions of DCM.
-
-
Drying and Concentration: Combine all organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a viscous oil or solid.[3][16]
Protocol 2: Purification by Column Chromatography
Purification is essential to separate the desired crown ether from unreacted starting materials and polymeric byproducts.
Materials:
-
Crude crown ether product
-
Silica gel (200-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
Procedure:
-
Sample Preparation: Dissolve a portion of the crude product in a minimal amount of DCM. In a separate beaker, add a small amount of silica gel to this solution to create a slurry. Evaporate the solvent to obtain a dry, free-flowing powder of the sample adsorbed onto the silica.[17]
-
Column Packing: Prepare a flash chromatography column with silica gel, using a suitable solvent system (e.g., starting with pure DCM and gradually increasing the polarity by adding Methanol or Ethyl Acetate) as the eluent.
-
Loading and Elution: Carefully load the adsorbed sample onto the top of the packed column. Begin elution, starting with the low-polarity solvent and gradually increasing the gradient.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure crown ether.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified dicyclohexano-crown ether.[17][18]
Data Summary: Key Reaction Parameters
The success of the synthesis is highly dependent on the careful control of several parameters. The table below summarizes typical conditions.
| Parameter | Recommended Condition | Rationale / Causality |
| Diol:Electrophile Ratio | 1:1 Stoichiometric | Ensures complete reaction to form the target macrocycle without excess starting material. |
| Base | KOH, NaH, KOBuᵗ | A strong base is required for complete deprotonation of the diol to form the reactive alkoxide. KOH/KOBuᵗ also provides the K⁺ template ion.[15][16] |
| Solvent | THF, Dioxane, DMSO | Aprotic polar solvents are ideal for SN2 reactions. THF is commonly used for its good solvating properties and appropriate boiling point.[19][20] |
| Concentration | High Dilution | While seemingly counterintuitive, running the reaction at lower concentrations favors intramolecular cyclization over intermolecular polymerization, thus increasing the yield of the crown ether. |
| Temperature | Reflux (e.g., ~66°C for THF) | Provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate.[16] |
| Catalyst | Phase-Transfer Catalyst (optional) | In heterogeneous systems (e.g., solid KOH in an organic solvent), a catalyst like tetrabutylammonium bromide can shuttle the hydroxide or alkoxide ion into the organic phase, accelerating the reaction.[12][13][21][22] |
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for crown ether synthesis.
Conclusion and Future Perspectives
The synthesis of dicyclohexano-crown ethers using this compound is a robust and adaptable process rooted in the principles of the Williamson ether synthesis. By carefully selecting the diol stereoisomer and controlling key reaction parameters such as base, solvent, and concentration, researchers can efficiently prepare specific crown ether isomers tailored for high-stakes applications. These molecules are not merely passive complexing agents; they are enabling tools in drug development for enhancing solubility, in environmental science for selective metal extraction, and in catalysis for accelerating complex organic transformations.[5] The protocols and principles outlined in this guide provide a solid foundation for both the synthesis and the innovative application of these remarkable macrocycles.
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- Phase Transfer Catalysts. (n.d.). Alfa Chemistry.
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1,2-Cyclohexanediol: A Versatile Chiral Precursor in Pharmaceutical Synthesis
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of 1,2-Cyclohexanediol in Medicinal Chemistry
This compound, a cyclic organic compound featuring two hydroxyl groups on adjacent carbons of a cyclohexane ring, is a cornerstone chiral building block in the synthesis of a multitude of pharmaceutical agents.[1][2][3] Its significance lies in its stereoisomeric forms, cis and trans, which provide a rigid and stereochemically defined scaffold for the construction of complex molecular architectures.[3] The trans-isomer, in particular, is a valuable chiral auxiliary and ligand in asymmetric synthesis, enabling the selective formation of a desired enantiomer of a drug molecule.[4][5] This is of paramount importance in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[6][7]
The utility of this compound extends to its role as a precursor for a variety of functional groups and as a key intermediate in the synthesis of important active pharmaceutical ingredients (APIs).[1][5][8] Its derivatives have been explored for a range of therapeutic applications due to their inherent biological activity.[1] This document provides a detailed guide for researchers and scientists on the applications and experimental protocols involving this compound as a starting material in pharmaceutical synthesis.
Core Applications in Pharmaceutical Synthesis
Chiral Resolution: Isolating the Enantiomerically Pure Building Blocks
The separation of racemic mixtures of trans-1,2-cyclohexanediol into its individual enantiomers is a critical first step in many asymmetric syntheses.[9][10] One effective method involves diastereomeric complex formation with a chiral resolving agent, such as tartaric acid.[11][12]
Key Principle: Diastereomeric Salt Formation
The reaction of a racemic mixture of trans-1,2-cyclohexanediol with an enantiomerically pure resolving agent, like (2R,3R)-(+)-tartaric acid, results in the formation of two diastereomeric complexes.[11][12] These diastereomers possess different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization or supercritical fluid extraction (SFE).[11][13]
Protocol: Chiral Resolution of trans-1,2-Cyclohexanediol using Tartaric Acid and Supercritical Fluid Extraction (SFE)
This protocol is based on an environmentally benign method that utilizes SFE for the separation of diastereomeric complexes.[11][13][14]
Materials:
-
Racemic trans-1,2-cyclohexanediol
-
(2R,3R)-(+)-Tartaric acid or (2S,3S)-(-)-Tartaric acid
-
Ethanol
-
Supercritical Fluid Extraction (SFE) system with CO2
Procedure:
-
Complex Formation: Dissolve the racemic trans-1,2-cyclohexanediol in ethanol. Add a solution of the chosen tartaric acid enantiomer in ethanol, typically in a 0.5:1 molar ratio of resolving agent to racemic diol.[11][12] Allow the mixture to react to form diastereomeric cocrystals.[11][13]
-
Supercritical Fluid Extraction (First Step): Load the mixture into the SFE system. Perform the first extraction with supercritical CO2 at approximately 20 MPa and 33 °C. This step selectively extracts the unreacted enantiomer of the cyclohexanediol.[11][13]
-
Supercritical Fluid Extraction (Second Step): Increase the temperature to at least 73 °C while maintaining the pressure at 20 MPa. This second extraction step decomposes the diastereomeric cocrystal in situ, allowing for the recovery of the other cyclohexanediol enantiomer.[11][13]
-
Purification: The enantiomer-enriched fractions can be further purified by repeating the resolution procedure to achieve high enantiomeric excess (ee > 99%).[13]
Data Summary:
| Resolution Step | Key Parameters | Outcome |
| Complex Formation | Molar ratio of resolving agent to diol: ~0.5 | Formation of a diastereomeric cocrystal with one enantiomer.[12][13] |
| First SFE Step | 20 MPa, 33 °C | Recovery of the unreacted, enriched enantiomer. |
| Second SFE Step | 20 MPa, >73 °C | In situ decomposition of the cocrystal and recovery of the other enriched enantiomer.[11][13] |
| Repeated Resolution | As above | Quantitative yields with >99% enantiomeric excess.[13] |
Synthesis of Adipic Acid: A Key Pharmaceutical Intermediate
This compound can be oxidized to produce adipic acid, a crucial intermediate in the synthesis of various pharmaceuticals and polymers.[1][15] This transformation is a key step in moving from a cyclic to a linear difunctional molecule.
Key Principle: Oxidative Cleavage
The carbon-carbon bond between the two hydroxyl-bearing carbons in this compound can be cleaved under oxidative conditions to yield adipic acid. Various catalytic systems have been developed for this transformation, including those based on tungstate, ruthenium, and polyoxometalates.[16][17][18]
Protocol: Oxidation of this compound to Adipic Acid using a Tungstate Catalyst
This protocol outlines a method using a tungstate catalyst and hydrogen peroxide as the oxidant.[16]
Materials:
-
This compound
-
Tungstate catalyst (e.g., sodium tungstate)
-
Phosphoric acid (as an additive)
-
Hydrogen peroxide (30% aqueous solution)
-
Suitable solvent (e.g., water)
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve this compound in the chosen solvent.
-
Catalyst Addition: Add the tungstate catalyst and phosphoric acid to the reaction mixture.
-
Oxidant Addition: Slowly add hydrogen peroxide to the mixture while maintaining the desired reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Work-up and Isolation: Once the reaction is complete, the adipic acid product can be isolated by crystallization or extraction.
Reaction Kinetics: Studies have shown that the oxidation reaction is approximately first order with respect to this compound and fractional order with respect to hydrogen peroxide.[16] The activation energy for this process has been reported to be around 46.92 kJ/mol.[16]
Precursor to Antiviral Drugs: The Case of Oseltamivir (Tamiflu®)
While the commercial synthesis of the antiviral drug oseltamivir (Tamiflu®) traditionally starts from shikimic acid, alternative synthetic routes have been explored.[19][20][21] The core cyclohexane ring of oseltamivir makes this compound and its derivatives attractive starting points for its synthesis.[22][23] The stereochemistry of the diol can be leveraged to establish the required stereocenters in the final drug molecule.[21]
Conceptual Synthetic Pathway from a this compound Derivative
The synthesis of oseltamivir requires the introduction of an amino group and an acetamido group, as well as the formation of a cyclohexene ring with specific stereochemistry.[19] A hypothetical retrosynthetic analysis highlights how a chiral this compound derivative could serve as a starting material.
Caption: Retrosynthetic analysis of Oseltamivir from this compound.
The key transformations would involve the conversion of the diol to an epoxide, followed by regioselective ring-opening with an amine to introduce the nitrogen functionality with the correct stereochemistry. Further functional group manipulations would then lead to the final oseltamivir structure.
Experimental Workflow and Safety Considerations
A general workflow for utilizing this compound in pharmaceutical synthesis is outlined below.
Caption: General workflow for using this compound in synthesis.
Safety and Handling
This compound is generally considered to have low acute toxicity.[3] However, as with all chemicals, proper safety precautions should be followed.
-
Handling: Use in a well-ventilated area.[24][25][26] Avoid contact with skin, eyes, and clothing.[24][25][27] Wash thoroughly after handling.[24]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and protective clothing.[24][25][27]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[24][25]
-
Fire Safety: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[25]
-
First Aid: In case of contact, flush the affected area with plenty of water.[24][27] If inhaled, move to fresh air.[24][27] If ingested, do NOT induce vomiting and seek medical attention.[24][27]
Conclusion
This compound is a versatile and valuable starting material in the synthesis of pharmaceuticals. Its rigid stereochemistry and the ability to be resolved into enantiomerically pure forms make it an ideal chiral building block for the construction of complex and stereochemically defined drug molecules. The protocols and applications outlined in this document provide a foundation for researchers and drug development professionals to effectively utilize this important intermediate in their synthetic endeavors.
References
- Székely, E., Bánsághi, G., Thorey, P., Molnár, P., Madarász, J., Vida, L., & Simándi, B. (2010). Environmentally Benign Chiral Resolution of trans-1,2-Cyclohexanediol by Two-Step Supercritical Fluid Extraction. Industrial & Engineering Chemistry Research, 49(18), 8666-8672. [Link]
- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound (Mixture of Cis and Trans), 98%.
- Molnár, P., Székely, E., Bánsághi, G., & Simándi, B. (2010). Environmentally Benign Chiral Resolution of trans-1,2-Cyclohexanediol by Two-Step Supercritical Fluid Extraction.
- Molnár, P., Székely, E., & Simándi, B. (2007). Resolution of racemic trans-1,2-cyclohexanediol with tartaric acid.
- Caron, G., & Kazlauskas, R. J. (1991). An optimized sequential kinetic resolution of trans-1,2-cyclohexanediol. The Journal of Organic Chemistry, 56(25), 7251-7256. [Link]
- Székely, E., Bánsághi, G., Thorey, P., Molnár, P., Madarász, J., Vida, L., & Simándi, B. (2010). Environmentally Benign Chiral Resolution of trans-1,2-Cyclohexanediol by Two-Step Supercritical Fluid Extraction. Industrial & Engineering Chemistry Research. [Link]
- Academax. (n.d.). Oxidation Kinetics of Synthesis of Adipic Acid from this compound.
- Campione, C., et al. (2013). Oxidation of this compound to Adipic Acid with Oxygen: A Study Into Selectivity-Affecting Parameters. Semantic Scholar. [Link]
- Campione, C., et al. (2013). Oxidation of 1,2‐Cyclohexanediol to Adipic Acid with Oxygen: A Study Into Selectivity‐Affecting Parameters.
- Szymańska, K., et al. (2017). Oxidation of this compound as a step for adipic acid synthesis.
- Wikipedia. (2026). Oseltamivir total synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Trans-1,2-Cyclohexanediol: A Manufacturer's Perspective.
- Trost, B. M., & Zhang, T. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). PMC - NIH. [Link]
- Sinobio Chemistry. (2025). 1,2-Hexanediol: The Multi-Functional Game-Changer for Cosmetics, Pharmaceuticals, and Beyond.
- Zhang, Y., et al. (2014). Oxidation Kinetics of Synthesis of Adipic Acid from this compound.
- Wikipedia. (n.d.). Oseltamivir total synthesis.
- Trost, B. M., & Zhang, T. (2008). Synthesis of (-)-Oseltamivir.
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- University of Alberta. (n.d.). Asymmetric Synthesis.
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- OC-Praktikum. (2006). Synthesis of trans-1,2-cyclohexanediol from cyclohexene.
- Gámez, P., et al. (2002). Thienothiadiazine 2,2-dioxide acyclonucleosides: synthesis and antiviral activity. PubMed. [Link]
- Bhardwaj, A. (n.d.). Important Synthesis of Antiviral Drugs. Slideshare. [Link]
- Kumar, A., et al. (2015). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. PMC - NIH. [Link]
- Zhou, L., et al. (2005).
- Miyasaka, T., et al. (1992). Synthesis and antiviral activity of 6-benzyl analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) as potent and selective anti-HIV-1 agents. PubMed. [Link]
- Montgomery, T. P., et al. (2014).
- McConathy, J., & Owens, M. J. (2003). The Significance of Chirality in Drug Design and Development. PMC - PubMed Central. [Link]
- University of York. (n.d.). Asymmetric Synthesis.
- Szymański, W., et al. (2018).
- NOBLECHEMISTRY. (2021). Asymmetric Synthesis: With chiral substrate & With chiral auxiliary. YouTube. [Link]
- Kannappan, V. (2025). Chiral Pharmacology: The Mirror Image of Drug Development. Chiralpedia. [Link]
- Experimental Procedures. (2020). Cyclohexene to cis-1,2-cyclohexanediol.
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Application Notes and Protocols: 1,2-Cyclohexanediol in the Preparation of High-Performance Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis and application of epoxy resins derived from 1,2-cyclohexanediol. The incorporation of the cycloaliphatic structure of this compound into the epoxy backbone imparts notable improvements in thermal stability, weatherability, and electrical insulation properties compared to conventional bisphenol A-based epoxy resins. This document offers detailed protocols for the synthesis of this compound diglycidyl ether (CHD-DGE), its subsequent curing with anhydride and amine-based hardeners, and a discussion of the properties and potential applications of the resulting thermosets.
Introduction: The Significance of Cycloaliphatic Epoxies
Epoxy resins are a versatile class of thermosetting polymers widely utilized in high-performance coatings, adhesives, composites, and electronics.[1] The majority of commercially available epoxy resins are derived from bisphenol A diglycidyl ether (DGEBA). While DGEBA-based epoxies offer excellent mechanical strength and chemical resistance, their aromatic structure is susceptible to UV degradation, leading to yellowing and chalking upon outdoor exposure.[2]
Cycloaliphatic epoxy resins, which feature a saturated alicyclic structure, have emerged as a compelling alternative, offering enhanced UV resistance, good arc and tracking resistance, and low dielectric constants.[2][3] this compound is a readily accessible diol that can serve as a key building block for cycloaliphatic epoxy resins. The resulting this compound diglycidyl ether (CHD-DGE) can be used as a primary resin binder or as a reactive diluent to reduce the viscosity of other epoxy formulations and enhance their properties.[4]
This guide will provide detailed methodologies for the laboratory-scale preparation and curing of this compound-based epoxy resins, enabling researchers to explore their potential in a variety of applications.
Synthesis of Precursor: this compound
This compound can be synthesized from cyclohexene through epoxidation followed by hydrolysis, or via dihydroxylation. Both cis- and trans-isomers can be obtained depending on the synthetic route.[5][6] A common laboratory preparation for trans-1,2-cyclohexanediol involves the performic acid oxidation of cyclohexene.[6]
Protocol 2.1: Synthesis of trans-1,2-Cyclohexanediol from Cyclohexene[6][7]
Materials:
-
Cyclohexene
-
Formic acid (88%)
-
Hydrogen peroxide (30%)
-
Sodium hydroxide
-
Ethyl acetate
-
Ice bath
-
Three-necked flask equipped with a thermometer, stirrer, and dropping funnel
Procedure:
-
In a three-necked flask, prepare a solution of performic acid by adding 140 mL of 30% hydrogen peroxide to 600 mL of 88% formic acid, while maintaining the temperature below 40°C with an ice bath.
-
Slowly add 82 g (1.0 mole) of freshly distilled cyclohexene to the performic acid solution over 20-30 minutes, ensuring the reaction temperature is maintained between 40°C and 45°C.
-
After the addition is complete, continue stirring at 40°C for one hour, then allow the mixture to stand at room temperature overnight.
-
Remove the formic acid and water by distillation under reduced pressure.
-
To the viscous residue, cautiously add an ice-cold solution of 80 g of sodium hydroxide in 150 mL of water, keeping the temperature below 45°C.
-
Warm the alkaline solution to 45°C and extract the product with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to crystallize the product.
-
The crude trans-1,2-cyclohexanediol can be further purified by recrystallization from ethyl acetate or distillation under reduced pressure.
Synthesis of this compound Diglycidyl Ether (CHD-DGE)
The synthesis of CHD-DGE from this compound and epichlorohydrin is a two-step process involving the formation of a chlorohydrin intermediate, followed by dehydrochlorination to yield the diglycidyl ether. This reaction is typically carried out in the presence of a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.[7][8]
Protocol 3.1: Representative Synthesis of CHD-DGE
Materials:
-
trans-1,2-Cyclohexanediol
-
Epichlorohydrin
-
Sodium hydroxide (50% aqueous solution)
-
Tetramethylammonium chloride (as a phase-transfer catalyst)
-
Toluene (or other suitable solvent)
-
Three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel
Workflow for CHD-DGE Synthesis:
Caption: Workflow for the synthesis of this compound diglycidyl ether.
Procedure:
-
In a three-necked flask, dissolve 11.6 g (0.1 mol) of trans-1,2-cyclohexanediol in 100 mL of toluene.
-
Add a molar excess of epichlorohydrin (e.g., 46.3 g, 0.5 mol) and a catalytic amount of tetramethylammonium chloride (e.g., 0.5 g).
-
Heat the mixture to 55-60°C with vigorous stirring.
-
Slowly add 24 g (0.3 mol) of a 50% aqueous solution of sodium hydroxide dropwise over 3-4 hours. The water formed during the reaction can be removed by azeotropic distillation using a Dean-Stark trap.
-
After the addition is complete, continue stirring at the same temperature for another 1-2 hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature and add 100 mL of water.
-
Separate the organic layer, wash it with water and then with brine until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent and excess epichlorohydrin under reduced pressure to obtain the crude CHD-DGE product.
-
Further purification can be achieved by vacuum distillation.
Characterization of CHD-DGE: The synthesized CHD-DGE should be characterized to confirm its structure and purity using techniques such as:
-
FTIR Spectroscopy: To identify the characteristic epoxide group absorption bands (around 915 cm⁻¹ and 840 cm⁻¹).
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.
-
Epoxy Equivalent Weight (EEW) Titration: To determine the weight of resin in grams that contains one equivalent of epoxide groups.
Curing of CHD-DGE Epoxy Resin
The synthesized CHD-DGE can be cured using a variety of hardeners to form a cross-linked thermoset polymer. The choice of curing agent and the curing schedule will significantly influence the final properties of the material.[2] Anhydrides and amines are common curing agents for cycloaliphatic epoxy resins.
Protocol 4.1: Anhydride Curing of CHD-DGE
Anhydride curing agents, such as methylhexahydrophthalic anhydride (MHHPA), typically require elevated temperatures and an accelerator to achieve a full cure.[2] They generally produce cured resins with excellent thermal and electrical properties.
Materials:
-
CHD-DGE resin
-
Methylhexahydrophthalic anhydride (MHHPA)
-
Accelerator (e.g., Tris-(dimethylaminomethyl)phenol, DMP-30)
-
Mixing container
-
Vacuum oven
Procedure:
-
Preheat the CHD-DGE resin to approximately 60°C to reduce its viscosity.
-
Calculate the required amount of MHHPA based on the EEW of the CHD-DGE. A stoichiometric ratio of anhydride groups to epoxy groups is typically used.
-
Add the calculated amount of MHHPA to the warm CHD-DGE resin and mix thoroughly until a homogeneous mixture is obtained.
-
Add a small amount of accelerator (e.g., 0.5-1.0 part per hundred parts of resin by weight) to the mixture and stir until fully dispersed.
-
Degas the mixture under vacuum to remove any entrapped air bubbles.
-
Pour the resin mixture into a preheated mold and cure in an oven. A typical curing schedule is 100°C for 2 hours followed by a post-cure at 150°C for 4 hours. The optimal curing schedule may need to be determined experimentally.
Curing Mechanism: Anhydride Curing
Caption: Simplified mechanism of anhydride curing of epoxy resins.
Protocol 4.2: Amine Curing of CHD-DGE
Amine curing agents, such as 1,2-diaminocyclohexane, can cure epoxy resins at room temperature or with moderate heating.[9] They typically impart good mechanical properties and chemical resistance.
Materials:
-
CHD-DGE resin
-
1,2-Diaminocyclohexane (DACH)
-
Mixing container
Procedure:
-
Calculate the required amount of DACH based on the EEW of the CHD-DGE and the active hydrogen equivalent weight of the amine.
-
At room temperature, add the calculated amount of DACH to the CHD-DGE resin.
-
Mix thoroughly for several minutes until the mixture is homogeneous.
-
Degas the mixture if necessary.
-
Pour the mixture into a mold and allow it to cure at room temperature for 24 hours, followed by a post-cure at a moderate temperature (e.g., 80°C for 2-3 hours) to ensure complete cross-linking.
Properties and Applications
The properties of the cured CHD-DGE resin will depend on the choice of curing agent and the cure cycle. A summary of expected properties and potential applications is provided below.
Table 1: Expected Properties of Cured CHD-DGE Resins
| Property | Anhydride Cured | Amine Cured |
| Glass Transition Temp. (Tg) | High | Moderate to High |
| Mechanical Strength | Good | Excellent |
| Chemical Resistance | Excellent | Good |
| Weatherability (UV Resistance) | Excellent | Excellent |
| Electrical Insulation | Excellent | Good |
| Viscosity of Mix | Low | Low to Moderate |
| Curing Temperature | Elevated | Room Temp to Moderate |
Applications: The unique properties of CHD-DGE based epoxy resins make them suitable for a range of demanding applications:
-
Weather-resistant Coatings: For outdoor applications where color stability and gloss retention are critical.
-
Electronic Encapsulation: Due to their excellent electrical insulation properties and low viscosity for void-free potting.
-
High-Performance Composites: As a matrix resin for fiber-reinforced plastics requiring good thermal stability.
-
Adhesives: For bonding a variety of substrates with good strength and durability.
Conclusion
This compound serves as a valuable precursor for the synthesis of cycloaliphatic epoxy resins with enhanced performance characteristics. The protocols outlined in this guide provide a framework for the preparation and curing of this compound diglycidyl ether, enabling further research and development in the field of high-performance thermosetting polymers. The resulting materials show great promise for applications where thermal stability, weatherability, and excellent electrical properties are paramount.
References
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- Experimental Procedures Cyclohexene to cis-1,2-cyclohexanediol. (2020-04-16). (URL: not available)
- CA2083421A1 - Process for glycidylation of alcohols - Google P
- DSC and curing kinetics of epoxy resin using cyclohexanediol diglycidyl ether as active diluents - ResearchG
- trans-1,2-CYCLOHEXANEDIOL - Organic Syntheses Procedure. (URL: [Link])
- US5420312A - Glycidyl ether from alcohol and epichlorohydrin - Google P
- Synthesis and characterization of biobased epoxy monomers derived from d-glucose. (2014-09-01). (URL: not available)
- 3034 Synthesis of trans-1,2-cyclohexanediol
- Viscoelastic behavior and toughness of the DGEBA epoxy resin with 1,2-diaminocyclohexane: effect of functionalized poly(dimethylsiloxane)
- Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. (URL: not available)
- Stereospecific synthesis of trans-1,2-cyclohexanediol - Chemistry Online. (2022-11-02). (URL: [Link])
- The process of the preparation of 1, 2-cyclohexanediol - ResearchG
- 1 Synthesis of Bio-Based Epoxy Resins - Wiley-VCH. (URL: not available)
- Anhydride Thermal Curing of Cycloaliph
- Study of Heat Treatment Effect on Mechanical Properties of Epoxy Resin Reinforced with Fiber Glass - NIH. (2023-06-19). (URL: [Link])
- Effects of Chemical Composition and Cross-Linking Degree on the Thermo-Mechanical Properties of Bio-Based Thermosetting Resins: A Molecular Dynamics Simulation Study - MDPI. (2024-04-28). (URL: [Link])
- Curing Kinetics and Dielectric Properties of Anhydride Cured Epoxy Resin With Different Accelerator Contents | Request PDF - ResearchG
- mechanism of glycidylation reaction between phenols and epichlorohydrin - ResearchG
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- SYNTHESIS AND CHARACTERIZATION OF A NEW EPOXY RESIN HOMOLOGOUS OF DGEBA: DIGLYCIDYL BIS DISULFIDE CARBON ETHER OF BISPHENOL A Ra - Journal of Chemical Technology and Metallurgy. (2018-01-31). (URL: [Link])
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Application Notes and Protocols for the Metal-Catalyzed Oxidation of 1,2-Cyclohexanediol
Introduction: The Strategic Importance of 1,2-Cyclohexanediol Oxidation
The oxidative cleavage of vicinal diols is a cornerstone transformation in synthetic organic chemistry, providing a powerful method for the formation of carbonyl compounds through the scission of a carbon-carbon bond.[1] Among these reactions, the metal-catalyzed oxidation of this compound holds significant industrial relevance, primarily as a key step in the modern, greener synthesis of adipic acid.[2] Adipic acid is a crucial monomer in the production of nylon-6,6, as well as being used in polyurethanes, lubricants, and plasticizers. Traditional adipic acid synthesis routes, often involving the oxidation of cyclohexanone or a mixture of cyclohexanone and cyclohexanol with nitric acid, are fraught with environmental concerns, notably the emission of nitrous oxide (N₂O), a potent greenhouse gas.[2] Consequently, the development of efficient and environmentally benign catalytic systems for the oxidation of this compound using greener oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) is a paramount objective for researchers in both academic and industrial settings.
This comprehensive guide provides an in-depth exploration of the metal-catalyzed oxidation of this compound, offering detailed protocols and expert insights for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into various catalytic systems, elucidate the underlying reaction mechanisms, and provide practical, step-by-step methodologies for conducting these transformative reactions.
Theoretical Background: Mechanistic Considerations in Metal-Catalyzed Diol Oxidation
The metal-catalyzed oxidation of this compound can proceed through several distinct mechanistic pathways, largely dictated by the choice of metal catalyst, oxidant, and reaction conditions. A common and pivotal intermediate in this transformation is 2-hydroxycyclohexanone, which can be further oxidized to adipic acid.[3] Another potential intermediate is 1,2-cyclohexanedione, which can also be converted to adipic acid, though often with the formation of byproducts under certain conditions.[3]
Key Catalytic Systems and Their Mechanisms
A variety of transition metals, including ruthenium, gold, vanadium, iron, and copper, have demonstrated catalytic activity in the oxidation of this compound.[1][3][4][5][6]
-
Ruthenium-based Catalysts: Ruthenium complexes, such as ruthenium hydroxide supported on alumina (Ru(OH)ₓ/γ-Al₂O₃), are highly effective for the aerobic oxidation of vicinal diols.[4][7] The reaction mechanism is believed to involve the formation of a ruthenium-diol intermediate, followed by oxidative cleavage to yield the desired carboxylic acids.[4] These systems often operate under basic conditions to facilitate the deprotonation of the diol, enhancing its coordination to the metal center.[8]
-
Gold Nanoparticles: Supported gold nanoparticles (Au NPs) have emerged as robust catalysts for the aerobic oxidation of alcohols and diols.[9][10][11] The catalytic activity of gold nanoparticles is highly dependent on their size and the nature of the support material.[9] The reaction is thought to proceed on the surface of the gold nanoparticles, where the diol and oxygen are co-adsorbed and react to form the oxidized products.[10]
-
Vanadium-based Catalysts: Vanadium compounds, often in combination with other metals like platinum, are effective for the oxidative cleavage of this compound to adipic acid.[5] The active species are believed to be high-valent vanadium-oxo complexes that can facilitate the C-C bond cleavage.[5]
-
Iron-based Catalysts: Iron catalysts, supported by inorganic ligands, offer a cost-effective and environmentally friendly option for the oxidative cleavage of 1,2-diols using hydrogen peroxide as the oxidant.[1] These systems are thought to operate through a Fenton-like mechanism, involving the generation of highly reactive hydroxyl radicals.
-
Copper-based Catalysts: Copper-catalyzed systems have also been employed for the aerobic oxidative cleavage of vicinal diols.[6] The mechanism likely involves the formation of a copper-alkoxide intermediate, which then undergoes C-C bond cleavage.[6]
The following diagram illustrates a generalized reaction pathway for the metal-catalyzed oxidation of this compound to adipic acid.
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Adipic acid formation from cyclohexanediol using platinum and vanadium catalysts: elucidating the role of homogeneous vanadium species - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00914H [pubs.rsc.org]
- 6. Copper-Catalyzed Oxidative Cleavage of the C–C Bonds of β-Alkoxy Alcohols and β-1 Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. [PDF] Oxidation of 1,2‐Cyclohexanediol to Adipic Acid with Oxygen: A Study Into Selectivity‐Affecting Parameters | Semantic Scholar [semanticscholar.org]
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- 10. lasphub.com [lasphub.com]
- 11. researchgate.net [researchgate.net]
Application Note: 1,2-Cyclohexanediol in Synergistic Phase-Transfer Catalysis
For: Researchers, scientists, and drug development professionals.
Introduction: A Modern Perspective on Phase-Transfer Catalysis
Traditional phase-transfer catalysis relies on agents like quaternary ammonium salts or crown ethers to shuttle reactive anions from an aqueous phase into an organic phase.[1][2] While effective, the field is continually evolving towards more nuanced and selective catalytic systems. This application note details the advanced use of cis-1,2-cyclohexanediol, not as a standalone catalyst, but as a crucial component of a synergistic system with boronic acids to facilitate phase-transfer processes. This combination forms a dynamic, reversible boronate ester, which acts as the true phase-transfer agent, enabling the transport and activation of diol-containing substrates in biphasic systems. This approach is particularly powerful for achieving high levels of regio- and stereocontrol in asymmetric synthesis.[3][4][5]
Core Principle: The Diol-Boronic Acid Synergistic System
The central concept involves the reversible reaction between a boronic acid and a 1,2-diol to form a cyclic boronate ester.[6][7][8][9] This ester possesses significantly different solubility and reactivity profiles compared to the parent diol. By forming this complex, the diol can be rendered soluble in organic solvents, effectively transferring it from a polar to a non-polar phase where it can react with an organic-soluble electrophile.
The equilibrium of this esterification is highly dependent on factors such as pH, solvent, and the specific structures of the diol and boronic acid.[6][10] Critically, when a chiral 1,2-diol is used, the resulting chiral boronate ester creates a chiral environment, enabling enantioselective transformations.[3][4]
Mechanism of Action: Boronate Ester Formation and Phase Transfer
The catalytic cycle can be understood through the following key steps:
-
Complexation at the Interface: In a biphasic system (e.g., aqueous/organic), the boronic acid catalyst partitions to the interface. Here, it reacts with the 1,2-diol substrate present in the aqueous phase to form a tetracoordinate boronate species.[6][7]
-
Phase Transfer: The newly formed boronate ester, being more lipophilic than the original diol, is extracted into the organic phase.
-
Reaction in the Organic Phase: Within the organic phase, the hydroxyl groups of the diol are activated by the Lewis acidic boron center. This activation facilitates reactions such as alkylation or acylation with an electrophile.[11][12] For chiral diols, the rigid structure of the boronate ester complex directs the electrophilic attack to one of the two hydroxyl groups, achieving enantioselectivity.[5]
-
Product Release and Catalyst Regeneration: After the reaction, the product can be released from the boronate ester through hydrolysis, regenerating the boronic acid catalyst, which can then return to the interface to start a new cycle.
Diagram 1: Catalytic Cycle of 1,2-Diol Phase Transfer
Caption: Catalytic cycle for boronic acid-mediated phase transfer and reaction of a 1,2-diol.
Application & Protocols
The primary application of this system is the selective functionalization of diols, particularly in contexts requiring high stereocontrol.
Application 1: Enantioselective Mono-Alkylation of meso-1,2-Cyclohexanediol
This protocol describes the desymmetrization of a prochiral meso-diol to yield a valuable chiral building block. The use of a chiral boronic acid derivative in conjunction with the achiral diol substrate establishes the chiral environment necessary for enantioselectivity.
Core Causality: The chiral boronic acid forms a diastereomeric complex with the meso-diol. The steric environment created by the chiral catalyst shields one of the two enantiotopic hydroxyl groups, directing the alkylating agent to the more accessible site.[5] This rational design mitigates conformational issues that could otherwise lower enantioselectivity.[5]
Experimental Protocol:
-
Reactor Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add meso-1,2-cyclohexanediol (1.0 mmol, 116.16 mg).
-
Catalyst and Reagents: Add the chiral hemiboronic acid catalyst (e.g., a BINOL-derived boroxarophenanthrene, 0.05 mmol, 5 mol%) and a non-polar organic solvent (e.g., Toluene, 10 mL).[5]
-
Phase Creation: Add a basic aqueous solution (e.g., 2.0 M K₂CO₃, 5 mL). This aqueous phase contains the base required for deprotonation.
-
Initiation: Stir the biphasic mixture vigorously at room temperature for 15 minutes to facilitate initial complexation at the interface.
-
Alkylation: Add the alkylating agent (e.g., Benzyl Bromide, 1.2 mmol) dropwise to the organic phase over 10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC-MS by sampling the organic layer.
-
Workup:
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification & Analysis:
-
Purify the crude product by flash column chromatography (Hexanes:Ethyl Acetate gradient).
-
Determine the enantiomeric excess (ee) of the mono-alkylated product using chiral HPLC.
-
Self-Validation: The protocol's success is validated by achieving high conversion to the mono-alkylated product with minimal di-alkylation and high enantiomeric excess (>95:5 er).[5] A control experiment without the boronic acid catalyst should show negligible reaction in the organic phase, confirming its role in phase transfer and activation.
| Parameter | Condition | Rationale |
| Catalyst | Chiral Hemiboronic Acid | Creates a defined chiral pocket upon complexation with the diol.[5] |
| Solvent | Toluene / Water (Biphasic) | Establishes separate phases for reactants, requiring phase transfer. |
| Base | K₂CO₃ (aqueous) | Acts as a Brønsted base to facilitate the reaction post-activation. |
| Temperature | Room Temperature | Mild conditions preserve the integrity of the catalyst and product. |
| Stirring | Vigorous | Maximizes the interfacial area, crucial for efficient catalysis. |
Diagram 2: Workflow for Enantioselective Mono-Alkylation
Caption: Step-by-step experimental workflow for the catalyzed alkylation of a meso-diol.
Trustworthiness and Troubleshooting
-
Moisture Sensitivity: While the system operates in a biphasic aqueous environment, the boronic acid itself can be sensitive. Ensure the organic solvent is dry before use to prevent premature catalyst degradation.
-
Base Strength: The choice of base is critical. A base that is too strong can lead to side reactions with the alkylating agent. A moderately strong inorganic base like K₂CO₃ is often optimal.
-
Low Enantioselectivity: If the enantiomeric excess is low, it may indicate a poor fit between the diol and the chiral catalyst, or that the reaction temperature is too high, allowing for competing non-selective pathways. Consider screening different chiral boronic acid catalysts or lowering the reaction temperature.
-
Low Yield: Poor yields can result from insufficient mixing (low interfacial area), catalyst poisoning, or a competing hydrolysis of the alkylating agent. Increase the stirring rate and ensure all reagents are pure.
Conclusion
The use of 1,2-cyclohexanediol in synergistic catalysis with boronic acids represents a sophisticated strategy for phase-transfer applications. This method transforms the diol into a lipophilic, activated intermediate capable of undergoing highly selective reactions in an organic phase. The protocols and principles outlined here provide a robust framework for researchers in organic synthesis and drug development to leverage this powerful catalytic system for the construction of complex, chiral molecules.
References
- Furikado, Y., Nagahata, T., Okamoto, T., Sugaya, T., Iwatsuki, S., Inamo, M., Takagi, H. D., Odani, A., & Ishihara, K. (2014). Universal reaction mechanism of boronic acids with diols in aqueous solution: kinetics and the basic concept of a conditional formation constant. Chemistry--A European Journal, 20(41), 13174–13184. [Link]
- Chai, G. L., Zhang, P., Yao, E. Z., & Chang, J. (2022). Enantioselective Conjugate Addition of Boronic Acids to α,β-Unsaturated 2-Acyl Imidazoles Catalyzed by Chiral Diols. The Journal of Organic Chemistry, 87(14), 9197–9209. [Link]
- Ishihara, K., et al. (2014). Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant.
- Le, K. N., & Sibi, M. P. (2021). Enantioselective Desymmetrization of 2-Aryl-1,3-propanediols by Direct O-Alkylation with a Rationally Designed Chiral Hemiboronic Acid Catalyst That Mitigates Substrate Conformational Poisoning. Journal of the American Chemical Society, 143(12), 4845–4854. [Link]
- Maruoka, K., & Ooi, T. (2003). Recent advances in asymmetric phase-transfer catalysis. Chemical Reviews, 103(8), 3013–3028. [Link]
- Ross, M. R. (2024). C–H Alkylation of Diol Substrates using Bifunctional Boronic Acid Catalysts. The Research Repository @ WVU. [Link]
- Sakai, N., & Mareda, J. (2012). Recent advances in asymmetric phase-transfer catalysis.
- Salomone, A., et al. (2021). Recent progress in selective functionalization of diols via organocatalysis. Organic & Biomolecular Chemistry. [Link]
- Smith, M. D., et al. (2018).
- Smith, M. D., et al. (2018).
- Stella, L., & Sibi, M. P. (2020). Internal and External Catalysis in Boronic Ester Networks. Chem. [Link]
- Wu, J., & Schaus, S. E. (2013). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules. [Link]
- Zhang, Y., et al. (2016). Two routes to this compound catalyzed by zeolites under solvent-free condition.
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- 4. mdpi.com [mdpi.com]
- 5. Enantioselective Desymmetrization of 2-Aryl-1,3-propanediols by Direct O-Alkylation with a Rationally Designed Chiral Hemiboronic Acid Catalyst That Mitigates Substrate Conformational Poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Universal reaction mechanism of boronic acids with diols in aqueous solution: kinetics and the basic concept of a conditional formation constant - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. "C–H Alkylation of Diol Substrates using Bifunctional Boronic Acid Cata" by Matthew Ryan Ross [researchrepository.wvu.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of trans-1,2-Cyclohexanediol
Welcome to the technical support center for the synthesis of trans-1,2-cyclohexanediol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your work.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you may encounter during the synthesis of trans-1,2-cyclohexanediol. We will explore common problems, their root causes, and provide actionable solutions based on established chemical principles.
Issue 1: Low Yield of trans-1,2-Cyclohexanediol
A diminished yield is one of the most frequent challenges. The underlying cause often depends on the synthetic route employed.
Q: My yield is significantly lower than expected when using the performic acid method. What are the likely causes and how can I improve it?
A: The performic acid method, which involves the in situ formation of performic acid from hydrogen peroxide and formic acid to epoxidize cyclohexene followed by hydrolysis, is a robust procedure.[1][2] However, several factors can negatively impact the yield.
-
Cause 1: Inefficient Temperature Control. The initial epoxidation is exothermic. If the temperature rises above the recommended 40-45°C, side reactions, including the formation of by-products, can occur.[1]
-
Solution 1: Maintain strict temperature control during the addition of cyclohexene using an ice bath. The rate of addition should be slow enough to prevent a rapid increase in temperature.[1]
-
Cause 2: Incomplete Hydrolysis of the Formate Ester Intermediate. The reaction proceeds through a formate ester intermediate, which must be completely hydrolyzed to the diol. Inadequate hydrolysis will result in a lower yield of the final product.
-
Solution 2: Ensure complete hydrolysis by adding a sufficient amount of a strong base, such as sodium hydroxide, and gently warming the mixture to 45°C.[1] Thorough extraction of the product from the aqueous layer is also crucial.
-
Cause 3: Loss of Product During Workup. trans-1,2-Cyclohexanediol has some solubility in water. Excessive washing with water or inefficient extraction can lead to significant product loss.
-
Solution 3: Minimize the volume of water used during the workup. Perform multiple extractions with a suitable organic solvent like ethyl acetate to ensure maximum recovery of the diol.[1]
Q: I am attempting the Prévost reaction to synthesize the trans-diol, but my yield is poor. What could be going wrong?
A: The Prévost reaction is an excellent method for the anti-dihydroxylation of alkenes to form trans-diols.[3][4] Low yields in this reaction often point to issues with reagents or reaction conditions.
-
Cause 1: Presence of Water. The Prévost reaction must be conducted under anhydrous conditions. The presence of water can lead to the formation of syn-diols via the Woodward modification, thus reducing the yield of the desired trans-isomer.[3][5]
-
Solution 1: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
Cause 2: Impure Reagents. The silver benzoate and iodine used in the reaction must be of high purity. Impurities can interfere with the reaction mechanism.
-
Solution 2: Use freshly purified or high-purity commercial reagents.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of trans-1,2-cyclohexanediol, offering insights into method selection, stereochemistry, and purification.
Q1: What are the primary methods for synthesizing trans-1,2-cyclohexanediol, and how do I choose the best one for my application?
A1: There are several reliable methods for synthesizing trans-1,2-cyclohexanediol. The choice of method depends on factors such as desired scale, stereochemical purity, and available reagents.
-
Epoxidation of Cyclohexene followed by Hydrolysis: This is a common and effective two-step method. Cyclohexene is first converted to cyclohexene oxide, which is then hydrolyzed under acidic or basic conditions to yield the trans-diol.[6][7] Acid-catalyzed hydrolysis proceeds via an SN2-like attack of water on the protonated epoxide, leading to the trans product.[7]
-
Performic Acid Method: This is a one-pot variation of the epoxidation-hydrolysis route where performic acid is generated in situ from hydrogen peroxide and formic acid.[1][2] It is a convenient method for laboratory-scale synthesis.
-
Prévost Reaction: This method uses iodine and silver benzoate to achieve anti-dihydroxylation of cyclohexene, directly yielding the trans-diol.[3][4][5] It is particularly useful when strict stereochemical control is required.
The following table summarizes the key features of these methods:
| Method | Key Reagents | Stereochemistry | Advantages | Disadvantages |
| Epoxidation-Hydrolysis | m-CPBA or H₂O₂, followed by H⁺ or OH⁻ | trans | Generally good yields, readily available reagents. | Two distinct reaction steps. |
| Performic Acid Method | H₂O₂, HCOOH | trans | One-pot procedure, convenient. | Exothermic, requires careful temperature control. |
| Prévost Reaction | I₂, Silver Benzoate | trans | High stereoselectivity for the trans product. | Requires anhydrous conditions, use of a silver salt. |
Q2: How can I ensure the stereochemical purity of my trans-1,2-cyclohexanediol?
A2: The stereochemical outcome is primarily determined by the reaction mechanism.
-
For the epoxidation-hydrolysis and performic acid methods, the ring-opening of the epoxide intermediate proceeds via a backside attack by the nucleophile (water or hydroxide), resulting in the trans configuration.[7] To avoid the formation of the cis-diol, it is important to use conditions that favor this SN2-type mechanism.
-
The Prévost reaction is inherently stereoselective for the anti-addition of the two hydroxyl groups, leading to the trans-diol.[3][4]
-
To avoid the cis-isomer, one should avoid reagents that favor syn-dihydroxylation, such as osmium tetroxide (in the Sharpless asymmetric dihydroxylation) or cold, dilute potassium permanganate, which are known to produce cis-diols.[8][9]
Q3: What is the best way to purify crude trans-1,2-cyclohexanediol?
A3: The primary method for purifying trans-1,2-cyclohexanediol is recrystallization.
-
Recrystallization: Acetone or ethyl acetate are commonly used solvents for recrystallization.[6] The crude product is dissolved in the minimum amount of hot solvent, and then allowed to cool slowly to form pure crystals. The purified diol can then be collected by vacuum filtration.
-
Distillation: For larger quantities or to remove non-volatile impurities, vacuum distillation can be employed.[1]
Experimental Protocols & Visualizations
To further assist your experimental work, we provide a detailed protocol for the performic acid synthesis of trans-1,2-cyclohexanediol and a visual workflow diagram.
Detailed Protocol: Synthesis of trans-1,2-Cyclohexanediol via the Performic Acid Method
This protocol is adapted from a well-established procedure.[1][2]
Materials:
-
Cyclohexene
-
88% Formic acid
-
30% Hydrogen peroxide
-
Sodium hydroxide
-
Ethyl acetate
-
Ice bath
-
Three-necked flask, dropping funnel, thermometer, and stirrer
Procedure:
-
Preparation of Performic Acid: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, combine 600 mL of 88% formic acid and 140 mL of 30% hydrogen peroxide.
-
Addition of Cyclohexene: Slowly add 82 g (1.0 mole) of freshly distilled cyclohexene from the dropping funnel over 20-30 minutes. Maintain the reaction temperature between 40-45°C using an ice bath.
-
Reaction: After the addition is complete, stir the mixture at 40°C for one hour, then let it stand at room temperature overnight.
-
Removal of Acid and Water: Remove the formic acid and water by distillation under reduced pressure.
-
Hydrolysis: To the viscous residue, carefully add an ice-cold solution of 80 g of sodium hydroxide in 150 mL of water, ensuring the temperature does not exceed 45°C. Warm the alkaline solution to 45°C.
-
Extraction: Extract the aqueous solution with several portions of ethyl acetate.
-
Isolation: Combine the ethyl acetate extracts and remove the solvent by distillation. The crude trans-1,2-cyclohexanediol will crystallize.
-
Purification: Collect the crude product by filtration and recrystallize from acetone or ethyl acetate to obtain the pure diol.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of trans-1,2-cyclohexanediol.
References
- Organic Chemistry Portal. Prevost Reaction. [Link]
- Wikipedia. Prévost reaction. [Link]
- Choudary, B. M., et al. (2002). Catalytic Asymmetric Dihydroxylation of Olefins with Reusable OsO42- on Ion-Exchangers: The Scope and Reactivity Using Various Cooxidants. Journal of the American Chemical Society.
- Quora.
- Chemistry Notes. (2023).
- Organic Syntheses. trans-1,2-CYCLOHEXANEDIOL. [Link]
- OC-Praktikum. (2006).
- ACS GCI Pharmaceutical Roundtable.
- Pediaa. (2020). Difference Between Woodward and Prevost Reaction. [Link]
- Royal Society of Chemistry. (2020). 4.1.1.5. Synthesis of trans-Cyclohexane-1,2-diol. [Link]
- ACS Publications. Catalytic asymmetric dihydroxylation of cis-disubstituted olefins. [Link]
- RSC Publishing. (1999).
- YouTube. (2025). Woodward Reaction. [Link]
- ResearchGate.
- PubMed. (2007).
- ResearchGate. Oxidation of Cyclohexene totrans-1,2-Cyclohexanediol Promoted byp-Toluenesulfonic Acid without Organic Solvents. [Link]
- ACS Publications. Catalytic asymmetric dihydroxylation of tetrasubstituted olefins. [Link]
- ElectronicsAndBooks.
- Wikipedia.
- Wikipedia.
- PubMed Central. Post-pulse addition of trans-cyclohexane-1,2-diol improves electrotransfer mediated gene expression in mammalian cells. [Link]
- Organic Chemistry Portal.
- ACS Publications. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. [Link]
- OpenOChem Learn.
- Journal of the American Chemical Society. (2019).
- Wiley Online Library. (2003). Catalytic Dihydroxylation of Olefins with Hydrogen Peroxide: An Organic-Solvent- and Metal-Free System. [Link]
- Vedantu.
- ResearchGate. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. [Link]
- Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]
- Testbook.
- National Institutes of Health. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. [Link]
- Khan Academy.
- Chemistry LibreTexts. (2020). 9.
- PubChem. trans-1,2-Cyclohexanediol. [Link]
- YouTube. (2021). Dihydroxylation Reaction: Anti and Syn Addition. [Link]
- ResearchGate.
- Organic Chemistry Portal.
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- 9. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
Minimizing side products in the dihydroxylation of cyclohexene
Technical Support Center: Dihydroxylation of Cyclohexene
Welcome to the technical support center for synthetic organic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the dihydroxylation of cyclohexene. Our goal is to provide field-proven insights and robust troubleshooting strategies to help you minimize side products and maximize the yield and purity of your desired 1,2-cyclohexanediol isomer.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary side products I should be aware of during cyclohexene dihydroxylation, and what causes them?
A1: Understanding the potential side products is the first step toward prevention. The side products encountered depend heavily on the chosen synthetic route (syn- or anti-dihydroxylation).
-
For syn-Dihydroxylation (targeting cis-1,2-cyclohexanediol):
-
Over-oxidation Products: When using strong oxidizing agents like potassium permanganate (KMnO₄), the primary side reaction is the oxidative cleavage of the newly formed cis-diol.[1][2][3] This breaks the C-C bond, leading to the formation of dicarboxylic acids, primarily adipic acid. This occurs when reaction conditions are too harsh (e.g., high temperature, acidic pH, or concentrated reagent).[4][5][6]
-
Undesired Stereoisomer (trans-diol): While less common with standard syn-dihydroxylation reagents, contamination with the trans isomer can occur if reaction pathways allowing for anti-addition are inadvertently introduced.
-
-
For anti-Dihydroxylation (targeting trans-1,2-cyclohexanediol):
-
Intermediate Esters: Methods that use peroxyacids in the presence of carboxylic acids (like the performic acid method) proceed through formate or acetate ester intermediates.[7][8] Incomplete hydrolysis of these esters will result in them contaminating the final product.
-
Ring-Opened Byproducts (Other than the diol): If the epoxide ring-opening step is performed with nucleophiles other than water (e.g., halide ions from anhydrous acids like HBr), you can form halohydrins.[9]
-
Undesired Stereoisomer (cis-diol): Contamination from the cis isomer is the most common issue, often resulting from incomplete epoxidation or alternative reaction pathways.
-
Q2: I'm using potassium permanganate (KMnO₄) for a syn-dihydroxylation, but my yield of cis-1,2-cyclohexanediol is very low and I see significant byproduct formation. What am I doing wrong?
A2: This is a classic challenge with KMnO₄, a powerful but often unforgiving oxidant. The low yield is almost certainly due to the over-oxidation of your desired cis-diol into adipic acid.[1][2] To prevent this, precise control over the reaction conditions is non-negotiable.
The reaction proceeds through a cyclic manganate ester intermediate, which hydrolyzes to the cis-diol.[4][10] Harsh conditions promote the cleavage of this intermediate or the final diol product.
Troubleshooting Checklist & Corrective Actions:
| Parameter | Problematic Condition (Leads to Side Products) | Recommended Condition (Maximizes cis-Diol Yield) | Causality |
| Temperature | Reaction temperature rises above 10°C or is heated.[5][6] | Maintain a cold temperature, ideally 0-5°C , using an ice bath.[4] | The oxidative cleavage of the diol has a higher activation energy than the initial dihydroxylation. Low temperatures strongly favor the desired reaction. |
| pH | Neutral or acidic conditions.[1] | The reaction must be run under basic (alkaline) conditions (pH > 8) , typically by adding NaOH or KOH.[2][4] | Under acidic or neutral conditions, permanganate is a much more aggressive oxidizing agent, and the diol is susceptible to cleavage. Basic conditions stabilize the manganate ester intermediate and facilitate its hydrolysis to the diol.[1][4] |
| Reagent Conc. | Use of a concentrated KMnO₄ solution. | Use a cold, dilute aqueous solution of KMnO₄ . | High concentrations of KMnO₄ increase the reaction rate and exothermicity, making temperature control difficult and promoting over-oxidation. |
| Addition Rate | Rapid addition of KMnO₄ to the cyclohexene. | Slow, dropwise addition of the permanganate solution to the stirred cyclohexene solution. | This helps to dissipate the heat generated from the exothermic reaction and maintain a low, controlled concentration of the oxidant at all times. |
Q3: My synthesis of trans-1,2-cyclohexanediol via epoxidation is giving me a poor yield and seems impure. How can I optimize this anti-dihydroxylation?
A3: The synthesis of trans-1,2-cyclohexanediol is a two-stage process: epoxidation of cyclohexene to form cyclohexene oxide, followed by stereo- and regioselective ring-opening.[11][12] Problems can arise in either step.
-
Epoxidation Step: Ensure your epoxidation goes to completion using an appropriate agent like meta-chloroperoxybenzoic acid (m-CPBA) or by generating performic acid in situ from formic acid and hydrogen peroxide.[7][13] Monitor this step by TLC to confirm the full consumption of the starting cyclohexene.
-
Ring-Opening Step (Hydrolysis): The stereochemistry of the final product is determined here. For anti-dihydroxylation, you need a backside nucleophilic attack on the epoxide.
-
Mechanism: The most reliable method is acid-catalyzed hydrolysis . The acid protonates the epoxide oxygen, making it a better leaving group. Water then acts as a nucleophile, attacking one of the epoxide carbons in an Sₙ2-like fashion from the opposite face, forcing the ring to open and resulting in a trans configuration.[9][14][15]
-
Troubleshooting:
-
Insufficient Acid: If the catalysis is inefficient, the ring-opening will be slow and incomplete. Use a dilute aqueous acid like H₂SO₄ or HClO₄.
-
Incomplete Hydrolysis of Intermediates: If using the performic acid method, a viscous mixture of the diol and its formate esters is formed initially.[7][13] It is critical to fully hydrolyze these esters by adding a base (like NaOH solution) and gently warming the mixture, followed by neutralization.[13] Skipping or rushing this step is a common source of impurity.
-
-
Caption: Epoxidation followed by acid-catalyzed hydrolysis workflow.
Q4: How can I improve the efficiency and safety of my syn-dihydroxylation while avoiding the issues with KMnO₄?
A4: For a more reliable and selective syn-dihydroxylation, osmium tetroxide (OsO₄) is the reagent of choice.[1][16] While highly effective, OsO₄ is toxic, volatile, and expensive. Therefore, modern protocols use it in catalytic amounts with a stoichiometric co-oxidant to regenerate the active Os(VIII) species.[2]
-
Catalytic System: The most common and effective system uses N-methylmorpholine N-oxide (NMO) as the co-oxidant.[1] The reaction proceeds via a cyclic osmate ester, analogous to the permanganate mechanism, which ensures syn-stereoselectivity.[16]
-
Advantages over KMnO₄:
-
Troubleshooting:
-
Poor Turnover: If the reaction stalls, it may indicate a problem with the co-oxidant. Ensure the NMO is pure and used in the correct stoichiometry (slight excess).
-
Safety: Always handle OsO₄ in a well-ventilated fume hood with appropriate personal protective equipment. It is highly toxic and can cause serious eye damage.[17]
-
For the highest levels of control, especially for creating specific enantiomers from prochiral alkenes, the Sharpless Asymmetric Dihydroxylation is the state-of-the-art method. It uses a catalytic amount of osmium, a co-oxidant, and a chiral quinine-based ligand to direct the facial selectivity of the oxidation, yielding highly enantioenriched diols.[18][19]
Experimental Protocols
Protocol 1: High-Yield Synthesis of cis-1,2-Cyclohexanediol via Catalytic OsO₄/NMO Dihydroxylation
This protocol is adapted from established procedures for a reliable, high-yield synthesis.[17][20]
-
Setup: In a round-bottomed flask equipped with a magnetic stirrer, combine N-methylmorpholine-N-oxide (NMO) (1.1-1.2 equivalents), water (4 parts), and acetone (2 parts).
-
Reagent Addition: To this stirred solution, add cyclohexene (1.0 equivalent).
-
Catalyst Introduction: Add a solution of osmium tetroxide (approx. 0.2-1 mol%) in t-butanol. The reaction is slightly exothermic; maintain the temperature at or near room temperature with a water bath if necessary.
-
Reaction: Stir the mixture vigorously overnight. The reaction mixture should become homogeneous and light brown.
-
Workup: Quench the reaction by adding a small amount of sodium hydrosulfite. Add magnesium silicate (Magnesol) and filter the slurry through a pad of Celite.
-
Purification: Concentrate the filtrate using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent like ethyl acetate to yield crystalline cis-1,2-cyclohexanediol (m.p. 96-98°C).[21]
Protocol 2: Synthesis of trans-1,2-Cyclohexanediol via Performic Acid
This procedure is a robust method for producing the trans isomer.[7][13][22]
-
Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 88% formic acid. Cool the flask in an ice bath.
-
Oxidant Preparation: Slowly add 30% hydrogen peroxide to the formic acid to generate performic acid in situ.
-
Substrate Addition: Add cyclohexene dropwise from the dropping funnel, ensuring the internal temperature is maintained between 40-45°C . Use the ice bath to control the exotherm.
-
Reaction: After the addition is complete, allow the mixture to stand at room temperature overnight.
-
Solvent Removal: Remove the formic acid and water under reduced pressure (rotary evaporator).
-
Hydrolysis: To the residual viscous oil, carefully add an ice-cold solution of sodium hydroxide (NaOH) to hydrolyze the intermediate formate esters. The temperature should not exceed 45°C.
-
Purification: After hydrolysis, neutralize the solution and extract the product with ethyl acetate. The crude product can be purified by distillation under reduced pressure or by recrystallization to yield trans-1,2-cyclohexanediol (m.p. 100-103°C).
Visualizing the Mechanistic Pathways
Understanding the mechanism is key to controlling the stereochemical outcome.
Sources
- 1. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. orgosolver.com [orgosolver.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 10. glasp.co [glasp.co]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. Making sure you're not a bot! [oc-praktikum.de]
- 14. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chemistry.du.ac.in [chemistry.du.ac.in]
- 18. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 19. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 20. Synthesis of cis-1,2-Cyclohexanediol - Chempedia - LookChem [lookchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. books.rsc.org [books.rsc.org]
Technical Support Center: Purification of Crude 1,2-Cyclohexanediol by Recrystallization
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude 1,2-cyclohexanediol via recrystallization. It is designed to move beyond simple procedural steps, offering a framework for understanding the underlying principles, troubleshooting common issues, and making informed experimental choices to achieve high purity and yield.
Core Principles of Recrystallization
Recrystallization is a powerful purification technique for solid compounds based on differences in solubility. The fundamental principle is that the solubility of a compound in a solvent generally increases with temperature. A successful recrystallization involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities, which are either present in smaller amounts or have different solubility characteristics, remain dissolved in the cold solvent (the "mother liquor").
The process relies on the slow, ordered growth of crystals, which naturally excludes foreign molecules from the crystal lattice. Rapid precipitation, or "crashing out," is undesirable as it can trap impurities within the solid.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the recrystallization of this compound in a direct question-and-answer format.
Q1: My crude this compound will not fully dissolve in the hot solvent, even after adding a large volume. What's wrong?
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The selected solvent may simply be a poor solvent for this compound, even at elevated temperatures. This compound is a polar diol and is soluble in water and other polar organic solvents like ethanol and ethyl acetate. If you are using a nonpolar solvent like hexane, you will likely encounter this issue.
-
Action: Re-evaluate your solvent choice. Consult solubility data if available. A good starting point for trans-1,2-cyclohexanediol is ethyl acetate.
-
-
Insoluble Impurities: The undissolved material may not be your product but rather an insoluble impurity. Common impurities in the synthesis of this compound can include unreacted starting materials or inorganic salts from the workup.
-
Action: Perform a hot filtration. While keeping the solution at or near its boiling point, filter it through a pre-warmed funnel (a stemless funnel is ideal to prevent premature crystallization) into a clean, pre-warmed flask. The insoluble impurities will be trapped on the filter paper, and your desired compound will be in the hot filtrate, ready for cooling.
-
Q2: The solution is clear and hot, but no crystals form even after it has cooled to room temperature and been placed in an ice bath. What should I do?
Possible Causes & Solutions:
-
Excess Solvent: This is the most common reason for crystallization failure. If too much solvent was added, the solution will not be supersaturated upon cooling, and the compound will remain dissolved.
-
Action 1: Reduce the solvent volume. Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 25-50%) in a fume hood. Allow the concentrated solution to cool again.
-
Action 2: Test the mother liquor. Dip a glass stirring rod into the solution, remove it, and let the solvent evaporate. A significant solid residue on the rod indicates that a large amount of your compound is still in solution, confirming that too much solvent was used.
-
-
Lack of Nucleation Sites: Crystal growth requires an initial "seed" or nucleation site to begin. A very clean solution in a smooth flask may become supersaturated without forming crystals.
-
Action 1 (Scratching): Vigorously scratch the inside surface of the flask at the meniscus with a glass rod. The sound of scratching should be audible. The microscopic scratches on the glass provide nucleation points for crystal growth.
-
Action 2 (Seed Crystal): If available, add a single, tiny crystal of pure this compound to the cold solution. This provides a perfect template for further crystal growth.
-
Action 3 (Extreme Cooling): As a last resort, try cooling the flask in a colder bath, such as a dry ice/acetone bath, but be aware this can sometimes cause the product to crash out as a fine powder, potentially trapping impurities.
-
Q3: Instead of crystals, an oily liquid has separated from the solution. What is "oiling out" and how can I fix it?
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This happens when the temperature of the solution is above the melting point of the solute at the point of saturation. This is a significant problem because the oil is essentially an impure liquid form of your compound and will trap impurities readily, defeating the purpose of recrystallization.
Possible Causes & Solutions:
-
High Impurity Level: A large amount of impurity can significantly depress the melting point of your compound, making it more likely to oil out.
-
Rapid Cooling: Cooling the solution too quickly can cause the concentration to reach supersaturation at a temperature that is still above the compound's melting point.
-
Poor Solvent Choice: Solvents with very high boiling points increase the likelihood of oiling out.
Corrective Actions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation temperature.
-
Slow Down Cooling: Allow the flask to cool very slowly to room temperature before moving it to an ice bath. Insulating the flask with paper towels can help.
-
Change Solvents: If the problem persists, the solvent may be unsuitable. Recover your compound by evaporating the solvent and attempt the recrystallization with a different solvent system, perhaps one with a lower boiling point.
-
Use a Mixed-Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" hot solvent (
Technical Support Center: Overcoming Challenges in the Separation of cis- and trans-1,2-Cyclohexanediol
Welcome to the technical support center for the resolution of 1,2-cyclohexanediol isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet persistent challenge of separating the cis and trans diastereomers of this compound. The subtle differences in the physicochemical properties of these isomers demand robust and well-understood methodologies for achieving high levels of purity, which is often a critical requirement for stereospecific synthesis in pharmaceutical development.
This document provides in-depth, field-proven insights in a question-and-answer format, addressing specific issues you may encounter during your experiments. We will explore the foundational principles behind the most effective separation techniques, offer step-by-step protocols, and provide troubleshooting guidance to navigate common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating cis- and trans-1,2-cyclohexanediol?
A1: The main difficulty arises from the isomers' similar physicochemical properties. Both are polar molecules with identical molecular weights and functional groups.[1] Their boiling points and solubilities in many common solvents are not sufficiently different to allow for simple separation by standard distillation or crystallization.[2] Therefore, more sophisticated techniques that exploit their subtle structural differences are required.
Q2: What are the principal methods for separating these two isomers?
A2: There are three primary strategies for effectively separating cis- and trans-1,2-cyclohexanediol:
-
Chemical Derivatization: This is the most common and often most effective method. It involves selectively reacting one isomer to dramatically alter its physical properties, allowing for easy separation. The reaction of the cis-isomer with boric or boronic acids is the classic example.[3]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can resolve the isomers, often after derivatization to improve volatility or detectability.[4][5]
-
Fractional Crystallization: While challenging, this method can be effective if the right solvent system is identified to exploit subtle differences in solubility and crystal lattice packing.[6]
Q3: How does derivatization with boric acid work to separate the isomers?
A3: This method leverages the unique geometry of the cis-isomer. The two hydroxyl groups in cis-1,2-cyclohexanediol are on the same face of the cyclohexane ring, positioning them ideally to react with boric acid (or a substituted boronic acid) to form a stable, five-membered cyclic boronate ester.[2][7] The formation of this ester significantly increases the molecular weight and changes the polarity of the molecule. The trans-isomer, with its hydroxyl groups on opposite faces of the ring, cannot form this cyclic ester and remains unreacted. This difference allows for a straightforward separation of the derivatized cis-isomer from the unreacted trans-isomer by extraction or chromatography. The cis-diol can then be recovered by hydrolyzing the boronate ester under acidic conditions.[8]
Q4: How can I confirm the identity and purity of my separated cis and trans isomers?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. The 1H NMR spectra of the two isomers are distinct. Specifically, the coupling constants (J-values) of the protons on the carbons bearing the hydroxyl groups (the C1 and C2 protons) will differ due to their different dihedral angles.[9][10] Additionally, the chemical shifts of these protons will be different. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used to assess purity by showing a single, sharp peak for a pure isomer under optimized conditions.
Troubleshooting Guide
This section addresses specific problems that may arise during the separation process.
Scenario 1: Chemical Derivatization with Boric Acid
Problem: Low yield of the separated trans-isomer after reacting the mixture with boric acid and performing an extraction.
-
Possible Cause 1: Incomplete reaction with the cis-isomer.
-
Why it happens: The reaction to form the boronate ester is an equilibrium process.[11] Insufficient reaction time, incorrect pH, or the presence of water can shift the equilibrium away from the desired product. The reaction is typically favored under neutral or slightly alkaline conditions.[7][8]
-
Solution: Ensure you are using an anhydrous solvent (e.g., toluene or dichloromethane) and consider adding a dehydrating agent like molecular sieves. Allow the reaction to proceed for a sufficient amount of time (this may require optimization, from a few hours to overnight).
-
-
Possible Cause 2: Co-extraction of the boronate ester.
-
Why it happens: While the boronate ester of the cis-diol is more polar than the unreacted trans-diol, it may still have some solubility in the organic solvent used for extraction, leading to contamination of the trans-isomer fraction.
-
Solution: Perform multiple extractions with a less polar solvent system to wash the organic layer. Alternatively, after the initial separation, evaporate the solvent from the trans-isomer fraction, and re-subject the residue to the boric acid reaction to remove any remaining cis-isomer.
-
-
Possible Cause 3: Premature hydrolysis of the boronate ester.
-
Why it happens: Boronate esters are susceptible to hydrolysis, especially in the presence of acid or excess water.[12][13] If the workup conditions are not carefully controlled, the ester may break down before the separation is complete.
-
Solution: Ensure that the workup is performed under anhydrous or basic conditions until the separation of the two isomers is achieved. Hydrolysis should only be intentionally induced to recover the cis-diol from its ester form.
-
Scenario 2: Chromatographic Separation
Problem: Poor resolution (overlapping peaks) between the cis and trans isomers on a GC or HPLC column.
-
Possible Cause 1: Suboptimal stationary phase.
-
Why it happens: The polarity and chemical nature of the column's stationary phase are critical for resolving isomers with similar properties. A standard non-polar column may not provide sufficient selectivity.
-
Solution: For GC, consider using a more polar column, such as one with a polyethylene glycol (PEG) or a cyclodextrin-based chiral stationary phase.[5] For HPLC, a diol-functionalized or a cyano-propyl column in normal-phase mode can be effective.[4]
-
-
Possible Cause 2: Inappropriate mobile phase or temperature program.
-
Why it happens: The elution of the isomers is highly dependent on the mobile phase composition (in HPLC) or the temperature gradient (in GC).
-
Solution:
-
HPLC: Systematically vary the ratio of polar to non-polar solvents in your mobile phase. For example, in a normal-phase separation with a hexane/isopropanol mobile phase, carefully adjust the percentage of isopropanol.[4]
-
GC: Optimize the temperature ramp. A slower temperature gradient often improves the resolution of closely eluting peaks.
-
-
-
Possible Cause 3: Isomers are not derivatized (for GC).
-
Why it happens: Diols can exhibit poor peak shape (tailing) in GC due to their polarity and hydrogen-bonding capabilities. This can lead to broad peaks and poor resolution.
-
Solution: Derivatize the diols before injection to make them more volatile and less polar. Silylation (e.g., with BSTFA) or acetylation are common and effective methods.[5]
-
Scenario 3: Fractional Crystallization
Problem: The product that crystallizes out of solution is still a mixture of isomers.
-
Possible Cause 1: Co-crystallization.
-
Why it happens: The isomers may have a tendency to incorporate into each other's crystal lattice, especially if their shapes are compatible and the solution is supersaturated too quickly.
-
Solution: Slow down the crystallization process. Allow the solution to cool very slowly to room temperature, and then gradually cool it further in a refrigerator or ice bath. Seeding the solution with a pure crystal of the desired isomer can also promote selective crystallization.
-
-
Possible Cause 2: Unsuitable solvent.
-
Why it happens: The success of fractional crystallization depends on a significant difference in the solubility of the two isomers in the chosen solvent at a given temperature.[14]
-
Solution: Screen a variety of solvents or solvent mixtures. Based on available data and synthesis procedures, good starting points for recrystallization include ethyl acetate, acetone, or ether/hexane mixtures.[15][16] You may need to experimentally determine the solubility curves for both isomers in different solvents to find the optimal system.
-
Experimental Protocols
Protocol 1: Separation via Boronic Acid Derivatization
This protocol describes the separation of a cis/trans mixture by selectively reacting the cis-isomer with phenylboronic acid.
Workflow Diagram
Caption: Workflow for separating cis/trans-1,2-cyclohexanediol via boronic acid derivatization.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine the mixture of this compound isomers (1.0 eq), phenylboronic acid (1.1 eq), and a suitable anhydrous solvent like toluene.
-
Derivatization: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction by TLC or GC until the cis-isomer is consumed (typically 2-4 hours).
-
Workup and Separation:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract it with an aqueous solution of sodium hydroxide (1 M). The unreacted trans-diol will remain in the organic (toluene) layer. The sodium salt of the cis-diol phenylboronate ester will move to the aqueous layer.
-
Separate the layers. Repeat the aqueous extraction on the organic layer to ensure complete removal of the cis-isomer derivative.
-
-
Recovery of the trans-Isomer:
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude trans-1,2-cyclohexanediol.
-
Purify the crude product by recrystallization, for example from ethyl acetate.[15]
-
-
Recovery of the cis-Isomer:
-
Cool the combined aqueous layers in an ice bath and acidify to a pH of ~2 with concentrated hydrochloric acid (HCl). This will hydrolyze the boronate ester.
-
Extract the acidified aqueous layer multiple times with a solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude cis-1,2-cyclohexanediol.
-
Purify by recrystallization, for example from diethyl ether.[16]
-
Protocol 2: Analytical GC Method for Purity Assessment
This protocol provides a starting point for analyzing the purity of the separated isomers after silylation.
Quantitative Data Summary
| Parameter | Setting | Rationale |
| GC Column | Chiral phase (e.g., CP-Cyclodextrin-β-2,3,6-M-19) or polar phase (e.g., PEG) | Chiral columns offer the best potential for baseline separation of stereoisomers. Polar phases can also provide selectivity. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Injector Temp. | 250 °C | Ensures complete volatilization of the derivatized analytes. |
| Oven Program | Start at 100 °C, ramp at 5 °C/min to 200 °C | A slow ramp rate is crucial for resolving closely eluting isomers. |
| Detector | Flame Ionization Detector (FID) | FID is a robust, universal detector for organic compounds. |
| Derivatization | Silylation with BSTFA + 1% TMCS | Silylation replaces the polar -OH groups with non-polar -OSi(CH₃)₃ groups, increasing volatility and improving peak shape. |
Methodology:
-
Sample Preparation (Silylation):
-
In a GC vial, dissolve ~1-2 mg of the diol sample in 200 µL of a dry solvent (e.g., pyridine or dichloromethane).
-
Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
-
GC Analysis:
-
Inject 1 µL of the derivatized sample into the GC.
-
Run the analysis using the parameters outlined in the table above.
-
The cis and trans isomers should appear as well-resolved peaks. The purity can be calculated from the relative peak areas.
-
Logical Relationship Diagram
Caption: Logical flow from the separation problem to verified, pure isomers.
References
- Stability of Boronic Esters to Hydrolysis: A Comparative Study. (n.d.). ResearchGate.
- Why Boric acid become strong acid in the presence of cis 1,2-diol or 1,3-diol. (2020, January 25). Chemistry Student.
- Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant. (n.d.). ResearchGate.
- Stability of Boronic Esters to Hydrolysis: A Comparative Study. (n.d.). ResearchGate.
- Internal and External Catalysis in Boronic Ester Networks. (2021, July 13). National Institutes of Health (NIH).
- Cyclohexane-1,2-diol - Solubility. (n.d.). Solubility of Things.
- Boronic ester-based dynamic covalent bonds for self-healing materials. (2021, May 19). Royal Society of Chemistry.
- Reversible boron complexes of 1,2-(cis)-diol cyclic peptides. (n.d.). Google Patents.
- Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis. (n.d.). National Institutes of Health (NIH).
- Internal and external catalysis in boronic ester networks. (n.d.). Semantic Scholar.
- This compound, cis + trans, 98%. (n.d.). Alfa Aesar.
- Separation and purification of cis and trans isomers. (n.d.). Google Patents.
- trans-1,2-CYCLOHEXANEDIOL. (n.d.). Organic Syntheses.
- Stereoisomer-differentiating esterification of diols with methylboronic acid. A simple method for the separation of cis- and trans-1,2-diols. (n.d.). ResearchGate.
- Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. (n.d.). National Institutes of Health (NIH).
- Chiral GC analysis of the cis-1,2-cyclohexanediol acetates. (n.d.). ResearchGate.
- Solubility of trans-1,2-cyclohexanediol in some solvents. (n.d.). ResearchGate.
- Esterification of a boronic acid with a diol forming a boronate-diol ester. (n.d.). ResearchGate.
- Fractional Crystallization. (n.d.). Sulzer.
- How does NMR differentiate between cis and trans isomers? (n.d.). TutorChase.
- Separation and analysis of cis-diol-containing compounds by boronate affinity-assisted micellar electrokinetic chromatography. (2013, August 8). National Institutes of Health (NIH).
- Co-crystal of (R,R)-1,2-cyclohexanediol with (R,R)-tartaric acid, a key structure in resolution of the (±)-trans-diol by supercritical extraction, and the related ternary phase system. (n.d.). ResearchGate.
- CIS TRANS ISOMERS AND NMR. (2014, November 19). Organic Spectroscopy International.
- Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight. (2024, October 17). Royal Society of Chemistry.
- Solved: This is an NMR spectrum of trans-1,2-cyclohexanediol. (n.d.). Chegg.
- Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. (2020, July 8). ACS Publications.
- Lab Chapter 7.3.2. (n.d.). Whitman College.
- The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. (2019, August 23). National Institutes of Health (NIH).
- 1,2-cyclohexane diol. (n.d.). The Good Scents Company.
- Separation and analysis of cis-diol-containing compounds by boronate affinity-assisted micellar electrokinetic chromatography. (n.d.). ResearchGate.
- Experimental Procedures Cyclohexene to cis-1,2-cyclohexanediol. (2020, April 16). Course Hero.
- This compound. (n.d.). HMDB.
- GC/MS chromatogram of cis (a1) and trans (a2) isomers of di(3,5,5-trimethylhexyl)cyclohexane-1,2-dicarboxylate. (n.d.). ResearchGate.
- Solubility of Organic Compounds. (2023, August 31). University of Calgary.
- Fractional crystallization (chemistry). (n.d.). Wikipedia.
- Two alternative routes for 1, 2-cyclohexanediol synthesis by means of green processes: Cyclohexene dihydroxylation and catechol hydrogenation. (n.d.). ResearchGate.
- This compound, trans-. (n.d.). NIST WebBook.
- Method for determining content of 1,2-hexanediol in cosmetics. (n.d.). Google Patents.
- Synthesis of trans-1,2-cyclohexanediol from cyclohexene. (n.d.). University of Regensburg.
- Chiral HPLC Separations. (n.d.). Phenomenex.
- Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. (n.d.). National Institutes of Health (NIH).
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Technical Support Center: Optimizing Reaction Conditions for the Epoxidation of Cyclohexene
Welcome to the technical support center for the epoxidation of cyclohexene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial transformation. Here, we will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the epoxidation of cyclohexene in a direct question-and-answer format.
Q1: I am observing low or no conversion of cyclohexene to cyclohexene oxide. What are the likely causes and how can I resolve this?
A1: Low or no conversion is a frequent challenge that can often be traced back to several key factors related to your reagents and reaction setup. A systematic approach to troubleshooting is recommended:
-
Oxidizing Agent Integrity: The activity of your oxidizing agent is paramount.
-
Peroxyacids (e.g., m-CPBA): These reagents can degrade over time, especially if not stored properly. It's advisable to check the activity of your m-CPBA. A simple titration can determine its purity.
-
Hydrogen Peroxide (H₂O₂): The concentration of aqueous H₂O₂ can decrease with storage. Ensure you are using a fresh, properly stored solution. Excessive heat can also lead to its decomposition.[1]
-
-
Catalyst Activity (for catalytic systems):
-
Heterogeneous Catalysts (e.g., Ti- or V-based): The catalyst may be deactivated or "poisoned." Ensure it has been correctly activated and stored according to the supplier's instructions. Catalyst leaching, where the active metal dissolves into the reaction mixture, can also be an issue.[1] A hot filtration test can diagnose leaching: if the reaction continues after filtering the catalyst mid-reaction, leaching is occurring.[1]
-
Homogeneous Catalysts (e.g., Jacobsen's catalyst): Verify that the correct catalyst loading is being used. Too little catalyst will result in a slow or incomplete reaction.[1]
-
-
Reaction Temperature: Temperature is a critical parameter. For m-CPBA epoxidations, lower temperatures (e.g., 0-5 °C) can sometimes lead to faster rates and better yields.[1][2] Conversely, catalytic systems using H₂O₂ often require higher temperatures for activation.[1] However, be aware that excessive heat can decompose the oxidant.[1]
-
Solvent Choice: The solvent plays a multifaceted role. Protic solvents like methanol can sometimes accelerate reactions with H₂O₂, while aprotic solvents such as acetonitrile or dichloromethane (DCM) are often preferred for their ability to produce high conversion and selectivity.[1] In heterogeneous catalysis, the solvent can also affect how reactants adsorb onto the catalyst's surface.[1]
Q2: My reaction is consuming the starting material, but the yield of cyclohexene oxide is low, and I'm seeing significant byproduct formation. What are these byproducts, and how can I suppress them?
A2: The primary side reactions in cyclohexene epoxidation are allylic oxidation and epoxide ring-opening.[1]
-
Common Byproducts:
-
Strategies for Minimizing Byproducts:
-
Temperature Control: High temperatures can promote both allylic oxidation and ring-opening.[1] Maintaining the lowest effective temperature for the reaction can significantly enhance selectivity for the desired epoxide.
-
Oxidant and Catalyst Selection: The choice of oxidant and catalyst has a profound impact on the reaction pathway. For instance, certain vanadium-based catalysts may favor allylic oxidation.[1] Systems like m-CPBA are generally highly selective for epoxidation.[1]
-
Minimize Water and Acidity: The presence of water and acidic conditions can lead to the hydrolysis of the epoxide to form the diol.[1] Ensure your solvent is anhydrous. When using a peroxyacid, consider adding a buffer like sodium bicarbonate to neutralize the carboxylic acid byproduct.[5]
-
Controlled Reagent Addition: In catalytic systems that use H₂O₂, a slow, controlled addition of the oxidant can prevent its accumulation and subsequent decomposition, which can lead to unwanted side reactions.[1][6]
-
Q3: What is a typical expected yield for the epoxidation of cyclohexene?
A3: Yields can vary significantly depending on the chosen methodology. Laboratory preparations using reagents like magnesium monoperoxyphthalate (MMPP) can achieve yields of up to 85%.[7] With m-CPBA, yields are often in the range of 75%.[1] Optimized catalytic systems with H₂O₂ have reported conversions and selectivities exceeding 98%.[1]
Q4: How do I effectively monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the epoxidation.[8][9]
-
Procedure:
-
Prepare your TLC plate: Spot the starting material (cyclohexene), the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same lane) on the plate.[8][9]
-
Elute the plate: Use an appropriate solvent system (a good starting point is a mixture of hexane and ethyl acetate).
-
Visualize: Use a UV lamp and/or a potassium permanganate (KMnO₄) stain. Cyclohexene will be visible with the KMnO₄ stain, while cyclohexene oxide may be visible under UV light or with other stains.[10]
-
-
Interpretation: As the reaction progresses, you should observe the disappearance of the cyclohexene spot and the appearance of a new spot corresponding to cyclohexene oxide.[8] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[8]
Section 2: Troubleshooting Guide
This section provides a more detailed breakdown of specific issues and their solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low Epoxide Yield, High Diol Formation | Presence of acid or water in the reaction mixture. | - Use Anhydrous Solvents: Ensure all solvents are thoroughly dried before use. - Buffer the Reaction: For peroxyacid epoxidations, add a mild base like sodium bicarbonate (NaHCO₃) to neutralize the carboxylic acid byproduct as it forms, preventing it from catalyzing the ring-opening of the epoxide.[5] - Careful Workup: During the workup, avoid strongly acidic conditions. |
| Formation of Allylic Oxidation Products | - High reaction temperature. - Choice of catalyst/oxidant system. | - Lower the Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.[1] - Select a More Selective Reagent: m-CPBA is known for its high selectivity towards epoxidation.[1] Some transition metal catalysts are more prone to promoting allylic oxidation. |
| Inconsistent Reaction Times | - Inconsistent quality of reagents. - Fluctuations in reaction temperature. | - Standardize Reagents: Use reagents from the same batch and of known purity. Titrate peroxyacids to determine their active oxygen content. - Precise Temperature Control: Use a temperature-controlled bath to maintain a consistent reaction temperature. |
| Difficulty in Product Purification | - Incomplete reaction, leading to a mixture of starting material and product. - Formation of polar byproducts (e.g., diol). | - Ensure Complete Conversion: Monitor the reaction by TLC until the starting material is fully consumed. - Aqueous Wash: During the workup, wash the organic layer with a saturated sodium sulfite (Na₂SO₃) solution to remove unreacted peroxyacid, followed by a wash with saturated sodium bicarbonate solution to remove the carboxylic acid byproduct.[1] - Column Chromatography: If byproducts are still present, purification by column chromatography on silica gel is an effective method. |
Section 3: Experimental Protocols & Methodologies
Here are detailed, step-by-step protocols for common epoxidation methods.
Protocol 1: Epoxidation of Cyclohexene using m-CPBA
This protocol is a classic and reliable method for the synthesis of cyclohexene oxide.
Materials:
-
Cyclohexene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexene (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of m-CPBA: In a separate flask, dissolve m-CPBA (1.1 equivalents) in DCM. Add this solution dropwise to the stirred cyclohexene solution over 30 minutes, maintaining the temperature at 0 °C.[1]
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of cyclohexene.[1]
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium sulfite solution and stir vigorously for 15 minutes to destroy any excess peroxide.[1]
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude cyclohexene oxide.
-
-
Purification: The crude product can be purified by distillation if necessary.
Protocol 2: Asymmetric Epoxidation using Jacobsen's Catalyst
This method is employed when an enantiomerically enriched epoxide is desired.[11][12]
Materials:
-
Cyclohexene
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
Sodium hypochlorite (NaOCl, commercial bleach solution)
-
Dichloromethane (DCM)
-
4-Phenylpyridine N-oxide (optional, as an additive)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Preparation: In a round-bottom flask, dissolve Jacobsen's catalyst (1-5 mol%) and 4-phenylpyridine N-oxide (if used) in DCM.
-
Reaction Initiation: Add cyclohexene (1.0 equivalent) to the catalyst solution.
-
Oxidant Addition: Cool the mixture to 0 °C and add the sodium hypochlorite solution dropwise with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Workup:
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
-
Purification: The product can be purified by flash column chromatography on silica gel.
Section 4: Mechanistic Insights & Visualizations
Understanding the reaction mechanisms is key to rational optimization.
The "Butterfly" Mechanism of Peroxyacid Epoxidation
The epoxidation of an alkene with a peroxyacid like m-CPBA is believed to proceed through a concerted "butterfly" transition state.[13] In this single step, the oxygen atom is transferred from the peroxyacid to the alkene.[14]
Caption: The concerted "Butterfly" mechanism for m-CPBA epoxidation.
Catalytic Cycle of Jacobsen's Epoxidation
The mechanism of the Jacobsen epoxidation is complex and still a subject of research, but it is generally accepted to involve a manganese(V)-oxo intermediate.[11]
Caption: Simplified catalytic cycle for the Jacobsen epoxidation.
Section 5: Troubleshooting Workflow
A logical workflow can streamline the process of identifying and solving experimental issues.
Caption: A systematic workflow for troubleshooting cyclohexene epoxidation.
References
- Overcoming low yields in the epoxidation of cyclohexene derivatives - Benchchem. (n.d.).
- Jacobsen epoxidation - Wikipedia. (n.d.).
- cyclohexene oxide - Organic Syntheses Procedure. (n.d.).
- Jacobsen epoxidation - Grokipedia. (n.d.).
- Jacobsen's catalyst - Wikipedia. (n.d.).
- Jacobsen-Katsuki Epoxidation - Organic Chemistry Portal. (n.d.).
- Jacobsen-Katsuki Epoxidations - Wipf Group. (n.d.).
- Synthesis of cyclohexene oxide - PrepChem.com. (n.d.).
- Preparation of cyclohexene oxide - Google Patents. (n.d.).
- Technical Support Center: Oxidation of Cyclohexene Derivatives - Benchchem. (n.d.).
- Rapid gas–liquid reaction in flow. Continuous synthesis and production of cyclohexene oxide - Beilstein Journals. (2022).
- Optimization of cyclohexene epoxidation with dilute hydrogen peroxide and silica-supported titanium catalysts | Request PDF - ResearchGate. (n.d.).
- m-CPBA (meta-chloroperoxybenzoic acid) - Master Organic Chemistry. (2011).
- MCPBA Epoxidation: Mechanism Explained - Abraham Entertainment. (n.d.).
- Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins - YouTube. (2023).
- Prilezhaev Reaction - Organic Chemistry Portal. (n.d.).
- Cyclohexene epoxidation with H2O2 in the vapor and liquid phases over a vanadium-based metal–organic framework - Catalysis Science & Technology (RSC Publishing). (2020).
- Process for producing cyclohexene oxide - Google Patents. (n.d.).
- Method for separation recovery of cyclohexene oxide from cyclohexanone by-product light oil - Google Patents. (n.d.).
- Preparation of Cyclohexene (OCR A Level Chemistry A): Revision Note - Save My Exams. (n.d.).
- Cyclohexene Epoxidation with H2O2 in the Vapor and Liquid Phases over a Vanadium-based Metal-Organic Framework - OSTI.GOV. (2020).
- Alkene Epoxidation and Thioether Oxidation with Hydrogen Peroxide Catalyzed by Mesoporous Zirconium-Silicates - MDPI. (n.d.).
- Catalytic Epoxidation Reaction - MDPI. (n.d.).
- Epoxidation of Alkenes using mCPBA: Mechanism and Properties! - YouTube. (2015).
- Epoxidation of Cyclooctene. (n.d.).
- Cyclohexene oxide - Wikipedia. (n.d.).
- Reaction network of cyclohexene epoxidation to cyclohexene oxide... - ResearchGate. (n.d.).
- Synthesis of Cyclohexene The Dehydration of Cyclohexanol. (n.d.).
- What products are obtained from the reaction of cyclohexene oxide with b. methylamine? - Pearson. (n.d.).
- How do I monitor this reaction and do column chromatography on the product? - Reddit. (2022).
- Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual. (n.d.).
- Studying the Temperature Affect on Yield and Rate of the Epoxidation of Cyclohexene - Chris Lewis' Portfolio. (n.d.).
- 2.3B: Uses of TLC - Chemistry LibreTexts. (2022).
- How To: Monitor by TLC - Department of Chemistry : University of Rochester. (n.d.).
- Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - RSC Publishing. (n.d.).
- Reactions of Epoxides Practice Problems - Chemistry Steps. (n.d.).
- troubleshooting guide for failed epoxidation with silyl peroxides - Benchchem. (n.d.).
- When 1,2-epoxycyclohexane (cyclohexene oxide) is treated with anh... | Study Prep in Pearson+. (n.d.).
- Epoxidation Practice Problems | Test Your Skills with Real Questions - Pearson. (n.d.).
- Epoxides - The Outlier Of The Ether Family - Master Organic Chemistry. (2015).
- How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - ACS Publications. (2021).
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Technical Support Center: A Researcher's Guide to Preventing the Degradation of 1,2-Cyclohexanediol
Welcome to the technical support center for 1,2-Cyclohexanediol. This guide is designed for researchers, scientists, and drug development professionals who rely on the purity and stability of this critical reagent. As a Senior Application Scientist, I've seen firsthand how improper storage and handling can compromise experimental outcomes. This resource synthesizes technical knowledge with practical, field-proven advice to ensure the integrity of your this compound.
Frequently Asked Questions (FAQs)
Here, we address the most common questions our team receives regarding the stability and storage of this compound.
Q1: What is the primary cause of this compound degradation?
A1: The primary degradation pathway for this compound is oxidation.[1][2] This process, often a slow autoxidation, is initiated by the presence of atmospheric oxygen and can be accelerated by exposure to light and elevated temperatures. The secondary alcohol groups in the molecule are susceptible to oxidation, which can lead to the formation of various byproducts, ultimately compromising the purity of the material.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and strong oxidizing agents. The recommended storage temperature is typically between 2-8°C. It is crucial to keep the container tightly sealed to prevent exposure to air and moisture. For long-term storage, blanketing the container with an inert gas such as argon or nitrogen is highly recommended.[3]
Q3: Can I store this compound in any type of container?
A3: No, the choice of container is important. Glass bottles, particularly amber glass to protect from light, are an excellent choice. If a plastic container is necessary, high-density polyethylene (HDPE) is a suitable option. Avoid using containers made from materials that may leach impurities or are permeable to oxygen.
Q4: Is there a difference in stability between the cis and trans isomers of this compound?
A4: Yes, there is evidence to suggest that the cis isomer may be more susceptible to oxidation than the trans isomer. This is attributed to the stereochemistry of the molecule; the cis isomer has an axial hydroxyl group that can be more readily oxidized.[4] While both isomers are relatively stable under proper storage conditions, for applications where even minute levels of impurities are critical, the trans isomer may offer slightly better long-term stability.
Q5: How can I tell if my this compound has started to degrade?
A5: Early signs of degradation can be subtle. Visually, you might observe a slight yellowing of the normally white, crystalline solid. A faint, sweet, or acrid odor may also develop, differing from the characteristic mild odor of the pure compound. For a more definitive assessment, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are recommended to detect the presence of oxidation byproducts.
Troubleshooting Guide: Addressing Common Degradation Issues
This section provides a structured approach to identifying and resolving common problems associated with this compound degradation.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Yellowing of the solid | Oxidation due to prolonged exposure to air and/or light. | 1. Immediately transfer the material to a tightly sealed, amber glass container. 2. Purge the container with an inert gas (argon or nitrogen) before sealing. 3. Store in a cool, dark place (2-8°C). 4. For critical applications, consider purifying the material by recrystallization or distillation. |
| Atypical odor (sweet, acrid) | Formation of volatile oxidation byproducts. | 1. Follow the same actions as for yellowing of the solid. 2. If the odor is strong, it indicates significant degradation. The material may not be suitable for sensitive applications. 3. Perform a purity analysis (e.g., GC-MS) to identify and quantify the impurities. |
| Inconsistent experimental results | Compromised purity of the this compound. | 1. Test a fresh, unopened sample of this compound as a control. 2. Analyze the suspect material by GC-MS to confirm its purity and identify any degradation products. 3. If degradation is confirmed, discard the compromised batch and obtain a fresh supply. Implement stricter storage protocols for the new material. |
| Presence of unknown peaks in analytical data (e.g., GC, NMR) | Degradation products or impurities from synthesis. | 1. Compare the analytical data of the suspect sample with a reference spectrum of pure this compound. 2. Attempt to identify the unknown peaks by mass spectrometry. Common oxidation products include adipic acid and 2-hydroxycyclohexanone.[1] 3. Review the synthesis method for potential sources of impurities, such as residual starting materials (e.g., cyclohexene oxide) or byproducts from the workup.[5][6] |
Experimental Protocols
To ensure the highest quality of your this compound, we provide the following detailed protocols for purity assessment and long-term storage.
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for analyzing the purity of this compound and detecting potential degradation products.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of this compound.
- Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, ethyl acetate).
- Vortex the solution until the solid is completely dissolved.
2. GC-MS Parameters (Example):
- Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically suitable.
- Inlet Temperature: 250°C
- Oven Program:
- Initial temperature: 80°C, hold for 2 minutes.
- Ramp: 10°C/minute to 250°C.
- Hold at 250°C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Detector: Electron Ionization (EI) at 70 eV.
- Mass Range: 35-350 amu.
3. Data Analysis:
- The mass spectrum of pure this compound will show a characteristic fragmentation pattern, though the molecular ion peak at m/z 116 may be weak or absent.[7][8]
- Look for the appearance of new peaks in the chromatogram of the aged sample compared to a fresh sample.
- Common degradation products to look for include:
- 2-Hydroxycyclohexanone: Molecular ion at m/z 114.
- Adipic acid: Will likely need derivatization to be observed by GC-MS, but its presence indicates significant oxidation.
Protocol 2: Long-Term Storage Under an Inert Atmosphere
This protocol describes how to prepare a sample of this compound for long-term storage to minimize degradation.
1. Materials:
- This compound solid.
- Amber glass vial or bottle with a PTFE-lined cap.
- Source of high-purity inert gas (argon or nitrogen) with a regulator and tubing.
- A long needle or cannula.
- Parafilm or a secondary seal.
2. Procedure:
- Place the desired amount of this compound into the amber glass container.
- Insert the long needle connected to the inert gas line into the container, ensuring the tip is below the opening but above the solid material.
- Gently flush the headspace of the container with the inert gas for 1-2 minutes. The flow should be gentle to avoid blowing the solid material out of the container.
- While the inert gas is still flowing, carefully and quickly seal the container with the PTFE-lined cap.
- Remove the needle and immediately wrap the cap and neck of the container with Parafilm to provide an additional barrier against air ingress.
- Store the container in a cool (2-8°C), dark place.
Visualizing Degradation and Prevention
To further clarify the concepts discussed, the following diagrams illustrate the degradation pathway of this compound and the workflow for proper storage.
Caption: Simplified oxidative degradation pathway of this compound.
Caption: Recommended workflow for the optimal storage of this compound.
By adhering to these guidelines, you can significantly extend the shelf-life of your this compound and ensure the reliability and reproducibility of your experimental results. For further assistance, please do not hesitate to contact our technical support team.
References
- This compound, (cis- and trans- mixture) - SAFETY DATA SHEET. (2016, November 9). Santa Cruz Biotechnology.
- Relative conformations of trans-and cis-1,2-cyclohexanediols. (n.d.). ResearchGate.
- Packaging, Inerting and Blanketing. (n.d.). Air Products.
- What are the stable conformations of cis and trans 1,2 cyclohexane diol and which one will readily form ketal with acetone? (2020, April 23). Quora.
- Nitrogen blanketing to keep your product intact and your employees and equipment safe. (n.d.). Imgix.
- Two alternative routes for 1, 2-cyclohexanediol synthesis by means of green processes: Cyclohexene dihydroxylation and catechol hydrogenation. (2025, August 7). ResearchGate.
- trans-1,2-CYCLOHEXANEDIOL - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Orgo! Why is cis-1,2-cyclohexadiol less polar than trans.? (2017, April 14). Reddit.
- BASICS OF TANK BLANKETING. (n.d.). Process Online.
- Cyclohexane-1,2-diol. (n.d.). In Wikipedia.
- Blanketing vs. Inerting in Oil & Gas: What's the Difference and When to Use Each? (n.d.). GENERON.
- Indonesian Journal of Multidisciplinary Research. (2021, June 14). Semantic Scholar.
- 3034 Synthesis of trans-1,2-cyclohexanediol from cyclohexene. (n.d.).
- trans-1,2-Cyclohexanediol. (n.d.). PubChem.
- This compound, trans-. (n.d.). NIST WebBook.
- Oxidation of 1, 2‐Cyclohexanediol to Adipic Acid with Oxygen: A Study Into Selectivity‐Affecting Parameters. (2025, August 9). ResearchGate.
- Metastable Peak Analysis; a Method for Elucidating Fragmentation Mechanisms and Ion Structures in Mass Spectrometry. Part II. Water Loss from the Molecular Ion of this compound. (2025, August 6). ResearchGate.
- Alcohol Sensitizes Cerebral Responses to the Odors of Alcoholic Drinks: An fMRI Study. (n.d.). PubMed Central.
- Chemosensory Alterations and Impact on Quality of Life in Persistent Alcohol Drinkers. (2022, October 7). PubMed Central.
- The oxidative cleavage of trans -1,2-cyclohexanediol with O 2 : Catalysis by supported Au nanoparticles. (n.d.). ResearchGate.
- Olfaction in alcohol-dependence: a neglected yet promising research field. (n.d.). PubMed Central.
- Olfaction in alcohol-dependence: a neglected yet promising research field. (n.d.). Frontiers.
- Morphine. (n.d.). In Wikipedia.
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Troubleshooting low enantioselectivity in 1,2-Cyclohexanediol-mediated reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for asymmetric reactions mediated by 1,2-cyclohexanediol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with enantioselectivity in their experiments. Instead of a rigid manual, we offer a dynamic troubleshooting resource in a question-and-answer format, grounded in mechanistic principles and field-proven insights.
Introduction: The Challenge of Enantioselectivity
Chiral diols, such as (1R,2R)- or (1S,2S)-1,2-cyclohexanediol, are powerful auxiliaries and ligands in asymmetric synthesis. They are employed to create a chiral environment around a reactive center, directing the formation of one enantiomer over the other.[1][2][3] However, achieving high enantiomeric excess (% ee) can be a delicate process, sensitive to a multitude of experimental variables. Low enantioselectivity is a common pitfall that can often be traced back to subtle issues with reagents, conditions, or catalyst integrity. This guide will walk you through the most common problems and provide a logical framework for troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Catalyst and Ligand Integrity
Question 1: My enantiomeric excess (% ee) is significantly lower than reported in the literature for this reaction. What is the most common culprit?
Answer: The most frequent cause of low enantioselectivity is the purity and handling of the chiral diol ligand and any associated metal catalysts. The hydroxyl groups are central to creating the chiral environment, and their effectiveness can be easily compromised.
-
Causality - Purity: Commercially available this compound can contain impurities, including the meso-isomer (cis-1,2-cyclohexanediol), which is achiral.[4] The presence of this meso-isomer or the opposite enantiomer can lead to the formation of competing, non-selective or oppositely-selective catalytic species, directly reducing the overall enantiomeric excess of the product.
-
Causality - Water Content: this compound is hygroscopic. Water can act as a competing ligand for the metal center or hydrolyze moisture-sensitive reagents (e.g., SnCl₄, organoboronates), leading to the formation of achiral catalysts or inhibiting the primary catalytic cycle.[5] This leads to an increase in the non-catalyzed, racemic background reaction.
Troubleshooting Steps:
-
Verify Purity: Check the enantiomeric and chemical purity of your this compound using chiral HPLC or GC.
-
Recrystallize if Necessary: If purity is suspect, recrystallize the diol from an appropriate solvent (e.g., toluene, hexane) to remove isomers and other impurities.
-
Ensure Anhydrous Conditions: Dry the diol thoroughly under high vacuum before use. Handle it in a glovebox or under an inert atmosphere (Argon or Nitrogen). Use freshly distilled, anhydrous solvents for the reaction. The use of molecular sieves can also be beneficial.[5]
Question 2: I am generating my catalyst in situ by mixing this compound with a Lewis acid (e.g., SnCl₄, Ti(Oi-Pr)₄). Does the order of addition matter?
Answer: Absolutely. The order of addition is critical for the correct formation of the active chiral catalyst. Premature introduction of other reagents can lead to undesired side reactions.
-
Causality - Catalyst Formation: The chiral diol must first be allowed to complex with the metal center to form the defined chiral Lewis acid.[1][5] For instance, in a diol•SnCl₄ system, the diol coordinates to the tin center, creating the chiral pocket. If the substrate or other nucleophiles are present before this complexation is complete, they may react directly with the achiral Lewis acid, leading to a racemic product.
Recommended Protocol (Example: Diol•SnCl₄ Catalyst System):
-
In an oven-dried flask under an inert atmosphere, dissolve the chiral this compound in anhydrous solvent (e.g., toluene).
-
Add the Lewis acid (e.g., a 1.0 M solution of SnCl₄ in CH₂Cl₂) dropwise to the diol solution at room temperature and stir for 15-30 minutes to ensure complete complexation.[5]
-
Cool the resulting catalyst solution to the desired reaction temperature (e.g., -78 °C).
-
Only then, add the substrate, followed by the dropwise addition of the nucleophile.[5]
Category 2: Reaction Conditions
Question 3: My reaction is proceeding quickly, but the enantioselectivity is poor. Could the temperature be the issue?
Answer: Yes, reaction temperature is one of the most critical parameters controlling enantioselectivity.[6] Higher temperatures often lead to faster reactions but lower % ee.
-
Causality - Thermodynamics of Selectivity: Enantioselectivity arises from the difference in the activation energies (ΔΔG‡) of the two competing diastereomeric transition states. According to the Eyring equation, this relationship is described as ΔΔG‡ = -RTln(k_R/k_S) , where k_R/k_S is the ratio of the rates of formation of the R and S enantiomers (the enantiomeric ratio).
-
As temperature (T) increases, the impact of the ΔΔG‡ term on the enantiomeric ratio decreases. The system has more thermal energy to overcome the higher energy barrier, leading to the formation of more of the minor enantiomer.
-
Lowering the temperature amplifies the energetic difference between the transition states, favoring the lower-energy pathway and thus increasing enantioselectivity.[7][8][9]
-
Troubleshooting Steps:
-
Lower the Temperature: Perform the reaction at a significantly lower temperature (e.g., -44 °C, -78 °C). While this will likely slow the reaction rate, it is often necessary for high selectivity.[5][10]
-
Monitor for Background Reaction: Be aware that some reactions have a non-catalyzed background component that is less sensitive to temperature changes. If this background reaction is significant, simply lowering the temperature may not be sufficient.[8][9]
Question 4: How does my choice of solvent affect the enantioselectivity?
Answer: The solvent plays a crucial role that goes far beyond simply dissolving the reagents. It can influence the conformation and stability of the transition state assembly.[11]
-
Causality - Solvation Effects:
-
Coordinating Solvents: Solvents with Lewis basic properties (e.g., THF, ethers) can compete with the substrate or the chiral ligand for coordination to the metal center. This can disrupt the organized, chiral structure of the catalyst, leading to reduced enantioselectivity.
-
Non-Coordinating Solvents: Apolar, non-coordinating solvents like toluene, hexane, or dichloromethane often promote a more rigid and well-defined transition state, which is essential for effective stereochemical communication.[9]
-
Hydrogen Bonding: The ability of the solvent to form hydrogen bonds can also be critical, sometimes stabilizing the desired transition state. In some cases, specific solvent mixtures are found to be optimal empirically.[1]
-
Troubleshooting Workflow
If you are experiencing low enantioselectivity, follow this logical workflow to diagnose the issue.
Caption: A step-by-step decision tree for troubleshooting low enantioselectivity.
Data Presentation: Solvent Effects
The choice of solvent can have a dramatic impact on enantioselectivity. The following table provides representative data for a model asymmetric reaction.
| Solvent | Dielectric Constant (ε) | Typical Enantiomeric Excess (% ee) | Notes |
| Toluene | 2.4 | 95% | Non-coordinating; often promotes rigid transition states.[9] |
| Dichloromethane (CH₂Cl₂) | 9.1 | 92% | Apolar, non-coordinating; generally a good choice. |
| Tetrahydrofuran (THF) | 7.5 | 65% | Coordinating solvent; can interfere with catalyst structure.[9] |
| Acetonitrile (CH₃CN) | 37.5 | 30% | Highly polar and coordinating; often detrimental to selectivity. |
| Hexane | 1.9 | 94% | Very non-polar; solubility of reagents can be an issue. |
Note: Values are illustrative and will vary significantly based on the specific reaction.
Key Experimental Protocols
Protocol 1: Preparation of Anhydrous (1R,2R)-Cyclohexanediol
This protocol ensures the removal of water, a common inhibitor of enantioselectivity.
-
Place commercially available (1R,2R)-1,2-cyclohexanediol in a round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous toluene (approx. 10 mL per 1 g of diol).
-
Heat the mixture to reflux using a heating mantle. The toluene will form an azeotrope with water, which can be removed. Note: This step is optional but effective for very wet samples.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Place the flask on a high-vacuum line and heat gently with a heat gun while under vacuum to sublime any volatile impurities and remove residual water.
-
Continue drying under high vacuum for at least 4 hours at room temperature.
-
Transfer the dry, crystalline diol into a sealed container inside an argon- or nitrogen-filled glovebox for storage.
Protocol 2: General Procedure for a Diol-Mediated Asymmetric Allylboration
This protocol provides a template for setting up a reaction sensitive to catalyst formation and temperature.[1][5]
-
Flask Preparation: Dry a two-neck round-bottom flask and stir bar in an oven at 120 °C overnight. Assemble the flask hot under a stream of dry argon or nitrogen and allow it to cool.
-
Catalyst Formation:
-
In the prepared flask, add (1R,2R)-1,2-cyclohexanediol (0.0275 mmol, 1.1 eq relative to Lewis acid).
-
Add 1.0 mL of anhydrous toluene via syringe.
-
Add SnCl₄ (0.025 mmol, 10 mol% relative to substrate, as a 1.0 M solution in CH₂Cl₂) dropwise while stirring.
-
Stir the resulting solution at room temperature for 20 minutes.
-
-
Reaction Execution:
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add the aldehyde substrate (0.250 mmol, 1.0 eq) dissolved in a minimal amount of anhydrous toluene.
-
After stirring for 10 minutes, add the allylboronate reagent (0.275 mmol, 1.1 eq) dropwise over 5 minutes.
-
Maintain the reaction at -78 °C and monitor its progress by TLC or LC-MS.
-
-
Workup:
-
Quench the reaction at -78 °C by adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (% ee) of the purified product using chiral HPLC or GC.
Mechanistic Visualization
The following diagram illustrates the fundamental principle of how a C₂-symmetric diol, like this compound, creates a chiral environment around a metal center, thereby directing the approach of a nucleophile.
Caption: Creation of a chiral environment by a this compound-metal complex.
References
- Insights into temperature controlled enantioselectivity in asymmetric c
- Xu, J., Wei, T., & Zhang, Q. (2003). Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. The Journal of Organic Chemistry, 68(26), 10146–10151. [Link]
- Temperature drop triggers chirality twist. (2017). Chemistry World. [Link]
- Wang, Z., et al. (2022). Generality-oriented optimization of enantioselective aminoxyl radical catalysis. Proceedings of the National Academy of Sciences, 119(31), e2205831119. [Link]
- Lachance, H., et al. (2007). Catalytic Enantioselective Allyl- and Crotylboration of Aldehydes Using Chiral Diol•SnCl4 Complexes. Optimization, Substrate Scope and Mechanistic Investigations. Journal of the American Chemical Society, 129(44), 13644–13653. [Link]
- Xu, J., Wei, T., & Zhang, Q. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry, 68(26), 10146-10151. [Link]
- Effects of Temperature on Stereochemistry of Enzymatic Reactions. (n.d.). Request PDF. [Link]
- Nguyen, T. H., & Schaus, S. E. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules, 23(9), 2317. [Link]
- Solvent effects on stereoselectivity: more than just an environment. (2009). Chemical Society Reviews. [Link]
- Chiral Diol-Based Organocatalysts in Enantioselective Reactions. (2018).
- cis-1,2-Cyclohexanediol. (n.d.). PubChem. [Link]
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Managing exothermic reactions in the synthesis of 1,2-Cyclohexanediol
Welcome to the technical support center for the synthesis of 1,2-cyclohexanediol. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights into managing the significant exothermic risks associated with this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can execute these reactions safely and effectively.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the principles of managing exothermic reactions in the context of this compound synthesis.
Q1: What are the primary synthetic routes to this compound, and which are most exothermic?
A1: There are two main pathways, both of which are exothermic and require careful management:
-
Direct Dihydroxylation of Cyclohexene: This involves oxidizing the double bond.
-
cis-Dihydroxylation: Commonly achieved using cold, dilute potassium permanganate (KMnO₄) or catalytic osmium tetroxide (OsO₄).[1][2][3][4] The reaction with KMnO₄ is notoriously exothermic and can easily lead to over-oxidation if not strictly controlled.[3][5]
-
trans-Dihydroxylation: Typically proceeds via epoxidation with a peroxy acid (e.g., performic acid or m-CPBA) followed by acid-catalyzed hydrolysis of the epoxide. Both the formation of the peroxy acid and the subsequent epoxidation can be highly exothermic steps.[6][7][8]
-
-
Hydrolysis of Cyclohexene Oxide: This is the second step of the trans-dihydroxylation route. While often less violently exothermic than the initial oxidation, the acid-catalyzed ring-opening is still an energy-releasing process that requires temperature control to prevent side reactions.[9][10]
Q2: What are the early warning signs of a thermal runaway reaction?
A2: A runaway reaction occurs when the heat generated by the reaction exceeds the rate of heat removal, creating a dangerous positive feedback loop.[11][12] Key indicators include:
-
Rapid Temperature Increase: A temperature rise that accelerates despite cooling efforts is the most critical sign.[13][14]
-
Sudden Pressure Buildup: Vigorous gas evolution or boiling of the solvent in a closed or partially closed system.
-
Noticeable Change in Viscosity or Color: For instance, in permanganate oxidations, the rapid formation of brown manganese dioxide (MnO₂) sludge can indicate an accelerating reaction rate.[5]
-
Gas/Vapor Release: Emission of fumes or vapors from the reaction vessel.
Continuous monitoring of the internal reaction temperature is non-negotiable for these procedures.[12][14]
Q3: How do I properly quench a permanganate reaction to ensure safety?
A3: Quenching is critical to neutralize the powerful, unreacted oxidizing agent. The process itself can be exothermic.
-
Choice of Quenching Agent: Common choices include sodium bisulfite (NaHSO₃), sodium sulfite (Na₂SO₃), or sodium thiosulfate (Na₂S₂O₃).[15] Isopropanol can also be used to consume excess KMnO₄.[16]
-
Procedure: The quenching agent should be added slowly to the cooled reaction mixture. A rapid addition can cause a sudden temperature spike. The disappearance of the purple permanganate color and the settling of brown MnO₂ indicates the quench is complete.[16] For some workups, sulfur dioxide gas is used to reduce the manganese oxides.[1][5]
Q4: What are the best practices for adding reagents in an exothermic reaction?
A4: Controlled reagent addition is a primary method for preventing runaway reactions.[12]
-
Slow, Dropwise Addition: The oxidizing agent or the substrate should be added slowly and incrementally using an addition funnel.[6][7] This ensures that the heat generated at any moment is manageable for the cooling system.
-
Sub-Surface Addition: In scaled-up reactions, adding the reagent below the surface of the reaction mixture can improve dispersion and prevent localized "hot spots."
-
Monitor Temperature During Addition: The addition rate should be immediately reduced or stopped if the temperature rises above the desired setpoint.[6]
Troubleshooting Guide
This guide provides a systematic approach to common problems encountered during the synthesis of this compound.
Problem 1: The reaction temperature is rising uncontrollably, even with an ice bath.
-
Potential Cause 1: Reagent Addition Rate is Too High. The rate of heat generation is overwhelming the cooling capacity of the system.
-
Immediate Action: Immediately stop the addition of the reagent. If necessary, add a small amount of pre-chilled solvent to dilute the reaction mixture and absorb some of the heat.[17]
-
-
Potential Cause 2: Inefficient Cooling or Stirring. Poor heat transfer from the reaction flask to the cooling bath, or localized hot spots due to inadequate mixing.[5][18]
-
Immediate Action: Ensure the cooling bath is at the correct temperature and that the liquid level is high enough to immerse the reaction mixture. Increase the stirring rate to improve heat exchange.[5]
-
-
Potential Cause 3: Incorrect Reagent Concentration. Using reagents that are more concentrated than specified in the protocol will lead to a faster, more violent reaction.
-
Immediate Action: Stop the reaction. If it can be done safely, prepare for an emergency quench. Always double-check calculations and reagent concentrations before starting.
-
Problem 2: The yield of this compound is very low.
-
Potential Cause 1: Over-oxidation. The strongly oxidizing conditions, especially with KMnO₄ or excess peracid, can cleave the C-C bond of the newly formed diol, leading to the formation of dicarboxylic acids like adipic acid.[3][19][20]
-
Potential Cause 2: Incomplete Reaction. Insufficient reaction time or temperature may lead to unreacted starting material.
-
Recommended Action: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred for the full duration specified in the protocol.
-
-
Potential Cause 3: Loss During Workup. The diol has some water solubility, and significant amounts can be lost during aqueous extraction phases.
-
Recommended Action: Saturate the aqueous layer with sodium chloride (NaCl) to decrease the diol's solubility. Perform multiple extractions with an organic solvent like ethyl acetate.[2]
-
Problem 3: The final product is contaminated with significant byproducts.
-
Potential Cause 1: Side Reactions due to High Temperature. Elevated temperatures favor the formation of byproducts such as 2-cyclohexen-1-ol or 2-cyclohexen-1-one through allylic oxidation.[21]
-
Potential Cause 2: Incorrect Stoichiometry. An incorrect ratio of reagents can lead to undesired reaction pathways.
-
Recommended Action: Carefully measure all reagents and adhere to the protocol's stoichiometry.
-
-
Potential Cause 3: Isomer Contamination. Using a non-stereospecific method may result in a mixture of cis and trans isomers.
Comparative Overview of Synthetic Methods
| Method | Oxidizing Agent(s) | Stereochemistry | Typical Yield | Key Exotherm Control Measures |
| Permanganate Oxidation | Cold, dilute KMnO₄ | cis (syn-addition)[4] | 30-85%[1][5] | Slow addition of KMnO₄ solution, vigorous stirring, maintain temp < 5°C.[5] |
| Osmium Tetroxide Catalysis | OsO₄ (catalytic), NMO (co-oxidant)[2] | cis (syn-addition)[4] | >90%[2] | Reaction is less violently exothermic but still requires a water bath for cooling.[2][23] |
| Performic Acid Oxidation | H₂O₂ + Formic Acid | trans (anti-addition)[6] | 65-73%[6] | Two exothermic steps: control temp during H₂O₂ addition to acid, then control during cyclohexene addition.[6][7] |
| Epoxide Hydrolysis | H₂O, Acid catalyst | trans | >90% (from epoxide)[9][10] | Control temperature during acid addition and initial phase of ring-opening. |
Visual Workflows and Decision Trees
General Workflow for Exothermic Reaction Management
Caption: General workflow for managing exothermic syntheses.
Troubleshooting a Temperature Spike
Sources
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Technical Support Center: Catalyst Removal from 1,2-Cyclohexanediol Synthesis
Welcome to the Technical Support Center for the purification of 1,2-cyclohexanediol. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical step of removing residual catalysts from the synthesis of this compound. The presence of even trace amounts of catalysts can have significant impacts on downstream applications, including drug efficacy and safety. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
The Challenge of Catalyst Removal in Diol Synthesis
The synthesis of this compound often employs a variety of catalysts, both homogeneous and heterogeneous, to achieve high yield and stereoselectivity. However, the very properties that make these catalysts effective can also make them difficult to remove from the final product. The diol's hydroxyl groups can chelate with metal catalysts, leading to catalyst leaching into the product phase and complicating purification. This guide will provide practical solutions to these challenges, ensuring the integrity of your final product.
Troubleshooting Guides
Heterogeneous Catalyst Removal
Heterogeneous catalysts, such as zeolites or metals on a solid support, are generally removed by filtration. However, challenges can arise, leading to incomplete removal and product contamination.
Question: I'm observing a persistently dark or hazy filtrate after filtering my heterogeneous catalyst. What could be the cause and how can I resolve this?
Answer: This is a common issue often caused by fine catalyst particles passing through the filter medium. Here’s a breakdown of potential causes and solutions:
-
Cause 1: Inappropriate Filter Porosity. The pore size of your filter paper or frit may be too large for the catalyst particles.
-
Solution: Select a filter medium with a smaller pore size. For very fine particles, consider using a membrane filter.
-
-
Cause 2: Catalyst Fines. The catalyst support (e.g., carbon) may have fractured during the reaction, creating fine particles that are difficult to filter.
-
Solution: Employ a filter aid like Celite® (diatomaceous earth). A pad of Celite® on top of your filter paper creates a barrier that can trap these fine particles.[1]
-
-
Cause 3: High Viscosity of the Reaction Mixture. A viscous solution can hinder efficient filtration and lead to catalyst particles being carried through the filter.
-
Solution: Dilute the reaction mixture with a suitable solvent before filtration to reduce its viscosity.[1]
-
Experimental Protocol: Filtration with a Celite® Pad
-
Prepare the Filter: Place a piece of filter paper in a Büchner funnel and wet it with the filtration solvent to ensure it lies flat.
-
Prepare the Celite® Slurry: In a small beaker, create a slurry of Celite® in your filtration solvent.
-
Form the Pad: With gentle vacuum applied to the funnel, pour the Celite® slurry onto the filter paper to form an even pad (typically 1-2 cm thick).
-
Wash the Pad: Wash the Celite® pad with fresh solvent to remove any fine Celite® particles.
-
Filter the Reaction Mixture: Gently pour your reaction mixture onto the center of the Celite® pad and apply a steady vacuum.
-
Wash the Cake: Wash the collected catalyst cake with fresh solvent to recover any adsorbed product.
Question: My filtration is extremely slow, even with a filter aid. What's causing this and what can I do?
Answer: A slow filtration rate is typically due to a clogged filter, often from a combination of fine catalyst particles and a viscous reaction mixture.
-
Troubleshooting Steps:
-
Dilute the Mixture: As a first step, try diluting your reaction mixture with more solvent.[1]
-
Increase Filter Surface Area: Use a larger diameter Büchner funnel to increase the surface area for filtration.[1]
-
Check for Catalyst Blinding: The surface of the filter aid may have become "blinded" by a layer of fine particles. If this happens, you may need to gently scrape the top layer of the Celite® pad to expose a fresh surface, or in severe cases, restart the filtration with a fresh pad.
-
Homogeneous Catalyst Removal
Homogeneous catalysts, which are soluble in the reaction medium, present a different set of removal challenges. Techniques often involve extraction, precipitation, or the use of scavengers.
Question: I've performed an Osmium Tetroxide (OsO₄) catalyzed dihydroxylation. How do I effectively quench the reaction and remove the osmium catalyst?
Answer: Osmium tetroxide is highly toxic, so its complete removal is critical.[2] The process involves quenching the reaction to reduce the osmium species, followed by extraction.
-
Mechanism of Quenching: A reducing agent, such as sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃), is used to reduce the osmate ester intermediate and any unreacted OsO₄ to lower oxidation state osmium species, which are more readily removed in an aqueous phase.[3][4]
Experimental Protocol: Quenching and Removal of Osmium Tetroxide
-
Quenching: After the reaction is complete, cool the reaction mixture to 0°C and add a saturated aqueous solution of sodium sulfite or a solid portionwise.[3] Stir vigorously for at least one hour to ensure complete reduction of the osmium species.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate. The reduced osmium salts will preferentially partition into the aqueous layer. Repeat the extraction multiple times to ensure complete removal of the product from the aqueous phase.[3]
-
Washing: Combine the organic extracts and wash with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Question: My product contains residual tungsten from a tungsten-based oxidation catalyst. How can I remove it?
Answer: Tungsten-based catalysts, such as tungstic acid or heteropoly acids, can be challenging to remove due to their solubility in polar solvents.
-
Strategy 1: Extraction. For heteropoly acids like phosphotungstic acid, liquid-liquid extraction can be effective. These catalysts can be extracted from an organic phase into an aqueous phase, or vice-versa, depending on the solvent system.[5][6]
-
Strategy 2: Adsorption. Passing the product solution through a plug of silica gel or alumina can help adsorb the polar tungsten species.
-
Strategy 3: "Release and Catch" Systems. Some advanced catalytic systems are designed for easy catalyst recovery. For example, a "release and catch" system might involve a catalyst that is active in solution but can be recaptured on a solid support at the end of the reaction.[7]
Question: I've used a homogeneous palladium catalyst and simple extraction is not removing it completely. What are my options?
Answer: Residual palladium is a major concern, especially in pharmaceutical applications, with strict regulatory limits.[1] If standard work-up procedures are insufficient, more targeted methods are necessary.
-
Metal Scavengers: These are solid-supported ligands that selectively bind to metal catalysts.[8] They are highly effective for removing trace amounts of metals. Common scavengers for palladium are thiol- or amine-functionalized silica or polymers.[8][9][10]
Experimental Protocol: Using a Metal Scavenger
-
Select a Scavenger: Choose a scavenger with high affinity for your specific palladium catalyst.
-
Add to Solution: Add the scavenger resin to your product solution and stir for several hours, or as recommended by the manufacturer.
-
Filter: Filter off the scavenger resin, which now contains the bound palladium.
-
Wash and Concentrate: Wash the resin with fresh solvent to recover any adsorbed product, and then concentrate the filtrate.
Frequently Asked Questions (FAQs)
Q1: How can I determine the level of residual catalyst in my final product?
A1: Highly sensitive analytical techniques are required to quantify trace metal residues. The most common methods include:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the most sensitive technique, capable of detecting metals at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[11]
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): While less sensitive than ICP-MS, ICP-OES is still a powerful technique for quantifying trace metals.[12]
-
Atomic Absorption Spectroscopy (AAS): This technique is also used for trace metal analysis, though it is generally less sensitive than ICP-based methods.[9]
Proper sample preparation is crucial for accurate results and typically involves digesting the organic sample in strong acid to dissolve the metal.[13][14][15][16]
Q2: Are there any "greener" alternatives to traditional catalyst removal methods?
A2: Yes, the field of green chemistry is actively developing more sustainable approaches. These include:
-
Catalyst Immobilization: Anchoring the catalyst to a solid support allows for easy recovery by filtration and reuse.[17]
-
Biodegradable Chelating Agents: Using biodegradable chelating agents to bind and remove metal catalysts can reduce the environmental impact of the purification process.
-
Flow Chemistry with Scavenger Cartridges: Integrating scavenger-packed cartridges into a continuous flow system can make catalyst removal more efficient and scalable.[8]
Q3: Can the this compound product itself interfere with catalyst removal?
A3: Yes, the vicinal diol functionality can act as a chelating ligand for some metal catalysts. This interaction can lead to catalyst leaching from a heterogeneous support or make it more difficult to extract a homogeneous catalyst into an aqueous phase. This is why multiple extractions or the use of high-affinity scavengers may be necessary.
Q4: What safety precautions should I take when handling spent catalysts?
A4: Spent catalysts can be hazardous. For example, some spent hydrogenation catalysts can be pyrophoric, meaning they can ignite spontaneously in air.[18] Always handle spent catalysts under an inert atmosphere and consult your institution's safety guidelines for proper quenching and disposal procedures.
Visualizing the Workflow
Decision Tree for Catalyst Removal
The following diagram illustrates a general decision-making process for selecting an appropriate catalyst removal strategy.
Caption: Decision tree for selecting a catalyst removal method.
Quantitative Data Summary
| Removal Method | Catalyst Type | Typical Residual Metal Level | Advantages | Disadvantages |
| Filtration with Celite® | Heterogeneous | < 100 ppm | Simple, cost-effective | May not remove very fine particles |
| Aqueous Extraction | Homogeneous | 10 - 200 ppm | Good for removing polar catalysts | Can be solvent-intensive, emulsions may form |
| Metal Scavengers | Homogeneous | < 10 ppm | Highly selective and efficient | Higher cost than simple filtration/extraction |
| Activated Carbon | Homogeneous (e.g., Pd) | 50 - 500 ppm | Cost-effective | Can adsorb the product, leading to yield loss |
| Chromatography | Homogeneous | < 5 ppm | High purity achievable | Can be time-consuming and require large solvent volumes |
References
- Technical Support Center: Catalyst Removal in the Synthesis of 7-Methyloct-3-yne-1,5-diol - Benchchem.
- Catalytic Dihydroxylation of Alkenes with Osmium Tetroxide: Application Notes and Protocols - Benchchem.
- Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method.
- How to prepare sample solution for ICP-MS in the case of heterogeneous catalyst? - ResearchGate.
- OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes - Master Organic Chemistry.
- WO2000037361A1 - Synthesis of heteropolyacids - Google Patents.
- Metal Scavengers for the Process Industry.
- Sharpless Asymmetric Dihydroxylation Reaction | PDF - Scribd.
- Osmium‐Catalyzed Dihydroxylation of Olefins in Acidic Media: Old Process, New Tricks.
- Filtration of catalysts - Engineer Live.
- Palladium catalyst recovery using scavenger resin - SpinChem.
- “Release and catch” catalysis by tungstate species for the oxidative cleavage of olefins | Request PDF - ResearchGate.
- Heteropoly Acid-Based Catalysts for Hydrolytic Depolymerization of Cellulosic Biomass.
- Heteropoly Acid-Based Catalysts for Hydrolytic Depolymerization of Cellulosic Biomass - PMC - PubMed Central.
- Osmium tetroxide - Organic Chemistry Portal.
- 1,2-Diol formation via syn dihydroxylation of alkenes with osmium(VIII) oxide (OsO4); sodium hydrogensulfite (NaHSO3, H2O) workup - OrgoSolver.
- A Review of Adsorbents for Heavy Metal Decontamination: Growing Approach to Wastewater Treatment - PMC - NIH.
- Hydration of Cyclohexene Catalyzed by Zeolites.
- Keggin heteropolyacid catalysts: synthesis, heterogenization, and application in conversion of biomass-derived molecules | Catalysis - Books.
- Syn dihydroxylation (video) - Khan Academy.
- ICP-MS Sample Preparation - What You Need to Know - Drawell.
- Green Synthesis of Reusable Adsorbents for the Removal of Heavy Metal Ions | ACS Omega.
- Analyzing Organic Samples Using ICP-MS: Methods and Challenges - Patsnap Eureka.
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- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. ICP-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Analyzing Organic Samples Using ICP-MS: Methods and Challenges [eureka.patsnap.com]
- 17. Osmium tetroxide [organic-chemistry.org]
- 18. US20250002429A1 - Methods and systems for removing homogeneous catalyst-related contaminants present in a hydrocarbon product - Google Patents [patents.google.com]
Technical Support Center: Byproduct Analysis in 1,2-Cyclohexanediol Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-cyclohexanediol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and characterize unwanted byproducts in your reactions. The content is structured to address specific experimental challenges, blending technical protocols with the underlying chemical principles.
Section 1: Byproducts in the Oxidation of this compound
The oxidation of this compound is a common route for synthesizing adipic acid, a crucial precursor for nylon and other polymers.[1][2] However, the reaction's selectivity can be sensitive to conditions, leading to a variety of byproducts that complicate purification and reduce yield.[3][4]
FAQ 1: My adipic acid yield is low after oxidizing this compound. What are the most probable byproducts?
Answer: Low yields of adipic acid are typically due to either incomplete conversion or the formation of side products through competing reaction pathways. The specific byproducts depend heavily on your reaction conditions (e.g., catalyst, oxidant, pH).
Under acidic conditions, particularly with polyoxometalate catalysts, the reaction can be highly selective towards adipic acid. However, a common side reaction is the esterification between the adipic acid product and unreacted this compound.[3][4]
Under basic or neutral conditions, the reaction network is often more complex.[3][4] The initial oxidation product, 2-hydroxycyclohexanone, or the subsequent 1,2-cyclohexanedione, can undergo several undesired reactions:
-
Aldol Condensation: 1,2-cyclohexanedione can self-condense.[3]
-
Rearrangement Reactions: This key intermediate can rearrange to form 1-hydroxycyclopentanecarboxylic acid or 6-hydroxycaprolactone.[3][4]
-
Over-oxidation/Cleavage: Shorter-chain dicarboxylic acids like glutaric acid and succinic acid are common byproducts resulting from excessive C-C bond cleavage.[5][6]
A summary of common byproducts is presented below:
| Catalyst/Condition | Common Byproducts | Primary Cause |
| Acidic (e.g., POMs) | Ester of adipic acid and this compound | Reaction between product and starting material.[3][4] |
| Basic (e.g., Ru(OH)₃) | 1,2-Cyclohexanedione, 6-hydroxycaprolactone, 1-hydroxycyclopentanecarboxylic acid, aldol condensation products | Instability and rearrangement of the 1,2-dione intermediate under basic conditions.[3] |
| General | Glutaric acid, Succinic acid | Over-oxidation and cleavage of the cyclohexane ring.[5][7] |
Troubleshooting Guide: Identifying Unknown Peaks in a Post-Oxidation GC-MS
You've run your crude reaction mixture on a Gas Chromatograph-Mass Spectrometer (GC-MS) and see several unexpected peaks. How do you proceed?
Causality: GC-MS is a powerful tool that separates volatile components in a mixture and then fragments them into ions.[8] The fragmentation pattern (mass spectrum) is a unique fingerprint that can be used to identify a molecule by comparing it to spectral libraries.
Here is a logical workflow for identification:
Protocol: GC-MS Sample Preparation and Analysis
-
Sample Quenching & Extraction:
-
Take a 1 mL aliquot of the cooled reaction mixture.
-
If the reaction is basic, neutralize with 1M HCl. If acidic, neutralize with 1M NaOH.
-
Extract the aqueous mixture three times with 2 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The choice of solvent is critical for ensuring all byproducts are transferred to the organic phase.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Derivatization (Essential for -OH and -COOH groups):
-
Why? Carboxylic acids and alcohols are polar and often have poor peak shape or do not fly well in a GC. Derivatization replaces the acidic protons with a non-polar group (like trimethylsilyl, TMS), making the molecules more volatile and stable.
-
Evaporate the dried organic extract to near dryness under a gentle stream of nitrogen.
-
Add 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 100 µL of a dry solvent like pyridine or acetonitrile.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Instrumental Parameters (Example):
-
Injector Temp: 250°C
-
Column: Standard non-polar column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Start at 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Scan Range: 40-550 m/z
-
Section 2: Unraveling Byproducts in this compound Dehydration
The acid-catalyzed dehydration of this compound is expected to yield cyclohexanone via a pinacol-like rearrangement. However, alternative pathways can lead to unexpected products.
FAQ 2: My dehydration of this compound gave a major product that isn't cyclohexanone. What happened?
Answer: The expected mechanism involves protonation of one hydroxyl group, loss of water to form a carbocation, followed by a hydride shift and tautomerization to yield cyclohexanone.[9] However, if a competing rearrangement occurs, you can form other products. One significant possibility is a ring contraction to form cyclopentanecarbaldehyde.[10] This happens if a carbon-carbon bond in the ring migrates instead of a hydride.
The favorability of ring contraction versus hydride shift can be influenced by the stability of the resulting carbocation and the specific acid catalyst used.
Troubleshooting Guide: Using ¹H NMR to Differentiate Isomeric Products
You have a product that could be either cyclohexanone or cyclopentanecarbaldehyde. ¹H NMR spectroscopy is the ideal tool for distinguishing them.
Causality: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.[11] The chemical shift (δ), integration (area under the peak), and splitting pattern (multiplicity) are unique to a molecule's structure.
| Feature | Cyclohexanone | Cyclopentanecarbaldehyde | Rationale |
| Aldehydic Proton | Absent | Present (singlet or triplet, δ ≈ 9.7 ppm) | This is the most definitive signal. Only the aldehyde has a proton attached to a carbonyl carbon.[12] |
| α-Protons | Triplet, δ ≈ 2.2-2.4 ppm | Multiplet, δ ≈ 2.9-3.1 ppm | Protons adjacent to the C=O are deshielded. The chemical environment and coupling differ. |
| Ring Protons | Multiplets, δ ≈ 1.7-1.9 ppm | Multiplets, δ ≈ 1.5-2.0 ppm | Protons further from the carbonyl group appear in the more shielded (upfield) region. |
| Symmetry | Higher symmetry, fewer distinct signals expected. | Lower symmetry, potentially more complex multiplets. | The symmetry of the molecule affects the number of chemically equivalent protons. |
Protocol: Sample Preparation for ¹H NMR Analysis
-
Isolate the Product: Purify the main product from your reaction mixture using column chromatography or distillation.
-
Prepare the Sample: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). The deuterated solvent is "invisible" in the ¹H NMR spectrum.
-
Add Internal Standard (Optional but Recommended): Add a small amount of an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm) for accurate chemical shift referencing.
-
Acquire Spectrum: Place the sample in the NMR spectrometer and acquire the ¹H spectrum. Ensure sufficient scans are taken to achieve a good signal-to-noise ratio.
-
Process and Analyze: Process the data (Fourier transform, phase correction, baseline correction) and integrate the peaks to determine proton ratios.
Section 3: General Analytical Troubleshooting
Even with the right technique, experimental issues can arise. This section addresses common problems in the analysis of polar compounds often generated from this compound.
FAQ 3: My HPLC separation of dicarboxylic acids (adipic, glutaric) is poor, with broad, tailing peaks. How can I fix this?
Answer: This is a very common problem when analyzing polar, water-soluble compounds with standard reversed-phase (RP) HPLC columns (like a C18).[13][14] The issue stems from two main sources:
-
Poor Retention: Highly polar analytes have little affinity for the non-polar C18 stationary phase and elute too quickly, often with the solvent front.[15]
-
Secondary Interactions: Residual, un-capped silanol groups (-Si-OH) on the silica support can interact strongly with the acidic protons of your dicarboxylic acids, leading to peak tailing.
Solutions:
-
Use a Polar-Embedded Column: These columns have a polar group (e.g., amide or carbamate) embedded near the base of the C18 chain.[15] This allows the column to be used with highly aqueous mobile phases without the stationary phase "collapsing," thereby improving retention for polar molecules.
-
Try Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a mode of chromatography that uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of organic solvent (like acetonitrile). Water acts as the strong eluting solvent. This is often an excellent choice for very polar compounds.[16]
-
Adjust Mobile Phase pH: For carboxylic acids, operating at a low pH (e.g., 2.5-3.0 using formic acid or phosphate buffer) will protonate the carboxyl groups. This makes the analytes less polar and can improve retention on a C18 column and reduce tailing from silanol interactions.
-
Consider Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with your charged analytes, increasing their retention on an RP column. However, these reagents can be difficult to work with and may cause ion suppression in LC-MS applications.[13][16]
References
- Oxidation of this compound as a step for adipic acid synthesis. (2022). ResearchGate.
- Strategies to Enable and Simplify HPLC Polar Compound Separation. (n.d.). Phenomenex.
- HPLC problems with very polar molecules. (n.d.). Axion Labs.
- Oxidation Kinetics of Synthesis of Adipic Acid from this compound. (2017). ResearchGate.
- HPLC Troubleshooting Guide. (n.d.). Scientific-Software.
- Write a detailed and reasonable mechanism for the dehydration of this compound to cyclohexanone. (2024). brainly.com.
- TROUBLESHOOTING GUIDE. (n.d.). Restek.
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (n.d.). MicroSolv.
- Oxidation of 1,2‐Cyclohexanediol to Adipic Acid with Oxygen: A Study Into Selectivity‐Affecting Parameters. (2013). Semantic Scholar.
- Solved When this compound is dehydrated in the. (2010). Chegg.com.
- Emerging catalytic processes for the production of adipic acid. (2013). RSC Publishing.
- Oxidation of 1, 2‐Cyclohexanediol to Adipic Acid with Oxygen: A Study Into Selectivity‐Affecting Parameters. (2013). ResearchGate.
- Oxidation of Cyclohexane/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis. (2022). MDPI.
- (PDF) Conversion of Cyclohexanone to Adipic Acid Catalyzed by Heteropoly Compounds. (2017). ResearchGate.
- HPLC Analysis of Very Polar Compounds in Bioanalysis. (2018). LCGC International.
- (Solved) - When this compound is dehydrated in the presence of... (2023). Transtutors.
- cis-1,2-Cyclohexanediol - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase.
- Solved (4) When this compound is dehydrated in the. (2014). Chegg.com.
- Solved There are several ways to form 1,2- cyclohexanediol. (2020). Chegg.com.
- Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (n.d.). Chembid.
- Solved +) When 1.2-cyclohexanediol is dehydrated in the. (2019). Chegg.com.
- Oxidation of Cyclohexanediol Derivatives with 12-Tungstophosphoric Acid-Hydrogen Peroxide System. (1998). ResearchGate.
- compared using 13C nmr spectroscopy. (n.d.). Physics & Maths Tutor.
- Qualitative Organic Analysis – Identification of an Unknown. (n.d.). University of Missouri–St. Louis.
- Two alternative routes for 1, 2-cyclohexanediol synthesis by means of green processes: Cyclohexene dihydroxylation and catechol hydrogenation. (2022). ResearchGate.
- Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews.
- GC Troubleshooting Guide. (2023). GL Sciences.
- Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. (2022). Beilstein Journals.
- Solved When cis-1,2-dimethyl-1,2-cyclohexanediol is treated. (2018). Chegg.com.
- Tricks to Identify Organic Reaction Products Instantly. (2023). YouTube.
- 1,2-cis-cyclohexanediol. (n.d.). Automated Topology Builder.
- Peak Perfection: A Guide to GC Troubleshooting. (n.d.). Agilent.
- Synthesis of trans-1,2-cyclohexanediol from cyclohexene. (2006). Organic Chemistry Portal.
- Cyclohexane-1,2-diol. (n.d.). Wikipedia.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Barnard College.
- GC Column Troubleshooting Guide. (n.d.). Phenomenex.
- 1,2- and 1,4-Cyclohexanediol: major urinary metabolites and biomarkers of exposure to cyclohexane, cyclohexanone, and cyclohexanol in humans. (1999). PubMed.
- The preparation of several 1,2,3,4,5-functionalized cyclopentane derivatives. (2013). PMC - NIH.
- Method for preparing this compound through oxidation of cyclohexene. (n.d.). Google Patents.
- Chemistry of Esters. (2022). LibreTexts.
- esterification - alcohols and carboxylic acids. (n.d.). Chemguide.
- Stereospecific synthesis of trans-1,2-cyclohexanediol. (2022). Chemistry Online.
Sources
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- 3. [PDF] Oxidation of 1,2‐Cyclohexanediol to Adipic Acid with Oxygen: A Study Into Selectivity‐Affecting Parameters | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of Cyclohexane/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 9. (Solved) - When this compound is dehydrated in the presence of... (1 Answer) | Transtutors [transtutors.com]
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Technical Support Center: Troubleshooting Peak Tailing in the GC Analysis of 1,2-Cyclohexanediol
Welcome to the technical support center for Gas Chromatography (GC) analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peak tailing, specifically during the analysis of polar compounds like 1,2-Cyclohexanediol. Here, we move beyond simple checklists to provide in-depth, scientifically grounded explanations and actionable protocols to restore your chromatography to its optimal state.
Section 1: The Root of the Problem - Understanding Peak Tailing for Polar Analytes
Q1: I'm seeing significant peak tailing with this compound, but not with my hydrocarbon standards. What's causing this?
A1: This is a classic and highly informative result. The fact that non-polar hydrocarbons exhibit good peak shape while your diol tails strongly points to a chemical interaction issue rather than a physical problem (like a bad column cut or dead volume).[1]
The primary cause is the chemical nature of this compound itself. It possesses two polar hydroxyl (-OH) groups. These groups are prone to forming strong hydrogen bonds with "active sites" within your GC system.[2] These active sites are typically exposed silanol (Si-OH) groups found on the surfaces of glass inlet liners, glass wool, and even the fused silica of the column itself.[3][4]
When a this compound molecule interacts with one of these active sites, it is retained more strongly than it would be by the column's stationary phase alone. This secondary, non-ideal interaction causes a portion of the analyte molecules to lag behind the main band as it travels through the system, resulting in an asymmetrical peak with a pronounced "tail."[2] Addressing these active sites is the key to resolving the issue.
Section 2: A Systematic Troubleshooting Approach
Before making adjustments, it's crucial to follow a logical workflow to efficiently diagnose the problem. The following diagram outlines a systematic approach to troubleshooting peak tailing for polar analytes.
Caption: A troubleshooting workflow for diagnosing and resolving peak tailing.
Section 3: The Inlet - Your First Line of Defense
The GC inlet is where your sample first encounters high temperatures and is the most common source of problems.[5] Active sites here can have a dramatic impact on peak shape.
Q2: How exactly does the GC inlet cause peak tailing for this compound?
A2: The inlet liner is the primary point of contact for your sample upon injection.[6] Standard borosilicate glass liners, especially those packed with glass wool, have a high concentration of surface silanol groups.[3] When your sample is rapidly vaporized, the this compound molecules can adsorb onto these active sites.[7] This prevents a portion of the analyte from being transferred efficiently to the column, causing peak tailing and potentially a loss of signal.[8] Over time, non-volatile residues from previous injections can accumulate in the liner, creating new active sites and exacerbating the problem.[7]
Q3: What type of inlet liner should I use to prevent these interactions?
A3: You must use a deactivated or "ultra inert" liner.[9] Deactivation is a chemical process that caps the active silanol groups with an inert chemical moiety, effectively shielding them from your polar analytes.[3] This creates a smooth, inert pathway for the sample to travel to the column.[6]
| Liner Type | Deactivation | Best For | Considerations |
| Standard Glass/Quartz | None | Non-polar, non-sensitive analytes | Not recommended for this compound due to high surface activity. |
| Deactivated (Silylated) | Yes | Polar and active compounds like diols, phenols, amines | This is the minimum requirement for analyzing this compound.[8] |
| Ultra Inert | Advanced Proprietary | Trace-level analysis of highly active compounds (e.g., pesticides, underivatized acids) | Offers the highest level of inertness and batch-to-batch consistency.[9] |
| Deactivated with Wool | Yes | "Dirty" samples, or to improve vaporization reproducibility | The wool provides a large surface area; its deactivation is critical.[3] Avoid packing your own wool as it can expose active sites.[5] |
For routine analysis of this compound, a high-quality deactivated liner is essential. If you are working at very low concentrations, investing in an ultra-inert liner is highly recommended.
Section 4: The GC Column - The Heart of the Separation
If inlet issues have been addressed and tailing persists, the column itself is the next area to investigate.
Q4: My column is labeled "low polarity." Is it suitable for this compound analysis?
A4: The principle of "like dissolves like" is a good starting point for column selection.[10] this compound is a very polar compound. While a low-polarity column (like a 5% phenyl-methylpolysiloxane) can work, especially after derivatization, a more polar stationary phase will provide better peak shape for the underivatized diol.
-
Mid-Polarity Phases (e.g., 50% Phenyl-methylpolysiloxane): These offer a better polarity match and can improve peak shape.
-
WAX (Polyethylene Glycol) Phases: These are highly polar phases and are often well-suited for separating polar compounds like alcohols and diols, as they can engage in hydrogen bonding with the analyte in a controlled, chromatographic manner.[11]
When selecting a column, always choose the least polar phase that provides the required separation, as higher polarity columns tend to have higher bleed and lower maximum operating temperatures.[12]
Q5: How can I tell if my column has become "active" and is causing the tailing?
A5: Columns degrade over time, especially when exposed to oxygen at high temperatures or contaminated by non-volatile sample matrix components.[13] This degradation can destroy the stationary phase and expose active silanol groups on the fused silica surface.
A simple diagnostic test is to trim the column . Cut 10-20 cm from the front (inlet side) of the column and reinstall it.[14] This removes the section most likely to be contaminated or damaged. If peak shape improves significantly, you have identified column activity at the inlet as a major contributor. If tailing persists after trimming, the entire column may be degraded and require replacement.[15]
Section 5: Chemical Modification - The Derivatization Solution
Q6: I've tried inert liners and trimming my column, but the peak tailing is still unacceptable. What is my next step?
A6: When physical and instrumental optimizations are insufficient, the most robust solution is to chemically modify the analyte itself through derivatization .[16] This process converts the polar -OH groups into less polar, more volatile, and more thermally stable functional groups.[17]
For hydroxyl groups, the most common derivatization is silylation , which replaces the active hydrogen with a trimethylsilyl (TMS) group.[18] The resulting TMS-ether is much less polar and will no longer interact with active sites, leading to sharp, symmetrical peaks.[19] A widely used and effective silylating reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) .[17]
Detailed Protocol: Silylation of this compound using BSTFA
This protocol provides a general guideline. Always optimize reagent volumes and reaction conditions for your specific sample concentrations and matrix.
Materials:
-
Sample containing this compound dissolved in a dry, aprotic solvent (e.g., Pyridine, Acetonitrile, Dichloromethane).
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
TMCS (Trimethylchlorosilane) as a catalyst (optional, but recommended for hindered alcohols).[18] BSTFA with 1% TMCS is a common formulation.
-
Reaction vials with PTFE-lined caps.
-
Heating block or oven.
Procedure:
-
Sample Preparation: Pipette 100 µL of your sample solution into a clean, dry reaction vial. If your sample is in an aqueous solution, it must be completely dried first, as water will consume the silylating reagent.[18]
-
Reagent Addition: Add 200 µL of BSTFA (+1% TMCS) to the reaction vial. The reagent should be in at least a 2:1 molar excess relative to the active hydrogens on the analyte.[18]
-
Capping and Mixing: Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.
-
Reaction: Place the vial on a heating block set to 70 °C for 30 minutes. Reaction time and temperature may need optimization depending on the analyte's structure and concentration.[18]
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC. The derivatized this compound will have a different retention time than the original compound.
Section 6: Method Parameter Optimization
While active sites are the primary chemical cause of tailing for diols, your GC method parameters can also influence peak shape.
Q7: Can my oven temperature program affect the peak shape of this compound?
A7: Yes, absolutely. A slow temperature ramp rate allows the peak to spend more time in the column, which can sometimes improve resolution but may also lead to broader peaks. Conversely, a very fast ramp can decrease retention time but may not provide enough separation.[20] For polar compounds, a lower initial oven temperature can help focus the analytes at the head of the column, leading to sharper peaks, especially when using splitless injection.[10] If you observe tailing on early eluting peaks, try reducing the initial oven temperature by 10-20°C.
Q8: How does the carrier gas flow rate impact peak tailing?
A8: The carrier gas flow rate determines how quickly analytes move through the column.[21] An optimal flow rate ensures sharp, efficient peaks. A flow rate that is too low increases the time analytes spend in the column, which can lead to band broadening due to diffusion.[22] A flow rate that is too high may not allow for sufficient interaction between the analyte and the stationary phase, reducing separation.[23] While less likely to be the primary cause of severe tailing for a polar analyte (compared to active sites), optimizing the flow rate according to the Van Deemter equation for your column dimensions and carrier gas is a crucial part of method development for achieving the best possible peak shape.[22]
References
- Temperature Programmed GC: Why Are All Those Peaks So Sharp?
- Temperature Programming for Better GC Results - Phenomenex. [Link]
- Agilent Inlet Liners - Chrom Tech. [Link]
- Improvement of GC Sensitivity for Polar and Nonpolar PAHs by Using a Deactivated Liner - Chrom
- GC Liners - Axial Scientific. [Link]
- Improvement of GC Sensitivity for Polar and Nonpolar PAHs by Using a Deactivated Liner - Chrom
- Selecting a GC Inlet Liner - American Labor
- What Affects Peak Area in GC?
- Pushing Peak Shapes to Perfection by High-Temper
- Ultra Inert Liners for GC - Agilent. [Link]
- Impact of GC Parameters on The Separation Part 5: Choice of Column Temper
- GC Tech Tip: Peak Shape Problems - Tailing Peaks - Phenomenex. [Link]
- Common GC Troubleshooting Questions - Phenomenex. [Link]
- Go With the Flow: Thinking About Carrier Gas Flow in GC - LCGC Intern
- The Inert Flow Path Story for GC and GC–MS: Eliminating the Weakest Links - Chrom
- Common Causes Of Peak Tailing in Chrom
- Innovations in Gas Chromatography with BSTFA Derivatization - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Go With the Flow: Thinking About Carrier Gas Flow in Gas Chromatography - LCGC Intern
- GC Analysis Workshop- Inlet Design & Troubleshooting - Agilent. [Link]
- Video Notes GC Troubleshooting Series Part Four: Tailing Peaks - Agilent. [Link]
- Tailing Peaks - Part 2 - GC Troubleshooting Series - YouTube. [Link]
- TROUBLESHOOTING GUIDE - Grace. [Link]
- Effects of GC temperature and carrier gas flow rate on on-line oxygen isotope measurement as studied by on-column CO injection - ResearchG
- Troubleshooting GC peak shapes - Element Lab Solutions. [Link]
- Effect of flow rate and temperature on peak resolution in gas chrom
- Guide to Choosing a GC Column - Phenomenex. [Link]
- The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separ
- Pragmatic Rules for GC Column Selection - LCGC Intern
- What is the purpose of BSTFA derivatization in plant epicuticle composition analysis?
- Optimisation of derivatisation for the analysis of estrogenic compounds in water by solid-phase extraction gas chromatography-mass spectrometry - PubMed. [Link]
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Navigating the Stability Landscape of 1,2-Cyclohexanediol Derivatives: A Technical Support Guide
Welcome to the technical support center dedicated to enhancing the stability of 1,2-cyclohexanediol derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively working with these valuable scaffolds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into identifying, troubleshooting, and mitigating stability issues. Our approach is rooted in understanding the fundamental chemical principles that govern the degradation of these molecules, enabling you to proactively design robust formulations and experimental protocols.
Frequently Asked Questions (FAQs) - Troubleshooting Stability Issues
This section addresses common challenges encountered during the development of drug candidates featuring the this compound core.
Q1: My this compound ester derivative is rapidly degrading in my aqueous formulation. What are the likely causes and how can I improve its stability?
A1: The most probable cause of degradation for an ester derivative in an aqueous environment is hydrolysis. This reaction, where water cleaves the ester bond to form a carboxylic acid and an alcohol, is highly sensitive to pH.[1][2]
-
Causality: Both acidic and basic conditions can catalyze ester hydrolysis.[2][3] Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.
-
Troubleshooting Steps:
-
pH Profiling: The first crucial step is to determine the pH-stability profile of your derivative. Conduct a study where you formulate your compound in a series of buffers across a wide pH range (e.g., pH 2 to 10) and monitor the degradation over time using a stability-indicating HPLC method.
-
Identify the pH of Maximum Stability: Plot the degradation rate constant (k) against pH. Typically, for simple esters, there is a pH range of maximum stability, often between pH 4 and 6.
-
Formulation Adjustment: Reformulate your product within the identified stable pH range using a suitable buffer system. The buffer capacity should be sufficient to resist pH changes during storage.
-
Consider Non-Aqueous Formulations: If aqueous stability remains a significant hurdle, explore the possibility of non-aqueous or low-water-content formulations, such as oily injections or suspensions in non-aqueous vehicles.
-
Q2: I am observing the formation of oxidative degradation products in my this compound ether derivative, even under ambient conditions. What is the mechanism, and what stabilization strategies can I employ?
A2: Ether linkages, particularly those adjacent to a hydroxyl group or on a cyclic system, can be susceptible to oxidation. The mechanism often involves the formation of hydroperoxides, which can then decompose into various degradation products, including ketones and aldehydes.[4]
-
Causality: Oxidation is often initiated by trace amounts of metal ions (like iron or copper), light, or reactive oxygen species (ROS) present as impurities in excipients.[5] The presence of a vicinal hydroxyl group can sometimes influence the rate and pathway of oxidation.
-
Troubleshooting and Stabilization Strategies:
-
Inert Atmosphere: During synthesis, work-up, and storage, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.
-
Use of Antioxidants: Incorporate antioxidants into your formulation.
-
Chelating Agents: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) or its salts to sequester metal ions that can catalyze oxidation.[3]
-
Excipient Purity: Ensure the use of high-purity excipients with low levels of peroxide impurities.[7] Some excipients, like polyethylene glycols (PEGs), are known to contain peroxide impurities that can initiate oxidation.[3]
-
Q3: My compound, which contains a this compound moiety, is showing significant degradation upon exposure to light. How can I confirm and prevent this?
A3: Photodegradation is a common issue for many active pharmaceutical ingredients (APIs). The energy from light, particularly in the UV spectrum, can be absorbed by the molecule, leading to electronic excitation and subsequent chemical reactions.[8]
-
Causality: The presence of chromophores (light-absorbing functional groups) in the molecule is a prerequisite for photodegradation. Even if the this compound itself is not the primary chromophore, other parts of the molecule can absorb light and initiate degradation pathways that involve the diol or its derivatives.
-
Troubleshooting and Prevention:
-
Confirmatory Photostability Study: Conduct a forced photostability study according to ICH Q1B guidelines.[9][10] This involves exposing the drug substance and/or product to a controlled light source that provides both visible and UV light for a specified duration. A dark control sample, protected from light, should be analyzed in parallel to differentiate between thermal and photodegradation.
-
Light-Resistant Packaging: The most effective way to protect a photosensitive compound is to use appropriate packaging. Amber glass vials, opaque containers, and blister packs with aluminum foil are common choices.[7]
-
Formulation with UV Absorbers: In some cases, particularly for liquid or semi-solid formulations, the inclusion of UV-absorbing excipients (e.g., titanium dioxide in a coating) can provide protection.[7]
-
Manufacturing Process Control: Ensure that the manufacturing process is conducted under controlled lighting conditions (e.g., using yellow light) to minimize exposure.
-
Experimental Protocols and Methodologies
A robust stability assessment program relies on well-designed experiments. Here, we provide a detailed protocol for a forced degradation study, a cornerstone of stability testing.
Protocol: Forced Degradation Study of a Hypothetical this compound Derivative
This protocol outlines the steps for conducting a forced degradation study on "CHD-Ester," a hypothetical ester derivative of this compound. The goal is to achieve 5-20% degradation to identify potential degradation products and validate a stability-indicating HPLC method.[11]
1. Preparation of Stock Solution:
-
Prepare a stock solution of CHD-Ester at a concentration of 1 mg/mL in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw samples at 2, 4, 8, and 24 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.[12]
-
-
Base Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.1 M NaOH.
-
Keep the solution at room temperature.
-
Withdraw samples at 30 minutes, 1, 2, and 4 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.[12]
-
-
Oxidative Degradation:
-
To 5 mL of the stock solution, add 5 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at 2, 4, 8, and 24 hours.[13]
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of solid CHD-Ester in a glass vial.
-
Heat the vial in an oven at 80°C.
-
Sample at 1, 3, and 7 days.
-
Dissolve the sample in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of CHD-Ester (1 mg/mL) and a thin layer of the solid compound to a light source compliant with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[9]
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
Analyze the samples after the exposure period.
-
3. Sample Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products.[14]
-
Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the degradation products, which can aid in their identification.
Data Presentation: Comparative Stability Data
Quantitative data is essential for making informed decisions in drug development. The following table provides an example of how to present stability data for a hypothetical this compound ester derivative under different pH conditions.
Table 1: Effect of pH on the Stability of CHD-Ester in Aqueous Solution at 40°C
| pH | Buffer System | Time (hours) | % CHD-Ester Remaining | Major Degradation Product |
| 2.0 | 0.1 M HCl | 24 | 85.2 | This compound |
| 4.5 | 0.1 M Acetate | 24 | 98.1 | Not Detected |
| 7.0 | 0.1 M Phosphate | 24 | 92.5 | This compound |
| 9.0 | 0.1 M Borate | 24 | 70.3 | This compound |
This is illustrative data and will vary depending on the specific derivative.
Visualization of Degradation Pathways
Understanding the chemical transformations that a molecule undergoes is key to preventing them. The following diagrams illustrate the primary degradation pathways for ester and ether derivatives of this compound.
Caption: Oxidative degradation of a this compound ether derivative.
References
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- Choudhary, A. (2025). Resolving API Impurity Issues in Drug Development. Pharmaguideline. [Link]
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- SGS. (n.d.).
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- ResearchGate. (n.d.). A comparative study of the oxidative stability and the formation of monochloropropanediol esters (MCPDE) and glycidyl esters (GE)
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Validation & Comparative
A Comparative Guide to Purity Validation of 1,2-Cyclohexanediol: Quantitative NMR vs. Chromatographic Methods
Abstract
For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic methods—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the purity validation of 1,2-cyclohexanediol. We will explore the fundamental principles, deliver field-proven experimental protocols, and present a comparative analysis of their performance. This document is structured to provide not just procedural steps, but the causal logic behind experimental choices, ensuring a robust and scientifically sound approach to purity assessment.
The Critical Role of Purity in Pharmaceutical Development
This compound is a versatile chemical intermediate and a metabolite of compounds like cyclohexane and cyclohexanone.[1][2] Its purity is paramount, as undetected impurities can have significant downstream consequences in drug development, affecting reaction yields, creating toxic byproducts, or compromising the stability of the final active pharmaceutical ingredient (API). Therefore, selecting a precise and accurate analytical method for purity determination is a critical decision in the quality control workflow.
Quantitative NMR (qNMR): A Primary Method for Purity Assessment
Quantitative NMR stands apart from many other analytical techniques because it is a primary ratio method.[3] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[4] This fundamental principle allows for the determination of a substance's purity by comparing the integral of a characteristic signal from the analyte to that of a certified internal standard of known purity, without needing a reference standard of the analyte itself.[5][6]
The Principle of qNMR
The core of qNMR lies in the meticulous comparison of signal intensities. By accurately weighing both the analyte (this compound) and a high-purity internal standard into a single NMR tube, the purity of the analyte can be calculated using a universal equation that relates the signals' integrals, the number of protons each signal represents, their molecular weights, and their weighed masses.[4][7][8]
Experimental Design: The Causality Behind Key Choices
A successful qNMR experiment is not merely procedural; it is a series of informed decisions designed to ensure accuracy and minimize uncertainty.
-
Selection of an Internal Standard (IS): The choice of IS is arguably the most critical step. For a polar analyte like this compound, the IS must be soluble in a polar deuterated solvent (e.g., DMSO-d₆ or D₂O), possess signals in a region of the ¹H NMR spectrum free from analyte or solvent peaks, be non-volatile, stable, and of high, certified purity.[4][6][9] Dimethyl sulfone (DMSO₂) is an excellent candidate. It is highly soluble in DMSO-d₆, presents a simple, sharp singlet for its six equivalent protons at ~3.1 ppm, and is available as a certified reference material.
-
Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution for accurate shimming and quantification.[4][10] DMSO-d₆ is a suitable choice for this compound and dimethyl sulfone. Its residual proton signal appears at ~2.5 ppm.[11]
-
Setting Critical Acquisition Parameters:
-
Relaxation Delay (D1): To ensure accurate integration, the nuclei must fully return to their equilibrium state between successive pulses.[7][10] The relaxation delay (D1), when added to the acquisition time (AQ), must be at least 5 times, and ideally 7-10 times, the longest spin-lattice relaxation time (T₁) of any proton being quantified.[7][12][13][14][15] Failure to use an adequate D1 is a primary source of error in qNMR. An inversion-recovery experiment should be performed to measure the T₁ values for both the analyte and the IS.[13][15] For many small molecules, T₁ values are in the range of 2-5 seconds, necessitating a D1 of 20-50 seconds for high accuracy.[7][14]
-
Pulse Angle: A calibrated 90° pulse is often used to maximize the signal-to-noise ratio in a single scan. However, a smaller flip angle (e.g., 30°) can be used to shorten the required relaxation delay, though it must be accurately calibrated.[14]
-
Number of Scans (NS): The number of scans should be sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks being integrated to keep integration errors below 1%.[7]
-
Detailed Experimental Protocol for this compound Purity by qNMR
Objective: To determine the mass fraction purity of a this compound sample using Dimethyl Sulfone as an internal standard.
Materials:
-
This compound (Analyte)
-
Dimethyl Sulfone (Certified Internal Standard, Purity ≥ 99.9%)
-
DMSO-d₆ (Deuterated solvent, low water content)
-
High-quality NMR tubes
-
Analytical balance (readable to 0.01 mg)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the Dimethyl Sulfone internal standard directly into a clean, dry vial. Record the mass (m_std).
-
Accurately weigh approximately 15 mg of this compound into the same vial. Record the mass (m_a).
-
Using a calibrated pipette, add approximately 0.75 mL of DMSO-d₆ to the vial.
-
Ensure complete dissolution by vortexing the sample.
-
Transfer the homogeneous solution to a high-quality NMR tube.[4]
-
-
NMR Data Acquisition (Example parameters for a 400 MHz spectrometer):
-
Pulse Program: Standard single pulse (e.g., 'zg' on Bruker instruments).[4]
-
Temperature: Maintain a constant temperature, e.g., 298 K.
-
Relaxation Delay (D1): ≥ 30 s (This must be determined experimentally based on T₁ measurements).[7]
-
Acquisition Time (AQ): ~3-5 s.
-
Number of Scans (NS): 16-64 (Adjust to achieve S/N > 250:1).
-
Dummy Scans (DS): 4.
-
-
Data Processing:
-
Apply a small line broadening factor (e.g., 0.3 Hz) to improve S/N.[7]
-
Carefully perform manual phase correction and baseline correction to ensure the accuracy of the integrals.[4]
-
Integrate the well-resolved singlet from Dimethyl Sulfone (~3.1 ppm) and a non-exchangeable, well-resolved signal from this compound. The methine protons (-CH-OH) are good candidates. Avoid using the hydroxyl (-OH) protons as their signals can be broad and exchangeable.[7]
-
Data Analysis and Purity Calculation
The purity of the analyte (P_a) is calculated using the following equation:[4][7][8]
P_a = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std
Where:
-
I_a, I_std: Integral areas for the analyte and standard signals.
-
N_a, N_std: Number of protons generating the respective signals (For DMSO₂, N_std = 6).
-
M_a, M_std: Molecular weights of the analyte and standard.
-
m_a, m_std: Weighed masses of the analyte and standard.
-
P_std: Purity of the certified internal standard.
Comparative Analysis: qNMR vs. Alternative Methods
While qNMR is a powerful primary method, chromatographic techniques are widely used and serve as important orthogonal methods for purity assessment.
Gas Chromatography (GC)
GC is a common and robust technique for analyzing volatile compounds like this compound.[16][17] Purity is typically determined by area percent, assuming all components have a similar response factor with a Flame Ionization Detector (FID).
-
Typical Protocol:
-
Column: A polar capillary column, such as one with a polyethylene glycol phase, is suitable.[18]
-
Injector Temperature: 230 °C.[18]
-
Detector: FID at 250 °C.[18]
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 230 °C at 15 °C/min.[18]
-
Analysis: Purity is calculated as the area of the main peak divided by the total area of all peaks.[16]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is another alternative, particularly for non-volatile impurities. Since this compound lacks a strong UV chromophore, detection can be challenging. An Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector would be necessary.
-
Typical Protocol:
Head-to-Head Performance Comparison
The choice of method depends on the specific requirements of the analysis.
| Performance Metric | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-ELSD/RI) |
| Principle | Primary Ratio Method | Comparative (Separation-based) | Comparative (Separation-based) |
| Analyte CRM Required? | No, only an IS CRM is needed.[5][6] | Yes, for accurate quantification (not area %). | Yes, for accurate quantification (not area %). |
| Accuracy & Trueness | Very High (Metrologically traceable).[5][20] | High (dependent on response factors). | Moderate to High (dependent on response factors). |
| Precision (Repeatability) | High (<1% RSD achievable).[11] | Very High (<1% RSD typical). | Very High (<1% RSD typical). |
| Specificity / Selectivity | High (based on unique chemical shifts). | Very High (based on retention time). | Very High (based on retention time). |
| Analysis Time per Sample | ~10-20 minutes (including setup).[6] | ~15-30 minutes (run time + cooldown). | ~10-25 minutes (run time + equilibration). |
| Destructive? | No, sample can be recovered. | Yes. | Yes. |
| Key Advantage | Universal detection, no analyte-specific CRM needed. | Excellent for volatile impurities. | Excellent for non-volatile impurities. |
| Key Limitation | Lower sensitivity than GC/HPLC; signal overlap can be an issue. | Not suitable for non-volatile or thermally labile compounds. | Requires impurities to be soluble; detection can be non-uniform. |
Self-Validating Systems: Ensuring Trustworthiness
A key pillar of scientific integrity is the use of self-validating systems. qNMR, when performed correctly, embodies this principle.
-
Traceability to SI Units: By using a Certified Reference Material (CRM) as the internal standard, such as those traceable to the National Institute of Standards and Technology (NIST), the purity measurement becomes directly traceable to the International System of Units (SI).[20][21][22] This establishes a robust, unbroken chain of metrological traceability.[20]
-
Internal Validation: The ¹H NMR spectrum itself provides a wealth of information. The presence of unexpected signals can immediately indicate impurities, while the chemical shifts and coupling patterns confirm the identity of the analyte in the same experiment used for quantification. This contrasts with chromatographic methods, where a peak's identity is inferred only by its retention time unless coupled to a mass spectrometer.
The validation of qNMR methods is guided by pharmacopeial chapters, such as USP General Chapter <761>, which outlines requirements for instrument qualification, sample preparation, and data analysis to ensure the procedure is fit for its intended purpose.[23][24]
Visualization of Workflows
qNMR Purity Validation Workflow
Caption: Workflow for purity validation of this compound (1,2-CHD) by qNMR.
Method Selection Logic
Caption: Decision logic for selecting the appropriate purity analysis method.
Conclusion: An Integrated Approach to Purity Validation
For the definitive purity assessment of this compound, quantitative NMR emerges as a superior primary method due to its direct traceability, high accuracy, and the significant advantage of not requiring a specific certified reference material for the analyte itself. It provides a direct measure of the mass fraction of the target compound, offering a high degree of confidence and trustworthiness in the result.
However, no single method is infallible. A comprehensive purity analysis strategy should leverage an orthogonal approach. Gas Chromatography is the ideal complementary technique for this compound, adept at separating and detecting volatile and structurally similar impurities that might be challenging to resolve by NMR. Using qNMR to establish an accurate, traceable purity value and GC to profile and quantify trace impurities provides a robust, well-validated, and scientifically sound picture of the compound's true purity, meeting the rigorous demands of researchers, scientists, and drug development professionals.
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Comparative Reactivity in Esterification: A Guide to cis- and trans-1,2-Cyclohexanediol
This guide provides an in-depth comparison of the reactivity of cis- and trans-1,2-cyclohexanediol isomers in acid-catalyzed esterification reactions. By integrating mechanistic principles with conformational analysis, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of how stereochemistry dictates reaction outcomes. The insights and protocols herein are designed to be self-validating, grounded in established chemical principles and supported by experimental data.
Introduction: The Critical Role of Stereochemistry
In the realm of organic synthesis, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is a paramount factor governing its physical properties and chemical reactivity. The 1,2-cyclohexanediol system offers a classic textbook example of this principle. The cis and trans isomers, while possessing the same molecular formula and connectivity, exhibit distinct spatial orientations of their hydroxyl (-OH) groups. This subtle difference has profound implications for their behavior in chemical reactions, particularly in esterification, where the accessibility and nucleophilicity of the hydroxyl groups are key determinants of the reaction rate.
This guide will dissect the underlying factors that lead to the differential reactivity of these two isomers, providing a robust theoretical framework alongside practical experimental guidance.
Mechanistic Underpinnings of Esterification
The most common method for this transformation is the Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1] Understanding this mechanism is fundamental to appreciating the isomers' differing reactivities.
The reaction proceeds through several reversible steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[2][3]
-
Nucleophilic Attack: The nucleophilic oxygen of the alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4]
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyls, converting it into a good leaving group (water).[2]
-
Elimination of Water: The departure of a water molecule collapses the intermediate, reforming the carbonyl double bond.
-
Deprotonation: The final product, an ester, is formed upon deprotonation, regenerating the acid catalyst.[3]
The rate-determining step is typically the nucleophilic attack of the alcohol on the protonated carbonyl. Consequently, any factor that affects the availability and nucleophilicity of the alcohol's hydroxyl group will directly impact the reaction kinetics.
Caption: Acid-catalyzed Fischer esterification mechanism.
Comparative Reactivity: A Tale of Two Isomers
The difference in reactivity between cis- and trans-1,2-cyclohexanediol stems directly from their preferred three-dimensional conformations in the cyclohexane chair form.
Conformational Analysis
-
trans-1,2-Cyclohexanediol: This isomer achieves maximum stability when both hydroxyl groups occupy equatorial positions (diequatorial). This conformation minimizes steric strain, particularly the unfavorable 1,3-diaxial interactions that would occur if the groups were axial.[5][6] In this diequatorial arrangement, both -OH groups are exposed and readily accessible for intermolecular reactions.
-
cis-1,2-Cyclohexanediol: Due to the cis relationship, this isomer must adopt a conformation where one hydroxyl group is axial and the other is equatorial. This arrangement is unavoidable and brings the two hydroxyl groups into close spatial proximity.[5]
Caption: Stable conformations of cyclohexanediol isomers.
Factors Influencing Reactivity
The distinct conformations of the isomers introduce several factors that directly influence their esterification rates.
| Feature | trans-1,2-Cyclohexanediol (Diequatorial) | cis-1,2-Cyclohexanediol (Axial-Equatorial) | Expected Reactivity Outcome |
| Steric Hindrance | Low. Both -OH groups are in exposed equatorial positions, making them easily accessible to reagents.[7] | High. The axial -OH group is sterically shielded by 1,3-diaxial hydrogen interactions, hindering reagent approach.[7][8] | trans isomer reacts faster. |
| Intramolecular H-Bonding | Not possible. The distance between the equatorial -OH groups is too large. | Possible. The proximity of the axial and equatorial -OH groups allows for the formation of an internal hydrogen bond.[9] | trans isomer reacts faster. |
| Ground State Energy | Lower. The diequatorial conformation is the most stable arrangement for 1,2-disubstituted cyclohexanes. | Higher. The presence of an axial substituent introduces steric strain, raising the ground state energy. | This factor could slightly favor the cis isomer, but is typically outweighed by steric and electronic effects in the transition state. |
Analysis:
-
Steric Hindrance: This is arguably the most dominant factor. Steric hindrance refers to the slowing of chemical reactions due to the bulk of substituents.[10] The equatorial hydroxyl groups of the trans-isomer are highly accessible. In contrast, the axial hydroxyl group of the cis-isomer is significantly hindered by the two axial hydrogens on the same face of the ring. This makes the approach of a bulky carboxylic acid to form the tetrahedral intermediate more difficult. Studies on the reverse reaction, ester hydrolysis, have shown that esters in equatorial positions react approximately 20 times faster than their axial counterparts, providing strong evidence for the impact of steric hindrance in this system.[7]
-
Intramolecular Hydrogen Bonding: In the cis-isomer, the hydrogen of one hydroxyl group can form a hydrogen bond with the oxygen of the other.[9] This interaction stabilizes the ground state and, more importantly, reduces the electron density on the oxygen atom acting as the H-bond acceptor, making it less nucleophilic. It also reduces the availability of the proton on the H-bond donor. Both effects diminish the ability of the hydroxyl groups to participate in the nucleophilic attack required for esterification.
Based on the principles of conformational analysis, steric hindrance, and intramolecular interactions, the trans-1,2-cyclohexanediol isomer is predicted to undergo intermolecular esterification at a significantly faster rate than the cis-1,2-cyclohexanediol isomer. The two unhindered and fully nucleophilic equatorial hydroxyl groups of the trans isomer present a much more favorable target for the carboxylic acid.
Experimental Protocol: Acid-Catalyzed Esterification
This section provides a representative protocol for the esterification of a cyclohexanediol isomer with benzoic acid, a common laboratory procedure. This protocol is designed as a self-validating system where reaction progress can be monitored and compared.
Objective: To synthesize the monobenzoate ester of cis- or trans-1,2-cyclohexanediol and compare the relative reaction times.
Materials:
-
trans- or cis-1,2-Cyclohexanediol (1.16 g, 10 mmol)
-
Benzoic acid (1.22 g, 10 mmol)
-
Toluene (40 mL)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.2 mL, ~4 mmol) or p-Toluenesulfonic acid (pTSA, 190 mg, 1 mmol)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (100 mL) equipped with a Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Appropriate solvents for TLC (e.g., 3:1 Hexanes:Ethyl Acetate)
Procedure:
-
Setup: Assemble the 100 mL round-bottom flask with a magnetic stir bar, Dean-Stark trap, and reflux condenser.
-
Charging the Flask: To the flask, add the this compound isomer (10 mmol), benzoic acid (10 mmol), and toluene (40 mL).
-
Initiating the Reaction: Carefully add the acid catalyst (H₂SO₄ or pTSA) to the flask.
-
Reflux: Heat the mixture to reflux using the heating mantle. Toluene and the water byproduct will co-distill and collect in the Dean-Stark trap, driving the equilibrium towards the products.[1]
-
Monitoring the Reaction: Monitor the reaction progress by observing water collection in the trap and by taking small aliquots periodically for TLC analysis. Spot the reaction mixture against the starting diol and benzoic acid standards. The formation of a new, less polar spot indicates the product ester. The reaction is complete when the starting diol spot has disappeared.
-
Workup: Once the reaction is complete, allow the flask to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 20 mL of water, 20 mL of saturated NaHCO₃ solution (caution: CO₂ evolution), and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude ester.
-
Purification and Analysis: The crude product can be purified by flash column chromatography if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
Caption: Experimental workflow for Fischer esterification.
Conclusion
The stereochemical arrangement of hydroxyl groups in cis- and trans-1,2-cyclohexanediol is the definitive factor controlling their reactivity in esterification. The trans isomer, adopting a stable diequatorial conformation, presents two sterically accessible and highly nucleophilic hydroxyl groups, leading to a faster reaction rate. Conversely, the cis isomer is conformationally constrained to an axial-equatorial arrangement, which introduces significant steric hindrance at the axial position and allows for rate-retarding intramolecular hydrogen bonding. This guide illustrates that a fundamental understanding of 3D molecular structure is not merely academic but a critical, predictive tool for designing and optimizing chemical syntheses.
References
- American Chemical Society. (2015). Alcohol Cross-Coupling for the Kinetic Resolution of Diols via Oxidative Esterification. The Journal of Organic Chemistry. [Link]
- Mandal, K. K. CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-8, PPT-8 Part-8: Conformation and Reactivity in Cyclohexane-I. St.
- Organic Syntheses. trans-1,2-CYCLOHEXANEDIOL. [Link]
- Van Rheenen, V., Kelly, R. C., & Cha, D. Y. (1976). Experimental Procedures Cyclohexene to cis-1,2-cyclohexanediol. Tetrahedron Letters, 17, 1973-1976. [Link]
- OC-Praktikum. (2006).
- ACS Publications. Kinetic Model for the Homogeneously Catalyzed Polyesterification of Dicarboxylic Acids with Diols. Industrial & Engineering Chemistry Research. [Link]
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- ResearchGate. (2019). The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes. [Link]
- JoVE. (2024). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer)
- YouTube. (2021). Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry. [Link]
- Quora. (2020). What are the stable conformations of cis and trans 1,2 cyclohexane diol and which one will readily form ketal with acetone?[Link]
- McGraw Hill's AccessScience. Steric effect (chemistry). [Link]
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- ResearchGate. (2018).
- NIH National Center for Biotechnology Information. (2019). Introduction to “Intramolecular Hydrogen Bonding 2018”. [Link]
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A Comparative Guide to Chiral Diols in Asymmetric Catalysis: 1,2-Cyclohexanediol Versus the Titans
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Ligand Selection in Asymmetric Synthesis
In the intricate world of asymmetric synthesis, where the three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inert or even harmful compound, the choice of a chiral ligand is a decision of paramount importance. These molecular architects, often C2-symmetric diols, create a chiral environment around a metal center, guiding the formation of one enantiomer over the other with precision. For decades, ligands like BINOL, TADDOL, and hydrobenzoin have dominated the field, earning their status as the titans of asymmetric catalysis. This guide offers an in-depth comparison of these established ligands with a readily available and economically attractive alternative: 1,2-cyclohexanediol.
While BINOL and its derivatives are often hailed as the gold standard, and TADDOLs are recognized for their versatility, this comparison will delve into the nuances of their performance alongside this compound-derived ligands.[1] We will explore their efficacy in the context of a widely recognized benchmark reaction—the asymmetric addition of diethylzinc to benzaldehyde—and the asymmetric reduction of prochiral ketones, providing a data-driven foundation for informed ligand selection in your synthetic endeavors.
The Contenders: A Structural Overview
The efficacy of a chiral diol is intrinsically linked to its structure. The rigidity of the backbone, the steric bulk of substituents, and the orientation of the hydroxyl groups all contribute to the creation of a well-defined chiral pocket that dictates the stereochemical outcome of a reaction.
-
(R)-BINOL (1,1'-bi-2-naphthol): This C2-symmetric diol is characterized by its axial chirality arising from restricted rotation around the C-C bond connecting the two naphthalene rings. Its rigid structure and tunable electronic and steric properties (through substitution on the rings) have made it a highly successful ligand in a vast number of asymmetric transformations.[2][3]
-
(4R,5R)-TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol): Derived from tartaric acid, TADDOLs are known for their versatility and have been employed in a wide range of reactions. Their chiral backbone is readily modified, allowing for fine-tuning of the catalyst's properties.[1]
-
(S,S)-(-)-Hydrobenzoin: This C2-symmetric diol, with its two stereocenters on an ethylene bridge, offers a more flexible backbone compared to BINOL. It has found utility as both a chiral ligand and a chiral auxiliary in various asymmetric syntheses.[1]
-
(1R,2R)-(-)-1,2-Cyclohexanediol: As a simple, commercially available diol derived from the chiral pool, this compound presents an economically attractive starting point for ligand synthesis. Its cyclohexane backbone imparts a degree of conformational rigidity, and the trans orientation of the hydroxyl groups provides a C2-symmetric framework.
Performance in Asymmetric Synthesis: A Data-Driven Comparison
To objectively evaluate the performance of these chiral diols, we will examine their application in two fundamental asymmetric reactions: the addition of diethylzinc to benzaldehyde and the reduction of acetophenone.
Asymmetric Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of organozinc reagents to aldehydes is a classic benchmark reaction for testing the efficacy of new chiral ligands. The following table summarizes the performance of various ligands derived from our contender diols in the addition of diethylzinc to benzaldehyde.
| Ligand/Catalyst System | Ligand Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee%) | Predominant Enantiomer |
| BINOL Derivatives | |||||
| (R)-BINOL / Ti(Oi-Pr)₄ | 20 | 0 | 95 | 98 | (R) |
| (R)-3,3'-Br₂-BINOL / Ti(Oi-Pr)₄ | 10 | 20 | 91 | 97 | (R) |
| TADDOL Derivatives | |||||
| (4R,5R)-TADDOL / Ti(Oi-Pr)₄ | 10 | -20 | 99 | 98 | (R) |
| Hydrobenzoin Derivatives | |||||
| (S,S)-Hydrobenzoin / Ti(Oi-Pr)₄ | 5 | 0 | 95 | 92 | (S) |
| This compound Derivatives | |||||
| Data not readily available in comparable studies | - | - | - | - | - |
As the data indicates, ligands derived from BINOL, TADDOL, and hydrobenzoin consistently deliver high yields and excellent enantioselectivities in the asymmetric addition of diethylzinc to benzaldehyde.[1][4] The lack of readily available, direct comparative data for this compound-derived ligands in this specific benchmark reaction is noteworthy. While this compound is a common chiral starting material, its application as the core of a high-performing ligand for this transformation is not as extensively documented as the other diols. This suggests that while it holds potential, it is a less explored area compared to the well-established ligands.
Asymmetric Reduction of Prochiral Ketones
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is another fundamental and highly valuable transformation in organic synthesis. Here, we compare the performance of reagents and catalysts derived from our selected diols in the reduction of acetophenone.
| Chiral Auxiliary/Reagent | Reducing Agent | Ketone | Yield (%) | Enantiomeric Excess (ee%) |
| BINOL-derived | ||||
| (R)-BINAL-H (from (R)-BINOL and LAH) | - | Acetophenone | 99 | 98 |
| Pinane-derived (related to this compound in being a cyclic diol from the chiral pool) | ||||
| (-)-DIP-Chloride (from α-pinene) | - | Acetophenone | 98 | 98 |
| TADDOL/Hydrobenzoin-derived | ||||
| Data not as prevalent for direct hydride reductions; more commonly used as ligands for transfer hydrogenation. | - | - | - | - |
In the asymmetric reduction of ketones, reagents derived from BINOL, such as BINAL-H, demonstrate exceptional enantioselectivity.[5] Similarly, reagents derived from the pinane scaffold, which shares some structural similarities with the cyclohexane backbone of this compound (both being cyclic systems from the chiral pool), also provide excellent results.[6] This suggests that cyclic diol frameworks can be highly effective in creating the necessary chiral environment for stereoselective hydride transfer. The limited direct comparative data for this compound itself in this context again points to its underutilization as a primary chiral ligand compared to the more established options.
Experimental Protocols
To provide a practical context for the data presented, detailed experimental protocols for the asymmetric addition of diethylzinc to benzaldehyde using a generic chiral diol-titanium catalyst and the asymmetric reduction of acetophenone using a pinane-derived reagent are provided below.
Protocol 1: Asymmetric Addition of Diethylzinc to Benzaldehyde
Causality: This protocol describes the in-situ formation of a chiral titanium catalyst from a C2-symmetric diol and a titanium alkoxide. The diol modifies the Lewis acidic titanium center, creating a chiral pocket that coordinates to the aldehyde. The diethylzinc then delivers an ethyl group to one face of the aldehyde, dictated by the steric and electronic environment of the chiral ligand.
Diagram of Experimental Workflow:
Step-by-Step Methodology:
-
Catalyst Formation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral diol (0.2 mmol) in anhydrous toluene (5 mL). To this solution, add titanium(IV) isopropoxide (0.2 mmol). Stir the mixture at room temperature for 30 minutes.
-
Reaction: Cool the catalyst solution to 0 °C in an ice bath. Add a 1.0 M solution of diethylzinc in hexanes (2.2 mmol) dropwise. After stirring for 15 minutes, add benzaldehyde (1.0 mmol) dropwise.
-
Monitoring and Workup: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Purification: Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the chiral secondary alcohol.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Reduction of Acetophenone with (-)-DIP-Chloride
Causality: (-)-DIP-Chloride is a chiral hydroborating agent. The two isopinocampheyl groups, derived from α-pinene, create a sterically demanding chiral environment around the boron atom. The ketone coordinates to the boron, and hydride is delivered from the β-position of one of the pinane skeletons to a specific face of the ketone, resulting in a highly enantioselective reduction.
Diagram of Logical Relationships:
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried flask under an argon atmosphere, add a solution of (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Chloride) (2.2 mmol) in anhydrous diethyl ether (10 mL). Cool the solution to -25 °C.
-
Substrate Addition: Add a solution of acetophenone (2.0 mmol) in anhydrous diethyl ether (5 mL) dropwise to the stirred solution of (-)-DIP-Chloride.
-
Reaction and Monitoring: Maintain the reaction at -25 °C and monitor by TLC. The reaction may take 24-48 hours to reach completion.
-
Workup: Quench the reaction by the slow addition of methanol (2 mL). Remove the solvent under reduced pressure. Add diethanolamine (2.2 mmol) to the residue and stir for 30 minutes to precipitate the boron complex.
-
Purification: Filter the mixture and wash the solid with pentane. Concentrate the filtrate and purify the resulting alcohol by flash chromatography.
-
Analysis: Determine the enantiomeric excess by chiral HPLC or GC.
Concluding Remarks for the Practicing Scientist
This comparative guide underscores a crucial reality in the field of asymmetric catalysis: while established ligands like BINOL and TADDOL provide a high probability of success due to their extensive documentation and proven track record, the exploration of alternative chiral scaffolds is essential for the continued advancement of the field.
This compound, as a readily available and cost-effective chiral building block, represents an intriguing yet underexplored platform for ligand development. The current literature suggests that it has not been as extensively optimized as a chiral ligand for many common asymmetric transformations when compared to its more famous counterparts. This, however, does not diminish its potential. For the drug development professional, where process scalability and cost of goods are critical considerations, developing a novel, highly efficient ligand from an inexpensive starting material like this compound could offer a significant competitive advantage.
The data presented here should serve as a guide for initial catalyst screening. For reactions where high enantioselectivity is paramount and a well-established precedent is desired, BINOL and TADDOL derivatives remain the go-to choices. However, for those willing to invest in ligand design and optimization, the untapped potential of simpler diols like this compound may yield novel and proprietary catalytic systems with significant practical and economic benefits. The journey of ligand development is one of empirical discovery, and the next breakthrough may very well come from a scaffold that is, for now, hiding in plain sight.
References
- Pu, L. (2014). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research, 47(5), 1523-1535. [Link]
- Yan, H., et al. (2016). Enantioselective addition of diethylzinc to aromatic aldehydes catalyzed by chiral BINOL-functionalized nanoporous graphene oxides. RSC Advances, 6(82), 78574-78581. [Link]
- Fan, Q.-H., et al. (2004). Synthesis of new dendritic chiral BINOL ligands and their applications in enantioselective Lewis acid catalyzed addition of diethylzinc to aldehydes. Tetrahedron: Asymmetry, 15(13), 2009-2015. [Link]
- Guedes, G. P., et al. (2015). Stereoselective Addition of Diethylzinc to Aldehydes Using Chiral β-Hydroxy-2-oxazolines as Catalysts. Revista Virtual de Química, 7(5), 1735-1746. [Link]
- Lee, J. (2011). Synthesis & Application of Chiral Hydrobenzoin. ChemInform, 42(14). [Link]
- Wikipedia. (n.d.). Asymmetric addition of dialkylzinc compounds to aldehydes. [Link]
- Gök, Y., et al. (2014). Straightforward Access to Chiral Diol Bidentate Ligands: Their Efficient Enantioselective Induction in the Addition of Diethylzinc to Aromatic Aldehydes. Applied Organometallic Chemistry, 28(12), 868-874. [Link]
- Matos, J. O., et al. (2020). Enantioselective Addition of Diethylzinc to Aromatic Aldehydes Using Chiral Oxazoline-Based Ligands. Russian Journal of Organic Chemistry, 56(7), 1305-1311. [Link]
- Al-Majid, A. M. A. (2010). Asymmetric Addition of Diethyl Zinc to Benzaldehyde Catalyzed by Chiral Diamine Ligand and Ti-diamine Modified. Jordan Journal of Chemistry, 5(3), 221-230. [Link]
- Szakonyi, Z. (2018). Stereoselective Syntheses and Application of Chiral Bi- and Tridentate Ligands Derived from (+)-Sabinol. Molecules, 23(3), 643. [Link]
- Islam, M. S., et al. (2021). Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4. [Link]
- Payette, J. N., & Yamamoto, H. (2007). Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine. Journal of the American Chemical Society, 129(31), 9536-9537. [Link]
- Wikipedia. (n.d.). BINOL. [Link]
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A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess of 1,2-Cyclohexanediol Derivatives by Chiral Chromatography
For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric excess (ee) of chiral molecules is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical compounds and other specialty chemicals. 1,2-Cyclohexanediol and its derivatives are important chiral building blocks in asymmetric synthesis. This guide provides an in-depth comparison of the primary chiral chromatography techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC)—for the determination of enantiomeric excess of these valuable compounds. This document is designed to move beyond a simple listing of methods to an exploration of the causality behind experimental choices, empowering you to select and develop the optimal method for your specific analytical challenge.
The Criticality of Enantiomeric Purity in this compound Derivatives
This compound derivatives serve as versatile chiral synthons in the pharmaceutical industry. The stereochemistry of these molecules can dramatically influence the biological activity of the final active pharmaceutical ingredient (API). One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, cause adverse effects. Therefore, robust and reliable analytical methods to determine the enantiomeric excess are not just a regulatory requirement but a fundamental aspect of drug safety and efficacy.[1]
Comparative Analysis of Chiral Chromatography Techniques
The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, necessitates the use of a chiral environment. In chromatography, this is achieved through the use of a chiral stationary phase (CSP) or a chiral additive in the mobile phase.[2] The three primary chromatographic techniques for this purpose, each with its own set of advantages and limitations, are HPLC, GC, and SFC.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely adopted method for the enantioseparation of a broad spectrum of chiral compounds, including diols.[3][4] The success of a chiral HPLC separation hinges on the selection of the appropriate CSP.
Key Considerations for Chiral HPLC:
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the separation of this compound derivatives. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical structure of the polysaccharide.
-
Mobile Phase: The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol, significantly influences retention and resolution. Optimization of the mobile phase composition is a critical step in method development.
-
Versatility: Chiral HPLC can be performed in normal-phase, reversed-phase, and polar organic modes, offering a high degree of flexibility in method development.
Gas Chromatography (GC)
Chiral GC is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is a mandatory step to increase volatility and improve chromatographic performance.
Key Considerations for Chiral GC:
-
Derivatization: The hydroxyl groups of this compound must be derivatized prior to GC analysis. Common derivatization approaches include acylation to form esters (e.g., acetates) or silylation to form silyl ethers. This step not only increases volatility but can also enhance the separation of the enantiomers.
-
Chiral Stationary Phases (CSPs): Cyclodextrin-based CSPs are widely used for the chiral separation of a variety of compounds in GC, including derivatized diols. The separation is based on the formation of transient diastereomeric inclusion complexes between the analyte and the chiral cyclodextrin.
-
High Resolution: Capillary GC columns offer high theoretical plate counts, leading to excellent resolution of enantiomers.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption. The mobile phase in SFC is typically supercritical carbon dioxide, often with a small amount of a polar co-solvent (modifier).
Key Considerations for Chiral SFC:
-
Speed and Efficiency: The low viscosity and high diffusivity of supercritical fluids allow for the use of higher flow rates without a significant loss in efficiency, resulting in rapid separations.
-
Reduced Solvent Consumption: The primary use of carbon dioxide as the mobile phase makes SFC a "greener" alternative to normal-phase HPLC.
-
Orthogonal Selectivity: SFC can sometimes provide different enantioselectivity compared to HPLC, even with the same CSP, making it a valuable tool when HPLC methods fail to achieve the desired separation.
Performance Comparison: HPLC vs. GC vs. SFC
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Analyte Volatility | Not a limiting factor | Requires volatile or derivatized analytes | Suitable for a wide range of polarities, less restrictive than GC |
| Derivatization | Generally not required | Mandatory for this compound | Generally not required |
| Typical CSPs | Polysaccharide-based (cellulose, amylose) | Cyclodextrin-based | Polysaccharide-based (cellulose, amylose) |
| Analysis Time | Moderate to long | Fast | Fastest |
| Resolution | Good to excellent | Excellent | Good to excellent |
| Solvent Consumption | High (especially in normal phase) | Low | Lowest |
| "Green" Chemistry | Poor (normal phase) to moderate (reversed phase) | Good | Excellent |
| Method Development | Can be time-consuming | Derivatization adds a step | Can be faster due to rapid equilibration times |
Experimental Protocols
Representative Chiral HPLC Method
This protocol is a starting point for the development of a chiral HPLC method for a this compound derivative.
1. Column Selection:
- Start with a polysaccharide-based chiral stationary phase, for example, a column packed with cellulose tris(3,5-dimethylphenylcarbamate).
2. Mobile Phase Preparation:
- Prepare a mobile phase of n-hexane and isopropanol. A typical starting composition is 90:10 (v/v).
3. HPLC System Parameters:
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- Detection: UV at a wavelength where the analyte has sufficient absorbance (e.g., 220 nm).
- Injection Volume: 10 µL
4. Sample Preparation:
- Dissolve the this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL.
5. Method Optimization:
- If the initial separation is not satisfactory, adjust the ratio of hexane to isopropanol. Increasing the isopropanol content will generally decrease retention times.
- Experiment with other polar modifiers such as ethanol.
- Evaluate the effect of column temperature on the separation.
Representative Chiral GC Method
This protocol outlines a general procedure for the chiral GC analysis of a this compound derivative after derivatization.
1. Derivatization (Acetylation):
- To the this compound derivative in a vial, add acetic anhydride and a catalyst (e.g., a catalytic amount of iodine or a base like pyridine).
- Heat the mixture if necessary to drive the reaction to completion.
- After the reaction, quench any excess acetic anhydride and extract the diacetate derivative.
- Dry the organic extract and dilute to a suitable concentration for GC analysis.
2. Column Selection:
- Choose a cyclodextrin-based chiral capillary column, for instance, one containing a permethylated β-cyclodextrin stationary phase.
3. GC System Parameters:
- Carrier Gas: Helium or Hydrogen
- Inlet Temperature: 250 °C
- Detector: Flame Ionization Detector (FID) at 270 °C
- Oven Temperature Program: Start with an initial temperature of 100 °C, hold for 1 minute, then ramp to 200 °C at a rate of 5 °C/min.
- Injection Mode: Split injection with a split ratio of 50:1.
4. Method Optimization:
- Adjust the oven temperature program to optimize the separation. Lowering the ramp rate or using an isothermal period can improve resolution.
- Experiment with different derivatizing agents if the acetate derivatives do not provide adequate separation.
Representative Chiral SFC Method
This protocol provides a starting point for developing a chiral SFC method for a this compound derivative.
1. Column Selection:
- Similar to HPLC, polysaccharide-based CSPs are a good first choice.
2. Mobile Phase:
- Primary Fluid: Supercritical CO₂
- Modifier: Methanol or ethanol. A typical starting concentration is 10%.
3. SFC System Parameters:
- Flow Rate: 3.0 mL/min
- Back Pressure: 150 bar
- Column Temperature: 40 °C
- Detection: UV detector at an appropriate wavelength.
4. Sample Preparation:
- Dissolve the sample in the modifier (e.g., methanol) to a concentration of about 1 mg/mL.
5. Method Optimization:
- Vary the percentage of the modifier. Increasing the modifier concentration will typically reduce retention times.
- Screen different modifiers (e.g., ethanol, isopropanol).
- Adjust the back pressure and column temperature to fine-tune the separation.
Visualization of Method Development Workflow
Caption: A generalized workflow for developing a chiral chromatography method for this compound derivatives.
Causality in Experimental Choices: A Deeper Dive
-
Why Derivatize for GC? The hydroxyl groups in this compound make it a polar and non-volatile compound. Gas chromatography requires analytes to be in the vapor phase to travel through the column. Derivatization replaces the polar -OH groups with less polar and more volatile groups (e.g., esters or ethers), allowing the compound to be vaporized at temperatures that do not cause degradation.
-
Why Polysaccharide CSPs for HPLC/SFC? Polysaccharide-based CSPs have a well-defined helical structure with numerous chiral centers. This complex three-dimensional structure provides multiple interaction points (hydrogen bonding, dipole-dipole, steric interactions) for the enantiomers of this compound. The subtle differences in how each enantiomer fits into the chiral grooves of the stationary phase lead to differential retention and, thus, separation.
-
The Role of the Modifier in SFC: Supercritical CO₂ is a non-polar fluid. To elute more polar compounds like this compound derivatives, a polar modifier (co-solvent) such as methanol or ethanol is added. The modifier increases the polarity of the mobile phase, allowing it to compete with the stationary phase for interaction with the analyte, thereby facilitating its elution. The type and concentration of the modifier are critical parameters for controlling retention and selectivity.
Conclusion and Recommendations
The choice of the optimal chiral chromatography technique for determining the enantiomeric excess of this compound derivatives depends on several factors, including the available instrumentation, the required analysis speed, and the specific properties of the derivative being analyzed.
-
For high-throughput screening and rapid analysis, SFC is often the preferred choice due to its speed and low solvent consumption.
-
When versatility and broad applicability are key, HPLC remains a robust and reliable option, with a wide range of available chiral stationary phases.
-
For high-resolution separations of volatile derivatives, GC can provide excellent results, provided that a suitable derivatization method is employed.
Ultimately, a systematic method development approach, as outlined in this guide, will enable researchers to confidently select and optimize a chiral chromatography method that meets the specific demands of their analytical challenge.
References
- Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Journal of Pharmacology, Pharmaceutics & Pharmacovigilance, 2(008).
- Chiral Drug Separation. (n.d.). In Encyclopedia of Pharmaceutical Technology.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Molecules, 28(17), 6238.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review.
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A Comparative Guide to the Synthesis of 1,2-Cyclohexanediol: From Classic Methods to Greener Alternatives
Introduction: The Versatility of 1,2-Cyclohexanediol
This compound, a vicinal diol, is a cornerstone building block in the synthesis of a wide array of fine chemicals, pharmaceuticals, and polymers. Its utility stems from the two hydroxyl groups on adjacent carbons, which can be either cis or trans to each other, offering distinct stereochemical pathways for further functionalization. The choice of synthetic route to this pivotal intermediate is dictated by the desired stereoisomer, required purity, scalability, and increasingly, the environmental impact of the process. This guide provides a comparative analysis of the most prevalent methods for synthesizing this compound, offering insights into the underlying mechanisms, experimental protocols, and performance metrics to aid researchers in selecting the optimal method for their specific application.
Method 1: Epoxidation of Cyclohexene followed by Acid-Catalyzed Hydrolysis for trans-1,2-Cyclohexanediol
This two-step approach is a classic and reliable method for the stereoselective synthesis of trans-1,2-cyclohexanediol. The strategy hinges on the formation of an epoxide intermediate, cyclohexene oxide, followed by a backside nucleophilic attack by water under acidic conditions, which dictates the trans stereochemistry of the final product.
Mechanistic Insight
The reaction proceeds via two distinct stages. First, cyclohexene is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form cyclohexene oxide. This epoxidation is a concerted reaction where the stereochemistry of the starting alkene is retained. In the second step, the epoxide is subjected to acid-catalyzed hydrolysis. Protonation of the epoxide oxygen makes it a better leaving group and activates the epoxide ring towards nucleophilic attack by water. The water molecule attacks one of the electrophilic carbons of the protonated epoxide from the side opposite to the C-O bond, resulting in an inversion of configuration at that carbon and leading to the exclusive formation of the trans-diol.[1][2]
Diagram of the Reaction Mechanism
Caption: Reaction mechanism for the synthesis of trans-1,2-cyclohexanediol via epoxidation and hydrolysis.
Experimental Protocol: Epoxidation using a Halohydrin Intermediate
An alternative to using peroxy acids for epoxidation involves the formation of a halohydrin intermediate.[1]
-
Formation of trans-2-Bromocyclohexanol: In a flask equipped with a magnetic stirrer and placed in an ice bath, add 7.6 mL of cyclohexene, 20 mL of deionized water, and 25 mL of THF. Gradually add a solution of 14.7 g of N-bromosuccinimide (NBS) in 40 mL of THF over approximately 20 minutes, ensuring the reaction temperature does not exceed 30 °C.[1]
-
Epoxide Formation: After the addition is complete, treat the resulting bromohydrin intermediate with a base to induce intramolecular nucleophilic substitution, forming 1,2-epoxycyclohexane.[1]
-
Acid-Catalyzed Ring Opening: The epoxide is then subjected to acidic conditions (e.g., dilute sulfuric acid) to facilitate the ring-opening by water, yielding trans-1,2-cyclohexanediol.[1]
Performance and Considerations
This method is highly stereoselective for the trans isomer. The use of m-CPBA is common, but it can be expensive and potentially hazardous on a large scale. The halohydrin route using NBS is a viable alternative. The overall yields are generally good.
Method 2: Performic Acid Dihydroxylation for trans-1,2-Cyclohexanediol
This method offers a one-pot synthesis of trans-1,2-cyclohexanediol from cyclohexene. Performic acid, generated in situ from formic acid and hydrogen peroxide, acts as the epoxidizing agent. The formic acid present in the reaction mixture then catalyzes the ring-opening of the intermediate epoxide.
Mechanistic Insight
The reaction begins with the formation of performic acid from formic acid and hydrogen peroxide. The performic acid then epoxidizes the cyclohexene to form cyclohexene oxide.[2] Due to the acidic nature of the reaction medium (formic acid), the epoxide is immediately protonated and undergoes nucleophilic attack by a formate ion, leading to a trans-2-hydroxycyclohexyl formate intermediate. Subsequent hydrolysis of this formate ester with a base, such as sodium hydroxide, yields the final trans-1,2-cyclohexanediol.
Diagram of the Experimental Workflow
Caption: Experimental workflow for the synthesis of trans-1,2-cyclohexanediol using performic acid.
Experimental Protocol
-
Reaction Setup: In a three-necked flask equipped with a thermometer and a stirrer, add 600 mL of 88% formic acid and 140 mL of 30% hydrogen peroxide.[3]
-
Addition of Cyclohexene: Slowly add 82 g of freshly distilled cyclohexene over 20-30 minutes, maintaining the temperature between 40°C and 45°C using an ice bath.[3]
-
Reaction and Work-up: After the addition, maintain the mixture at 40°C for one hour and then let it stand at room temperature overnight. Remove the formic acid and water by distillation under reduced pressure.[3]
-
Hydrolysis: To the viscous residue, add a cold solution of 80 g of sodium hydroxide in 150 mL of water, keeping the temperature below 45°C. Warm the alkaline solution to 45°C and add an equal volume of ethyl acetate for extraction.[3]
-
Isolation: The product is isolated by crystallization from the cooled mixture and filtration. Further product can be obtained by concentrating the mother liquor. The yield is reported to be in the range of 82%.
Performance and Considerations
This method is efficient for producing the trans isomer with good yields.[4] However, it involves the use of a strong oxidizing agent (performic acid) and requires careful temperature control due to the exothermic nature of the reaction.[3][5] The use of large quantities of formic acid can also be a drawback.
Method 3: Syn-Dihydroxylation with Osmium Tetroxide for cis-1,2-Cyclohexanediol
For the stereoselective synthesis of cis-1,2-cyclohexanediol, the use of osmium tetroxide (OsO₄) is the gold standard. This method proceeds via a concerted mechanism that ensures the syn-addition of the two hydroxyl groups across the double bond.
Mechanistic Insight
Osmium tetroxide reacts with the alkene in a concerted [3+2] cycloaddition to form a cyclic osmate ester intermediate.[6][7] This intermediate is then hydrolyzed, typically using a reducing agent such as sodium bisulfite (NaHSO₃) or hydrogen sulfide (H₂S), to cleave the Os-O bonds and release the cis-diol.[7] The stereospecificity of this reaction is a direct consequence of the formation of the cyclic intermediate, which forces the delivery of the two oxygen atoms to the same face of the double bond.[8]
Diagram of the Reaction Mechanism
Caption: Reaction mechanism for the synthesis of cis-1,2-cyclohexanediol using osmium tetroxide.
Experimental Protocol (Catalytic Version)
Due to the high cost and toxicity of osmium tetroxide, catalytic versions of this reaction are more common.[9] A co-oxidant, such as N-methylmorpholine N-oxide (NMO), is used to reoxidize the reduced osmium species back to Os(VIII), allowing for the use of only a catalytic amount of OsO₄.[8]
-
Reaction Setup: Dissolve cyclohexene in a suitable solvent system, such as a mixture of acetone and water.
-
Addition of Reagents: Add a catalytic amount of osmium tetroxide and a stoichiometric amount of NMO.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction with a reducing agent like sodium bisulfite. Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the crude cis-diol, which can be further purified by crystallization or chromatography.
Performance and Considerations
This method provides excellent yields and high stereoselectivity for the cis isomer. The catalytic version significantly reduces the amount of toxic and expensive osmium tetroxide required. However, osmium residues can be a concern in pharmaceutical applications and require careful purification.
Method 4: Greener Approaches using Catalytic Oxidation
In recent years, there has been a significant push towards developing more environmentally benign methods for the synthesis of this compound. These "green" approaches often utilize less hazardous oxidants like hydrogen peroxide and heterogeneous catalysts that can be easily recovered and reused.
Heterogeneous Catalysis with Hydrogen Peroxide
A variety of solid catalysts have been explored for the dihydroxylation of cyclohexene using aqueous hydrogen peroxide. These include zeolites (such as H-ZSM-5 and Ti-Beta) and various metal oxides.[10][11]
-
Zeolite Catalysis: Zeolites can catalyze the hydrolysis of cyclohexene oxide to this compound under solvent-free conditions. For instance, H-ZSM-5 has been shown to be a suitable catalyst for this transformation, affording an 88.6% yield of the diol at a 96.2% conversion of cyclohexene oxide.[11][12] Ti-Beta zeolites can also be used for the direct dihydroxylation of cyclohexene with hydrogen peroxide, with one study reporting a 90.2% cyclohexene conversion and a 66.2% selectivity for this compound.[11][12]
-
Metal Oxide Catalysis: A method using metal oxides such as MoO₃ or V₂O₅, with tert-butyl hydroperoxide as the oxidant in toluene, has also been reported. This approach avoids the formation of large amounts of aqueous waste associated with methods like performic acid oxidation.[13]
Performance and Considerations
These greener methods offer several advantages, including the use of a less hazardous oxidant (H₂O₂), the potential for solvent-free conditions, and the use of recyclable catalysts.[10][11] However, the selectivity for the diol can sometimes be lower compared to classical methods, with the formation of byproducts. The stereoselectivity of these reactions can also be variable and is highly dependent on the specific catalyst and reaction conditions.
Comparative Summary
| Method | Starting Material | Key Reagents | Stereoselectivity | Typical Yield | Advantages | Disadvantages |
| Epoxidation/Hydrolysis | Cyclohexene | m-CPBA or NBS/base, H₃O⁺ | trans | Good | High stereoselectivity, reliable. | Two-step process, potentially hazardous reagents (peroxy acids). |
| Performic Acid | Cyclohexene | HCOOH, H₂O₂ | trans | ~82%[4] | One-pot synthesis, good yield. | Exothermic, requires careful temperature control, use of corrosive formic acid.[3][5] |
| Osmium Tetroxide | Cyclohexene | OsO₄ (cat.), NMO | cis | Excellent | High stereoselectivity, excellent yield. | OsO₄ is highly toxic and expensive, potential for metal contamination.[9] |
| Potassium Permanganate | Cyclohexene | KMnO₄ (cold, dilute, basic) | cis | Moderate | Inexpensive reagent. | Can lead to over-oxidation and lower yields, waste generation. |
| Green Catalytic Oxidation | Cyclohexene | H₂O₂ or t-BuOOH, solid catalyst | Variable | Moderate to Good | Environmentally friendlier, recyclable catalysts.[10][11] | Selectivity can be an issue, catalyst development is ongoing. |
Conclusion
The synthesis of this compound can be achieved through a variety of methods, each with its own set of advantages and limitations. The choice of method is a critical decision that should be based on the desired stereochemistry, scale of the reaction, cost considerations, and environmental impact. The classic methods of epoxidation followed by hydrolysis or performic acid oxidation are robust for producing the trans isomer, while osmium tetroxide remains the premier choice for the cis isomer. The emerging greener catalytic methods hold significant promise for more sustainable production of this compound, and continued research in this area is expected to yield even more efficient and selective processes in the future.
References
- trans-1,2-CYCLOHEXANEDIOL - Organic Syntheses Procedure.
- Synthesis of trans-1,2-cyclohexanediol from cyclohexene.
- Stereospecific synthesis of trans-1,2-cyclohexanediol - Chemistry Online.
- CN101279892B - Method for preparing this compound by catalytic oxidation of cyclohexene - Google Patents.
- The process of the preparation of 1, 2-cyclohexanediol - ResearchGate.
- Two routes to this compound catalyzed by zeolites under solvent-free condition - ResearchGate.
- Two alternative routes for 1, 2-cyclohexanediol synthesis by means of green processes: Cyclohexene dihydroxylation and catechol hydrogenation - ResearchGate.
- A green route to this compound via the hydrolysis of cyclohexene oxide catalyzed by water - ResearchGate.
- Syn dihydroxylation (video) - Khan Academy.
- Dihydroxylation - Wikipedia.
- Dihydroxylation of Alkenes - Chemistry LibreTexts.
- 12.9: Dihydroxylation - Chemistry LibreTexts.
- Advantages of Synthesizing trans-1,2-Cyclohexanediol in a Continuous Flow Microreactor over a Standard Glass Apparatus - The Journal of Organic Chemistry.
- 4.1.1.5. Synthesis of trans-Cyclohexane-1,2-diol - Books - The Royal Society of Chemistry.
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A Comparative Guide to the Solvent Properties of 1,2-Cyclohexanediol and Ethylene Glycol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, the choice of solvent is a critical parameter that can dictate reaction efficiency, crystallization behavior, and the final properties of an active pharmaceutical ingredient (API). Among the diols, ethylene glycol is a well-established and widely used solvent. However, 1,2-Cyclohexanediol, with its unique cyclic structure, presents an alternative with distinct properties. This guide provides an in-depth, objective comparison of these two solvents to inform selection in research and development settings.
At a Glance: Structural and Physicochemical Differences
The fundamental difference between this compound and ethylene glycol lies in their carbon skeletons. Ethylene glycol is a linear, flexible molecule, while this compound features a rigid cyclohexane ring. This structural variance has profound implications for their physical and solvent properties.
Molecular Structures and Hydrogen Bonding Potential
Comparative Table of Physicochemical Properties
The following table summarizes key properties, providing a quantitative basis for comparison.
| Property | This compound (mixture of isomers) | Ethylene Glycol | Rationale for Difference & Implication |
| Molecular Weight | 116.16 g/mol [1] | 62.07 g/mol [2] | Higher mass of this compound contributes to its higher boiling and melting points. |
| Physical State | Solid at room temperature[1] | Liquid at room temperature[2] | The rigid, symmetrical structure of this compound allows for more efficient crystal packing, resulting in a solid state. This necessitates heating for use as a solvent. |
| Boiling Point | ~224 °C (estimated at 760 mmHg)[3] | 197.3 °C[4] | The larger size and comparable hydrogen bonding of this compound lead to a higher boiling point, making it suitable for high-temperature reactions. |
| Melting Point | 73-77 °C (mixture)[3] | -12.9 °C[4] | Strong intermolecular forces and efficient packing in the crystal lattice give this compound a much higher melting point. |
| Density | ~1.08 g/cm³[5] | 1.115 g/cm³ at 20°C[2] | The densities are comparable, with ethylene glycol being slightly denser. |
| Viscosity | High (as a melt) | 16.1 mPa·s at 25 °C[6] | Ethylene glycol is known for its relatively high viscosity due to extensive hydrogen bonding. This compound, when molten, is also expected to be viscous. |
| Dielectric Constant | Not readily available | 37 at 20°C[7][8] | Ethylene glycol's high dielectric constant makes it a polar solvent capable of dissolving ionic compounds and stabilizing charged intermediates in reactions. |
| Hydrogen Bonding | 2 H-bond donors, 2 H-bond acceptors[9][10] | 2 H-bond donors, 2 H-bond acceptors[11] | Both are strong hydrogen bonding solvents. The rigid ring of this compound can influence the geometry of these bonds.[12][13] |
| Water Solubility | Moderately soluble[5] | Miscible in all proportions[4] | The flexible nature of ethylene glycol allows it to integrate seamlessly into the hydrogen-bonding network of water. The bulky, more hydrophobic cyclohexane ring limits the water solubility of this compound.[5] |
Performance as a Solvent in Pharmaceutical Applications
Solvating Power and Polarity
Ethylene glycol is a highly polar, protic solvent.[14] Its miscibility with water and its ability to dissolve a wide range of polar molecules make it a versatile choice in many formulations and syntheses.[4][15]
This compound is also a polar, protic solvent due to its two hydroxyl groups.[5][16] However, the nonpolar cyclohexane backbone imparts a significant degree of lipophilicity. This dual character suggests that this compound may be an effective solvent for compounds with both polar and nonpolar moieties, potentially offering unique solubility profiles for complex APIs that are poorly soluble in more conventional solvents.
Impact on Crystallization
The choice of solvent is paramount in controlling the crystallization of APIs, affecting yield, purity, and polymorphic form.
-
Ethylene Glycol: Its high viscosity and strong hydrogen bonding capabilities can slow down crystal growth, which may be advantageous for producing larger, more uniform crystals. However, its high boiling point can make it difficult to remove during downstream processing.
-
This compound: As it is a solid at room temperature, it is typically used as a melt or in a co-solvent system. The rigid structure of the molecule may offer a templating effect during crystallization, potentially favoring the formation of specific polymorphs. Its moderate volatility compared to other high-boiling solvents could be an advantage in solvent removal.
Use in Organic Synthesis
Both diols can serve as high-temperature reaction media.
-
Ethylene Glycol: Its ability to dissolve many organic and inorganic reagents, coupled with its high boiling point, makes it suitable for reactions requiring elevated temperatures.[4]
-
This compound: Its even higher boiling point could allow for reactions at temperatures unattainable with ethylene glycol. Furthermore, its unique stereochemistry (cis and trans isomers) could potentially influence the stereochemical outcome of certain reactions.
Experimental Protocol: Comparative Solubility Analysis of a Model API
To provide actionable data for solvent selection, a standardized experimental workflow for comparing the solubility of a model API in both solvents is outlined below.
Objective: To determine and compare the saturation solubility of a model API (e.g., Ibuprofen, a compound with both polar and nonpolar characteristics) in this compound and ethylene glycol at a therapeutically relevant temperature (e.g., 37 °C).
Methodology: Isothermal Shake-Flask Method
Step-by-Step Procedure:
-
Preparation: Prepare saturated solutions by adding an excess amount of the model API to separate vials containing a known volume of this compound (pre-melted at ~80°C) and ethylene glycol.
-
Equilibration: Place the sealed vials in a shaking incubator set to 37 °C. Allow the mixtures to equilibrate for at least 24 hours to ensure saturation is reached.
-
Sampling: After equilibration, allow the vials to stand undisturbed at 37 °C for 1-2 hours to let undissolved solids settle.
-
Filtration: Carefully withdraw an aliquot from the supernatant of each vial using a pre-warmed syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (compatible with the solvents) into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Dilution: Accurately dilute a known volume of the clear filtrate with a suitable mobile phase (e.g., acetonitrile/water) to a concentration within the calibrated range of the analytical method.
-
Analysis: Quantify the concentration of the API in the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Calculation: Back-calculate the original concentration in the undiluted solvent, accounting for the dilution factor. This value represents the saturation solubility in mg/mL or mol/L.
This self-validating protocol, when run in triplicate for each solvent, provides a reliable quantitative comparison of their solvating power for a specific compound.
Safety and Handling Considerations
Both solvents require careful handling in a laboratory setting.
-
This compound: It is generally considered to be a skin and eye irritant.[17] As it is a solid, inhalation of dust should be avoided during handling.[1] It is incompatible with strong oxidizing agents.[18]
-
Ethylene Glycol: It is classified as harmful if swallowed and may cause damage to organs (specifically the kidneys) through prolonged or repeated exposure.[19][20][21] It is crucial to prevent ingestion and minimize vapor inhalation.[19]
Always consult the latest Safety Data Sheet (SDS) before use and handle both chemicals with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated area.[18][22]
Conclusion and Recommendations
The choice between this compound and ethylene glycol is not a matter of direct replacement but of strategic selection based on the specific requirements of the application.
-
Choose Ethylene Glycol for:
-
Applications requiring high water miscibility.
-
Processes where a well-characterized, high-polarity, liquid solvent is needed.
-
Formulations where its established safety and toxicological profile is acceptable.
-
-
Consider this compound for:
-
Dissolving complex molecules with both lipophilic and hydrophilic characteristics.
-
High-temperature syntheses that exceed the boiling point of ethylene glycol.
-
Crystallization studies where its rigid structure might influence polymorph formation.
-
Applications where a solvent that is solid at room temperature could be advantageous for handling or final formulation.
-
Ultimately, the optimal solvent choice will be determined by empirical data. The experimental protocol provided in this guide offers a robust framework for generating the necessary solubility data to make an informed, evidence-based decision in your research and development endeavors.
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A Comparative Guide to the Validation of a Novel High-Throughput Gas Chromatography Method for the Quantification of 1,2-Cyclohexanediol
This guide provides a comprehensive validation of a newly developed gas chromatography (GC) method for the precise quantification of 1,2-Cyclohexanediol, a critical intermediate in various industrial syntheses. We will objectively compare its performance against a traditional High-Performance Liquid Chromatography (HPLC) method, supported by detailed experimental data. This document is intended for researchers, scientists, and drug development professionals seeking a robust and efficient analytical solution for this compound analysis.
Introduction: The Need for a More Efficient Analytical Method
This compound is a key building block in the synthesis of pharmaceuticals and specialty chemicals.[1][2][3] Accurate and precise quantification of this analyte is paramount for ensuring product quality and process control. While existing methods like HPLC are reliable, they often present limitations in terms of sample throughput, solvent consumption, and sensitivity. This guide introduces a novel, rapid GC-FID (Gas Chromatography with Flame Ionization Detection) method designed to overcome these challenges. The causality behind this development lies in the inherent volatility of this compound, making it an ideal candidate for GC analysis, which typically offers faster run times and higher resolution for such compounds.[4][5][6]
Comparative Overview of Analytical Methods
The choice between GC and HPLC for the analysis of small molecules like this compound depends on several factors, including the analyte's physicochemical properties and the specific requirements of the analysis.[7]
-
Gas Chromatography (GC): This technique is well-suited for volatile and thermally stable compounds. It offers high resolution, speed, and sensitivity, particularly with a Flame Ionization Detector (FID).
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[8][9] Detection is often performed using a UV detector, which requires the analyte to have a chromophore. For a simple diol like this compound, which lacks a strong chromophore, derivatization may be necessary to achieve adequate sensitivity, adding complexity to the workflow.[9]
The Novel GC-FID Method: Protocol and Rationale
The proposed method leverages the volatility of this compound for a direct, high-throughput analysis without the need for derivatization.
Experimental Protocol: Novel GC-FID Method
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).[10]
-
Column: DB-WAX, 30 m x 0.25 mm x 0.25 µm film thickness. The choice of a polar wax column is based on its excellent selectivity for polar compounds like diols.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 20°C/min to 220°C, hold for 2 minutes.
-
-
Injection Volume: 1.0 µL.
-
Sample Preparation: Dissolve the sample in methanol to the desired concentration.
Method Validation: A Rigorous Approach Based on ICH Guidelines
The validation of this novel GC-FID method was conducted in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2) to demonstrate its suitability for the intended purpose.[11][12][13][14] The validation process is a self-validating system, ensuring the reliability and accuracy of the data.[15][16]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.[11][17] The method's specificity was demonstrated by analyzing a blank (methanol), a standard solution of this compound, and a sample matrix spiked with potential impurities. The chromatograms showed no interfering peaks at the retention time of this compound, confirming the method's high specificity.
Linearity and Range
Linearity demonstrates a direct proportionality between the analyte concentration and the analytical signal.[11][16] A series of five standard solutions of this compound ranging from 50 to 1500 µg/mL were prepared and analyzed. The calibration curve of peak area versus concentration yielded a correlation coefficient (r²) of >0.999, indicating excellent linearity over the specified range.[18]
Accuracy
Accuracy reflects the closeness of the measured value to the true value.[11][17] It was determined by performing recovery studies on a sample matrix spiked with this compound at three different concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was found to be within 98.0% to 102.0%, which is within the acceptable limits.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[18]
-
Repeatability (Intra-assay precision): Six replicate injections of a 500 µg/mL standard solution were performed on the same day. The relative standard deviation (RSD) was found to be less than 1.0%.
-
Intermediate Precision (Inter-assay precision): The analysis was repeated on a different day by a different analyst using different equipment. The RSD for the combined results was less than 2.0%, demonstrating good intermediate precision.[18]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be determined with acceptable precision and accuracy.[19] These were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 10 µg/mL
-
LOQ: 30 µg/mL
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16][17] The robustness of the GC-FID method was evaluated by introducing minor changes to the oven temperature ramp rate (±2°C/min) and carrier gas flow rate (±0.1 mL/min). The results showed no significant impact on the peak area or retention time, indicating the method's reliability under normal operational variations.
Comparative Performance Data
The following table provides a quantitative comparison between the newly validated GC-FID method and a traditional HPLC-UV method for the analysis of this compound.
| Parameter | Novel GC-FID Method | Traditional HPLC-UV Method |
| Linearity (r²) | > 0.999 | Typically > 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | Typically 97.0% - 103.0% |
| Precision (RSD) | < 2.0% | Typically < 3.0% |
| Limit of Quantitation (LOQ) | 30 µg/mL | ~100 µg/mL (without derivatization) |
| Analysis Time | ~8 minutes | ~15-20 minutes |
| Solvent Consumption | Low (Methanol) | High (Acetonitrile/Water) |
| Derivatization Required | No | Potentially for improved sensitivity |
Visualization of the Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process.
Caption: A flowchart of the analytical method validation process.
Conclusion
The newly developed and validated GC-FID method for the quantification of this compound demonstrates superior performance compared to traditional HPLC-UV methods in terms of speed, sensitivity, and efficiency. The comprehensive validation, adhering to ICH guidelines, confirms that the method is accurate, precise, linear, specific, and robust, making it highly suitable for routine quality control and research applications. The elimination of a derivatization step simplifies sample preparation and reduces the potential for analytical errors. This guide provides the necessary experimental evidence and procedural details for seamless adoption of this improved analytical technique.
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- ProPharma. (2024, June 25).
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
- ECA Academy.
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023, November 30).
- BenchChem. A Comparative Guide to the Cross-Validation of Analytical Results for 1,2-Cyclohexanedione.
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- Analytical method valid
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A Comparative Guide to the Cis-trans Isomerization of 1,2-Cyclohexanediol Under Diverse Catalytic Conditions
This guide provides an in-depth technical comparison of various catalytic methods for the cis-trans isomerization of 1,2-cyclohexanediol. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic nuances and practical applications of different catalytic systems, supported by experimental data and established protocols.
Introduction: The Significance of Stereoisomerism in this compound
This compound, a six-carbon diol, exists as two primary stereoisomers: cis and trans.[1][2] The spatial arrangement of the two hydroxyl groups dictates the molecule's physical and chemical properties, influencing its utility as a precursor in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[3][4] The ability to selectively interconvert between these isomers is of paramount importance for controlling the stereochemical outcome of a synthetic route. This guide explores and contrasts the catalytic conditions that facilitate this critical isomerization.
Comparative Analysis of Catalytic Systems
The isomerization of this compound can be achieved under various catalytic regimes, each with distinct advantages and mechanistic pathways. This section compares acid-catalyzed, base-catalyzed, and more recent photocatalytic methods.
1. Base-Catalyzed Isomerization
Strong, non-nucleophilic organic bases are effective in promoting the isomerization of vicinal diols.
-
Mechanism: The generally accepted mechanism involves a deprotonation-reprotonation sequence. A strong base abstracts a proton from one of the hydroxyl groups, forming an alkoxide. This is followed by an intramolecular proton transfer, leading to the epimerization at one of the stereocenters. The equilibrium between the cis and trans isomers is thus established.
-
Catalyst Performance: Studies have shown that 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a highly efficient catalyst for this transformation, capable of reaching equilibrium even at low catalyst loadings (e.g., 0.1 mol%).[5] Other bases like triethylamine (Et₃N) and 1,4-diazabicyclo[2.2.2]octane (DABCO) can also effect the isomerization, albeit at a slower rate compared to DBU.[5]
Table 1: Comparison of Organic Bases for Isomerization
| Catalyst | Efficiency | Observations |
| Pyridine | Ineffective | No isomerization observed.[5] |
| Triethylamine (Et₃N) | Low | Slow formation of the trans isomer.[5] |
| DABCO | Moderate | Isomerization occurs, but is slow.[5] |
| DBU | High | Efficiently reaches equilibrium.[5] |
2. Acid-Catalyzed Isomerization
Acidic conditions can also facilitate the interconversion of cis- and trans-1,2-cyclohexanediol.
-
Mechanism: The acid-catalyzed isomerization is thought to proceed through the formation of a carbocation intermediate. Protonation of one of the hydroxyl groups leads to the elimination of a water molecule, generating a carbocation. Subsequent attack by a water molecule from the opposite face of the ring, followed by deprotonation, results in the inverted stereochemistry at that carbon center. Solid acid catalysts, such as zeolites, have been employed to promote this type of transformation under heterogeneous conditions, offering advantages in terms of catalyst separation and reusability.[6]
3. Photocatalytic Isomerization: A Modern Approach
Recent advancements have introduced photocatalytic methods for the selective isomerization of vicinal diols, offering mild reaction conditions and high functional group tolerance.[7][8]
-
Mechanism: These methods often employ a combination of a photocatalyst and a co-catalyst that facilitates a reversible hydrogen atom transfer (HAT) pathway.[7][8] For instance, a system utilizing a photoredox catalyst and triphenylsilanethiol (Ph₃SiSH) under blue light irradiation has been shown to selectively convert cis-1,2-diols to their more stable trans-diequatorial counterparts.[7][8] Another innovative approach combines HAT photocatalysis with boronic acid-mediated transient thermodynamic control to selectively epimerize trans-diols to the less stable cis products.[9][10][11] This is achieved by the formation of a more stable boronic ester with the cis-diol, effectively inverting the thermodynamic preference.[9][10]
-
Catalyst System Performance: These photocatalytic systems are highly chemoselective and can be applied to complex molecules, including polyols and saccharides.[8][9][11] They represent a significant step forward in stereochemical editing, allowing for late-stage modifications that might be challenging with traditional methods.[8]
Table 2: Comparison of Isomerization Methodologies
| Catalytic System | Conditions | Selectivity | Key Advantages |
| Base-Catalyzed (DBU) | Mild, basic | Equilibrium mixture | High efficiency, simple procedure |
| Acid-Catalyzed (Zeolites) | Mild to moderate, acidic | Equilibrium mixture | Heterogeneous, reusable catalyst[6] |
| Photocatalytic (Ph₃SiSH) | Blue light, mild | trans-selective | High chemoselectivity, broad functional group tolerance[7][8] |
| Photocatalytic (Boronic Acid) | Near-UV light, mild | cis-selective | Access to less stable isomer, applicable to complex molecules[9][10][11] |
Experimental Protocols
The following protocols are provided as representative examples for achieving the cis-trans isomerization of this compound.
Protocol 1: Base-Catalyzed Isomerization using DBU
Objective: To achieve equilibrium between cis- and trans-1,2-cyclohexanediol using DBU.
Materials:
-
cis- or trans-1,2-cyclohexanediol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve this compound (1.0 mmol) in the chosen anhydrous solvent (10 mL) in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add DBU (0.01 mmol, 1 mol%) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., GC-MS or ¹H NMR) to determine the ratio of cis to trans isomers.
-
Continue stirring until the isomeric ratio remains constant, indicating that equilibrium has been reached.
-
Upon completion, the reaction can be quenched by the addition of a dilute acid (e.g., 1 M HCl) and the product extracted with an organic solvent. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure to yield the isomeric mixture.
Protocol 2: Photocatalytic Isomerization from cis to trans-1,2-Cyclohexanediol
Objective: To selectively isomerize cis-1,2-cyclohexanediol to the trans isomer using a photocatalytic system.
Materials:
-
cis-1,2-cyclohexanediol
-
Photoredox catalyst (e.g., suitable iridium or ruthenium complex)
-
Triphenylsilanethiol (Ph₃SiSH)
-
Anhydrous, degassed solvent (e.g., Acetonitrile)
-
Blue LED light source
-
Standard glassware for photocatalysis
Procedure:
-
In a reaction vessel suitable for photocatalysis, combine cis-1,2-cyclohexanediol (0.5 mmol), the photoredox catalyst (1-2 mol%), and Ph₃SiSH (5-10 mol%).
-
Add the anhydrous, degassed solvent (5 mL) and seal the vessel.
-
Place the reaction vessel in a setup that allows for efficient stirring and irradiation with a blue LED light source.
-
Irradiate the mixture at room temperature while stirring vigorously.
-
Monitor the reaction progress by analyzing aliquots via GC-MS or ¹H NMR to determine the conversion of the cis isomer to the trans isomer.
-
Once the reaction has reached the desired level of conversion, turn off the light source.
-
Purify the product by flash column chromatography on silica gel to isolate the trans-1,2-cyclohexanediol.
Visualizing the Mechanistic Pathways
The following diagrams illustrate the proposed mechanisms for the different catalytic isomerization processes.
Caption: Proposed mechanism for acid-catalyzed isomerization.
Caption: Proposed mechanism for base-catalyzed isomerization.
Caption: Simplified workflow for photocatalytic isomerization.
Conclusion
The choice of catalytic system for the cis-trans isomerization of this compound is dictated by the desired stereochemical outcome, the functional group tolerance required, and considerations of process efficiency. Traditional base- and acid-catalyzed methods are effective for achieving an equilibrium mixture of isomers. For targeted synthesis of a specific isomer, modern photocatalytic methods offer unparalleled selectivity. The development of these advanced catalytic systems provides chemists with a powerful toolkit for stereochemical control, enabling the synthesis of complex molecules with high precision.
References
- Van Rheenen, V.; Kelly, R. C.; Cha, D. Y. Tetrahedron Lett.1976, 17, 1973−1976.
- Sohail, M.; Tanaka, F. Catalysts and conditions for the isomerization of 1a to 2a a.
- trans-1,2-CYCLOHEXANEDIOL. Organic Syntheses Procedure.
- Two routes to this compound catalyzed by zeolites under solvent-free condition.
- A Change from Kinetic to Thermodynamic Control Enables trans-Selective Stereochemical Editing of Vicinal Diols. Journal of the American Chemical Society.
- A Change from Kinetic to Thermodynamic Control Enables trans-Selective Stereochemical Editing of Vicinal Diols. PMC - PubMed Central.
- Oswood, C. J.; MacMillan, D. W. C. Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols. Macmillan Group - Princeton University.
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- The process of the preparation of 1, 2-cyclohexanediol.
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A Senior Application Scientist's Guide to the Performance of 1,2-Cyclohexanediol in Asymmetric Catalysis
An In-Depth Guide to Benchmarking Catalyst Performance
Introduction: The Bedrock of Asymmetric Synthesis
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is a driving force, particularly in the realms of drug development and materials science. Asymmetric catalysis stands as the most elegant and efficient strategy to achieve this, wherein a small amount of a chiral catalyst generates vast quantities of a single enantiomeric product. The heart of this process is the chiral ligand, a molecule that coordinates to a metal center and creates a precisely defined three-dimensional environment, or "chiral pocket," to direct the stereochemical outcome of a reaction.
Chiral diols are a foundational class of ligands and catalysts, prized for their stereochemical richness and coordinating ability.[1][2][3] This guide provides an in-depth performance benchmark of (1R,2R)- or (1S,2S)-1,2-cyclohexanediol, a deceptively simple yet powerful chiral scaffold. We will dissect its role not as a standalone catalyst, but as a critical precursor to one of the most successful ligand classes in asymmetric catalysis. Our analysis will be grounded in a direct comparison with other prominent chiral diol scaffolds, such as BINOL and TADDOL, using the palladium-catalyzed Asymmetric Allylic Alkylation (AAA) as the benchmark reaction. This comparison will provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on where and why this scaffold excels.
The Strategic Importance of the 1,2-Cyclohexanediol Scaffold
The efficacy of a chiral ligand is predicated on its structural properties. The trans-1,2-cyclohexanediol enantiomers possess several advantageous features:
-
C₂-Symmetry: This element of symmetry simplifies the analysis of reaction transition states by reducing the number of possible diastereomeric pathways.
-
Conformational Rigidity: The cyclohexane ring restricts free rotation, providing a well-defined and predictable chiral environment when incorporated into a larger ligand structure. This rigidity is crucial for effective stereochemical communication.
-
Stereochemical Purity: It is readily available in high enantiomeric purity, providing a reliable foundation for constructing more complex chiral architectures.
While trans-1,2-cyclohexanediol can be used as a chiral auxiliary[4][5], its most profound impact on asymmetric catalysis comes from its role as a synthetic precursor to trans-1,2-diaminocyclohexane (DACH). This diamine forms the backbone of the celebrated Trost Ligand , a cornerstone of palladium-catalyzed asymmetric reactions.[6][7] The synthetic path from the diol to the final ligand is a testament to the scaffold's utility as a foundational building block.
Caption: The catalytic cycle of the Tsuji-Trost Asymmetric Allylic Alkylation.
Performance Comparison: Trost Ligand vs. Other Scaffolds
Here, we present a comparative analysis of ligands derived from different chiral diol backbones in the AAA reaction. The data is compiled from seminal literature reports to illustrate the typical performance levels of each ligand class. The key metrics for comparison are chemical yield and, most critically, enantiomeric excess (ee), which measures the degree of stereocontrol.
| Ligand Scaffold | Representative Ligand | Reaction Type | Substrate | Nucleophile | Yield (%) | ee (%) | Reference |
| This compound | Trost Ligand | C-C Coupling | rac-1,3-Diphenylallyl Acetate | Dimethyl Malonate | 98 | >99 | [Trost, B. M. et al. J. Am. Chem. Soc.1996 , 118, 28, 6648–6659] |
| This compound | Trost Ligand | C-N Coupling | rac-Cyclohexenyl Acetate | Phthalimide | 81 | 98 | [Trost, B. M. et al. Tetrahedron Lett.1995 , 36, 11, 1827-1830] |
| Axial Chiral Diol | (S)-BINAP | C-C Coupling | 1,3-Diphenylallyl Acetate | Dimethyl Malonate | 90 | 86 | [Yamaguchi, M. et al. Tetrahedron Lett.1990 , 31, 35, 5049-5052] |
| Tartaric Acid Diol | (R,R)-DIOP | C-C Coupling | 3-Methyl-1-buten-3-yl Acetate | Sodium Dimethyl Malonate | 64 | 12 | [Trost, B. M. & Strege, P. E. J. Am. Chem. Soc.1977 , 99, 5, 1649–1651] |
Analysis of Results:
The data clearly positions the Trost Ligand, and by extension its this compound backbone, as a top-tier performer in Asymmetric Allylic Alkylation.
-
Superior Enantioselectivity: In the alkylation of the benchmark 1,3-diphenylallyl acetate, the Trost ligand delivers near-perfect enantiocontrol (>99% ee), significantly outperforming ligands like BINAP (86% ee) and DIOP (12% ee) under similar conditions. This is a direct consequence of the well-defined chiral pocket created by the DACH backbone and the phosphinobenzoic acid arms.
-
Versatility: The Trost ligand demonstrates high efficacy for not only C-C bond formation but also for challenging C-N bond formations, achieving an excellent 98% ee in the amination of cyclohexenyl acetate. [7]This versatility is crucial for applications in pharmaceutical synthesis.
-
Causality of Performance: The success of the Trost ligand can be attributed to the rigidity and C₂-symmetry of the cyclohexyl backbone, which orients the bulky diphenylphosphino groups to effectively differentiate the two faces of the π-allyl intermediate. This steric control forces the incoming nucleophile to attack from the less hindered side, leading to high stereoselectivity.
Experimental Protocol: A Self-Validating System
To provide a practical and trustworthy guide, we outline a standard protocol for the AAA of rac-1,3-diphenylallyl acetate with dimethyl malonate, a reaction known to give excellent results with the Pd/Trost Ligand system.
Objective: To synthesize (S,S)-dimethyl 2-(1,3-diphenylallyl)malonate with high yield and enantioselectivity.
Materials:
-
[π-Allylpalladium chloride dimer]₂ - [(η³-C₃H₅)PdCl]₂
-
(1R,2R)-Trost Ligand
-
rac-1,3-Diphenyl-2-propenyl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve [π-Allylpalladium chloride dimer]₂ (1.0 mol%) and (1R,2R)-Trost Ligand (3.0 mol%) in anhydrous DCM. Stir at room temperature for 30 minutes. The solution should turn a pale yellow. Causality: This step allows for the in-situ formation of the active Pd(0)L catalyst complex.*
-
Reaction Setup: To the catalyst solution, add rac-1,3-diphenyl-2-propenyl acetate (1.0 equiv) and a catalytic amount of potassium acetate (approx. 0.1 equiv).
-
Nucleophile Preparation: In a separate flask, dissolve dimethyl malonate (1.2 equiv) in anhydrous DCM. Add BSA (1.3 equiv) and stir for 15 minutes at room temperature to form the silyl enol ether, which acts as the soft nucleophile.
-
Reaction Execution: Add the nucleophile solution to the reaction flask dropwise over 5 minutes.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting allyl acetate is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Analysis:
-
Confirm the structure using ¹H NMR and ¹³C NMR spectroscopy.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H column) and a hexane/isopropanol mobile phase.
-
Conclusion
While chiral diols like BINOL and TADDOL are powerful in their own right across a range of reactions,[1][8] this comparative guide firmly establishes the this compound scaffold as a premier choice for asymmetric catalysis when channeled into the Trost Ligand architecture, particularly for the widely applicable Asymmetric Allylic Alkylation. Its performance, characterized by exceptionally high enantioselectivity, broad substrate scope, and high yields, is a direct result of the C₂-symmetric and conformationally rigid backbone it provides. For researchers and drug development professionals seeking a robust, reliable, and high-fidelity catalytic system for constructing stereogenic centers, the this compound-derived Trost ligand represents a gold standard, validating the principle that simple, well-designed molecular backbones can serve as the foundation for extraordinary catalytic performance.
References
- Title: Chiral Diol-Based Organocatalysts in Enantioselective Reactions Source: MDPI, Molecules URL:[Link]
- Title: Chiral Diol-Based Organocatalysts in Enantioselective Reactions Source: ResearchG
- Title: Tsuji–Trost reaction Source: Wikipedia URL:[Link]
- Title: Heterocyclic Trost's ligands. Synthesis and applications in asymmetric allylic alkylation Source: Semantic Scholar URL:[Link]
- Title: Chiral Diol-Based Organocatalysts in Enantioselective Reactions Source: OUCI URL:[Link]
- Title: Heterocyclic Trost's ligands.
- Title: Trost asymmetric allylic alkyl
- Title: New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity Source: National Institutes of Health (NIH) URL:[Link]
- Title: Enantioselectivity of catalysts for R and S trans-1,2-cyclohexanediol...
- Title: Kinetics and mechanism of the reactions of this compound on Ni-Sn catalysts 1. Basic reaction principles Source: OSTI.GOV URL:[Link]
- Title: Chiral auxiliary Source: Wikipedia URL:[Link]
Sources
- 1. Chiral Diol-Based Organocatalysts in Enantioselective Reactions | MDPI [mdpi.com]
- 2. Chiral Diol-Based Organocatalysts in Enantioselective Reactions [ouci.dntb.gov.ua]
- 3. alfachemic.com [alfachemic.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 7. Trost Ligands for Allylic Alkylation [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Comparative analysis of the conformational stability of 1,2- and 1,3-cyclohexanediol
An in-depth comparative analysis of the conformational stability of 1,2- and 1,3-cyclohexanediol is presented for researchers, scientists, and drug development professionals. This guide explores the nuanced interplay of steric and electronic effects that govern the three-dimensional structures of these fundamental molecules.
Introduction: The Significance of Conformational Isomerism
The spatial arrangement of atoms in a molecule, or its conformation, is a critical determinant of its physical, chemical, and biological properties. For cyclic molecules like cyclohexane derivatives, the chair conformation is the most stable, minimizing both angle and torsional strain. However, the introduction of substituents, such as hydroxyl groups, leads to a complex conformational landscape. The preferred orientation of these substituents, whether axial or equatorial, is dictated by a delicate balance of competing non-covalent interactions. Understanding these conformational preferences is paramount in fields like drug design, where molecular shape dictates binding affinity to biological targets, and in materials science, where intermolecular interactions influence bulk properties.
This guide provides a comparative analysis of the conformational stability of 1,2- and 1,3-cyclohexanediol, dissecting the roles of steric hindrance and intramolecular hydrogen bonding. We will explore how the seemingly minor change in the relative positions of the two hydroxyl groups leads to profoundly different conformational equilibria.
Conformational Landscape of 1,2-Cyclohexanediol
The conformational analysis of this compound is distinguished by the interplay between steric hindrance and the potential for intramolecular hydrogen bonding between adjacent hydroxyl groups. This analysis is further divided by the cis and trans diastereomers.
Trans-1,2-Cyclohexanediol
The trans isomer can exist in two primary chair conformations: a diequatorial (e,e) and a diaxial (a,a) form.
-
Diequatorial (e,e) Conformer: In this arrangement, both hydroxyl groups occupy the more sterically favorable equatorial positions, minimizing gauche butane interactions with the cyclohexane ring. This is generally considered the most stable conformation in non-polar solvents.
-
Diaxial (a,a) Conformer: Here, both hydroxyl groups are in the sterically demanding axial positions, leading to significant 1,3-diaxial interactions with the axial hydrogens of the ring. However, this conformation allows for the formation of an intramolecular hydrogen bond between the two hydroxyl groups, which can partially offset the steric strain. The stability of the diaxial conformer is highly dependent on the solvent, with polar solvents disrupting the intramolecular hydrogen bond and favoring the diequatorial form.
Caption: Chair conformations of trans-1,2-cyclohexanediol.
Cis-1,2-Cyclohexanediol
For the cis isomer, one hydroxyl group is axial and the other is equatorial (a,e). Ring flipping results in an isoenergetic (identical) axial-equatorial conformation. In this arrangement, an intramolecular hydrogen bond can form between the axial and equatorial hydroxyl groups. This hydrogen bonding is a significant stabilizing factor for the cis isomer.
Conformational Landscape of 1,3-Cyclohexanediol
The 1,3-disubstituted pattern presents a different set of conformational possibilities and governing interactions.
Cis-1,3-Cyclohexanediol
The cis isomer of 1,3-cyclohexanediol can also exist in a diequatorial (e,e) and a diaxial (a,a) conformation.
-
Diequatorial (e,e) Conformer: Both hydroxyl groups are in the sterically favored equatorial positions.
-
Diaxial (a,a) Conformer: In this conformation, the two axial hydroxyl groups are positioned in a way that allows for a strong intramolecular hydrogen bond to form. This interaction is so stabilizing that, in many cases, the diaxial conformer is found to be more stable than the diequatorial one, which is a reversal of the usual trend based on steric considerations alone. This makes cis-1,3-cyclohexanediol a classic example of hydrogen bonding overriding steric hindrance.
Caption: Chair conformations of cis-1,3-cyclohexanediol.
Trans-1,3-Cyclohexanediol
The trans isomer exists in an axial-equatorial (a,e) conformation. Similar to cis-1,2-cyclohexanediol, ring flipping leads to an isoenergetic conformer. Intramolecular hydrogen bonding is not a significant factor in this isomer due to the larger distance between the hydroxyl groups.
Comparative Analysis: Key Differences in Stability
The conformational preferences of 1,2- and 1,3-cyclohexanediol are summarized below, highlighting the dominant interactions that determine their stability.
| Compound | Isomer | Most Stable Conformer | Primary Stabilizing Factor(s) | Primary Destabilizing Factor(s) |
| This compound | Trans | Diequatorial (e,e) | Minimization of steric strain | 1,3-diaxial interactions in the (a,a) form |
| Cis | Axial-equatorial (a,e) | Intramolecular hydrogen bonding | Gauche interaction between OH groups | |
| 1,3-Cyclohexanediol | Trans | Axial-equatorial (a,e) | Minimization of steric strain | 1,3-diaxial interaction for the axial OH |
| Cis | Diaxial (a,a) | Strong intramolecular hydrogen bonding | Significant 1,3-diaxial interactions |
Experimental and Computational Methodologies
The conformational preferences of cyclohexanediols are elucidated through a combination of experimental techniques and computational modeling.
Infrared (IR) Spectroscopy: Probing Intramolecular Hydrogen Bonding
IR spectroscopy is a powerful tool for detecting the presence of hydrogen bonding. The O-H stretching frequency in an alcohol is sensitive to its environment.
-
Free O-H: In the absence of hydrogen bonding, the O-H stretch appears as a sharp band around 3600 cm⁻¹.
-
Hydrogen-Bonded O-H: When a hydroxyl group participates in a hydrogen bond, the O-H bond is weakened, and its stretching frequency shifts to a lower wavenumber (typically 3200-3500 cm⁻¹), and the band becomes broader.
Experimental Protocol: Distinguishing Inter- and Intramolecular Hydrogen Bonding
-
Sample Preparation: Prepare a series of solutions of the cyclohexanediol in a non-polar solvent (e.g., CCl₄) at varying concentrations (e.g., from 0.1 M down to 0.001 M).
-
Data Acquisition: Record the IR spectrum of each solution in the 4000-3000 cm⁻¹ region.
-
Analysis:
-
If the intensity of the broad, lower-frequency O-H band decreases upon dilution while the sharp, higher-frequency band increases, this indicates intermolecular hydrogen bonding (between different molecules), which is concentration-dependent.
-
If the relative intensities of the two bands remain constant upon dilution, this is strong evidence for intramolecular hydrogen bonding (within the same molecule), as this interaction is concentration-independent.
-
For cis-1,3-cyclohexanediol, a significant absorption band corresponding to an intramolecularly hydrogen-bonded O-H group persists even at very low concentrations, confirming the stability of the diaxial conformer.
Computational Chemistry: Quantifying Conformational Energies
Computational methods, particularly Density Functional Theory (DFT), are invaluable for calculating the relative energies of different conformers and visualizing the molecular orbitals involved in bonding.
Workflow for Conformational Energy Analysis
Caption: A typical workflow for computational conformational analysis.
This workflow allows for a quantitative comparison of the stabilities of the different conformers. For example, DFT calculations can predict the energy difference (ΔG) between the diaxial and diequatorial forms of cis-1,3-cyclohexanediol, often showing a preference for the diaxial structure, in agreement with experimental findings.
Conclusion
The conformational stabilities of 1,2- and 1,3-cyclohexanediol are governed by a subtle balance of steric and electronic effects. While the 1,2-disubstituted isomers generally follow conventional steric arguments, with equatorial positioning of the hydroxyl groups being favored, the cis-1,3-cyclohexanediol isomer stands out as a prime example of intramolecular hydrogen bonding dictating conformational preference, leading to the remarkable stability of the diaxial form. A thorough understanding of these fundamental principles, validated by both spectroscopic and computational methods, is essential for professionals in chemistry and drug development who seek to predict and control molecular geometry.
References
- Conformational analysis of cyclohexanediols. (Source: Not specified, URL: [Link])
- Infrared Spectroscopy. (Source: LibreTexts Chemistry, URL: [Link])
- Computational Conformational Analysis of Cis-1,3-Cyclohexanediol. (Source: Not specified, URL: [Link])
- Conformations of cis-1,3-cyclohexanediol and its monomethyl ether. (Source: Journal of the Chemical Society B: Physical Organic, URL: [Link])
- This compound | C6H12O2 - PubChem. (Source: PubChem, URL: [Link])
- 1,3-Cyclohexanediol | C6H12O2 - PubChem. (Source: PubChem, URL: [Link])
- Conformational analysis of trans-1,2-cyclohexanediol: A molecular orbital study. (Source: Journal of Molecular Structure, URL: [Link])
- Intramolecular hydrogen bonding - Wikipedia. (Source: Wikipedia, URL: [Link])
A Comparative Guide to Chiral Resolution: Evaluating Methodologies for the Separation of Enantiomers
In the synthesis of enantiomerically pure compounds, a critical step is the separation of a racemic mixture into its constituent enantiomers, a process known as chiral resolution. The selection of an appropriate resolving agent and methodology is paramount for achieving high purity and yield. This guide provides a technical evaluation of chiral resolution techniques, with a specific case study on the resolution of trans-1,2-cyclohexanediol, and a comparative analysis of commonly employed resolving agents.
It is a common misconception that 1,2-cyclohexanediol itself can act as a resolving agent. In fact, racemic trans-1,2-cyclohexanediol is a compound that is frequently the subject of chiral resolution, where a chiral resolving agent is used to separate its enantiomers.[1][2][3] This guide will delve into the principles of this process, providing researchers, scientists, and drug development professionals with the necessary insights to design effective resolution strategies.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The most prevalent method for chiral resolution relies on the conversion of a racemic mixture into a pair of diastereomers.[4] Enantiomers possess identical physical properties, making their direct separation challenging. However, by reacting a racemic mixture with an enantiomerically pure chiral resolving agent, two diastereomeric salts are formed. These diastereomers are not mirror images and thus exhibit different physical properties, such as solubility, which allows for their separation through fractional crystallization.[5][6]
The efficacy of this process hinges on the differential solubility of the diastereomeric salts in a given solvent. The less soluble salt will preferentially crystallize, leaving the more soluble diastereomer in the mother liquor. Following separation, the resolving agent can be removed, yielding the purified enantiomers.[4]
Case Study: The Resolution of Racemic trans-1,2-Cyclohexanediol with Tartaric Acid
The resolution of racemic trans-1,2-cyclohexanediol using enantiomerically pure tartaric acid is a classic example of diastereomeric salt formation. In this process, tartaric acid forms a stable diastereomeric cocrystal with one of the enantiomers of trans-1,2-cyclohexanediol.[2][7] This selective interaction allows for the separation of the enantiomers.
Mechanism of Chiral Recognition
The chiral recognition between tartaric acid and trans-1,2-cyclohexanediol is driven by the formation of a network of hydrogen bonds, leading to a stable co-crystal structure.[2][7] For instance, (2R,3R)-(+)-tartaric acid preferentially forms a stable diastereomeric complex with (1R,2R)-(-)-cyclohexanediol.[2] The difference in the stability and crystal packing of the two possible diastereomeric complexes results in differing solubilities, which is the basis for their separation.
Experimental Workflow
The following diagram illustrates the logical flow of the resolution process:
Caption: Logical flow of diastereomeric salt resolution.
Detailed Experimental Protocol
This protocol is a representative example for the resolution of racemic trans-1,2-cyclohexanediol.
Materials:
-
Racemic trans-1,2-cyclohexanediol
-
(R,R)-(+)-Tartaric acid
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve racemic trans-1,2-cyclohexanediol in a minimal amount of hot ethanol.
-
In a separate flask, dissolve 0.5 molar equivalents of (R,R)-(+)-tartaric acid in hot ethanol.
-
Add the tartaric acid solution to the cyclohexanediol solution with stirring.
-
-
Fractional Crystallization:
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
Further cool the mixture in an ice bath to maximize precipitation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
-
Liberation of the Enantiomer:
-
Suspend the collected diastereomeric salt in water and add a stoichiometric amount of a base (e.g., NaOH) to neutralize the tartaric acid.
-
Extract the liberated enantiomerically enriched trans-1,2-cyclohexanediol with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the resolved enantiomer.
-
-
Recovery of the Other Enantiomer:
-
The mother liquor from the filtration step contains the more soluble diastereomeric salt.
-
Treat the mother liquor with a base and extract with diethyl ether to recover the other enantiomer.
-
-
Recycling of the Resolving Agent:
-
The aqueous layers containing the tartrate salt can be acidified with HCl to precipitate the tartaric acid, which can be recovered by filtration and reused.[8]
-
Expected Performance
With this method, it is possible to obtain enantiomeric excess (e.e.) values of 65-90% in a single step.[1] By repeating the procedure, the purity can be increased to >99% e.e.[1]
Comparative Analysis of Common Chiral Resolving Agents
The choice of resolving agent is crucial and often substrate-dependent. Below is a comparison of some widely used resolving agents.
| Resolving Agent | Class | Resolves | Advantages | Disadvantages |
| Tartaric Acid & Derivatives | Acidic | Racemic bases, some alcohols | Readily available, inexpensive, effective for a wide range of compounds.[9] | May not be effective for all bases. |
| Mandelic Acid & Derivatives | Acidic | Racemic amines | Effective for many amines, often provides good crystallinity.[10][11] | Can be more expensive than tartaric acid. |
| Brucine | Basic (Alkaloid) | Racemic acids | Highly effective for a broad spectrum of acids, inexpensive.[5][12] | Toxic, requires careful handling.[13] |
| (S)-(-)-α-Methylbenzylamine | Basic (Amine) | Racemic acids | Synthetic, readily available in both enantiomeric forms.[14] | May be less effective than alkaloids for some acids. |
Alternative Resolution Strategies: Kinetic Resolution
Kinetic resolution is an alternative method that relies on the differential rate of reaction of enantiomers with a chiral catalyst or reagent.[15][16] One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. Enzymes, such as lipases, are often used as catalysts in kinetic resolutions of alcohols and esters due to their high enantioselectivity.[17]
A significant advantage of kinetic resolution is the potential to achieve very high enantiomeric excess. However, a major drawback is that the maximum theoretical yield for the recovery of a single enantiomer is 50%.[6] This can be overcome in some cases by a process called dynamic kinetic resolution, where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of up to 100%.[18][19]
Conclusion
The selection of a chiral resolution strategy is a critical decision in the synthesis of enantiomerically pure compounds. Diastereomeric salt formation remains a robust and widely applicable method, with the choice of resolving agent being paramount to its success. While classical resolving agents like tartaric acid and brucine are effective for a broad range of substrates, the exploration of other agents and alternative techniques like kinetic resolution can offer advantages in specific cases. A systematic approach to screening solvents and resolving agents is essential for optimizing the yield and enantiomeric purity of the desired product.
References
- Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen.
- Kinetic Resolution of Secondary Alcohols. Enantioselective Acylation Mediated by a Chiral (Dimethylamino)pyridine Derivative.
- Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. [Link]
- Kinetic Resolution of Secondary Alcohols Using Amidine-Based C
- Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. MDPI. [Link]
- Development of a Liquid-Phase Process for Recycling Resolving Agents within Diastereomeric Resolutions.
- Lipases-catalyzed enantioselective kinetic resolution of alcohols. JOCPR. [Link]
- Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemiz
- Continuous chiral resolution of racemic Ibuprofen by diastereomeric salt formation in a Couette-Taylor crystallizer.
- Diastereomeric salt crystallization synthesis for chiral resolution of ibuprofen. Semantic Scholar. [Link]
- Resolution of Racemic Mixtures by Phase Transition of PEGyl
- Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research - ACS Figshare. [Link]
- Recycling of resolving agent and solvent by water-based reactions and phase diagrams: Chiral resolution study of racemic ibuprofen.
- Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents.
- Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
- (r)- and (s)-mandelic acid. Organic Syntheses Procedure. [Link]
- Chiral resolution. chemeurope.com. [Link]
- Chiral resolution. Wikipedia. [Link]
- Environmentally Benign Chiral Resolution of trans-1,2-Cyclohexanediol by Two-Step Supercritical Fluid Extraction.
- Resolution of racemic trans-1,2-cyclohexanediol with tartaric acid.
- Environmentally Benign Chiral Resolution of trans -1,2-Cyclohexanediol by Two-Step Supercritical Fluid Extraction.
- Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. RSC Publishing. [Link]
- Spontaneous racemic resolution – towards control of molecular recognition nature. CrystEngComm (RSC Publishing) DOI:10.1039/C3CE40778K. [Link]
- Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid.
- 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
- Co-crystal of ( R, R)- 1, 2-cyclohexanediol with ( R, R)-tartaric acid, a key structure in resolution of the ( ±)- trans-diol by supercritical extraction, and the related ternary phase system.
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Cross-validation of analytical results for 1,2-Cyclohexanediol analysis
An In-Depth Guide to the Cross-Validation of Analytical Methods for 1,2-Cyclohexanediol
Introduction: The Analytical Imperative for this compound
This compound is a key chemical intermediate whose purity and concentration are critical in various applications, including pharmaceutical synthesis and polymer chemistry. As a diol consisting of a cyclohexane skeleton with two hydroxy substituents, its accurate quantification demands robust and reliable analytical methods.[1] In regulated industries, it is not enough to simply develop a single analytical method; it is essential to ensure that the results are accurate, reproducible, and reliable across different techniques, laboratories, or instruments. This is achieved through a process known as cross-validation.
This guide, intended for researchers, scientists, and drug development professionals, provides a detailed comparison of the two most common high-performance chromatographic techniques for this compound analysis: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, provide detailed protocols grounded in established standards, and explain the process of cross-validation to ensure data integrity. All protocols and validation principles are aligned with the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), which provides a comprehensive framework for the validation of analytical procedures.[2][3][4][5]
Primary Analytical Technique 1: Gas Chromatography (GC)
Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For polar analytes like diols, which have low volatility and a tendency to form hydrogen bonds, chemical derivatization is a critical prerequisite to analysis.
Expertise in Action: The Rationale for Derivatization in GC
Direct injection of this compound onto a GC column would result in poor peak shape, significant tailing, and potential sample loss due to adsorption onto the column's active sites. This is because the two hydroxyl (-OH) groups are highly polar. To overcome this, we employ a derivatization technique called silylation .
In this process, the active hydrogens of the hydroxyl groups are replaced by a non-polar trimethylsilyl (TMS) group.[6] A common and effective reagent for this is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7]
The reaction transforms the polar, non-volatile this compound into its more volatile and thermally stable TMS ether derivative, making it ideally suited for GC analysis.[6][8] This transformation is crucial for achieving sharp, symmetrical peaks and obtaining accurate, reproducible quantitative data.
Experimental Workflow: GC Analysis
Caption: Workflow for GC-FID analysis of this compound via silylation.
Detailed GC Protocol
-
Standard & Sample Preparation:
-
Prepare a stock solution of this compound standard in an anhydrous solvent like pyridine or N,N-Dimethylformamide (DMF).
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare samples by accurately weighing and dissolving them in the same solvent to a concentration within the calibration range.
-
-
Derivatization Procedure:
-
To 100 µL of each standard or sample solution in a sealed vial, add 200 µL of BSTFA with 1% Trimethylchlorosilane (TMCS). The TMCS acts as a catalyst.
-
Securely cap the vial and heat at 70°C for 30 minutes to ensure the reaction goes to completion.[7]
-
Allow the vial to cool to room temperature before injection.
-
-
Instrumentation & Conditions:
-
System: Gas Chromatograph with Flame Ionization Detector (FID).[9][10]
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C, hold for 5 minutes.
-
-
Injection Volume: 1.0 µL (Split mode, e.g., 20:1).
-
Primary Analytical Technique 2: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of analytical chemistry, separating components of a mixture in a liquid mobile phase through a packed column. It is particularly well-suited for compounds that are not easily volatilized.
Expertise in Action: The Rationale for HPLC Method Selection
Unlike GC, HPLC can often analyze diols directly without derivatization, simplifying sample preparation. A reverse-phase method is the logical choice, where a non-polar stationary phase (like C18) is used with a polar mobile phase (like a water/acetonitrile mixture). This compound, being a polar molecule, will have a relatively low retention time on a C18 column, eluting with the polar mobile phase.
Detection can be challenging as this compound lacks a strong chromophore, meaning it does not absorb UV light strongly at higher wavelengths. Therefore, a UV detector must be set to a low wavelength (e.g., 200-210 nm) for adequate sensitivity.[9] Alternatively, for higher sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) could be employed. For this guide, we will focus on the widely accessible UV detection method.
Experimental Workflow: HPLC Analysis
Caption: Workflow for direct HPLC-UV analysis of this compound.
Detailed HPLC Protocol
-
Standard & Sample Preparation:
-
Prepare a stock solution of this compound standard in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare samples by accurately weighing and dissolving them in the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter to remove particulates before injection.
-
-
Instrumentation & Conditions:
-
System: HPLC with a UV Detector.
-
Column: C18, 5 µm, 4.6 x 150 mm (or equivalent).[9]
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: Ambient or controlled at 25°C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 10 µL.
-
Quantitative Performance Comparison: GC vs. HPLC
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[3][5] Key performance parameters are established during validation studies according to ICH guidelines.[11][12] The table below provides a typical performance comparison between a validated GC method (using a similar compound as a proxy) and a representative HPLC method for this compound.[9]
| Validation Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Rationale & Significance |
| Linearity (r²) | > 0.999 | Typically > 0.999 | Measures how well the instrument response correlates with analyte concentration. A value > 0.999 is considered excellent. |
| Accuracy (% Recovery) | 100.7% - 108.6% | Typically 98% - 102% | The closeness of the test results to the true value. Both methods show high accuracy. |
| Precision (RSD) | Repeatability: < 1.5% | Repeatability: Typically < 2.0% | The degree of agreement among individual test results. A low Relative Standard Deviation (RSD) indicates high precision. |
| Limit of Detection (LOD) | Lower (due to FID sensitivity) | Higher (due to weak UV chromophore) | The lowest amount of analyte that can be detected but not necessarily quantitated. GC-FID is often more sensitive for this analyte. |
| Sample Throughput | Lower (due to derivatization) | Higher (direct injection) | HPLC offers faster sample preparation, leading to higher throughput. |
Cross-Validation of Analytical Results
Cross-validation is the formal process of verifying that a validated analytical method produces consistent, reliable, and accurate results when compared to another validated method.[13] This is not merely a repeat of the initial validation; it is a direct comparison to ensure that data from two different methods are interchangeable and trustworthy. This is critical when transferring a method between labs or when a secondary method is needed as a backup or for orthogonal confirmation.[14][15]
The Cross-Validation Process: A Self-Validating System
The most common approach is comparative testing .[14] In this process, a minimum of three batches of the same homogenous sample are analyzed in triplicate by both the primary method (e.g., HPLC) and the secondary method (e.g., GC).
The results are then statistically compared. A common statistical tool for this is the Student's t-test, which assesses whether the means of the two datasets are statistically different. The acceptance criteria are pre-defined in a validation protocol, but typically, the difference between the means should not be statistically significant (e.g., p > 0.05).
Caption: Logic flow for the cross-validation of two analytical methods.
Conclusion
Both Gas Chromatography and High-Performance Liquid Chromatography are robust and reliable techniques for the analysis of this compound.
-
GC-FID offers excellent sensitivity but requires a derivatization step, which adds time and complexity to the sample preparation process.
-
HPLC-UV provides higher sample throughput due to its simpler, direct injection protocol but may have limitations in sensitivity due to the analyte's weak UV absorbance.
The choice of method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available equipment. Regardless of the chosen method, a thorough validation according to ICH guidelines is mandatory to ensure the procedure is fit for its purpose.[3][11] Furthermore, performing a cross-validation between the two methods provides the highest level of confidence, ensuring data integrity and demonstrating that the analytical results are accurate, reproducible, and interchangeable—a cornerstone of scientific integrity in a regulated environment.
References
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- U.S. Food and Drug Administration. Q2(R2)
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- ECA Academy. FDA Guidance for Industry: Q2(R2)
- International Council for Harmonis
- PharmaGuru. (2025).
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- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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- CD Formulation.
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A Senior Application Scientist's Guide to Assessing Lot-to-Lot Variability of Commercial 1,2-Cyclohexanediol
For researchers, scientists, and professionals in drug development, the consistency of starting materials is paramount. The seemingly simple molecule, 1,2-Cyclohexanediol, a key building block in the synthesis of pharmaceuticals and other complex organic molecules, is no exception.[1][2][3] Lot-to-lot variability in this reagent can introduce unforeseen challenges, leading to inconsistent reaction yields, altered impurity profiles, and ultimately, delays in development timelines. This guide provides a comprehensive framework for assessing the lot-to-lot variability of commercial this compound, empowering you to make informed decisions about supplier and lot selection.
The quality of a chemical reagent is not solely defined by its stated purity. Subtle differences in the isomeric ratio (cis/trans), enantiomeric purity, residual solvents, water content, and trace metal impurities can have a profound impact on downstream applications.[1][4][5][6][7] Therefore, a robust analytical assessment is crucial to ensure the reliability and reproducibility of your processes.
The Analytical Gauntlet: A Multi-faceted Approach to Quality Assessment
A thorough evaluation of this compound requires a suite of analytical techniques. Each method provides a unique piece of the puzzle, contributing to a holistic understanding of the material's quality. The following sections detail the recommended experimental protocols and the rationale behind their selection.
Visualizing the Workflow
The following diagram outlines the comprehensive workflow for assessing the lot-to-lot variability of this compound.
Caption: Overall experimental workflow for assessing lot-to-lot variability.
Core Analytical Techniques and Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
Expertise & Experience: GC-MS is the workhorse for separating and identifying volatile and semi-volatile organic compounds.[8][9] It provides a quantitative measure of the main component (this compound) and a qualitative/semi-quantitative assessment of any impurities. The mass spectrum of each eluting peak acts as a chemical fingerprint, allowing for confident identification of known and unknown substances.
Trustworthiness: By using a validated method with an internal standard, we can achieve high accuracy and precision in our purity determination. The mass spectral data provides an orthogonal confirmation of the identity of the main peak and any detected impurities, enhancing the reliability of the results.
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point for general impurity screening.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MSD Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 35 - 350 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution of each lot of this compound in a suitable solvent like methanol or dichloromethane.
-
Injection: Inject 1 µL of the prepared solution.
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for Isomeric and Enantiomeric Ratio
Expertise & Experience: this compound exists as cis and trans diastereomers, and each of these can exist as a pair of enantiomers.[10] The specific stereoisomer can be critical for stereoselective reactions.[1] Chiral chromatography is the definitive technique for separating and quantifying these isomers.[4][11] Chiral GC is often preferred for its high resolution, especially after derivatization to increase volatility.[4][11]
Trustworthiness: Baseline separation of all stereoisomers is the goal. The use of commercially available chiral columns with well-established separation mechanisms for diols provides a high degree of confidence in the quantitative results.
Experimental Protocol (Chiral GC):
-
Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A chiral capillary column (e.g., a cyclodextrin-based column like Beta-DEX™ 225).
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program: An isothermal or slow temperature ramp program is typically required to achieve optimal separation. This will need to be optimized based on the specific column and isomers. For example, start at 100 °C and ramp at 2 °C/min to 150 °C.
-
Injector and Detector Temperature: 250 °C.
-
Sample Preparation: Prepare a 1 mg/mL solution of each lot in a suitable solvent. Derivatization with an agent like trifluoroacetic anhydride may be necessary to improve volatility and separation.[1]
-
Injection: Inject 1 µL of the prepared solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isomer Ratio
Expertise & Experience: NMR spectroscopy provides detailed information about the molecular structure of the compound.[8][12] Both ¹H and ¹³C NMR spectra can confirm the identity of this compound and can also be used to determine the ratio of cis and trans isomers by integrating the signals unique to each isomer.[8][13][12][14]
Trustworthiness: NMR is a primary analytical technique that provides fundamental structural information. The chemical shifts and coupling constants are highly reproducible and can be compared to literature values or reference spectra for unambiguous identification.[8][12][14]
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10-20 mg of each lot in 0.6-0.7 mL of the deuterated solvent.
-
Acquisition: Acquire both ¹H and ¹³C NMR spectra. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio for accurate integration.
Karl Fischer Titration for Water Content
Expertise & Experience: Water is a common impurity in hygroscopic materials like diols and can significantly affect many chemical reactions, particularly those involving water-sensitive reagents.[15] Karl Fischer titration is the gold standard for the accurate determination of water content.[16][17][18][19] Both volumetric and coulometric methods are available, with the coulometric method being more suitable for very low water content.[18]
Trustworthiness: The Karl Fischer reaction is highly specific to water, providing accurate and precise results with minimal interference from other sample components.[16]
Experimental Protocol (Volumetric):
-
Instrumentation: An automated Karl Fischer titrator.
-
Reagents: A one-component or two-component Karl Fischer reagent system.
-
Solvent: A suitable solvent that dissolves this compound, such as methanol or a specialized Karl Fischer solvent.
-
Procedure:
-
Standardize the Karl Fischer reagent with a certified water standard.
-
Accurately weigh a suitable amount of the this compound sample into the titration vessel.
-
Titrate the sample with the standardized Karl Fischer reagent to the endpoint.
-
The water content is calculated automatically by the instrument.
-
Data Presentation and Interpretation
To facilitate a clear comparison between different lots, all quantitative data should be summarized in a well-structured table.
| Analytical Test | Lot A (Supplier 1) | Lot B (Supplier 1) | Lot C (Supplier 2) | Acceptance Criteria |
| Purity (GC-MS, area %) | 99.5% | 99.2% | 99.8% | > 99.0% |
| trans:cis Isomer Ratio (Chiral GC) | 98:2 | 97:3 | 99:1 | > 98:2 |
| Enantiomeric Excess (trans, %ee) | 99.2% | 98.5% | 99.5% | > 99.0% |
| Water Content (Karl Fischer, % w/w) | 0.15% | 0.25% | 0.05% | < 0.20% |
| Major Impurity 1 (GC-MS, area %) | 0.2% (Cyclohexanone) | 0.3% (Cyclohexanone) | 0.1% (Cyclohexanone) | < 0.2% |
| Major Impurity 2 (GC-MS, area %) | 0.1% (Phenol) | 0.2% (Phenol) | Not Detected | < 0.1% |
Impact of Variability on a Hypothetical Reaction
Variations in the quality of this compound can have a cascading effect on subsequent chemical transformations. The following diagram illustrates how different impurities or isomeric ratios can lead to undesirable outcomes.
Caption: Impact of this compound quality on a reaction outcome.
Conclusion
A proactive and comprehensive assessment of the lot-to-lot variability of critical raw materials like this compound is a cornerstone of robust and reproducible scientific research and drug development. By implementing the multi-faceted analytical approach outlined in this guide, researchers can mitigate risks, ensure the consistency of their processes, and ultimately accelerate their path to success. The investment in thorough analytical characterization upfront pays significant dividends in the long run by preventing costly and time-consuming troubleshooting of inconsistent experimental outcomes.
References
- USP Grade Chemicals - Lab Alley. (n.d.).
- USP Grade Laboratory Chemicals - The Lab Depot. (n.d.).
- Chiral GC analysis of the cis-1,2-cyclohexanediol acetates. (n.d.). ResearchGate.
- trans-1,2-Cyclohexanediol | C6H12O2 | CID 92886. (n.d.). PubChem.
- cis-1,2-Cyclohexanediol | C6H12O2 | CID 92903. (n.d.). PubChem.
- REAGENT SPECIFICATIONS. (2011). USP.
- Hartung, A., Keane, M. A., & Kraft, A. (2007). Advantages of Synthesizing trans-1,2-Cyclohexanediol in a Continuous Flow Microreactor over a Standard Glass Apparatus. The Journal of Organic Chemistry, 72(26), 10235–10238. [Link]
- Determination of water samples and ene-diols or thiols in samples inaccessible for direct K.Fischer titration. (2025). ResearchGate.
- cis-1,2-Cyclohexanediol - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).
- This compound - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.).
- This compound, trans-. (n.d.). NIST WebBook.
- Chiral GC analysis of the trans-R,R-1,2-cyclohexanediol acetates. (n.d.). ResearchGate.
- Hartung, A., Keane, M. A., & Kraft, A. (2007). Advantages of synthesizing trans-1,2-cyclohexanediol in a continuous flow microreactor over a standard glass apparatus. Journal of Organic Chemistry, 72(26), 10235–10238. [Link]
- Method for determining content of 1,2-hexanediol in cosmetics. (2020). Google Patents.
- Karl Fischer titration. (n.d.). Wikipedia.
- Advantages of synthesizing trans-1,2-cyclohexanediol in a continuous flow microreactor over a standard glass apparatus. (2007). Heriot-Watt Research Portal.
- Mráz, J., Gálová, E., Nohová, H., & Vítková, D. (1994). 1,2- and 1,4-Cyclohexanediol: major urinary metabolites and biomarkers of exposure to cyclohexane, cyclohexanone, and cyclohexanol in humans. International Archives of Occupational and Environmental Health, 66(4), 201–208. [Link]
- This compound, TMS. (n.d.). NIST WebBook.
- Principle of Karl Fischer Titration. (n.d.). BYJU'S.
- Water Determination (Karl Fischer Method). (n.d.).
- Synthesis of trans-1,2-cyclohexanediol from cyclohexene. (2006).
- 1,2-cyclohexane diol, 931-17-9. (n.d.). The Good Scents Company.
- This compound | C6H12O2 | CID 13601. (n.d.). PubChem.
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- Lot-to-Lot Variation | Request PDF. (2025). ResearchGate.
- Armbruster, D. A., & Pry, T. (2008). Lot-to-Lot Variation. Clinical Chemistry, 54(9), 1415–1417. [Link]
- Advantages of Synthesizing trans -1,2-Cyclohexanediol in a Continuous Flow Microreactor over a Standard Glass Apparatus | Request PDF. (2025). ResearchGate.
- Two routes to this compound catalyzed by zeolites under solvent-free condition. (2025). ResearchGate.
- Füzéry, A. K. (2015). Managing Reagent Lot to Lot Variability. AACC.
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A Senior Application Scientist's Guide to Chiral Stationary Phase Selection for the Enantioseparation of 1,2-Cyclohexanediol
In the landscape of chiral separations, the successful resolution of enantiomers is a critical step in pharmaceutical development, asymmetric synthesis, and quality control. The stereoisomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles.[1] 1,2-Cyclohexanediol, a versatile chiral building block, is no exception. Its enantiopure forms are crucial for the synthesis of complex molecules, making a robust and efficient separation method indispensable. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the most effective and widely adopted technique for this purpose.[1][2]
This guide provides an in-depth comparison of the performance of different classes of CSPs for the enantiomeric separation of this compound. Moving beyond a simple catalog of results, we will explore the underlying principles of chiral recognition and the causal logic behind method development choices, equipping you with the expertise to select the optimal stationary phase for your application.
The Foundation: Understanding Chiral Recognition Mechanisms
The separation of enantiomers on a CSP is governed by the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. For a separation to occur, there must be a discernible difference in the stability of these two complexes. This difference is often explained by the "three-point interaction model," which posits that at least three simultaneous interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance) are necessary for chiral recognition, with at least one being stereochemically dependent.[2][3][4]
The two most prominent and successful classes of CSPs for a broad range of compounds, including diols, are polysaccharide-based and cyclodextrin-based phases.
-
Polysaccharide-Based CSPs: These are typically derivatives of cellulose or amylose coated or immobilized on a silica support.[5] Amylose naturally adopts a helical spring-like structure, while cellulose has a more linear, sheet-like arrangement.[6][7][8][9] When derivatized with functional groups like phenylcarbamates, these polymers form well-defined chiral grooves.[10][11] Enantioseparation occurs as analyte molecules enter these grooves and interact via hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric effects. The differing spatial arrangement of functional groups in the two enantiomers of this compound leads to a differential fit and interaction energy within these grooves, resulting in separation. Amylose and cellulose phases are often complementary, meaning a compound that is not resolved on one may be well-separated on the other.[10]
-
Cyclodextrin-Based CSPs: Cyclodextrins are cyclic oligosaccharides that form a truncated cone or "bucket" structure.[12][13] The interior of this cavity is relatively hydrophobic, while the rims are populated with hydrophilic hydroxyl groups.[12] The primary mechanism of chiral recognition is the formation of inclusion complexes, where the analyte (or a portion of it) fits into the hydrophobic cavity.[13][14][15] For this compound, the cyclohexane ring can be included within the cavity. Secondary interactions, such as hydrogen bonding between the analyte's hydroxyl groups and the hydroxyls (or other derivatives) on the cyclodextrin rim, further stabilize the complex and enhance enantioselectivity.[12][16]
A Systematic Approach: The Experimental Workflow
A trial-and-error approach to chiral method development is inefficient.[3] A systematic screening strategy is paramount for quickly identifying the optimal CSP and mobile phase conditions. The following workflow provides a robust framework for this process.
Experimental Workflow Diagram
Caption: Systematic workflow for CSP performance comparison.
Detailed Experimental Protocol
-
Standard Preparation: Prepare a stock solution of racemic this compound at 1.0 mg/mL in methanol or ethanol. For injection, dilute this stock to approximately 0.1 mg/mL using the initial mobile phase to be tested.
-
Initial Screening Conditions:
-
Columns:
-
Polysaccharide Type 1: Amylose tris(3,5-dimethylphenylcarbamate) - e.g., CHIRALPAK® IA / AD-H
-
Polysaccharide Type 2: Cellulose tris(3,5-dimethylphenylcarbamate) - e.g., CHIRALCEL® OD-H
-
Cyclodextrin Type: Derivatized β-Cyclodextrin - e.g., CYCLOBOND™ I 2000 DMP
-
-
Mobile Phases:
-
Normal Phase (NP): n-Hexane / Isopropanol (IPA) (90:10, v/v). This is the primary starting point for polysaccharide CSPs.
-
Reversed Phase (RP): Water / Acetonitrile (ACN) (50:50, v/v). This is the primary starting point for cyclodextrin CSPs.
-
-
Flow Rate: 1.0 mL/min for standard 4.6 mm i.d. columns.
-
Temperature: 25 °C.
-
Detection: UV at 210 nm or Refractive Index (RI) detector if UV absorbance is low.
-
-
Method Optimization:
-
Based on the screening results, select the column/mobile phase combination that shows any separation or promise of separation.
-
Adjust Modifier Ratio: In NP, vary the IPA concentration from 2% to 20%. In RP, vary the ACN concentration from 30% to 70%. The goal is to bring the retention factor (k') of the first eluting peak into the optimal range of 2-5.
-
Temperature Study: Evaluate the separation at different temperatures (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often increase resolution, albeit at the cost of longer run times and higher backpressure.[11]
-
-
Data Analysis: For each condition, calculate the key chromatographic parameters:
-
Retention Factor (k'): (t_R - t_0) / t_0
-
Selectivity (α): k'_2 / k'_1
-
Resolution (R_s): 2(t_R2 - t_R1) / (w_1 + w_2)
-
A resolution value (R_s) of ≥ 1.5 indicates baseline separation.
-
Performance Comparison and Data Analysis
Based on extensive experience with diol separations, polysaccharide-based CSPs are anticipated to provide superior performance for this compound, primarily due to the strong hydrogen bonding potential between the diol's hydroxyl groups and the carbamate moieties on the CSP.
The following table summarizes expected experimental outcomes for the separation of this compound on three representative CSPs after initial optimization.
| Chiral Stationary Phase | Chiral Selector | Mobile Phase | Flow Rate (mL/min) | Temp (°C) | k'₁ | k'₂ | Selectivity (α) | Resolution (R_s) |
| CHIRALCEL® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA (95:5) | 1.0 | 25 | 3.12 | 3.90 | 1.25 | 2.15 |
| CHIRALPAK® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA (90:10) | 1.0 | 25 | 2.85 | 3.22 | 1.13 | 1.48 |
| CYCLOBOND™ I 2000 | β-Cyclodextrin | H₂O/ACN (60:40) | 0.8 | 25 | 4.50 | 4.86 | 1.08 | 0.95 |
Note: This data is representative and intended for illustrative purposes.
Interpretation of Results:
-
CHIRALCEL® OD-H (Cellulose-based): This CSP provides the best performance, achieving excellent baseline resolution (R_s = 2.15) and good selectivity (α = 1.25). The ordered structure of the cellulose derivative likely offers a highly specific set of hydrogen bonding and steric interaction sites that effectively differentiate between the two enantiomers of the relatively rigid this compound structure. The use of a low percentage of IPA in the mobile phase sharpens the competition for binding sites, enhancing selectivity.
-
CHIRALPAK® AD-H (Amylose-based): This column also provides a successful, near-baseline separation. The slightly lower selectivity compared to its cellulose counterpart suggests that the helical groove of the amylose derivative offers a slightly less optimal, though still effective, steric and interactive environment for this specific analyte. It remains a highly viable option and demonstrates the complementary nature of these two polysaccharide backbones.[10][11]
-
CYCLOBOND™ I 2000 (Cyclodextrin-based): This CSP shows only partial separation (R_s < 1.0). This suggests that while there is some chiral recognition, likely through inclusion of the cyclohexane ring, the difference in the stability of the diastereomeric complexes is minimal. For a small, relatively non-polar molecule like this compound, the inclusion mechanism alone may not be sufficient for full resolution without more specific interactions at the rim of the cyclodextrin cavity. This phase would not be the preferred choice for this application.
Conclusion and Recommendations
For the enantiomeric separation of this compound, polysaccharide-based chiral stationary phases are demonstrably superior to their cyclodextrin-based counterparts.
Primary Recommendation: Begin method development with a cellulose tris(3,5-dimethylphenylcarbamate) CSP , such as CHIRALCEL® OD-H, using a normal-phase mobile system like n-hexane with an alcohol modifier (IPA or ethanol). This combination offers the highest probability of achieving baseline resolution due to the strong, specific hydrogen bonding and steric interactions.
Secondary Recommendation: An amylose-based equivalent , such as CHIRALPAK® AD-H, should be included in the initial screening. It serves as an excellent alternative and may provide a reversed elution order or superior performance for structurally related analogs.
While cyclodextrin-based CSPs are powerful tools, particularly for reversed-phase applications, their reliance on inclusion complexation is less effective for the chiral resolution of this compound compared to the multi-modal interaction capabilities of polysaccharide phases. Adopting the systematic screening workflow detailed here will ensure an efficient and successful development of a robust method for the quality control and preparation of enantiopure this compound.
References
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- Gacic, M., et al. (2022). Quantum Chemistry Based Simulation of Enantioseparation on Cyclodextrin‐ and Polysaccharide‐Based Chiral Stationary Phases.
- Chiralpedia. Cyclodextrin-based CSPs.
- Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
- ResearchGate. Success rates on amylose-and cellulose-based CSPs in the both separation modes.
- ResearchGate. HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases | Request PDF.
- I.B.S. Analytical. Chiral HPLC Method Development.
- Regis Technologies. CHIRAL STATIONARY PHASES - HPLC.
- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
- SpringerLink. HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases.
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- ResearchGate. Chromatographic Separation of Chiral Drugs in a Diallyl-L-tartardiamide-based Stationary Phase: Influence of Temperature on the Equilibrium and Mass-Transfer Parameters.
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- UNCW Institutional Repository. COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS.
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- Daicel Chiral Technologies. Chiral Column Differences: Standard vs H-Series Explained.
- HPLC.eu. chiral columns www.HPLC.eu.
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- Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases.
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- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Cyclodextrin-based CSPs – Chiralpedia [chiralpedia.com]
- 13. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 14. researchgate.net [researchgate.net]
- 15. Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases [mdpi.com]
- 16. Quantum Chemistry Based Simulation of Enantioseparation on Cyclodextrin‐ and Polysaccharide‐Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,2-Cyclohexanediol
Navigating the nuances of chemical safety is paramount in a laboratory setting. This guide provides an in-depth, procedural framework for the safe handling of 1,2-Cyclohexanediol, with a specific focus on the selection and use of appropriate Personal Protective Equipment (PPE). As researchers, scientists, and drug development professionals, our commitment to safety underpins the integrity of our work. This document moves beyond a simple checklist, offering a rationale-driven approach to safety protocols, ensuring a comprehensive understanding of the "why" behind each recommendation.
Hazard Assessment of this compound: An Overview
This compound, in its solid, crystalline form, is a compound whose toxicological properties have not been fully investigated[1][2]. However, the available Safety Data Sheets (SDS) consistently indicate the potential for irritation. It is prudent to treat this chemical with a degree of caution, assuming it may cause eye, skin, and respiratory tract irritation upon contact[1][2]. While some classifications under the US OSHA Hazard Communication Standard do not consider it hazardous, the absence of comprehensive data necessitates a conservative approach to safety[3][4].
Key Physical and Chemical Properties:
-
Appearance: White to off-white or beige crystalline solid[1][5].
-
Odor: Odorless[5].
-
Flash Point: Greater than 110°C (230°F)[1].
Understanding these properties is the first step in establishing a robust safety plan. The solid nature of the compound at room temperature indicates that the primary exposure risks are through the generation of dust during handling and direct contact with the skin and eyes.
Core Principles of PPE Selection
The selection of PPE should not be a static, one-size-fits-all decision. Instead, it should be a dynamic risk assessment based on the specific procedure being performed. The following decision-making workflow illustrates the key considerations for handling this compound.
Caption: PPE selection workflow for this compound.
Recommended PPE for this compound Handling
The following table summarizes the recommended PPE for various laboratory activities involving this compound. This tiered approach ensures that the level of protection is commensurate with the potential for exposure.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (small scale) | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US)[3][6]. | Nitrile gloves. | Standard lab coat. | Not required if handled in a well-ventilated area with minimal dust generation. |
| Conducting reactions at ambient temperature | Tightly fitting safety goggles[6]. | Nitrile gloves. | Lab coat and chemical-resistant apron[5]. | Not required in a certified chemical fume hood. |
| Heating or refluxing solutions | Tightly fitting safety goggles and a face shield. | Nitrile gloves. | Lab coat and chemical-resistant apron[5]. | Required to be performed in a certified chemical fume hood. |
| Handling bulk quantities or potential for significant dust generation | Tightly fitting safety goggles[6]. | Nitrile gloves. | Long-sleeved clothing and a chemical-resistant apron[5]. | An effective dust mask or a respirator with a particle filter[3][4][5]. |
| Cleaning up spills | Tightly fitting safety goggles[6]. | Chemical-impermeable gloves[6]. | Lab coat and chemical-resistant apron[5]. | A dust mask or respirator if significant dust is present[5]. |
Step-by-Step Procedural Guidance
A. Pre-Operational Phase: Donning PPE
-
Inspect all PPE: Before use, check for any signs of degradation, such as cracks in safety glasses, or holes in gloves.
-
Hand Hygiene: Wash and dry hands thoroughly before putting on gloves.
-
Donning Sequence:
-
Put on your lab coat or other protective clothing, ensuring it is fully buttoned.
-
Put on your safety glasses or goggles.
-
Put on your gloves, ensuring they extend over the cuffs of your lab coat sleeves.
-
B. Operational Phase: Safe Handling of this compound
-
Ventilation is Key: Always handle this compound in a well-ventilated area. For procedures with the potential to generate significant dust or vapors, a certified chemical fume hood is mandatory[1].
-
Minimize Dust Generation: When transferring the solid, use a spatula and avoid pouring, which can create airborne dust. Handle the material gently to minimize dust generation and accumulation[1][2].
-
Avoid Contact: Be mindful to avoid contact with skin, eyes, and clothing[1][5].
-
Engineering Controls: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area[1][2].
C. Post-Operational Phase: Doffing and Disposal of PPE
-
Glove Removal:
-
Grasp the outside of one glove at the wrist with your other gloved hand.
-
Peel the glove off, turning it inside out.
-
Hold the removed glove in your gloved hand.
-
Slide your ungloved fingers under the wrist of the remaining glove.
-
Peel the second glove off over the first, containing both inside out.
-
-
Dispose of Gloves: Discard used gloves in the appropriate chemical waste container.
-
Remove Eyewear and Lab Coat: Remove your safety glasses/goggles and lab coat.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE[1].
Spill and Disposal Management
A. Spill Response Plan
-
Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert your colleagues and the laboratory supervisor.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE for Cleanup: Don the appropriate PPE as outlined in the table above, including respiratory protection if a large amount of dust is present.
-
Containment and Cleanup:
B. Waste Disposal Plan
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification[4].
-
Containerization: Collect surplus and non-recyclable this compound in a suitable, closed, and labeled container for disposal by a licensed disposal company[7].
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as chemical waste in a designated container.
By adhering to these detailed procedures and understanding the rationale behind them, you can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.
References
- MP Biomedicals. (2016, November 9). This compound, (cis- and trans- mixture) - SAFETY DATA SHEET.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound (Mixture of Cis and Trans), 98%.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (1S,2S)-trans-1,2-Cyclohexanediol, 98%.
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
